molecular formula C36H32N10O8 B052692 C.I. Pigment Yellow 180 CAS No. 77804-81-0

C.I. Pigment Yellow 180

Cat. No.: B052692
CAS No.: 77804-81-0
M. Wt: 732.7 g/mol
InChI Key: OEKRYKURBNYHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pigment Yellow 180 is a high-performance, disazo condensation pigment belonging to the benzimidazolone class, renowned for its exceptional durability and vivid coloration. Its primary research value lies in its superior thermal stability (up to 300°C), excellent lightfastness, and strong solvent resistance, making it an ideal subject for developing and testing advanced industrial coatings, high-quality plastics, and specialty printing inks. The mechanism of action is based on its specific molecular structure, which incorporates hydrogen-bonding benzimidazolone groups. This structure inhibits crystal growth and solubility within application media, resulting in a pigment that maintains its coloristic properties and prevents recrystallization and migration under harsh environmental and processing conditions. Researchers utilize Pigment Yellow 180 to investigate the relationship between molecular structure and performance in polymer systems, to formulate new automotive coatings that require long-term weather resistance, and to engineer colored polymers with enhanced mechanical and thermal properties. Its opaque, strong greenish-yellow hue provides a critical alternative to less stable monoazo pigments in demanding applications.

Properties

CAS No.

77804-81-0

Molecular Formula

C36H32N10O8

Molecular Weight

732.7 g/mol

IUPAC Name

2-[[3-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-10-12-25-28(17-21)41-35(51)39-25)45-43-23-6-5-7-24(16-23)53-14-15-54-30-9-4-3-8-27(30)44-46-32(20(2)48)34(50)38-22-11-13-26-29(18-22)42-36(52)40-26/h3-13,16-18,31-32H,14-15H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52)

InChI Key

OEKRYKURBNYHBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6

Other CAS No.

77804-81-0

physical_description

DryPowder;  PelletsLargeCrystals

Synonyms

2,2’-[1,2-Ethanediylbis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-butanamide;  BY 2000GT;  C.I. 21290;  C.I. PY 180;  C.I. Pigment Yellow 180;  CFY 313-2;  Chromofine Yellow 313-2;  Chromofine Yellow 6280JC;  Diaplast Fast Ye

Origin of Product

United States

Foundational & Exploratory

C.I. Pigment Yellow 180 chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to C.I. Pigment Yellow 180 for Researchers and Scientists

Executive Summary

This compound (CAS No. 77804-81-0) is a high-performance benzimidazolone disazo pigment prized for its exceptional thermal stability, lightfastness, and chemical resistance.[1][2][3] Its robust molecular structure makes it a superior colorant in demanding applications, particularly in the plastics and high-end printing ink industries, where it serves as a safe and effective replacement for heavy-metal-based pigments.[1][4] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and analytical validation methods from the perspective of an application scientist. While its primary use is industrial, its stability and low reactivity present opportunities for its use in specialized research applications, including the coloration of medical-grade polymers and as a stable marker in non-biological systems.

Chapter 1: Introduction to this compound - A High-Performance Benzimidazolone Pigment

In the landscape of organic pigments, the benzimidazolone class is synonymous with high performance. This compound (P.Y. 180) stands out within this family as the sole disazo-benzimidazolone pigment, a structural distinction that imparts a unique combination of a greenish-yellow hue with outstanding durability.[2][5] Its emergence was driven by the industry's need for colorants that could withstand aggressive processing conditions, such as the high temperatures used in engineering plastics, without degradation or migration.[1][6]

For researchers and drug development professionals, the value of P.Y. 180 extends beyond its industrial utility. Its validated low toxicity and high stability make it a candidate for coloring materials that may come into indirect patient contact, such as medical device housings or pharmaceutical packaging.[7][8] Furthermore, its chemical inertness and resistance to bleeding or migration are critical attributes for maintaining the integrity and safety of such products.[1][6] Understanding its fundamental properties is key to leveraging its potential in these and other advanced research applications.

Chapter 2: Core Molecular Identity & Physicochemical Profile

The performance of any pigment is intrinsically linked to its molecular structure and resulting physical properties. P.Y. 180's design is a masterclass in chemical engineering for stability.

Chemical Identification

Precise identification is the cornerstone of reproducible science. The key identifiers for this pigment are summarized below.

IdentifierValue
C.I. Generic Name Pigment Yellow 180
C.I. Number 21290[5][9][10]
CAS Number 77804-81-0[5][9][11][12]
Chemical Formula C₃₆H₃₂N₁₀O₈[5][9][10][12]
Molecular Weight 732.70 g/mol [9][10][12]
Chemical Family Disazo Benzimidazolone[2][5][11]
IUPAC Name 2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[10][12]
Chemical Structure

P.Y. 180 is a large, symmetrical molecule. Its structure is characterized by two key functional assemblies connected by a flexible ether linkage:

  • Benzimidazolone Groups: These terminal groups are crucial. They facilitate strong intermolecular hydrogen bonding, which anchors the pigment molecules in a stable crystal lattice. This is the primary reason for the pigment's high thermal stability and solvent resistance.[3][13]

  • Azo Chromophores (-N=N-): As a disazo pigment, it contains two azo groups, which are responsible for its yellow color.

  • Ethylene Dioxy Bridge: This central linkage provides a degree of flexibility to the molecule.

Caption: Simplified block diagram of P.Y. 180's molecular backbone.

Physicochemical Properties

The utility of P.Y. 180 is defined by its robust performance profile. The causality behind these properties lies in its molecular structure, which resists thermal, chemical, and photonic degradation.

PropertyTypical ValueScientific Rationale & Application Insight
Appearance Greenish-Yellow Powder[1][5]The specific hue is a function of the molecule's conjugated system and its crystalline arrangement.
Heat Stability 290-300 °C[1][4][6]The strong intermolecular hydrogen bonding from the benzimidazolone groups creates a highly stable crystal lattice, requiring significant thermal energy to disrupt. This is critical for its use in engineering plastics like polycarbonate and ABS.
Lightfastness (Blue Wool Scale) 7-8 (Full Shade)[2][4][10]The stable conjugated system is resistant to cleavage by UV radiation. This ensures long-term color fidelity in applications exposed to sunlight, such as automotive plastics and outdoor coatings.
Migration Resistance Excellent (5/5)[1][6]The large molecular size and low solubility in polymer matrices prevent the pigment from "bleeding" or migrating to the surface. This is a crucial self-validating safety feature in food packaging and toys.
Chemical Resistance High (Acid/Alkali: 5/5)[1][6][10]The molecule lacks readily hydrolyzable groups, making it stable against chemical attack. This allows for its use in chemically aggressive environments.
Density 1.42 - 1.52 g/cm³[6][10][11]Standard property for formulation calculations and dispersion modeling.
Water Solubility ~17 µg/L[14]Extremely low solubility is indicative of its stability and contributes to its non-migratory nature.

Chapter 3: Synthesis and Crystallinity - The Genesis of Performance

The synthesis of P.Y. 180 is a multi-step process where control over reaction conditions and post-synthesis treatment is paramount to achieving the desired performance characteristics.

Synthetic Pathway

The core chemistry is a classic azo coupling reaction. The process can be broken down into two fundamental stages:

  • Diazotization: The primary aromatic diamine, 1,2-bis(2-aminophenoxy)ethane, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the two amino groups into highly reactive diazonium salts.

  • Azo Coupling: The resulting bis-diazonium salt solution is then slowly added to a solution of the coupling component, 5-acetoacetylamino-benzimidazolone.[15] The diazonium groups couple with two equivalents of this component to form the final disazo pigment molecule.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Pigmentation Diamine 1,2-bis(2-aminophenoxy)ethane Reagents1 NaNO₂ + HCl (0-5 °C) Diamine->Reagents1 Diazonium Bis-Diazonium Salt (Reactive Intermediate) Reagents1->Diazonium CrudePigment Crude P.Y. 180 Precipitate Diazonium->CrudePigment Coupling Reaction Coupler 5-Acetoacetylamino- benzimidazolone (2 eq.) Coupler->CrudePigment Solvent Heat Treatment in Solvent (e.g., DMSO, NMP) CrudePigment->Solvent FinalPigment Crystalline P.Y. 180 Solvent->FinalPigment

Caption: General synthesis and processing workflow for this compound.

The Critical Role of Pigmentation

As synthesized, P.Y. 180 often exists as small, amorphous particles.[2][3] These crude particles do not exhibit the desired color strength, brightness, or durability. The crucial post-synthesis step is pigmentation , which involves heating the crude pigment in water or an organic solvent.[2]

This is not simply "washing." It is a controlled dissolution-reprecipitation process. The amorphous particles have slightly higher solubility than their crystalline counterparts. During heating, they slowly dissolve into the solvent and then reprecipitate onto more stable, larger crystals. This process of crystal growth and perfection is the key causality for performance enhancement:

  • Color Development: A more ordered crystal structure alters the interaction with light, typically leading to a brighter, stronger, and slightly shifted color hue (from reddish-yellow to a more desirable greenish-yellow).[2]

  • Improved Stability: The resulting larger, more perfect crystals have a lower surface-area-to-volume ratio and stronger lattice energy, which directly enhances their thermal, solvent, and light stability.

The choice of solvent and temperature for this step is a critical trade secret for manufacturers, as it dictates the final particle size distribution and crystalline form, and thus the pigment's performance grade.[2]

Chapter 4: Analytical Methodologies for Characterization and Quality Control

For any scientific application, especially those related to materials science or regulated products, a robust and self-validating QC system is non-negotiable.

Chromatographic Purity Assessment (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic molecules like P.Y. 180. It can effectively separate the main pigment from unreacted starting materials or side-products.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of P.Y. 180 powder. Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO) using sonication to ensure complete dissolution.

  • Instrumentation: Use a reverse-phase HPLC system with a UV-Vis detector.

  • Column: A C18 column is typically effective.[16]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric or formic acid) is a common starting point.[16]

  • Detection: Monitor at the pigment's lambda max (λmax), typically in the 400-450 nm range.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is common for high-performance grades.

Structural and Morphological Analysis
  • X-Ray Diffraction (XRD): This is the definitive technique for confirming the crystalline nature of the pigment.[3] A sharp, well-defined diffraction pattern indicates high crystallinity, which correlates directly with high performance. Amorphous material will produce a broad, undefined halo. Comparing the XRD pattern of a new batch to an established reference standard is a fast and reliable method for ensuring batch-to-batch consistency.

  • Scanning Electron Microscopy (SEM): SEM provides direct visual confirmation of particle size, shape, and degree of aggregation.[3] After the pigmentation step, SEM images should show well-formed, relatively uniform crystals. This analysis is crucial for predicting dispersibility; highly agglomerated particles will be difficult to disperse effectively in a polymer or ink matrix.

Colorimetric Validation

The ultimate function of a pigment is to impart color. This must be quantified.

Protocol using CIE Lab*:

  • Dispersion: Prepare a standardized dispersion of the pigment in a clear carrier (e.g., a plastic masterbatch or a clear ink vehicle) at a defined concentration.

  • Drawdown/Molding: Create a uniform film or plaque of the colored material.

  • Measurement: Use a calibrated spectrophotometer or colorimeter to measure the color in the CIE Lab* color space.[2]

    • L * represents lightness (0=black, 100=white).

    • a * represents the red-green axis.

    • b * represents the yellow-blue axis.

  • Validation: Compare the Lab* values against the reference standard. The color difference (ΔE) is calculated and must fall within a tight specification (typically ΔE < 1.0) for the batch to be accepted.

IncomingBatch Incoming P.Y. 180 Batch HPLC Purity Check (RP-HPLC) IncomingBatch->HPLC XRD Crystallinity Check (XRD) IncomingBatch->XRD SEM Morphology Check (SEM) IncomingBatch->SEM Color Colorimetric Check (CIE Lab*) IncomingBatch->Color Decision Pass QC? HPLC->Decision XRD->Decision SEM->Decision Color->Decision Release Release for Use Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: A comprehensive quality control workflow for this compound.

Chapter 5: Applications - From Industrial Coloration to Research Horizons

Core Industrial Applications
  • Plastics: P.Y. 180 is a go-to choice for polyolefins (PP, PE), PVC, ABS, and engineering plastics (PC).[4][5][9] Its key advantage is heat stability, which prevents it from degrading during melt processing at temperatures up to 300°C.[4] Its excellent migration resistance makes it suitable for applications with stringent safety standards, such as food contact materials and toys.[4]

  • Printing Inks: In high-end packaging and metal decorative inks, its chemical resistance and lightfastness ensure the print remains vibrant and does not bleed when exposed to solvents or sunlight.[1][4][10]

Considerations for Research and Development

While not a pharmaceutical agent, the properties of P.Y. 180 make it a valuable tool for material scientists and drug development professionals in ancillary roles:

  • Medical-Grade Polymers: Its high thermal stability and non-migratory nature make it an excellent candidate for coloring plastics used in medical device housings, diagnostic cassettes, and equipment components where biocompatibility of the final, finished article can be validated.

  • Packaging: It can be used to color pharmaceutical packaging and blister packs, providing brand identification and UV protection for light-sensitive contents without the risk of the colorant migrating into the product.

  • Non-Biological Tracer: In the development of in-vitro diagnostic devices or microfluidic systems, its extremely low solubility and high chemical inertness could allow it to be used as a stable, brightly colored particulate tracer for flow visualization or as a permanent calibration marker embedded within a polymer matrix.

Chapter 6: Safety and Handling Protocols

Toxicological data indicates that P.Y. 180 has very low acute toxicity via oral, dermal, or inhalation routes.[7][14] It is not classified as a hazardous substance.[7][17]

The primary physical hazard is combustible dust .[7] Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust inhalation.

  • Use standard Personal Protective Equipment (PPE): safety glasses, gloves, and a dust mask (e.g., N95).[17]

  • Avoid generating dust clouds. Use non-sparking tools for scooping or handling large quantities.[7]

  • Practice good housekeeping to prevent dust accumulation on surfaces.[7]

Conclusion

This compound is more than just a yellow powder; it is a highly engineered molecule designed for stability. Its robust benzimidazolone structure provides the foundation for its exceptional resistance to heat, light, and chemical migration. While its home turf is in the demanding world of industrial plastics and inks, its inherent safety profile and inertness open the door for its use in specialized and regulated scientific applications. By understanding the causality behind its performance and employing rigorous analytical validation, researchers can confidently leverage its properties to develop next-generation materials and devices.

References

  • Ranbar P3840. (n.d.). Benzimidazolone Pigments.
  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers.
  • WorldOfPigments. (2012, November 23). Pigment Yellow 180.
  • Xcolor Pigment. (n.d.). Fast Yellow 180 | CAS No.77804-81-0.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.
  • Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.
  • SIELC Technologies. (2018, February 16). This compound.
  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 180. PubChem Compound Database.
  • Google Patents. (n.d.). TWI239987B - Process for producing the pigment yellow 180.
  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 180 (C.I. 21290). PubChem Compound Database.
  • Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180.
  • ECHEMI. (n.d.). Pigment Yellow 180 SDS, 77804-81-0 Safety Data Sheets.
  • Zeya Chemicals. (n.d.). Pigment Yellow 180 MSDS.
  • ChemicalBook. (n.d.). Pigment Yellow 180 - Safety Data Sheet.
  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). PIGMENT YELLOW 180.
  • Google Patents. (n.d.). CN103374238B - A kind of method preparing transparent type Pigment Yellow 180.
  • Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI.
  • MedchemExpress.com. (n.d.). This compound | Fluorescent Dye.
  • ResearchGate. (n.d.). Structure of this compound.
  • Crownpigment. (n.d.). PIGMENT YELLOW 180 – Introduction and Application.
  • Benchchem. (n.d.). CI Pigment Yellow 180.
  • MedChemExpress. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 180 via Azo Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C.I. Pigment Yellow 180 (CAS No. 77804-81-0) is a high-performance benzimidazolone disazo pigment renowned for its excellent heat stability, lightfastness, and resistance to migration.[1][2][3] These properties make it an indispensable colorant in demanding applications, particularly for the coloring of plastics such as PVC, polyolefins, and ABS, as well as in high-end printing inks.[4][5] The synthesis of this vibrant greenish-yellow pigment is a multi-step process centered on a classic azo coupling reaction. This guide provides a comprehensive technical overview of the synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, critical parameter optimization, and modern analytical characterization techniques. The content herein is curated for researchers and chemical engineers aiming to understand and master the production of this high-performance organic pigment.

The Chemistry of this compound Synthesis

The formation of this compound, with the chemical formula C₃₆H₃₂N₁₀O₈, is achieved through a two-stage process: the diazotization of a primary aromatic diamine followed by an azo coupling reaction with a suitable coupling component.[6][7]

The overall reaction is as follows: 1 mole of 2,2′-(Ethylenedioxy)dianiline is bis-diazotized and subsequently reacted with 2 moles of 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide .[1][4]

Stage 1: Bis-Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In this synthesis, the diamine, 2,2′-(Ethylenedioxy)dianiline, is treated with nitrous acid (HNO₂) which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]

This reaction is highly exothermic and the resulting bis-diazonium salt is unstable at elevated temperatures. Therefore, maintaining a low temperature (0–5°C) is absolutely critical to prevent decomposition of the salt, which would otherwise result in nitrogen gas evolution and a drastic reduction in yield.[8]

Diazotization cluster_conditions Reaction Conditions Amine 2,2′-(Ethylenedioxy)dianiline (in HCl solution) Product Bis-Diazonium Salt Amine->Product Diazotization Nitrite Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) Nitrite->Amine Generates HNO₂ in situ Cond1 Temperature: 0-5°C Cond2 Strongly Acidic pH AzoCoupling cluster_conditions Reaction Conditions Diazonium Bis-Diazonium Salt (Electrophile) Pigment Crude this compound Diazonium->Pigment Coupler Benzimidazolone Coupler (2 eq.) (Nucleophile) Coupler->Pigment Cond1 Temperature: <10°C Cond2 Controlled pH (e.g., 4.0-6.0)

Figure 2: The azo coupling reaction forming the pigment.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Preparation of the Bis-Diazonium Salt (Diazo Component)
  • In a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 400 mL of water and 50 mL of 31% hydrochloric acid.

  • Add 24.4 g (0.1 mol) of 2,2′-(Ethylenedioxy)dianiline to the acid solution with stirring to form a fine suspension of the amine hydrochloride salt.

  • Cool the reactor to 0°C using a circulating chiller and add approximately 200 g of ice to the suspension to maintain the low temperature.

  • In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water.

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine suspension over 30-45 minutes. Crucially, ensure the temperature does not exceed 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the diazotization is complete.

  • The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue). If necessary, the excess can be neutralized with a small amount of sulfamic acid. The resulting clear, yellowish solution is the bis-diazonium salt.

Part B: Preparation of the Coupling Component Suspension
  • In a separate 2 L reactor, charge 600 mL of water and 2.0 g of a suitable dispersing agent.

  • Add 52.0 g (0.21 mol) of 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide to the water with stirring to form a uniform suspension.

  • Add a buffer solution, such as aqueous sodium acetate, to adjust the pH of the suspension to approximately 5.5-6.0.

  • Cool the suspension to 5-10°C.

Part C: The Azo Coupling Reaction
  • Slowly add the cold bis-diazonium salt solution from Part A into the cold, stirred coupling component suspension from Part B over a period of 60-90 minutes.

  • Maintain the reaction temperature below 10°C throughout the addition. A thick, yellow slurry will form immediately.

  • Monitor and maintain the pH of the reaction mixture in the range of 5.0-6.0 by adding a dilute sodium hydroxide or sodium acetate solution as needed.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours at 10-15°C to ensure the coupling reaction goes to completion.

Part D: Post-Synthesis Finishing and Isolation
  • Heat the pigment slurry to 90-95°C and hold at this temperature for 1 hour with continued stirring. [10]This "finishing" or "pigmentation" step is crucial for crystal growth, which enhances the pigment's thermal stability and coloristic properties. [11]2. Allow the slurry to cool to approximately 60°C.

  • Filter the pigment using a Büchner funnel or filter press.

  • Wash the filter cake extensively with hot water until the filtrate is free of salts (test with silver nitrate solution for absence of chloride ions).

  • Dry the pigment in a vacuum oven at 80°C until a constant weight is achieved. The final product is a bright, greenish-yellow powder.

Optimization of Synthesis Parameters

The final properties of this compound, such as particle size, crystallinity, color strength, and transparency, are highly dependent on the precise control of reaction conditions. [6]

Parameter Optimal Range Rationale & Impact on Pigment Properties
Diazotization Temp. 0–5°C Trustworthiness: Prevents decomposition of the unstable diazonium salt, maximizing yield and purity. [8]Temperatures above this range lead to significant loss of reactive intermediate.
Coupling Temp. < 10°C Expertise: Lower temperatures prevent premature aggregation of pigment particles, leading to smaller primary particles and higher transparency. [6][12]
Finishing Temp. 90–95°C Expertise: High-temperature treatment promotes a dissolution-reprecipitation process, increasing crystal size and crystallinity. This enhances thermal stability, solvent resistance, and color strength. [6][11]
Coupling pH 4.0–6.0 Trustworthiness: This mildly acidic range optimizes the electrophilicity of the diazonium ion while ensuring the coupling component remains sufficiently nucleophilic. Incorrect pH can lead to side reactions or decomposition. [13][14]
Reactant Addition Rate Slow & Controlled Expertise: A slow, controlled addition of the diazonium salt ensures a consistent reaction environment, promoting uniform particle growth and preventing the formation of large, undesirable agglomerates. [12]

| Stoichiometry | ~1:2.1 (Diazo:Coupler) | Trustworthiness: A slight excess of the coupling component and sodium nitrite ensures the complete consumption of the diazo intermediate, maximizing yield and minimizing impurities. [8]|

Advanced Characterization and Quality Control

Validating the synthesis and ensuring the high-performance characteristics of this compound requires a suite of analytical techniques.

  • X-Ray Diffraction (XRD): This is the primary technique for analyzing the pigment's solid-state properties. XRD is used to determine the crystal phase, degree of crystallinity, and average crystallite size, all of which are directly correlated with the pigment's performance. [6]Post-synthesis solvent treatment is known to increase crystallinity without altering the fundamental crystal structure. [6]* Electron Microscopy (SEM/TEM): These imaging techniques provide direct visualization of the pigment's particle size, size distribution, and morphology (e.g., needle-like vs. cubic). [6][11]A narrow particle size distribution is often desirable for consistent performance in applications like printing inks. [6]* Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the chemical identity of the pigment. They provide a molecular fingerprint, verifying the presence of key functional groups such as the azo linkage (-N=N-), amide groups, and the benzimidazolone ring structure. [11]* Colorimetry: The coloristic properties are quantified using the CIE Lab* color space model. This allows for precise measurement of lightness (L), the red-green axis (a), and the yellow-blue axis (b*), ensuring batch-to-batch consistency. [11][15]

Conclusion

The synthesis of this compound is a well-established yet nuanced process that exemplifies the industrial application of azo chemistry. The key to producing a high-performance pigment lies not just in the correct stoichiometry but in the rigorous, dynamic control of critical process parameters, including temperature, pH, and addition rates. The initial low-temperature coupling reaction yields crude pigment with small primary particles, while a subsequent high-temperature finishing step is essential for developing the robust, crystalline structure that imparts the pigment's desirable fastness properties. By integrating a deep understanding of the reaction mechanism with precise process control and advanced analytical validation, researchers and manufacturers can consistently produce this compound that meets the stringent demands of the plastics and coatings industries.

References

  • Benchchem. (n.d.). CI Pigment Yellow 180.
  • BenchChem Technical Support Team. (2025, December). optimizing coupling reaction conditions for azo dyes. Benchchem.
  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level....
  • PMC. (2024, January 26). The continuous flow synthesis of azos. NIH.
  • WorldOfChemicals. (2012, November 23). Pigment Yellow 180.
  • AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • Chemex. (n.d.). The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production.
  • Google Patents. (n.d.). TWI239987B - Process for producing the pigment yellow 180.
  • Sinoever International Co.,Ltd. (2019, September 16). Manufacturing Methods of Pigment Yellow 180.
  • Google Patents. (n.d.). US7115164B2 - Preparation of yellow pigments.
  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • European Patent Office. (2023, February 8). This compound, AQUEOUS PIGMENT DISPERSION FOR INK-JET INK, AND AQUEOUS PIGMENT INK.
  • Wikipedia. (n.d.). Azo coupling.
  • RSDC Industries Pvt. Ltd. (n.d.). Pigment Yellow-180 Manufacturer.
  • ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • PubChem. (n.d.). Pigment Yellow 180. NIH.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.
  • Afine Chemicals Limited. (n.d.). High-Quality Pigment Yellow 180 Factories, Product.
  • Google Patents. (n.d.). US20110061564A1 - Diarylide Yellow Pigments.
  • Google Patents. (n.d.). CN103044949B - Preparation method of yellow pigment.
  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes.
  • Google Patents. (n.d.). US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Justia Patents. (2011, October 11). Diarylide yellow pigments.
  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180.
  • ResearchGate. (n.d.). Structure of this compound.
  • MDPI. (n.d.). 1,4-Bis[(N-acetyl-l-phenylalanyl-glycyl-l-alanyl)aminomethyl]benzene.
  • Baoxu Chemical. (n.d.). Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pigment Yellow 180 (C.I. 21290), a high-performance benzimidazolone disazo pigment, stands as a significant colorant in a multitude of industrial applications.[1][2][3][4] Its exceptional heat stability, lightfastness, and resistance to migration have made it a preferred choice for coloring plastics, printing inks, and coatings.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Pigment Yellow 180, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing its use in existing applications and exploring its potential in novel fields.

Chemical Identity and Molecular Structure

Pigment Yellow 180 is chemically identified as 2,2'-[ethylenebis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide].[6] Its molecular structure is characterized by two azo groups, which act as the primary chromophore, and the presence of benzimidazolone moieties that contribute to its excellent stability.[1][7]

Table 1: Chemical and Physical Identifiers of Pigment Yellow 180

IdentifierValue
IUPAC Name 2,2'-[ethylenebis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide]
CAS Number 77804-81-0[3][4]
C.I. Name Pigment Yellow 180[3]
C.I. Number 21290[3]
Molecular Formula C₃₆H₃₂N₁₀O₈[3][4]
Molecular Weight 732.7 g/mol [1]

Physicochemical Properties

The performance of Pigment Yellow 180 in various applications is dictated by its distinct physicochemical properties.

Physical Properties

Pigment Yellow 180 is a greenish-yellow powder with a high color strength.[1][4] Its physical properties are summarized in the table below.

Table 2: Physical Properties of Pigment Yellow 180

PropertyValue
Appearance Yellow Powder
Density 1.35 - 1.55 g/cm³[5]
Specific Surface Area ~24 m²/g[4]
Oil Absorption 40-50 g/100g [5]
pH Value 7.0-8.0[5]
Melting Point >300°C[8]
Fastness Properties

A key attribute of Pigment Yellow 180 is its excellent fastness to various environmental and chemical factors, which ensures the longevity and durability of the colored articles.

Table 3: Fastness Properties of Pigment Yellow 180 (Scale 1-5, 5=Excellent; Lightfastness Scale 1-8, 8=Excellent)

PropertyRating
Lightfastness (Full Shade) 7-8
Heat Resistance 280-300°C
Water Resistance 5[5]
Oil Resistance 4[5]
Acid Resistance 5[5]
Alkali Resistance 5[5]
Alcohol Resistance 4-5[5]

Crystallography and Spectral Analysis

The solid-state structure and interaction with electromagnetic radiation are fundamental to understanding the color and performance of Pigment Yellow 180.

Crystallography

While distinct polymorphs of Pigment Yellow 180 are not commonly reported, its crystalline nature is a key factor in its stability and insolubility.[1] X-ray diffraction (XRD) is the primary technique for analyzing its crystal structure. The consistent crystal phase of Pigment Yellow 180 suggests a high thermodynamic stability of its crystal lattice.[1]

Spectral Properties

The vibrant greenish-yellow hue of Pigment Yellow 180 is a result of its selective absorption of light in the visible spectrum.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of Pigment Yellow 180 in solution exhibits characteristic absorption bands in the visible region, which are attributed to the π → π* electronic transitions within the conjugated azo chromophore system. The exact absorption maxima can vary depending on the solvent used due to solvatochromic effects.[9]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides valuable information about the molecular structure of Pigment Yellow 180. The IR and Raman spectra show characteristic peaks corresponding to the various functional groups present, such as N-H stretching of the benzimidazolone group, C=O stretching of the amide and ketone groups, and N=N stretching of the azo group.[10][11][12] Analysis of these spectra can confirm the chemical identity and provide insights into intermolecular interactions.[10][11]

Particle Size, Morphology, and Thermal Stability

Particle Size and Morphology

The particle size and shape of Pigment Yellow 180 significantly influence its optical properties, such as opacity and color strength, as well as its dispersibility in various media. Electron microscopy (SEM and TEM) reveals the morphology of the pigment particles, which are typically irregular or needle-like in their crude form and can be modified through post-synthesis treatments.[13] Particle size distribution is commonly determined by laser diffraction techniques.[14]

Thermal Stability

Pigment Yellow 180 exhibits excellent thermal stability, with decomposition temperatures typically above 300°C.[8] Thermogravimetric analysis (TGA) can be used to precisely determine the decomposition temperature and profile, while differential scanning calorimetry (DSC) can identify any phase transitions or other thermal events.[15]

Solubility Profile

Pigment Yellow 180 is practically insoluble in water and most common organic solvents, a property that contributes to its excellent migration resistance.[16] However, understanding its behavior in different solvent environments is crucial for dispersion and formulation. The concept of Hansen Solubility Parameters (HSPs) can be a useful tool to predict the dispersibility of the pigment in various solvents and polymer matrices.[10][13] Solvents with HSPs similar to that of the pigment are more likely to result in better dispersion.[1]

Toxicological and Biocompatibility Profile for Advanced Applications

For applications in sensitive areas such as food packaging and potentially in the biomedical field, a thorough understanding of the toxicological and biocompatibility profile of Pigment Yellow 180 is essential.

Toxicological Assessment
  • Acute Toxicity: Pigment Yellow 180 exhibits low acute toxicity. The oral LD50 in rats is greater than 2000 mg/kg body weight, and the inhalation LC50 in rats is greater than 1274 mg/m³.[6]

  • Genotoxicity and Carcinogenicity: No data was available concerning mutagenic activity.[17] None of the components in the product at concentrations greater than 0.1% are listed as carcinogens by IARC, NTP, OSHA, or ACGIH.[17]

  • Cytotoxicity: In vitro studies on human lymphocytes have shown increased DNA damage at high concentrations.[1] It is important to note that the cytotoxic effects are dose-dependent.[1]

Considerations for Drug Development Professionals

While Pigment Yellow 180 is approved for use in indirect food contact applications, its use in drug delivery or medical devices would require extensive biocompatibility testing according to standards such as ISO 10993.[18] Key considerations would include:

  • Leachables and Extractables: The potential for the pigment or its degradation products to leach from a polymer matrix into a biological environment would need to be thoroughly investigated.

  • Biocompatibility: Comprehensive testing for cytotoxicity, sensitization, irritation, and systemic toxicity would be necessary to establish its safety for biomedical applications.

  • Hemocompatibility: If the intended application involves blood contact, hemocompatibility studies would be crucial.

Currently, there is a lack of publicly available data specifically addressing the biocompatibility of Pigment Yellow 180 for medical applications. Therefore, any consideration for its use in this field would necessitate a dedicated and rigorous testing program.

Experimental Protocols

The following are detailed methodologies for the characterization of Pigment Yellow 180.

Protocol 1: Powder X-ray Diffraction (PXRD) Analysis

Objective: To determine the crystalline nature and identify the crystal phase of Pigment Yellow 180.

Methodology:

  • Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder, ensuring a flat and even surface. For small sample quantities, a low-background sample holder is recommended.[19]

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Scan Speed: 2°/min

  • Data Acquisition: The sample is mounted in the diffractometer, and the diffraction pattern is recorded.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. These are compared with standard reference patterns if available.

Workflow for PXRD Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis p1 Dry Pigment Powder p2 Pack into Sample Holder p1->p2 d1 Mount in Diffractometer p2->d1 d2 Run XRD Scan d1->d2 a1 Obtain Diffractogram d2->a1 a2 Identify Peak Positions a1->a2 a3 Phase Identification a2->a3

Caption: Workflow for Powder X-ray Diffraction Analysis.

Protocol 2: UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of Pigment Yellow 180 in a suitable solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the pigment has at least minimal solubility or can be prepared as a stable, fine dispersion (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).

  • Sample Preparation: Prepare a dilute solution or dispersion of the pigment in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

  • Instrument Setup:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 300 - 800 nm.

    • Blank: Use the pure solvent as the blank.

  • Data Acquisition: Record the absorbance spectrum of the sample.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Relationship for UV-Vis Spectroscopy

cluster_0 Principle cluster_1 Experiment cluster_2 Result A Light Absorption B Electronic Transitions A->B causes G Color Properties B->G C Pigment Solution D Spectrophotometer C->D E Absorption Spectrum D->E F λmax E->F F->G determines

Caption: Relationship between Principle, Experiment, and Result in UV-Vis Spectroscopy.

Protocol 3: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of Pigment Yellow 180.

Methodology:

  • Sample Preparation (Wet Dispersion):

    • Select a suitable dispersant (e.g., deionized water with a surfactant) in which the pigment does not dissolve.

    • Prepare a stock suspension of the pigment in the dispersant.

    • Use ultrasonication to break up any agglomerates.

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer.

    • Enter the refractive index of the pigment and the dispersant into the software.

  • Data Acquisition:

    • Add the stock suspension to the instrument's dispersion unit until the optimal obscuration level is reached.

    • Perform the measurement.

  • Data Analysis: The instrument software will calculate and report the particle size distribution, typically as a volume-based distribution, providing values such as D10, D50 (median), and D90.

Experimental Workflow for Particle Size Analysis

start Start prep Prepare Pigment Suspension (with dispersant and sonication) start->prep setup Instrument Setup (Refractive Indices) prep->setup measure Measure in Laser Diffraction Analyzer setup->measure analyze Analyze Data (Particle Size Distribution) measure->analyze end End analyze->end

Caption: Workflow for Particle Size Analysis using Laser Diffraction.

Conclusion

Pigment Yellow 180 is a high-performance colorant with a well-defined set of physicochemical properties that make it suitable for demanding applications. Its excellent stability, fastness, and vibrant color are a direct result of its unique molecular and crystalline structure. While its toxicological profile is favorable for industrial use, its application in the biomedical field would require further, more specific biocompatibility assessments. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and other similar pigment systems, enabling researchers and developers to fully understand and leverage their properties for both existing and innovative applications.

References

  • Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180. Retrieved from [Link]

  • HORIBA. (2012). Particle Characterization of Pigments. Retrieved from [Link]

  • MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • (n.d.). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Retrieved from [Link]

  • NIH. (2015). Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution. Retrieved from [Link]

  • Missouri State University. (2007). Standard Operating Procedure for: Operation of the LS 13 320 Laser Diffraction Particle Size Analyzer. Retrieved from [Link]

  • TTU/HHMI at CISER. (2010). Plant Pigment Paper Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Photographs and UV/Vis absorbance spectra (solutions diluted by a.... Retrieved from [Link]

  • ASTM. (2024). ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180. Retrieved from [Link]

  • SIELC Technologies. (2018). C.I. Pigment Yellow 180. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Laser diffraction measurements of pigment size distributions of coatings and mill bases: implications of dilution medium and dispersion process parameters. Retrieved from [Link]

  • WorldOfChemicals. (2012). Pigment Yellow 180. Retrieved from [Link]

  • protocols.io. (2023). Particle size analysis by laser diffraction. Retrieved from [Link]

  • SDC ColourClick. (n.d.). The effect of crystal structure on colour application properties of organic pigments. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 180 TDS. Retrieved from [Link]

  • Botany with Parul. (n.d.). UV–Vis Absorption Spectroscopy for Pigment Ratios. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from [Link]

  • (2008). STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. Retrieved from [Link]

  • morana-rtd.com. (2008). Characterization of Some Orange and Yellow Organic and Fluorescent Pigments by Raman Spectroscopy. Retrieved from [Link]

  • (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • arXiv. (2021). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. Retrieved from [Link]

  • Scilit. (1990). FTIR and Raman studies on benzimidazole. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 180 MSDS. Retrieved from [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • PubMed. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. Retrieved from [Link]

  • Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of X-ray diffraction technique for characterisation of pigments and control of paints quality. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180, PY180 MSDS. Retrieved from [Link]

  • FDA. (n.d.). ci pigment yellow 180 - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

Sources

Spectroscopic Characterization of Pigment Yellow 180: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Pigment Yellow 180 (P.Y. 180), a high-performance benzimidazolone pigment. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide combines theoretical principles with practical experimental insights and detailed data interpretation to serve as a comprehensive resource for the characterization of this widely used colorant.

Introduction to Pigment Yellow 180

Pigment Yellow 180, identified by the Colour Index name C.I. Pigment Yellow 180 and CAS number 77804-81-0, is a disazo/benzimidazolone-based organic pigment.[1] Its chemical formula is C₃₆H₃₂N₁₀O₈, with a corresponding molecular weight of 732.70 g/mol .[2][3] P.Y. 180 is recognized for its greenish-yellow shade, exceptional heat stability (up to 290°C in HDPE), and excellent light and weather fastness.[4][5][6] These robust properties make it a preferred choice for demanding applications, particularly in the plastics and printing ink industries.[2][4][7]

The molecular structure of Pigment Yellow 180 features two azo groups (-N=N-) and two benzimidazolone moieties, which are key to its chromatic and performance characteristics. The complex aromatic system and the presence of multiple functional groups give rise to a distinct spectroscopic fingerprint, which can be effectively characterized using FTIR and UV-Vis spectroscopy.

Molecular Structure of Pigment Yellow 180

Fourier-Transform Infrared (FTIR) Spectroscopy of Pigment Yellow 180

Fundamental Principles

FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular "fingerprint". For a complex organic molecule like Pigment Yellow 180, the FTIR spectrum provides a wealth of information about its structural components.

Experimental Protocol for FTIR Analysis

The following is a generalized protocol for the acquisition of an FTIR spectrum of a solid pigment sample like P.Y. 180.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start prep Prepare KBr Pellet: Mix ~1 mg of P.Y. 180 with ~100 mg of dry KBr. Grind to a fine powder. start->prep press Press the mixture in a hydraulic press to form a transparent pellet. prep->press place Place the KBr pellet in the sample holder of the FTIR spectrometer. bkg Collect a background spectrum of the empty sample compartment. place->bkg sample_scan Collect the sample spectrum. Typically, 32-64 scans are averaged to improve S/N ratio. bkg->sample_scan ratio Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. correct Apply baseline correction and other necessary processing steps. ratio->correct end End: Spectrum ready for interpretation. correct->end UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Prepare a dilute solution of P.Y. 180 in a suitable solvent (e.g., DMSO, DMF). Concentration should be in the range of 10⁻⁵ to 10⁻⁶ M. start->dissolve blank Fill a cuvette with the pure solvent to be used as a blank. Record the baseline. sample_scan Fill a cuvette with the pigment solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). blank->sample_scan identify Identify the wavelength(s) of maximum absorbance (λmax). end End: Spectrum ready for interpretation. identify->end

Experimental Workflow for UV-Vis Analysis
Interpretation of the UV-Vis Spectrum of Pigment Yellow 180

The UV-Vis spectrum of Pigment Yellow 180 is dominated by strong absorption bands in the visible and near-UV regions, which arise from electronic transitions within its extensive conjugated system.

Table 2: UV-Vis Absorption Maxima for Pigment Yellow 180

Wavelength (λmax)Electronic TransitionChromophore
~400-450 nmπ → πExtended conjugated system (azo groups, aromatic rings)
~270-300 nmπ → πBenzimidazolone and phenyl groups

The most intense absorption band, located in the 400-450 nm range, is responsible for the pigment's yellow color. This band is attributed to a high-energy π → π* transition involving the entire conjugated system, including the azo linkages and the aromatic rings. A weaker absorption, often appearing as a shoulder, may be present at longer wavelengths and can be assigned to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo groups. Another strong absorption is typically observed in the UV region (around 270-300 nm), corresponding to π → π* transitions localized within the benzimidazolone and phenyl moieties.

The Influence of Solvents on Spectroscopic Properties

The spectroscopic properties of Pigment Yellow 180 can be influenced by the solvent environment, a phenomenon known as solvatochromism. Studies have shown that the UV-Vis absorption maximum of P.Y. 180 can shift depending on the polarity of the solvent. [8]Generally, in more polar solvents, a bathochromic (red) shift of the π → π* transition is observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This effect is important to consider when preparing samples for UV-Vis analysis and can also provide insights into the pigment-binder interactions in applied systems.

Conclusion

The spectroscopic characterization of Pigment Yellow 180 by FTIR and UV-Vis spectroscopy provides a detailed understanding of its chemical structure and electronic properties. The FTIR spectrum confirms the presence of key functional groups, including amide, azo, benzimidazolone, and ether linkages. The UV-Vis spectrum elucidates the electronic transitions responsible for its characteristic yellow color. This technical guide provides the foundational knowledge and experimental framework for the accurate and reliable spectroscopic analysis of this important industrial pigment.

References

  • World Dye Variety. Pigment Yellow 180. [Link]

  • Crownpigment. PIGMENT YELLOW 180 – Introduction and Application. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 180. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 180|Benzimidazolone Yellow HG-P. [Link]

  • Dominion Colour Corporation. PIGMENT YELLOW 180. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 166497, Pigment Yellow 180. [Link]

  • Zeya Chemicals. Pigment yellow 180 TDS. [Link]

  • MDPI. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]

  • ResearchGate. The FTIR (a) and Raman spectra (b) for PY180-raw, PY180-Hexane, PY180-MeOH, and PY180-DMSO. [Link]

  • ResearchGate. (a) Photographs and UV/Vis absorbance spectra (solutions diluted by a factor of 2) of PY180-raw suspensions in solvents after centrifugation. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pigment Yellow 180 (C.I. 21290) is a high-performance benzimidazolone disazo pigment renowned for its exceptional thermal stability, lightfastness, and chemical resistance.[1] These properties make it a preferred colorant in demanding applications, including engineering plastics, high-end printing inks, and specialized coatings.[2][3] This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Pigment Yellow 180. It delves into the structural attributes that confer its remarkable heat resistance, outlines the methodologies for its thermal analysis, and explores its degradation pathway. This document is intended for researchers, scientists, and formulation chemists engaged in the development and application of high-performance colorants.

Introduction to Pigment Yellow 180

Pigment Yellow 180 is a prominent member of the benzimidazolone class of organic pigments.[4] Its molecular structure, characterized by two azo groups and two benzimidazolone moieties, is central to its high performance.[5] The pigment is valued for its greenish-yellow shade and is often used as a replacement for cadmium and lead chromate pigments.[6]

Chemical Structure

The chemical structure of Pigment Yellow 180 (C₃₆H₃₂N₁₀O₈) is provided below.[7] The presence of intramolecular hydrogen bonds and the rigid, planar nature of the benzimidazolone groups contribute significantly to its stability.

Caption: Chemical Structure of Pigment Yellow 180.

Unraveling the Superior Thermal Stability

The exceptional thermal stability of Pigment Yellow 180 is a primary determinant of its suitability for high-temperature applications. It exhibits excellent heat resistance, reportedly stable up to 290°C in polymers like HDPE and even 300°C in polystyrene.[2][6] This thermal robustness is not coincidental but rather a direct consequence of its molecular architecture.

The benzimidazolone groups within the molecule are pivotal. They are engaged in a network of intermolecular hydrogen bonds, which significantly increases the energy required to disrupt the crystal lattice. This strong intermolecular cohesion results in a higher melting and decomposition point. Furthermore, the overall molecular symmetry and planarity allow for efficient crystal packing, minimizing intermolecular voids and enhancing lattice energy.

Thermal Degradation Profile

While Pigment Yellow 180 is highly stable, it will undergo thermal decomposition at sufficiently high temperatures. Understanding this degradation profile is critical for defining its processing limits and predicting its long-term performance in thermally stressed environments. The degradation process is complex and can be elucidated through a combination of advanced analytical techniques.

General Degradation Pathway

For disazo pigments like Pigment Yellow 180, the primary point of thermal degradation is the scission of the azo bonds (-N=N-). This cleavage results in the formation of lower molecular weight aromatic amines and other radical species. The benzimidazolone ring itself is thermally stable, but the substituents on the aromatic rings will also influence the degradation pathway.

Degradation_Pathway PY180 Pigment Yellow 180 Heat High Temperature (>300°C) PY180->Heat Thermal Stress Cleavage Azo Bond Scission Heat->Cleavage Fragments Formation of Aromatic Amines and Radical Species Cleavage->Fragments Volatiles Volatile Organic Compounds (e.g., CO, CO2, NOx) Fragments->Volatiles Char Char Residue Fragments->Char

Caption: Proposed Thermal Degradation Pathway for Pigment Yellow 180.

Key Analytical Techniques for Degradation Analysis

A multi-faceted analytical approach is essential for a thorough characterization of the thermal degradation of Pigment Yellow 180.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the onset of thermal degradation.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events such as melting, crystallization, and decomposition.

Py-GC-MS is a powerful technique for identifying the specific chemical products of thermal degradation. The pigment is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Technique Information Obtained Typical Application for Pigment Yellow 180
Thermogravimetric Analysis (TGA) Onset of decomposition, mass loss at different temperatures, thermal stability ranking.Determining the maximum processing temperature before significant degradation occurs.
Differential Scanning Calorimetry (DSC) Melting point, heat of fusion, decomposition temperature and enthalpy.Assessing the physical and chemical changes during heating.
Pyrolysis-GC-MS Identification of specific volatile degradation products.Elucidating the degradation mechanism and identifying potential harmful byproducts.

Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols must be followed when evaluating the thermal properties of Pigment Yellow 180.

Comprehensive Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a high-performance pigment.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Degradation Product Identification cluster_2 Performance Evaluation TGA TGA Analysis (Determine Onset of Degradation) PyGCMS Py-GC-MS Analysis (Identify Volatile Fragments) TGA->PyGCMS Set Pyrolysis Temperature DSC DSC Analysis (Identify Thermal Transitions) Isothermal Isothermal Aging (Colorimetric Analysis at Elevated Temperatures) DSC->Isothermal Select Aging Temperatures PyGCMS->Isothermal Correlate Degradation with Performance Loss

Caption: Experimental Workflow for Thermal Stability Assessment.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Pigment Yellow 180 powder into a ceramic or platinum crucible.

  • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the temperature of maximum rate of decomposition (T_max) from the derivative of the TGA curve (DTG).

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Pigment Yellow 180 into an aluminum pan and hermetically seal it.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 30°C, then ramp up to a temperature just below the decomposition onset determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of Pigment Yellow 180 into a pyrolysis sample cup.

  • Pyrolysis Conditions: Heat the sample rapidly to a temperature above its main decomposition temperature (e.g., 600°C) in an inert atmosphere (Helium).

  • GC Separation: The volatile pyrolysis products are transferred to a GC column (e.g., a non-polar capillary column) and separated based on their boiling points and affinity for the stationary phase.

  • MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library for identification.

Summary of Performance and Applications

The outstanding thermal stability of Pigment Yellow 180 makes it an ideal choice for a variety of demanding applications where high processing temperatures are encountered.

Property Value/Rating Significance
Heat Resistance (HDPE) ~290°C[2]Suitable for processing in most common plastics.
Heat Resistance (PS) ~300°C[6]Can be used in high-temperature engineering plastics.
Lightfastness (Full Shade) 7-8[6]Excellent color stability upon exposure to light.
Migration Resistance (PVC) Excellent[1]Does not bleed or bloom in plasticized PVC.

Its primary applications include:

  • Plastics: Polyolefins (PP, PE), PVC, ABS, and engineering plastics.[3][6]

  • Inks: High-performance solvent-based and water-based packaging inks.[2]

  • Coatings: Industrial and powder coatings where high-temperature curing is required.[6]

Conclusion

Pigment Yellow 180 stands out as a high-performance organic pigment with exceptional thermal stability, a direct result of its unique benzimidazolone disazo structure. The robust network of intermolecular hydrogen bonds and efficient crystal packing imparts a high resistance to thermal degradation. While it will eventually decompose at very high temperatures, primarily through the cleavage of its azo linkages, its stability up to approximately 290-300°C makes it a reliable and versatile colorant for a wide range of demanding industrial applications. A thorough understanding of its thermal degradation profile, achieved through a combination of TGA, DSC, and Py-GC-MS, is crucial for optimizing its use and ensuring the longevity of the final colored product.

References

  • PIGMENT YELLOW 180 – Introduction and Application. (n.d.). Crownpigment. Retrieved January 13, 2026.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved January 13, 2026.
  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180. Retrieved January 13, 2026.
  • Zeya Chemicals. (2010, September 13). Pigment yellow 180-Corimax Yellow HG. Retrieved January 13, 2026.
  • TA Instruments. (n.d.). Thermal Analysis of Food Coloring Material by DSC. Retrieved January 13, 2026.
  • Zeya Chemicals. (n.d.). Pigment yellow 180 TDS. Retrieved January 13, 2026.
  • Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. Retrieved January 13, 2026.
  • WorldOfPigments. (2012, November 23). Pigment Yellow 180. Retrieved January 13, 2026.
  • Badea, I., et al. (n.d.).
  • Hitachi High-Tech. (n.d.).
  • Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180. Retrieved January 13, 2026.
  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 180.
  • ChemicalBook. (2024, December 18). Pigment Yellow 180. Retrieved January 13, 2026.
  • Huang, S., et al. (2022, August 1). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
  • Wang, Y., et al. (2020, September 16). Degradation and detoxification of azo dyes with recombinant ligninolytic enzymes from Aspergillus sp. with secretory overexpression in Pichia pastoris. PMC - NIH. Retrieved January 13, 2026.
  • Headley, J. V., & Pilon, R. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. DTIC. Retrieved January 13, 2026.
  • Huang, S., et al. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.
  • Kumar, A., et al. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach. NIH. Retrieved January 13, 2026.
  • Lee, J. H., et al. (2014). A Study on Synthesis and Crystallization of a Benzimidazolone Pigment.
  • Yasmin, A., et al. (n.d.). Investigating degradation metabolites and underlying pathway of azo dye “Reactive Black 5” in bioaugmented floating treatment wetlands.

Sources

An In-Depth Technical Guide to the Lightfastness and Weather Resistance of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Pigment Yellow 180 (PY 180)

Pigment Yellow 180 (PY 180), a high-performance organic pigment, holds a significant position in the coloration of plastics, inks, and coatings. Chemically classified as a disazo benzimidazolone, its molecular formula is C₃₆H₃₂N₁₀O₈.[1][2] This complex structure is central to its exceptional stability and performance characteristics. PY 180 is renowned for its bright, greenish-yellow shade, high color strength, and, most notably, its excellent resistance to heat, solvents, and migration.[1] These properties make it a preferred choice in demanding applications where color durability is paramount.

The benzimidazolone group within the PY 180 molecule is a key contributor to its stability. This moiety is known for its inherent resistance to thermal degradation, hydrolysis, and photolysis (degradation by light).[3] The presence of intramolecular hydrogen bonds further strengthens the molecular structure, enhancing its fastness properties.[4] This guide will provide a comprehensive technical exploration of the lightfastness and weather resistance of PY 180, delving into the underlying chemical principles, standardized testing methodologies, and performance data.

Core Properties of Pigment Yellow 180

The inherent chemical and physical properties of PY 180 form the foundation of its robust performance.

PropertyTypical Value/RatingSource(s)
Chemical Class Disazo Benzimidazolone[1]
C.I. Name Pigment Yellow 180[1]
CAS Number 77804-81-0[1]
Molecular Formula C₃₆H₃₂N₁₀O₈[1]
Lightfastness (Blue Wool Scale, 1-8) 6-7 (in tints) to 7-8 (full shade)[1][2]
Weatherfastness (Grey Scale, 1-5) 4-5[2]
Heat Stability Up to 290-300 °C in various polymers[1]
Migration Resistance (1-5) 5 (Excellent)[2]
Acid Resistance (1-5) 5 (Excellent)[2]
Alkali Resistance (1-5) 5 (Excellent)[2]

The Science of Durability: Lightfastness and Weather Resistance Explained

Lightfastness refers to a pigment's ability to resist fading or changing color when exposed to light, particularly the ultraviolet (UV) portion of the spectrum. Weather resistance , a broader term, encompasses lightfastness and also includes resistance to other environmental factors such as moisture (rain, humidity), temperature fluctuations, and atmospheric pollutants.[5]

The exceptional lightfastness and weather resistance of PY 180 are attributed to its stable molecular structure. The benzimidazolone and disazo groups are adept at absorbing UV radiation and dissipating the energy through non-destructive pathways, thus minimizing photochemical reactions that lead to color fading.[3]

The Mechanism of Photodegradation

While highly resistant, all organic pigments will eventually degrade upon prolonged exposure to UV radiation. The primary mechanism of this degradation is photolysis , where the absorption of high-energy photons leads to the breaking of chemical bonds within the pigment molecule. This can result in the fragmentation of the chromophore (the part of the molecule responsible for color), leading to a loss of color intensity.

For disazo benzimidazolone pigments like PY 180, the azo linkages (-N=N-) can be a primary site for photodegradation. UV radiation can induce cleavage of these bonds, leading to the formation of smaller, colorless aromatic compounds. However, the overall stability of the benzimidazolone structure significantly mitigates this process. The presence of intramolecular hydrogen bonds helps to stabilize the molecule, making it more difficult for the absorbed energy to break critical bonds.[4]

The degradation process is often a free-radical chain reaction. The initial absorption of a photon can create a free radical on the pigment molecule. This highly reactive species can then react with oxygen or other molecules in the surrounding binder or atmosphere, propagating a chain of degradation reactions.[6]

Standardized Evaluation of Lightfastness and Weather Resistance

To provide quantifiable and comparable data on the durability of pigments, standardized testing methodologies are employed. These tests use controlled laboratory environments to simulate long-term exposure to light and weather in an accelerated timeframe.

Lightfastness Testing: ISO 105-B02 and the Blue Wool Scale

The most widely recognized standard for assessing the lightfastness of colorants is ISO 105-B02 . This method exposes a sample of the pigmented material alongside a set of eight standardized blue wool fabrics to a filtered xenon-arc lamp that simulates natural daylight.[7]

The eight blue wool standards have known, but varied, resistance to fading, with Blue Wool 1 being the most fugitive and Blue Wool 8 being the most lightfast. Each successive reference takes approximately twice as long to fade to the same degree as its predecessor. The lightfastness of the test sample is then rated by comparing its degree of fading to that of the blue wool standards.

PY 180 typically achieves a rating of 6-7 to 7-8 on the Blue Wool Scale , indicating very good to excellent lightfastness.[1][2]

Accelerated Weathering Testing: ASTM G155 (Xenon Arc) and ASTM G154 (QUV)

Accelerated weathering tests are designed to simulate the combined effects of sunlight, moisture, and temperature.

  • ASTM G155 (Xenon Arc): This standard utilizes a xenon arc lamp to provide a full-spectrum light source that closely mimics natural sunlight.[8] The test chamber also incorporates cycles of water spray and controlled temperature and humidity to simulate rain and dew.[9] This method is considered one of the most realistic simulations of outdoor weathering.[10] After exposure for a specified duration (e.g., 500, 1000, or 2000 hours), the samples are evaluated for changes in color (ΔE*), gloss, and physical properties.[11]

  • ASTM G154 (QUV): This method uses fluorescent UV lamps to provide a more concentrated dose of UV radiation, which is the primary driver of photodegradation.[7][12] The test also includes cycles of condensation to simulate the effects of moisture. While less representative of the full solar spectrum than xenon arc, the QUV test is a valuable tool for rapidly assessing a material's resistance to UV degradation.[13]

While specific, publicly available quantitative data from these tests for PY 180 is limited, its high weatherfastness rating of 4-5 on a 1-5 grey scale suggests that it performs exceptionally well in these rigorous tests, exhibiting minimal color and gloss change after prolonged exposure.[2]

Experimental Protocols for Durability Assessment

For researchers and drug development professionals seeking to validate the performance of PY 180 in their specific formulations, the following protocols provide a framework for conducting standardized lightfastness and weather resistance testing.

Protocol 1: Lightfastness Evaluation (Based on ISO 105-B02)
  • Sample Preparation: Prepare test specimens of the PY 180 formulation (e.g., a plastic plaque, a coated panel, or a printed substrate) according to the relevant industry standards. Ensure a consistent and uniform application of the pigment.

  • Mounting: Mount the test specimens and a full set of Blue Wool standards (1-8) in the sample holder of a xenon arc lightfastness tester. A portion of each sample and standard should be masked to serve as an unexposed reference.

  • Exposure Conditions: Set the exposure conditions in the xenon arc apparatus according to ISO 105-B02. This typically involves a controlled irradiance level, black panel temperature, and relative humidity.

  • Evaluation: Periodically inspect the samples and the Blue Wool standards. The test is complete when the contrast between the exposed and unexposed portions of the test specimen is equal to a specific rating on the grey scale for assessing color change (typically grade 4).

  • Rating: The lightfastness rating of the specimen is the number of the Blue Wool standard that exhibits a similar degree of fading.

Protocol 2: Accelerated Weathering (Based on ASTM G155)
  • Sample Preparation: Prepare multiple identical test specimens of the PY 180 formulation.

  • Initial Measurements: Before exposure, measure the initial color (using a spectrophotometer to obtain CIELAB Lab* values) and gloss (using a gloss meter) of each specimen.

  • Exposure Cycle: Program the xenon arc weather-ometer to a specific test cycle as defined in ASTM G155 or a relevant industry specification (e.g., SAE J2527 for automotive exterior materials).[9] A typical cycle includes alternating periods of light-only and light with water spray, with controlled temperature and humidity.

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a set of specimens from the chamber.

  • Post-Exposure Measurements: After conditioning the exposed specimens, re-measure the color and gloss. Calculate the total color difference (ΔE*) and the percent gloss retention.

  • Physical Property Assessment: If applicable, conduct physical tests (e.g., tensile strength, impact resistance) on the exposed specimens and compare the results to unexposed controls.

Visualizing the Process: Diagrams

PY180_Structure cluster_molecule Pigment Yellow 180 Molecule cluster_stability Factors Contributing to Stability Benzimidazolone1 Benzimidazolone Group Disazo1 Disazo Linkage (-N=N-) Benzimidazolone1->Disazo1 H_Bonds Intramolecular Hydrogen Bonds Benzimidazolone1->H_Bonds provides sites for Aromatic1 Aromatic Rings Disazo1->Aromatic1 Benzimidazolone2 Benzimidazolone Group Aromatic1->Benzimidazolone2 UV_Absorption UV Absorption & Energy Dissipation Aromatic1->UV_Absorption enables Disazo2 Disazo Linkage (-N=N-) Benzimidazolone2->Disazo2 Thermal_Stability High Thermal Stability Benzimidazolone2->Thermal_Stability contributes to Aromatic2 Aromatic Rings Disazo2->Aromatic2

Caption: Molecular structure of PY 180 and its stability factors.

Weathering_Test_Workflow start Sample Preparation initial_measurement Initial Color & Gloss Measurement start->initial_measurement exposure Accelerated Weathering Exposure (Xenon Arc / QUV) initial_measurement->exposure periodic_removal Periodic Sample Removal exposure->periodic_removal post_measurement Post-Exposure Color & Gloss Measurement periodic_removal->post_measurement At intervals end Final Report periodic_removal->end Test complete analysis Data Analysis (ΔE*, % Gloss Retention) post_measurement->analysis analysis->periodic_removal Continue exposure

Caption: Workflow for accelerated weathering testing.

Conclusion

Pigment Yellow 180 stands as a testament to the advancements in organic pigment chemistry, offering a combination of vibrant color and exceptional durability. Its robust performance stems from the inherent stability of its disazo benzimidazolone structure, which provides excellent resistance to the degradative effects of light, heat, and moisture. Through standardized testing methodologies such as ISO 105-B02 for lightfastness and ASTM G155 and G154 for accelerated weathering, the superior performance of PY 180 can be reliably quantified. For researchers, scientists, and drug development professionals, a thorough understanding of these properties and testing protocols is essential for ensuring the long-term color stability and performance of their products. The inherent stability of PY 180 makes it a reliable choice for applications where color integrity is not just an aesthetic preference, but a critical performance criterion.

References

  • Crick, K. (n.d.). Fugitive Pigments List! Lightfast tests, paint fading and understanding. Kimberly Crick. Retrieved from [Link]

  • Handprint. (n.d.). colormaking attributes. Retrieved from [Link]

  • Intertek. (n.d.). Accelerated Light Weathering. Retrieved from [Link]

  • MDPI. (2021, February 16). Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for the Determination of the Environmental Instability of Polyethylene Films Using HT-GPC Analysis. Retrieved from [Link]

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • MGA Research Corporation. (2025, June 30). Accelerated Weathering with Xenon Arc: Ensuring Long-Term Automotive Material Performance. Retrieved from [Link]

  • Micom Laboratories. (n.d.). QUV Testing - Simulate outdoor and indoor sun exposure. Retrieved from [Link]

  • Paint.org. (n.d.). Principles of Accelerated Weathering: Evaluations of Coatings. Retrieved from [Link]

  • PubMed. (2021, March 1). Accelerated Aging Effects on Color Stability of Potentially Color Adjusting Resin-based Composites. Retrieved from [Link]

  • Q-Lab. (n.d.). ASTM G154. Retrieved from [Link]

  • Q-Lab. (n.d.). ASTM G155. Retrieved from [Link]

  • ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazolone Pigments and Related Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Retrieved from [Link]

  • SciSpace. (n.d.). Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. Retrieved from [Link]

  • Smithers. (n.d.). Xenon Arc Weathering | Environmental Resistance Testing. Retrieved from [Link]

  • UL Prospector. (2019, February 15). Cause and Defect: Evaluating and Testing the Weathering of Coatings. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Analysis of Accelerated Weathering Effect on Polyethylene With Varied Parameters Using a Combination of Analytical Techniques. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 180-Corimax Yellow HG. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Pigment Yellow 180 in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of C.I. Pigment Yellow 180 (PY 180), a high-performance benzimidazolone pigment. Intended for researchers, formulation scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings of its solubility, collates available qualitative and semi-quantitative data in various organic solvents, and furnishes detailed, field-proven experimental protocols for solubility determination. The guide emphasizes the causal relationships between solvent properties and pigment behavior, grounding its claims in authoritative sources to ensure scientific integrity and practical utility.

Introduction: Understanding this compound

This compound (CAS No. 77804-81-0) is a disazo/benzimidazolone-based organic pigment prized for its exceptional performance attributes.[1][2] With the molecular formula C₃₆H₃₂N₁₀O₈, its complex structure features multiple hydrogen bond donor and acceptor sites, which are fundamental to its high thermal stability, excellent lightfastness, and robust resistance to chemical degradation.[3][4] These properties have made it a preferred colorant in demanding applications such as plastics, high-end printing inks, and industrial coatings.[5][6]

However, the very molecular interactions that grant PY 180 its desirable stability—namely, strong intermolecular hydrogen bonding—also result in its characteristically low solubility in most common organic solvents.[3] This low solubility is a critical parameter that governs its performance, preventing migration in plastic matrices and ensuring color stability. For researchers and formulators, understanding and quantifying this solubility, even at low levels, is crucial for predicting dispersion behavior, controlling crystallization processes, and developing novel formulations.

This guide moves beyond simple statements of "insolubility" to provide a nuanced understanding of the pigment-solvent interactions that define the solubility profile of Pigment Yellow 180.

Theoretical Framework: Why is Pigment Yellow 180 Sparingly Soluble?

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This can be quantified through thermodynamic concepts such as enthalpy of mixing and, more practically for pigments, through frameworks like Hansen Solubility Parameters (HSP).

The Role of Molecular Structure and Intermolecular Forces

Pigment Yellow 180's structure contains benzimidazolone moieties, which facilitate strong, directional hydrogen bonds between adjacent pigment molecules in the crystal lattice.[3] This creates a highly stable, high-melting-point solid.[2] For dissolution to occur, the solvent molecules must overcome these potent intermolecular forces. This requires a significant input of energy, and only solvents with specific interaction capabilities can effectively solvate the pigment molecules.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model provides a robust framework for predicting pigment-solvent compatibility. It deconstructs the total Hildebrand solubility parameter (δt) into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the pigment are more likely to be effective at dissolving or dispersing it. The distance (Ra) between the HSP coordinates of the pigment and the solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[7] A recent study on PY 180 utilized this principle to explain its behavior in various solvents, noting that solvents with low HSP differences (Δδ) relative to the pigment were more effective at inducing recrystallization—a process predicated on limited solubility.[7][8]

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node for the Pigment Pigment [label="Pigment Yellow 180\n(Low Solubility)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Factors influencing solubility Factors [label="Key Solubility Factors", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"];

// Specific factors Structure [label="Molecular Structure\n(Benzimidazolone Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1!"]; H_Bonding [label="Strong Intermolecular\nHydrogen Bonding", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1!"]; Solvent_Props [label="Solvent Properties\n(Hansen Parameters)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; Temperature [label="Temperature", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,-1!"];

// Edges connecting factors to the central concept Pigment -- Factors [label="Governed by", len=1.5]; Factors -- Structure [dir=none]; Factors -- H_Bonding [dir=none]; Factors -- Solvent_Props [dir=none]; Factors -- Temperature [dir=none];

// Caption labelloc="b"; label="Factors governing the solubility of Pigment Yellow 180."; }

Caption: Factors governing the solubility of Pigment Yellow 180.

Solubility Profile of Pigment Yellow 180 in Organic Solvents

Direct quantitative solubility data for Pigment Yellow 180 is not widely published, a testament to its very low solubility. However, a combination of semi-quantitative studies and qualitative resistance data from technical datasheets allows for the construction of a comprehensive solubility profile.

A key study investigated the dispersion of PY 180 in ten different solvents and measured the UV-Vis absorbance of the supernatant after centrifugation, providing a reliable proxy for relative solubility.[7] Solvents with higher absorbance values in the saturated solution exhibit a greater capacity to dissolve the pigment.

Table 1: Solubility and Resistance Characteristics of Pigment Yellow 180

Solvent ClassSolventCAS No.Relative Solubility (Absorbance @ 400 nm)[7]Qualitative Resistance Rating
Aprotic Polar N,N-Dimethylformamide (DMF)68-12-2High-
N-Methyl-2-pyrrolidone (NMP)872-50-4High-
Dimethyl Sulfoxide (DMSO)67-68-5High-
Nitrile Acetonitrile (ACN)75-05-8High-
Alcohols Methanol67-56-1Very LowVery Good (4-5)[1]
Ethanol64-17-5Very LowVery Good (4-5)[1]
1-Propanol71-23-8Very Low-
1-Butanol71-36-3Very Low-
Non-Polar n-Hexane110-54-3Very Low-
Ketones Methyl Ethyl Ketone (MEK)78-93-3-Very Good (4)[9]
Esters Ethyl Acetate141-78-6-Very Good (5)[9]
Aqueous Water7732-18-5Very Low (Essentially Insoluble)Excellent (5)[1]

Note: Relative solubility is based on UV-Vis absorbance data from Feng et al. (2023).[7] Resistance ratings are on a scale of 1 (Poor) to 5 (Excellent), as commonly reported in technical literature.

Analysis of Findings:

  • High-Solubility Solvents: The data clearly indicates that polar aprotic solvents—specifically DMF, NMP, and DMSO —are the most effective at dissolving Pigment Yellow 180.[7] This is chemically logical, as these solvents possess high polarity and can effectively disrupt the intermolecular hydrogen bonds of the pigment without having competing hydrogen bond donor sites themselves.

  • Low-Solubility Solvents: Alcohols, despite being polar, are poor solvents for PY 180. This is likely due to their strong self-association via hydrogen bonding, which competes with the solvation of the pigment. Non-polar solvents like hexane lack the necessary polarity to overcome the pigment's strong intermolecular forces.[7]

  • Water Insolubility: PY 180 is practically insoluble in water, a key attribute for its durability in many applications.[1]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct measurement is necessary. The following are standardized, self-validating protocols for determining the solubility of sparingly soluble pigments like PY 180.

Protocol 1: Gravimetric Method (Adapted from Pharmacopoeial Standards)

This method is a fundamental and highly accurate technique for determining solubility by directly measuring the mass of dissolved solute in a known mass of solvent.[10]

graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Saturation\nAdd excess PY 180 to solvent.\nEquilibrate with agitation (24-72h).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Separation\nCentrifuge or filter (e.g., 0.22 µm PTFE)\nto remove undissolved solid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Aliquot & Weigh\nTransfer a precise volume/mass of the\nsaturated supernatant to a pre-weighed dish.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Evaporation\nEvaporate solvent under controlled\nconditions (e.g., vacuum oven).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Final Weighing & Calculation\nWeigh the dish with dried residue.\nCalculate solubility (g/L).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E;

// Caption labelloc="b"; label="Workflow for Gravimetric Solubility Determination."; }

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of Pigment Yellow 180 to a known volume or mass of the selected organic solvent in a sealed, inert container. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is established. Periodic sampling and analysis can confirm when the concentration of the supernatant no longer increases.

  • Phase Separation: Separate the undissolved solid from the saturated solution. High-speed centrifugation followed by careful decanting of the supernatant is effective. For higher precision, filtration through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) is recommended.

  • Sample Measurement: Accurately transfer a known volume (e.g., 10.00 mL) of the clear, saturated supernatant into a pre-weighed, solvent-resistant dish (e.g., glass or aluminum).

  • Solvent Evaporation: Carefully evaporate the solvent to dryness under conditions that will not degrade the pigment (e.g., in a vacuum oven at a temperature well below the pigment's decomposition point).

  • Final Weighing: Once a constant mass is achieved, re-weigh the dish containing the dried pigment residue.

  • Calculation:

    • Mass of dissolved pigment = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved pigment (g)) / (Volume of aliquot (L))

Causality and Self-Validation: This protocol is self-validating because the endpoint is a direct mass measurement. The requirement to dry to a constant weight ensures all solvent has been removed, eliminating a major source of error. Using a significant excess of the solid starting material ensures that the solution is genuinely saturated.

Protocol 2: UV-Visible Spectroscopy Method

This method is ideal for very low solubilities and offers higher throughput than the gravimetric method. It relies on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.

graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Calibration Curve\nPrepare standards of known PY 180 concentration.\nMeasure absorbance at λmax.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="2. Saturated Solution Prep\nEquilibrate excess PY 180 in solvent\n(as in Gravimetric Protocol).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Sample Measurement\nFilter supernatant and measure its\nabsorbance at λmax.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Concentration Determination\nInterpolate the concentration of the saturated\nsolution from the calibration curve.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> D [label="Provides Model\n(y = mx + c)"]; B -> C; C -> D [label="Input Absorbance"];

// Caption labelloc="b"; label="Workflow for UV-Vis Spectroscopic Solubility Determination."; }

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions: a. Accurately prepare a stock solution of Pigment Yellow 180 in a solvent in which it has sufficient solubility for accurate weighing (e.g., DMSO or NMP). b. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known, decreasing concentrations.

  • Generation of Calibration Curve: a. Determine the wavelength of maximum absorbance (λmax) for Pigment Yellow 180 by scanning one of the standard solutions. b. Measure the absorbance of each standard solution at λmax using a calibrated spectrophotometer. c. Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.[1]

  • Preparation and Measurement of Saturated Solution: a. Prepare a saturated solution of PY 180 in the target solvent and separate the supernatant as described in the Gravimetric Protocol (Steps 1-3). b. If necessary, dilute the saturated supernatant with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve. c. Measure the absorbance of the (potentially diluted) sample at λmax.

  • Calculation: a. Use the equation from the calibration curve to calculate the concentration of the measured sample. b. If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

Causality and Self-Validation: The validity of this method rests on the quality of the calibration curve. A high R² value validates the linear relationship between absorbance and concentration in the tested range. Running a quality control standard of a known concentration as an "unknown" can further validate the accuracy of the curve.

Conclusion

This compound is a high-performance pigment whose utility is intrinsically linked to its very low solubility in most organic solvents. While quantitative solubility data remains sparse in public literature, a clear and consistent profile emerges from semi-quantitative analyses and technical data. Its solubility is highest in polar aprotic solvents like NMP, DMF, and DMSO, and exceedingly low in alcohols, non-polar solvents, and water. This behavior is dictated by its benzimidazolone structure and the strong intermolecular hydrogen bonding it facilitates.

For professionals requiring precise solubility values, the gravimetric and UV-Visible spectroscopy methods detailed herein provide robust, reliable, and scientifically sound protocols. A thorough understanding of these solubility characteristics and the theoretical principles that govern them is essential for the effective and innovative application of Pigment Yellow 180 in advanced materials and formulations.

References

  • Feng, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Processes, 11(10), 2951. Available at: [Link]

  • Moon, C., et al. (2015). A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. Applied Chemistry for Engineering, 26(2), 159-164. Available at: [Link]

  • Dominion Colour Corporation. (n.d.). 2194 Benzimidazolone Yellow 194 Technical Datasheet. Available at: [Link]

  • WorldOfPigments. (2012). Pigment Yellow 180. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Available at: [Link]

  • ChemBK. (2024). C.I.Pigment Yellow 180. Available at: [Link]

  • van de Streek, J., et al. (2015). Structure of Pigment Yellow 181 dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate from XRPD + DFT-D. Acta Crystallographica Section B, 71(Pt 1), 31–39. Available at: [Link]

  • PubChem. (n.d.). Pigment Yellow 180. National Center for Biotechnology Information. Available at: [Link]

  • Lyondell Chemical Company. (n.d.). N-Methyl Pyrrolidone (NMP) Paint Stripper Formulations. Available at: [Link]

  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Available at: [Link]

  • Chemguide. (n.d.). Using UV-visible absorption spectra. Available at: [Link]

  • HunterLab. (n.d.). What Is a Calibration Curve in a Spectrophotometer?. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of C.I. Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solid-state chemistry of C.I. Pigment Yellow 180, a high-performance benzimidazolone pigment. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of organic pigments. This document delves into the known crystal structure of Pigment Yellow 180, explores the phenomenon of polymorphism within the broader benzimidazolone class, and details the analytical workflows essential for crystallographic characterization.

Executive Summary: The Enduring Stability of a High-Performance Pigment

This compound (PY180) is a disazo condensation pigment belonging to the benzimidazolone class, prized for its exceptional durability, including high thermal stability, superior lightfastness, and robust solvent resistance.[1][2] These performance characteristics are intrinsically linked to its solid-state structure. While polymorphism—the existence of multiple crystalline forms—is a common phenomenon in organic pigments that significantly impacts their physicochemical properties, distinct polymorphs of PY180 are not commonly reported in scientific literature.[1][2] This suggests a high thermodynamic stability of its known crystal lattice, which contributes to its reliable and consistent performance across various applications, from industrial coatings to specialty printing inks.[1][2]

This guide will first establish the foundational knowledge of PY180's molecular and known crystal structure. It will then explore the concept of polymorphism through the lens of structurally related benzimidazolone pigments where multiple crystal forms have been identified and characterized. Finally, it will provide a detailed exposition of the key analytical techniques and experimental workflows required to investigate and validate the crystalline phase of pigments like PY180.

This compound: A Molecular and Solid-State Profile

This compound is chemically identified as 2,2'-[Ethylenebis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide].[3] Its molecular structure, which features benzimidazolone groups capable of forming extensive hydrogen bond networks, is a key contributor to its high performance.[1][2]

PropertyValueSource
Chemical Formula C36H32N10O8[4][5]
Molecular Weight 732.7 g/mol [4][5]
CAS Number 77804-81-0[3][5]
C.I. Name Pigment Yellow 180[5]
C.I. Number 21290[5][6]
Chemical Class Disazo/Benzimidazolone[7]

Polymorphism in Benzimidazolone Pigments: Case Studies

To understand the potential for polymorphism and its implications, it is instructive to examine other members of the benzimidazolone pigment family for which multiple crystal structures have been elucidated. The good application properties of benzimidazolone pigments are generally attributed to a combination of efficient molecular packing and strong intermolecular hydrogen bonds.[8][9]

Pigment Yellow 151 (C.I. 13980)

Pigment Yellow 151 is a monoazo benzimidazolone pigment known for its bright yellow hue with a greenish undertone.[10] Its crystal structure has been determined from laboratory X-ray powder diffraction data.[8][9]

PropertyValueSource
Chemical Formula C18H15N5O5[11][12]
Molecular Weight 381.34 g/mol [11][12]
CAS Number 31837-42-0[11][13]
Pigment Yellow 154 (C.I. 11781)

Pigment Yellow 154 is another high-performance monoazo benzimidazolone pigment, valued for its excellent lightfastness and weather resistance.[14] It is known to exist in at least an alpha (α) phase, the crystal structure of which has been solved.[8][9]

PropertyValueSource
Chemical Formula C18H14F3N5O3[15][16]
Molecular Weight 405.33 g/mol [15]
CAS Number 68134-22-5[15][16]
Pigment Yellow 181 (C.I. 11777)

Pigment Yellow 181 is a reddish-yellow benzimidazolone pigment.[17] It is known to exist in at least a beta (β) polymorphic form, the crystal structure of which has been determined from powder diffraction data.[1][8][9]

PropertyValueSource
Chemical Formula C25H21N7O5[17]
Molecular Weight 499.48 g/mol [17]
CAS Number 74441-05-7[17]

The existence of distinct polymorphs in these related pigments highlights the importance of precise control over synthesis and processing conditions to ensure the desired crystal form and, consequently, the desired performance properties are obtained.

Analytical Workflow for Crystal Structure and Polymorphism Characterization

A robust analytical workflow is critical for identifying and characterizing the solid-state forms of organic pigments. This typically involves a combination of crystallographic, microscopic, and thermal analysis techniques.

Analytical Workflow for Pigment Polymorphism cluster_0 Initial Characterization cluster_1 Primary Crystallographic Analysis cluster_2 Thermal & Spectroscopic Analysis cluster_3 Advanced Structural Elucidation Sample_Preparation Sample Preparation (e.g., grinding, sieving) Microscopy Microscopy (SEM/TEM) Particle Morphology & Size Sample_Preparation->Microscopy Provides initial assessment PXRD Powder X-ray Diffraction (PXRD) Phase Identification, Crystallinity Sample_Preparation->PXRD Primary analysis DSC_TGA Thermal Analysis (DSC/TGA) Phase Transitions, Thermal Stability PXRD->DSC_TGA Correlate thermal events with phases Spectroscopy Spectroscopy (FTIR/Raman) Molecular Structure, Functional Groups PXRD->Spectroscopy Complementary molecular info Structure_Solution_PXRD Structure Solution from PXRD (for powders) Rietveld Refinement PXRD->Structure_Solution_PXRD If new phase is detected Single_Crystal_XRD Single Crystal XRD (if suitable crystals) Definitive Structure Solution Structure_Solution_PXRD->Single_Crystal_XRD Ultimate validation

Caption: A typical analytical workflow for the characterization of pigment polymorphism.

Powder X-ray Diffraction (PXRD)

PXRD is the cornerstone technique for the analysis of crystalline materials.[1][2] It provides a fingerprint of the crystal structure, allowing for phase identification, determination of crystallinity, and quantification of polymorphic mixtures.

Experimental Protocol: PXRD Analysis of Pigment Yellow 180

  • Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites.

  • Instrument Setup:

    • X-ray Source: Typically CuKα radiation.

    • Scan Range (2θ): A broad range, for example, 5° to 50°, is scanned to capture all relevant diffraction peaks.

    • Scan Rate: A slow scan rate (e.g., 5°/min) is used to obtain good signal-to-noise ratio.

    • Step Size: A small step size (e.g., 0.02°) is used to ensure high resolution.

  • Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice. This pattern can be compared to reference databases or previously obtained data to identify the crystalline phase.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal behavior of materials.

  • DSC measures the heat flow into or out of a sample as a function of temperature.[18] It can detect phase transitions, such as melting, crystallization, and solid-solid transitions between polymorphs, which are often accompanied by an endothermic or exothermic heat exchange.

  • TGA measures the change in mass of a sample as a function of temperature.[18] It is used to assess thermal stability and decomposition temperatures.

Thermal_Analysis_Workflow Sample Pigment Sample DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA DSC_Results Identify Phase Transitions (Melting, Polymorphic Transitions) DSC->DSC_Results TGA_Results Determine Decomposition Temperature & Thermal Stability TGA->TGA_Results Combined_Interpretation Correlated Thermal Profile DSC_Results->Combined_Interpretation TGA_Results->Combined_Interpretation

Caption: Workflow for thermal analysis of pigments using DSC and TGA.

Complementary Techniques
  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to visualize the morphology, particle size, and size distribution of the pigment particles.[1] Different polymorphs can exhibit distinct crystal habits (shapes).

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and chemical bonding within the pigment. While chemically identical, polymorphs can exhibit subtle differences in their spectra due to different intermolecular interactions in the crystal lattice.

Conclusion and Future Perspectives

This compound stands out as a high-performance pigment with a remarkably stable crystal structure. The lack of reported polymorphism contributes to its reliability in demanding applications. However, the study of polymorphism within the broader benzimidazolone family reveals the critical role that solid-state chemistry plays in determining the final properties of a pigment. A thorough understanding and application of analytical techniques such as PXRD, DSC, and electron microscopy are paramount for any scientist or researcher working with organic pigments. Future research involving advanced techniques like high-resolution synchrotron PXRD or computational crystal structure prediction could potentially uncover subtle structural variations or new polymorphic forms of Pigment Yellow 180 under specific crystallization conditions, further enhancing our understanding and control over its performance.

References

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). MDPI. Retrieved from [Link]

  • PIGMENT YELLOW 180. Dominion Colour Corporation. Retrieved from [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. (2009). Acta Crystallographica Section B: Structural Science. Retrieved from [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. (2009). Semantic Scholar. Retrieved from [Link]

  • Pigment Yellow 180. SY Chemical Co., Ltd. Retrieved from [Link]

  • Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials. (2025). Separation Science. Retrieved from [Link]

  • The structural formulae of (a) the benzimidazolone pigments and (b) the... ResearchGate. Retrieved from [Link]

  • The crystal structure of Pigment Yellow 181 from laboratory powder diffraction data. ResearchGate. Retrieved from [Link]

  • Pigment Yellow 180|Benzimidazolone Yellow HG-P. Hangzhou Epsilon Chemical Co.,Ltd. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. ResearchGate. Retrieved from [Link]

  • Structure of this compound. ResearchGate. Retrieved from [Link]

  • Pigment Yellow 180. WorldOfChemicals. Retrieved from [Link]

  • Benzimidazolone Pigments and Related Structures. ResearchGate. Retrieved from [Link]

  • Pigment Yellow 151. WorldOfChemicals. Retrieved from [Link]

  • Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. (2009). ACS Publications. Retrieved from [Link]

  • Pigment Yellow 154. WorldOfChemicals. Retrieved from [Link]

  • Pigment yellow 151 TDS. Zeya Chemicals. Retrieved from [Link]

  • Pigment Yellow 181. WorldOfChemicals. Retrieved from [Link]

  • Pigment Yellow 180. PubChem. Retrieved from [Link]

  • Pigment Yellow 180. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Retrieved from [Link]

  • Preliminary Analysis of Printed Polypropylene Foils and Pigments After Thermal Treatment Using DSC and Ames Tests. (2025). NIH. Retrieved from [Link]

  • Pigment Yellow 151. PubChem. Retrieved from [Link]

  • Pigment yellow 154-Corimax Yellow H3G. Zeya Chemicals. Retrieved from [Link]

  • Alkyd artists' paints: Do pigments affect the stability of the resin? A TG and DSC study on fast-drying oil colours. ResearchGate. Retrieved from [Link]

  • Pigment Yellow 154, Fast yellow H3G, 78952-72-4 Supplier. Baoxu Chemical. Retrieved from [Link]

  • The effect of crystal structure on colour application properties of organic pigments*. SDC ColourClick. Retrieved from [Link]

  • Pigment Yellow 151 - Universal type Permanent Yellow PY.151. iSuoChem. Retrieved from [Link]

  • Pigment Yellow 181, Fast Yellow H3R, CAS# 74441-05-7. Baoxu Chemical. Retrieved from [Link]

  • Pigment Yellow 154 CAS 68134-22-5. Zhishang Bio. Retrieved from [Link]

  • Pigment yellow 180 TDS. Zeya Chemicals. Retrieved from [Link]

  • Pigment Yellow 180. PubChem. Retrieved from [Link]

  • This compound. SIELC Technologies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety of C.I. Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Yellow 180 (CAS No. 77804-81-0), a benzimidazolone disazo pigment, is a high-performance organic pigment prized for its vibrant greenish-yellow hue, exceptional thermal stability, and excellent light and solvent resistance.[1] Its robust chemical structure makes it a preferred colorant in demanding applications, including plastics, high-end printing inks, and industrial coatings.[1][2][3] This guide provides a comprehensive overview of the health and safety data for this compound, offering critical insights for researchers, scientists, and drug development professionals who may handle this substance. Understanding the inherent properties and potential hazards of this compound is paramount to ensuring safe laboratory and manufacturing practices.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[4][5][6] However, as a fine powder, it presents a potential physical hazard related to dust formation.

Primary Hazard:

  • Combustible Dust: The most significant hazard associated with this compound is its potential to form combustible dust concentrations in the air.[7] Dust in sufficient concentration can create an explosive mixture with air, which can be ignited by open flames, sparks, static discharge, or other ignition sources.[7][8]

According to the available Safety Data Sheets (SDS), the product does not contain any components classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7]

Logical Flow for Hazard Assessment

substance This compound Powder handling Handling & Processing (e.g., mixing, pouring) substance->handling dust Dust Generation handling->dust concentration Sufficient Dust Concentration in Air dust->concentration explosion Potential for Dust Explosion concentration->explosion Meets ignition Presence of Ignition Source (spark, flame, static) ignition->explosion Initiates

Caption: Hazard assessment workflow for this compound.

Toxicological Profile

Based on available data, this compound exhibits a low order of acute toxicity.[8]

Toxicological Endpoint Species Route Result Reference
Acute Oral ToxicityRat (female)OralLD50 > 2,000 mg/kg bw[4]
Acute Inhalation ToxicityRat (male/female)InhalationLC50 > 1,274 mg/m³ air[4]
Skin IrritationRabbitDermalMay cause skin irritation[7]
Eye IrritationRabbitOcularMay cause eye irritation[7]

Key Toxicological Insights:

  • Acute Effects: The substance is considered virtually nontoxic after a single ingestion or skin contact and by inhalation.[7] No fatalities were observed in rats at an oral dose of 2,000 mg/kg.[4]

  • Sensitization: Based on available data, the classification criteria for sensitization are not met.[7]

  • Chronic Effects: No carcinogenic effects were observed in prolonged exposure animal studies.[8]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken. Prompt action is crucial to minimize any potential health effects.

Exposure Route First-Aid Protocol
Inhalation If dust is inhaled and difficulties occur, move the individual to fresh air. Seek medical attention if symptoms persist.[7]
Skin Contact Wash the affected area thoroughly with soap and water.[7] If irritation develops, seek medical attention.[7] Remove contaminated clothing.[9]
Eye Contact Immediately flush the affected eyes with running water for at least 15 minutes with the eyelids held open.[7][9] If irritation persists, consult a physician or eye specialist.[9]
Ingestion Rinse the mouth with water and then drink plenty of water.[9] Do not induce vomiting.[5] If a large amount is swallowed or symptoms develop, seek medical attention.

Note to Physician: Treatment should be symptomatic (decontamination, vital functions). There is no known specific antidote.[7]

Fire-Fighting and Explosion Prevention

The primary fire-related hazard of this compound is the risk of a dust explosion.[7]

Suitable Extinguishing Media
  • Dry powder[7][10]

  • Foam[7][10]

  • Water spray[9][10]

Unsuitable Extinguishing Media
  • Carbon dioxide (CO2) is noted as unsuitable for safety reasons in one source.[7]

  • A high-volume water jet should be avoided as it can create dust clouds.[9]

Specific Hazards
  • Dusty conditions can ignite explosively in the presence of an ignition source, causing a flash fire.[7]

  • During a fire, harmful vapors and noxious fumes, including carbon monoxide and nitrous oxides, may be released.[9]

Protective Equipment for Firefighters
  • Firefighters should be equipped with self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Explosion Prevention Workflow

start Handling this compound minimize_dust Minimize Dust Generation (e.g., ventilation, wet methods) start->minimize_dust housekeeping Implement Routine Housekeeping (prevent dust accumulation) minimize_dust->housekeeping ignition_control Eliminate Ignition Sources (no open flames, non-sparking tools) housekeeping->ignition_control grounding Electrical Grounding & Bonding ignition_control->grounding safe_handling Safe Handling Achieved grounding->safe_handling action action start Potential for Dust Exposure? ventilation Is Ventilation Adequate? start->ventilation respirator Wear NIOSH-approved Respirator ventilation->respirator No gloves Wear Chemical- Resistant Gloves ventilation->gloves Yes respirator->gloves goggles Wear Safety Goggles gloves->goggles body_protection Wear Appropriate Body Protection goggles->body_protection end Safe to Proceed body_protection->end

Caption: Decision tree for selecting appropriate PPE.

Physical and Chemical Properties

Property Value Reference
Chemical Formula C36H32N10O8[9][11]
Molecular Weight 732.7 g/mol [1][11]
Appearance Yellow powder[4][9]
Odor Odorless[9]
Melting Point > 250 °C[4]
Boiling Point 825.2 °C at 760 mmHg[5]
Density Approx. 1.474 g/cm³ at 23 °C[4][12]
Water Solubility Insoluble (17 µg/L at 23 °C)[4][9]
pH Value 10[9]
Partition Coefficient (log Pow) 0.04 - 1.09 at 25 °C[4]

Stability and Reactivity

  • Reactivity: No hazardous reactions are known if stored and handled as prescribed. [7]* Chemical Stability: The product is stable under normal conditions of storage and handling. [7][9]* Possibility of Hazardous Reactions: Hazardous polymerization will not occur. [8][9]* Conditions to Avoid: Avoid moisture and electrostatic discharge. [7][9]* Incompatible Materials: Strong oxidizing agents. [9]* Hazardous Decomposition Products: In case of fire, hazardous combustion gases such as carbon monoxide may be formed. [10]

Ecological Information

This compound is generally considered to be of low concern for the environment due to its very low water solubility.

Ecotoxicity Endpoint Species Result Duration Reference
Toxicity to FishDanio rerioLC50 > 1 mg/L96 h[4]
Toxicity to DaphniaDaphnia magnaEC50 > 100 mg/L48 h[4]
Toxicity to AlgaeDesmodesmus subspicatusNOEC = 1 mg/L72 h[4]
Toxicity to MicroorganismsActivated sludgeEC50 > 1,000 mg/L3 h[4]
  • Persistence and Degradability: Due to its insolubility in water, the product is not readily bioavailable and can be mechanically removed in wastewater treatment plants. [8][9]* Bioaccumulation Potential: Accumulation in organisms is not expected. [7]* Mobility in Soil: Adsorption to the solid soil phase is not expected. [7]

Disposal Considerations

  • Product: Disposal must be in accordance with federal, state, and local regulations. [9]The product may be taken to a waste disposal site or incineration plant after consultation with the site operator and relevant authorities. [10]Do not discharge into drains, surface waters, or groundwater. [7]* Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product. [9][10]

Transport Information

This compound is not classified as hazardous for transport under international regulations. [9]

Regulatory Information

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This product is not considered a hazardous substance under this standard. [8][13]* EEC Directives: Not subject to mandatory labeling according to EEC directives. [9]* TSCA: All ingredients are reported on the U.S. EPA TSCA inventory. [8]

Conclusion

This compound is a stable organic pigment with a low toxicological profile. The primary health and safety concern is the physical hazard of combustible dust formation. By implementing appropriate engineering controls, adhering to safe handling practices, and utilizing the correct personal protective equipment, the risks associated with handling this material can be effectively managed. This guide serves as a foundational resource for ensuring a safe and compliant working environment for all personnel.

References
  • Material Safety Data Sheet Pigment Yellow 180. (n.d.). Baoxu Chemical.
  • Pigment Yellow 180, PY180 MSDS. (n.d.). SY Chemical Co., Ltd.
  • Pigment Yellow 180 SDS, 77804-81-0 Safety Data Sheets. (2019, July 15). ECHEMI.
  • CI Pigment Yellow 180. (n.d.). Benchchem.
  • Material Safety Data Sheet: Corimax Yellow HG. (n.d.). Zeya Chemicals (Haimen) Co., Ltd.
  • C.I.Pigment Yellow 180. (2024, July 3). ChemBK.
  • Material Safety Data Sheet. (n.d.). Hangzhou Fancheng Chemical Co., Ltd.
  • Pigment Yellow 180. (n.d.). PubChem.
  • Pigment Yellow 180 - Safety Data Sheet. (2026, January 3). ChemicalBook.
  • Pigment Yellow 180 (cas 77804-81-0) SDS/MSDS download. (n.d.). Guidechem.
  • Pigment Yellow 180. (n.d.). Hangzhou AiBai Chemical Co., Ltd.
  • Pigment Yellow 180. (n.d.). Qingdao Sanhuan Colorchem CO., LTD.
  • Pigment Yellow 180. (2012, November 23). World Dye Variety.
  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023, October 11). MDPI.
  • China Pigment Yellow 180 CAS 77804-81-0 Manufacturer and Supplier. (n.d.). Xinchem.
  • Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier. (n.d.). Baoxu Chemical.
  • Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840. (n.d.). Ranbar.
  • What are the applications and preparations of Pigment Yellow 180? (n.d.). Guidechem.

Sources

A Technical Guide to the Regulatory Landscape of C.I. Pigment Yellow 180 for Plastics Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

C.I. Pigment Yellow 180 (CAS No. 77804-81-0) is a high-performance benzimidazolone pigment highly valued in the plastics industry for its brilliant greenish-yellow shade, exceptional thermal stability, and excellent resistance to light, weather, and migration.[1][2][3] These properties make it a preferred choice for a wide range of polymers, including polyolefins, PVC, and engineering plastics, where long-term durability and color fidelity are paramount.[2][4]

However, the use of any colorant in plastic articles, particularly those intended for sensitive applications, is governed by a complex web of international and national regulations. For researchers, product developers, and manufacturers, a thorough understanding of this regulatory framework is not merely a matter of compliance but a critical component of product safety and market access. This guide provides an in-depth analysis of the key regulatory information for this compound, focusing on its use in plastics for food contact, toys, and other consumer applications. It is designed to offer field-proven insights and a clear path to ensuring regulatory conformity.

Chemical and Physical Identity

The fundamental characteristics of a pigment are intrinsically linked to its regulatory standing and performance. This compound's stable molecular structure is a primary reason for its favorable toxicological profile and low migration potential.[1]

PropertyValueSource(s)
C.I. Name Pigment Yellow 180[2][3]
CAS Registry No. 77804-81-0[1][5]
EINECS No. 278-770-4[2][3]
Chemical Class Benzimidazolone / Disazo[1][2]
Molecular Formula C₃₆H₃₂N₁₀O₈[1][6]
Molecular Weight 732.7 g/mol [1][5][6]
Melting Point >290-300°C[2][3][7]
Density ~1.5 g/cm³[3][5]
Water Solubility Very Low (e.g., 17 µg/L at 23°C)[5]

Global Regulatory Status: An Overview

This compound is an established pigment listed on major chemical inventories worldwide, signifying its long history of safe use in industrial applications. This widespread acceptance forms the foundation of its regulatory approval for more specific and sensitive uses.

InventoryRegion/CountryStatusSource(s)
TSCA United StatesListed & Active[6][8][9]
REACH European UnionRegistered (≥100 to <1000 tonnes/year)[10]
DSL CanadaListed
AICS AustraliaListed
ENCS JapanListed
KECI South KoreaListed
PICCS PhilippinesListed
IECSC ChinaListed
General Compliance Workflow

The path to regulatory compliance for a colored plastic article is a multi-step process. The diagram below illustrates a typical workflow, emphasizing that compliance is a shared responsibility between the pigment supplier, masterbatch producer, and the final article manufacturer.

G cluster_0 Pigment Level cluster_1 Article & Application Level P_ID Pigment Selection (e.g., PY 180) P_Reg Verify Fundamental Compliance (Inventory Listings, Purity) P_ID->P_Reg App_Def Define End-Use Application (e.g., Food Contact, Toy) P_Reg->App_Def Supplier Info Spec_Reg Identify Specific Regulations (e.g., FDA 21 CFR, EU 10/2011, EN 71-3) App_Def->Spec_Reg Testing Perform Migration & Safety Testing on Final Article Spec_Reg->Testing DoC Issue Declaration of Compliance (DoC) Testing->DoC

Caption: General workflow for regulatory validation of a plastic article.

In-Depth Regulatory Analysis: Food Contact Applications

The use of pigments in food-contact plastics is among the most stringently regulated areas. This compound has secured approvals in major markets due to its high stability and low migration characteristics.[2][3]

United States (FDA)

In the United States, the Food and Drug Administration (FDA) regulates colorants for polymers intended for food contact use primarily under the Code of Federal Regulations, Title 21.

  • Primary Regulation: this compound is listed under 21 CFR 178.3297 "Colorants for Polymers" .[7][11][12] This regulation specifies a list of colorants that are permitted for use in the manufacture of food-contact polymers, subject to any stated limitations.

  • Limitations: It is crucial to note that suppliers often specify limitations based on their specific product notifications. For this compound, a common limitation is for use at levels not to exceed 1% by weight of the polymer and for specific food contact conditions (e.g., Conditions B through H as defined in 21 CFR 176.170).[13] The manufacturer of the final article must verify that their specific application aligns with the authorized intended use and limitations.[11][14]

European Union (EU)

The primary legal framework in the EU is the Plastics Regulation (EU) No. 10/2011 . This regulation establishes a "Union List" of authorized substances (monomers, additives, etc.) that can be used in plastic food contact materials.

  • Status of Colorants: Unlike monomers and many additives, colorants are not explicitly included in the Union List. Instead, they are typically regulated at the national level within the EU, although they must not release their constituents into food in quantities that could endanger human health.

  • Purity Requirements: this compound must meet the purity requirements concerning heavy metals and primary aromatic amines (PAAs) outlined in national regulations and industry standards. For instance, compliance with the German BfR Recommendation IX (Colorants for Plastics and other Polymers for Food Contact) is often cited.[15]

  • Council of Europe Resolution AP(89)1: This resolution, while not legally binding, sets a benchmark for the purity of colorants used in plastics for food contact. It establishes migration limits for certain heavy metals, and reputable grades of this compound are compliant with these standards.[16]

Protocol: Migration Testing for Food Contact Compliance

The ultimate proof of compliance for a finished plastic article lies in migration testing. This experimental protocol ensures that no substance transfers from the plastic to the food in unsafe amounts.

Objective: To quantify the migration of substances from plastic colored with this compound into food simulants as per EU Regulation No. 10/2011.

Methodology:

  • Sample Preparation: Prepare plaques or finished articles of the plastic material colored with a known concentration of this compound.

  • Selection of Food Simulants: Choose simulants based on the type of food the article will contact (e.g., Simulant A: 10% ethanol for aqueous foods; Simulant B: 3% acetic acid for acidic foods; Simulant D2: vegetable oil for fatty foods).

  • Test Conditions: Select time and temperature conditions that reflect the intended worst-case use scenario (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Exposure: Expose the plastic samples to the food simulant, ensuring a known surface area-to-volume ratio (typically 6 dm² per 1 L of simulant).

  • Analysis:

    • Overall Migration (OML): Determine the total amount of all non-volatile substances that have migrated by evaporating the simulant and weighing the residue. The limit is typically 10 mg/dm².

    • Specific Migration (SML): Analyze the food simulant using highly sensitive analytical techniques (e.g., LC-MS) to detect and quantify specific substances of concern, such as residual reactants or degradation products related to the pigment.

  • Compliance Verification: Compare the experimental results against the OML and any applicable SMLs to declare compliance.

G Start Colored Plastic Article Select Select Food Simulants & Test Conditions (Based on End Use) Start->Select Expose Expose Article to Simulant (e.g., 10 days @ 40°C) Select->Expose Analyze Analytical Testing Expose->Analyze OML Overall Migration Limit (OML) < 10 mg/dm² Analyze->OML SML Specific Migration Limits (SML) (e.g., PAAs, metals) Analyze->SML Result Compare Results to Legal Limits OML->Result SML->Result Pass Compliant Result->Pass Pass Fail Non-Compliant Result->Fail Fail

Caption: Workflow for migration testing of a colored plastic article.

Regulatory Considerations for Other Sensitive Applications

Toy Safety

The safety of toys is paramount, with strict limits on the migration of certain elements.

  • EU Standard EN 71-3: This is the benchmark standard for toy safety in Europe. It specifies migration limits for 19 elements from toy materials that can be "scraped-off," ingested, or mouthed.[16] High-purity grades of this compound are available that meet the stringent limits of Category III (scraped-off materials) of this standard.[16]

  • US CPSIA: The Consumer Product Safety Improvement Act sets limits on the total lead content in children's products and restricts the use of certain phthalates. While not directly regulating the pigment itself, these requirements are part of the overall compliance landscape for colored plastic toys.

Packaging and Electronics
  • CONEG and EU Directive 94/62/EC: These regulations limit the sum of four heavy metals (lead, mercury, cadmium, and hexavalent chromium) in packaging and packaging components to 100 ppm. This compound does not intentionally contain these metals and compliant grades easily meet this requirement.[16]

  • RoHS (Restriction of Hazardous Substances): For electronics applications, the EU RoHS directive restricts the same four heavy metals plus certain brominated flame retardants and phthalates. The pigment is inherently compliant with the heavy metal restrictions.

Toxicological and Ecotoxicological Profile

The extensive toxicological data for this compound supports its use in sensitive applications. Its very low water solubility and high molecular weight limit its bioavailability, resulting in a low order of toxicity.[5]

Human Health Data Summary
EndpointResultClassificationSource(s)
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kgNot Classified[5]
Acute Inhalation (Rat) LC50 > 1.274 mg/LNot Classified[5]
Skin Corrosion/Irritation Not IrritatingNot Classified[5]
Eye Damage/Irritation Not IrritatingNot Classified[5]
Hazard Classification (REACH) No Hazards ClassifiedNot Hazardous[10]
Environmental Data Summary
EndpointOrganismResultSource(s)
Toxicity to Fish Danio rerioLC50 > 1 mg/L (96 h)[5]
Toxicity to Daphnia Daphnia magnaEC50 > 100 mg/L (48 h)[5]
Toxicity to Algae Desmodesmus subspicatusNOEC = 1 mg/L (72 h)[5]

Conclusion

This compound is a well-characterized, high-performance pigment with a robust regulatory approval status for use in plastics. Its inclusion in key regulations, such as the FDA's 21 CFR 178.3297 for food contact polymers, and its compliance with the stringent purity requirements of European standards for food contact and toy applications, underscore its safety and suitability for a wide range of uses.[11][12][16]

The key to successful regulatory compliance lies in understanding that the responsibility extends beyond the pigment itself to the final colored article. Manufacturers must ensure that the concentration of the pigment and the conditions of use for their specific product fall within the scope of the relevant approvals. By selecting high-purity grades from reputable suppliers and, where necessary, conducting appropriate migration testing on the final product, developers can confidently leverage the outstanding performance of this compound in even the most demanding and highly regulated plastic applications.

References

  • Benchchem. This compound.

  • ECHEMI. Pigment Yellow 180 SDS, 77804-81-0 Safety Data Sheets.

  • U.S. Food and Drug Administration (FDA). Inventory of Food Contact Substances Listed in 21 CFR.

  • SY CHEMICAL CO., LTD. Pigment Yellow 180, PY180 MSDS.

  • Smith, N. (DCC LANSCO). Workhorse pigments for food contact plastics.

  • Hengyi Technology. Pigment Yellow 180 for Plastics and Ink.

  • DCL Corporation. Pigment Directory.

  • European Chemicals Agency (ECHA). Substance Information for C.I. Pigment Yellow 150 (example for a registered pigment).

  • Clariant. COLORANTS FOR THE COLORATION OF CONSUMER GOODS, FOOD PACKAGING AND TOYS.

  • BASF. Organic and inorganic pigments for plastics.

  • National Center for Biotechnology Information. Pigment Yellow 180. PubChem Compound Summary for CID 166497.

  • The Shepherd Color Company. Regulatory information for yl0010c229.

  • Ranbar. Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840.

  • SY Chemical Co., Ltd. Pigment Yellow 180.

  • Color Pigments Manufacturers Association. TSCA Inventory Reset Survey and Related Impacts.

  • ChemicalBook. Pigment Yellow 180.

  • Zeya Chemicals. Pigment Yellow 180 MSDS.

  • DCL Corporation. FDA COMPLIANT PRODUCTS RECOMMENDED FOR NORTH AMERICA.

  • U.S. Environmental Protection Agency (EPA). TSCA Chemical Substance Inventory.

Sources

Methodological & Application

Application Notes and Protocols for the Comprehensive Characterization of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pigment Yellow 180 in High-Performance Applications

Pigment Yellow 180 (PY 180), chemically identified as 2,2'-[ethylenebis(oxyphenyl-2,1-eneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide], is a high-performance benzimidazolone disazo pigment.[1] It is highly valued across various industries, including printing inks, plastics, and coatings, for its excellent heat stability, lightfastness, and resistance to solvents.[1][2][3] The performance of PY 180 in these applications is intrinsically linked to its physicochemical properties, such as particle size, crystal structure, and thermal stability. Consequently, a thorough and multi-faceted analytical characterization is paramount for quality control, product development, and ensuring consistent performance in final applications.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of Pigment Yellow 180. It is designed for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the techniques necessary to fully characterize this important pigment.

Physicochemical Properties of Pigment Yellow 180

A foundational understanding of the basic properties of Pigment Yellow 180 is essential before delving into its analytical characterization.

PropertyValueSource
Chemical Formula C₃₆H₃₂N₁₀O₈[2][3]
Molecular Weight 732.7 g/mol [4][5]
CAS Number 77804-81-0[4]
C.I. Name Pigment Yellow 180[1]
Appearance Greenish-yellow powder[2]
Heat Resistance Up to 290-300 °C[2][5]
Lightfastness Good to excellent (6-7 on the Blue Scale)[1][6]

I. Spectroscopic Techniques for Molecular and Colorimetric Analysis

Spectroscopic methods are fundamental in identifying the chemical nature and colorimetric properties of Pigment Yellow 180.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in the pigment's structure, thereby confirming its chemical identity and detecting any potential impurities or modifications.[7]

Application Insights: For Pigment Yellow 180, FT-IR is crucial for verifying the integrity of the benzimidazolone and azo groups, which are characteristic of its structure. Variations in peak positions or intensities can indicate changes in the crystalline structure or the presence of different polymorphs.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing approximately 1 mg of PY 180 with 100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the pigment powder directly onto the ATR crystal.[8]

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Acquire the sample spectrum with a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present in PY 180, such as N-H stretching, C=O stretching, and aromatic C-H bending.

    • Compare the obtained spectrum with a reference spectrum of pure Pigment Yellow 180 for verification.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample PY 180 Powder Mix Mix with KBr Sample->Mix ATR Place on ATR Crystal Sample->ATR Press Press into Pellet Mix->Press Instrument FT-IR Spectrometer Press->Instrument ATR->Instrument Background Collect Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum Acquire->Process Identify Identify Functional Groups Process->Identify Compare Compare to Reference Identify->Compare caption FT-IR Analysis Workflow for Pigment Yellow 180

FT-IR Analysis Workflow for Pigment Yellow 180

B. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. For pigments, this technique is directly related to their color properties. The absorption spectrum provides a quantitative measure of the pigment's color and can be used for colorimetric analysis.[7]

Application Insights: The UV-Vis spectrum of Pigment Yellow 180 in a suitable solvent or as a diffuse reflectance measurement on the solid powder can be used to determine its maximum absorption wavelength (λmax) and to quantify its color strength.[1][9] Changes in the absorption spectrum can indicate variations in particle size, aggregation state, or interactions with the surrounding medium.

Experimental Protocol (Diffuse Reflectance):

  • Sample Preparation:

    • Ensure the PY 180 powder is dry and finely ground.

    • A white standard, such as BaSO₄ or a calibrated reference tile, is used for baseline correction.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

    • Record the reflectance spectrum over the visible range (e.g., 380-780 nm).

    • The instrument software will convert the reflectance data into an absorbance spectrum.

  • Data Analysis:

    • Determine the λmax from the absorbance spectrum.

    • The color properties can be quantified using the CIE Lab* color space model, which can be calculated from the spectral data.[1]

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample PY 180 Powder Measure Measure Sample Reflectance Sample->Measure Reference White Standard (e.g., BaSO₄) Baseline Measure Baseline Reference->Baseline Spectrophotometer UV-Vis Spectrophotometer with Integrating Sphere Spectrophotometer->Baseline Baseline->Measure Convert Convert to Absorbance Measure->Convert Analyze Determine λmax Convert->Analyze Colorimetry Calculate CIE Lab* Analyze->Colorimetry caption UV-Vis Diffuse Reflectance Workflow for PY 180

UV-Vis Diffuse Reflectance Workflow for PY 180

II. Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of Pigment Yellow 180.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector then quantifies the amount of each separated compound.

Application Insights: HPLC is a powerful technique for determining the purity of PY 180 and for identifying and quantifying any related substances or impurities from the synthesis process. The choice of stationary and mobile phases is critical for achieving good separation.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of PY 180 (e.g., 10 mg).

    • Dissolve the sample in a suitable solvent in which it is soluble, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1100 or similar system with a UV-Vis or Diode Array Detector (DAD).[10]

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid. The gradient program should be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set to the λmax of PY 180 as determined by UV-Vis spectroscopy.

  • Data Analysis:

    • Identify the peak corresponding to Pigment Yellow 180 based on its retention time.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

III. X-ray Diffraction (XRD) for Crystalline Structure Analysis

Principle: XRD is a non-destructive technique that provides detailed information about the crystalline structure of materials. When a powdered sample is irradiated with X-rays, the X-rays are diffracted in a pattern that is characteristic of the material's crystal lattice.

Application Insights: For Pigment Yellow 180, XRD is the primary technique for determining its crystallinity, identifying different polymorphic forms, and estimating crystallite size.[11] These factors significantly influence the pigment's color, opacity, and stability.

Experimental Protocol:

  • Sample Preparation:

    • The PY 180 sample should be in a fine powder form.

    • Pack the powder into a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.[1]

    • Scan the sample over a 2θ angular range of 5° to 50° with a step size of 0.02° and a suitable scan rate (e.g., 5°/min).[1]

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles.

    • The positions and intensities of these peaks serve as a fingerprint for the crystalline phase of PY 180.

    • The sharpness of the peaks is related to the degree of crystallinity and the crystallite size, which can be estimated using the Scherrer equation.

IV. Microscopic Techniques for Particle Morphology

Microscopy techniques are used to visualize the physical form of the pigment particles, which is crucial for understanding its dispersibility and performance in applications.

Scanning Electron Microscopy (SEM)

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography.[12]

Application Insights: SEM is used to investigate the particle size, shape, and surface morphology of Pigment Yellow 180.[1][13] Raw PY 180 often consists of agglomerates of small, irregular particles.[1] Post-treatment processes can alter the morphology to more desirable shapes, such as rod-like or granular particles.[1]

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the PY 180 powder onto an SEM stub using double-sided carbon tape.

    • Ensure the powder is evenly dispersed to avoid charging effects.

    • For non-conductive samples, coat the stub with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.[12]

  • Imaging:

    • Place the prepared stub into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV).

    • Acquire images at various magnifications to observe both the overall particle distribution and the fine details of individual particles.

  • Data Analysis:

    • Analyze the SEM images to determine the particle size distribution, shape (e.g., needle-like, granular, flaky), and degree of agglomeration.[1]

SEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Sample PY 180 Powder Mount Mount on SEM Stub Sample->Mount Coat Sputter Coat (if needed) Mount->Coat SEM Scanning Electron Microscope Coat->SEM Load Load Sample Image Acquire Images Load->Image Analyze Analyze Particle Size, Shape, and Agglomeration Image->Analyze caption SEM Analysis Workflow for Pigment Yellow 180

SEM Analysis Workflow for Pigment Yellow 180

V. Thermal Analysis for Stability and Composition

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature.

A. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.[14] This provides information on thermal stability, decomposition temperatures, and the composition of the material.[15]

Application Insights: For Pigment Yellow 180, TGA is used to determine its thermal decomposition profile, which is a key indicator of its heat stability. It can also quantify the amount of volatile components, such as residual solvents or moisture.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the PY 180 powder (e.g., 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative stability.

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is a measure of the pigment's thermal stability.

    • The amount of residue at the end of the experiment can indicate the inorganic content, if any.

B. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to detect thermal events such as melting, crystallization, and glass transitions.

Application Insights: DSC can be used to study the thermal behavior of Pigment Yellow 180, including any phase transitions or melting behavior at high temperatures. It can also provide information on the pigment's heat capacity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the PY 180 powder (e.g., 2-5 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Data Acquisition:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. A heat-cool-heat cycle is often employed to study the thermal history of the material.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • Endothermic peaks can indicate melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition.

Summary of Analytical Techniques and Expected Outcomes

Analytical TechniqueInformation ObtainedExpected Outcomes for Pigment Yellow 180
FT-IR Spectroscopy Identification of functional groups, chemical structure confirmation.Characteristic peaks for N-H, C=O, and aromatic groups, confirming the benzimidazolone structure.
UV-Vis Spectroscopy Colorimetric properties, maximum absorption wavelength (λmax).λmax in the yellow region of the visible spectrum; quantitative color data (Lab* values).
HPLC Purity assessment, identification of related substances.A major peak corresponding to PY 180, with minor peaks indicating impurities.
X-ray Diffraction (XRD) Crystalline structure, polymorphism, crystallite size.A characteristic diffraction pattern indicating a crystalline structure.
SEM Particle size, shape, and surface morphology.Images revealing the pigment's particulate nature (e.g., needle-like, granular) and degree of agglomeration.
TGA Thermal stability, decomposition temperature, volatile content.High thermal stability with decomposition occurring at elevated temperatures.
DSC Thermal transitions (melting, crystallization).Information on phase behavior at high temperatures.

Conclusion

The comprehensive characterization of Pigment Yellow 180 requires a multi-technique approach. By combining spectroscopic, chromatographic, diffraction, microscopic, and thermal analysis methods, a complete picture of the pigment's chemical identity, purity, physical form, and thermal properties can be obtained. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to ensure the quality and performance of Pigment Yellow 180 in its diverse and demanding applications.

References

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023, October 11). Retrieved from [Link]

  • Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem. (n.d.). Retrieved from [Link]

  • C.I.Pigment Yellow 180 - ChemBK. (2024, July 3). Retrieved from [Link]

  • Fast Yellow 180|CAS No.77804-81-0 - Xcolor Pigment. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 - SY Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - ResearchGate. (2023, October 6). Retrieved from [Link]

  • The FTIR (a) and Raman spectra (b) for PY180-raw, PY180-Hexane,... - ResearchGate. (n.d.). Retrieved from [Link]

  • (a) Photographs and UV/Vis absorbance spectra (solutions diluted by a... - ResearchGate. (n.d.). Retrieved from [Link]

  • The analysis of yellow pigment: a -EDX spectrum, b -SEM image (266 X), c - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure of C.I. Pigment Yellow 180. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Bio-production of novel water-soluble yellow pigment from Aspergillus sp. and exploring its sustainable textile applications - NIH. (2018, September 6). Retrieved from [Link]

  • TGA thermograms of yellow pigments (a) Sn, (b) Fe and (c) Al. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science. (2025, August 8). Retrieved from [Link]

  • Method for HPLC pigments analysis - EPIC. (n.d.). Retrieved from [Link]

  • High Performance Liquid Chromatography (HPLC) analysis for pigments - BCCM. (n.d.). Retrieved from [Link]

  • SEM photomicrographs of the treated yellow pigment - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal Analysis of Paints, Coatings, and Resins. (n.d.). Retrieved from [Link]

  • Scanning electron microscopy (SEM) images of the white and yellow pigment particles. (n.d.). Retrieved from [Link]

  • Pigments - Database of ATR-FT-IR spectra of various materials. (n.d.). Retrieved from [Link]

  • Instrumentation: TGA and DSC Thermal Analysis - RJ Lee Group. (n.d.). Retrieved from [Link]

  • Analytical Lab Services. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]

  • XRD patterns of yellow pigments at difference pH. - ResearchGate. (n.d.). Retrieved from [Link]

  • TWI239987B - Process for producing the pigment yellow 180 - Google Patents. (n.d.).

Sources

Characterization of C.I. Pigment Yellow 180 Using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Introduction: The Significance of C.I. Pigment Yellow 180 and its Crystallinity

This compound (PY180) is a high-performance benzimidazolone disazo pigment widely utilized in plastics, printing inks, and coatings.[1][2][3][4] Its adoption in demanding applications is due to its exceptional heat stability, lightfastness, and resistance to migration.[2][5] PY180 is known for its strong, greenish-yellow hue.[1] The macroscopic properties of this organic pigment, such as color strength, opacity, and durability, are intrinsically linked to its solid-state characteristics, including crystal structure, crystallinity, and particle size distribution.[5]

X-ray diffraction (XRD) is a primary analytical technique for probing these fundamental solid-state properties.[5] It provides critical information on the crystalline nature of materials by analyzing the diffraction pattern produced when X-rays interact with the atomic lattice.[6][7] For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystalline characteristics of pigments like PY180 is paramount for quality control, formulation optimization, and predicting performance. This guide provides a detailed protocol for the XRD analysis of this compound, grounded in established scientific principles.

Foundational Principles of XRD for Organic Pigments

XRD analysis is predicated on Bragg's Law, which describes the coherent scattering of X-rays by a crystalline solid. The technique is exceptionally powerful for:

  • Phase Identification: Each crystalline solid possesses a unique XRD pattern, akin to a fingerprint, allowing for the identification of the specific crystalline form or polymorph present in a sample.[7][8][9] Polymorphism, the existence of multiple crystal forms of the same compound, is a known phenomenon in organic pigments and can significantly impact their performance characteristics.[10]

  • Determination of Crystallinity: The degree of crystallinity can be assessed by analyzing the XRD pattern. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content.[11]

  • Crystallite Size Analysis: The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) using the Scherrer equation.[12][13][14] This is a crucial parameter as it influences properties like dispersibility and tinctorial strength.

While XRD is a robust technique, organic pigments can present challenges due to their tendency to have smaller crystallite sizes and potentially lower crystallinity compared to inorganic materials.[15][16] This can result in weaker diffraction patterns and broadened peaks.[10][15] Therefore, meticulous sample preparation and data acquisition are essential for obtaining high-quality, interpretable data.

Experimental Protocol: XRD Analysis of this compound

This section outlines a step-by-step methodology for the XRD analysis of a powdered sample of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data and minimizing errors such as preferred orientation.[17][18]

Objective: To produce a finely ground, homogenous powder with a random orientation of crystallites.

Materials and Equipment:

  • This compound powder

  • Agate mortar and pestle

  • Spatula

  • Zero-background sample holder (e.g., single crystal silicon)

  • Glass slide

Protocol:

  • Place a small amount (approximately 0.5 to 1 gram) of this compound into the agate mortar.

  • Gently grind the pigment using the pestle for 5-10 minutes to reduce particle size and ensure homogeneity.[19] Applying excessive pressure should be avoided as it can introduce strain and amorphization.

  • The goal is to achieve a fine powder with a particle size of less than 10 µm.[18]

  • Carefully load the powdered pigment into the zero-background sample holder.

  • Use the edge of a glass slide to gently press and level the surface of the powder, ensuring it is flush with the holder's surface. This minimizes surface roughness and displacement errors.

XRD Data Acquisition

Objective: To collect a high-quality diffraction pattern of the this compound sample.

Instrumentation: A modern powder X-ray diffractometer equipped with a copper X-ray source (CuKα radiation, λ = 1.5406 Å) is typically used.[5]

Table 1: Recommended XRD Instrument Parameters

ParameterRecommended SettingRationale
X-ray SourceCuKα (λ = 1.5406 Å)Commonly available and provides good diffraction for organic materials.
Voltage and Current40 kV and 40 mAProvides sufficient X-ray flux for good signal-to-noise ratio.
Scan Range (2θ)5° to 40°Organic pigments typically show their most characteristic peaks in this range.[16]
Step Size0.02°Ensures adequate data points to define the peak profiles accurately.
Dwell Time/Scan Speed1-2 seconds per stepA longer dwell time improves counting statistics, which is crucial for potentially weak-scattering organic pigments.
OpticsBragg-Brentano geometryStandard configuration for powder diffraction.[8]
DetectorScintillation or solid-state detectorModern detectors offer high sensitivity and low noise.

Protocol:

  • Ensure the X-ray diffractometer is properly aligned and calibrated according to the manufacturer's specifications.

  • Place the prepared sample holder into the diffractometer.

  • Set the data acquisition parameters as outlined in Table 1.

  • Initiate the XRD scan.

  • Upon completion, save the raw data file in a suitable format for analysis.

Data Analysis and Interpretation

The analysis of the collected XRD data involves several key steps to extract meaningful information about the crystalline properties of this compound.

Phase Identification

Objective: To identify the crystalline phase(s) present in the sample.

Methodology:

  • The collected XRD pattern is processed using specialized software such as HighScore, DIFFRAC.SUITE, or open-source alternatives like Profex.[20][21][22]

  • The primary step is to compare the experimental diffraction pattern with reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD).[9][23]

  • A "search-match" algorithm in the software assists in finding the best-fitting reference patterns to the experimental data.[21]

  • A successful match indicates the identity of the crystalline phase. For this compound, the analysis will confirm its characteristic crystal structure. Any additional peaks may suggest the presence of impurities or other crystalline phases.

Crystallite Size Estimation

Objective: To estimate the average crystallite size from the broadening of the diffraction peaks.

Methodology: The Scherrer equation is a widely used formula for this purpose:[14]

D = (K * λ) / (β * cos(θ))

Where:

  • D is the mean crystallite size.

  • K is the Scherrer constant (dimensionless shape factor, typically ~0.9).[12][13]

  • λ is the X-ray wavelength (1.5406 Å for CuKα).[13]

  • β is the line broadening at half the maximum intensity (FWHM) in radians, after subtracting the instrumental broadening.[14]

  • θ is the Bragg angle in radians.

Protocol:

  • Select a well-defined, intense diffraction peak that is free from significant overlap with other peaks.

  • Determine the peak position (2θ) and the full width at half maximum (FWHM) of the selected peak using the analysis software.[24][25]

  • Correct the FWHM for instrumental broadening. This is typically done by analyzing a standard crystalline material (like LaB₆ or silicon) with large crystallites under the same experimental conditions.[12] The instrumental broadening is then subtracted from the measured FWHM of the sample peak.

  • Convert the 2θ and FWHM values from degrees to radians.

  • Apply the Scherrer equation to calculate the average crystallite size, D.

It's important to note that the Scherrer equation provides an estimation and is most accurate for crystallite sizes in the nano-scale range (up to ~100-200 nm).[14]

Rietveld Refinement

For a more in-depth and quantitative analysis, Rietveld refinement can be employed.[26] This is a powerful technique that involves fitting a calculated diffraction pattern to the entire experimental pattern.[26][27] Rietveld refinement can provide more accurate information on:

  • Lattice parameters

  • Quantitative phase analysis (in mixtures)

  • Crystallite size and microstrain

This advanced analysis requires a known crystal structure model for the phases present and is typically performed by experienced crystallographers.[28][29]

Visualization of the XRD Workflow

The following diagram illustrates the key stages in the XRD analysis of this compound.

XRD_Workflow start Start: PY180 Sample prep Sample Preparation (Grinding & Mounting) start->prep acq XRD Data Acquisition (Diffractometer) prep->acq raw_data Raw XRD Pattern (Intensity vs. 2θ) acq->raw_data analysis Data Analysis Software raw_data->analysis phase_id Phase Identification (Database Matching) analysis->phase_id Qualitative cryst_size Crystallite Size (Scherrer Equation) analysis->cryst_size Quantitative rietveld Rietveld Refinement (Advanced Analysis) analysis->rietveld Quantitative report Final Report phase_id->report cryst_size->report rietveld->report

Sources

Application Notes and Protocols for Scanning Electron Microscopy (SEM) of Pigment Yellow 180 Particles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Particle Morphology in the Performance of Pigment Yellow 180

Pigment Yellow 180 (PY 180), a high-performance benzimidazolone pigment, is prized for its vibrant greenish-yellow shade, exceptional heat stability, and lightfastness.[1][2][3] Chemically identified as C.I. Pigment Yellow 180, with CAS number 77804-81-0, its molecular formula is C₃₆H₃₂N₁₀O₈.[1][4] This disazo/benzimidazolone pigment finds extensive application in the coloration of plastics, inks, and coatings.[2][5] The performance of PY 180 in these systems—impacting properties such as color strength, transparency, gloss, and rheology—is intrinsically linked to the physical characteristics of its constituent particles.[2] Therefore, a detailed understanding and control of particle size, shape, and the state of agglomeration are paramount for both pigment manufacturers and end-users in drug development and other high-tech fields.

Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the sub-micron world of pigment particles, offering direct observation of their morphology. This application note provides a comprehensive guide to the SEM analysis of Pigment Yellow 180, detailing not just the "how" but also the critical "why" behind each step of the protocol. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to generate reliable and insightful data on PY 180 particle characteristics.

I. Foundational Principles: Why SEM for Pigment Yellow 180?

The efficacy of Pigment Yellow 180 is not solely determined by its chemical structure but also by its solid-state properties. Post-synthesis processing, often involving solvent treatment, is a critical step to induce crystallization and modify particle morphology to achieve desired application properties.[6][7] SEM analysis provides invaluable insights into the success of these processes by directly visualizing:

  • Primary Particle Size and Shape: The fundamental building blocks of the pigment powder. Untreated PY 180 often exists as agglomerations of small, irregular, needle-like, or flaky particles.[6]

  • Particle Size Distribution: The range and statistical distribution of particle sizes within a sample.

  • Agglomeration and Aggregation: The extent to which primary particles are clustered together.

  • Surface Texture: The fine details of the particle surfaces.

This morphological information is directly correlated with the pigment's performance. For instance, smaller primary particles can lead to higher color strength and transparency, while the degree of agglomeration will significantly influence dispersibility and the rheological behavior of pigment preparations.[2]

II. Experimental Workflow for SEM Analysis of Pigment Yellow 180

The following diagram outlines the comprehensive workflow for the SEM analysis of Pigment Yellow 180, from sample preparation to data interpretation.

SEM_Workflow cluster_prep Part 1: Sample Preparation cluster_imaging Part 2: SEM Imaging cluster_analysis Part 3: Data Analysis & Interpretation sample_receipt Receive Pigment Yellow 180 Powder prep_choice Select Preparation Method (Dry vs. Wet Dispersion) sample_receipt->prep_choice dry_prep Dry Dispersion Protocol prep_choice->dry_prep For rapid screening of primary morphology wet_prep Wet Dispersion Protocol prep_choice->wet_prep To assess dispersion and deagglomeration sputter_coating Sputter Coating (Au/Pd or C) dry_prep->sputter_coating wet_prep->sputter_coating sem_setup SEM Instrument Setup & Parameter Optimization sputter_coating->sem_setup imaging Image Acquisition at Multiple Magnifications sem_setup->imaging qual_analysis Qualitative Morphological Assessment imaging->qual_analysis quant_analysis Quantitative Particle Size Analysis (e.g., ImageJ) imaging->quant_analysis eds_analysis Optional: Energy-Dispersive X-ray Spectroscopy (EDS) imaging->eds_analysis reporting Data Reporting and Interpretation qual_analysis->reporting quant_analysis->reporting eds_analysis->reporting

Caption: Workflow for SEM analysis of Pigment Yellow 180.

III. Detailed Protocols

A. Sample Preparation: The Cornerstone of High-Quality SEM Imaging

The choice of sample preparation method is critical and depends on the analytical goal. As Pigment Yellow 180 is an organic and electrically insulating material, appropriate preparation is necessary to prevent charging artifacts during SEM imaging.[8]

Protocol 1: Dry Dispersion for Rapid Morphological Assessment

This method is ideal for a quick evaluation of the pigment's primary particle morphology and state of agglomeration as supplied.

  • Rationale: This technique minimizes sample alteration, providing a snapshot of the pigment powder in its "natural" state.

  • Materials:

    • SEM aluminum stubs

    • Double-sided conductive carbon tape

    • Fine-tipped tweezers

    • Spatula

    • Source of compressed nitrogen or air

  • Procedure:

    • Securely affix a piece of double-sided carbon tape to the surface of a clean SEM stub.

    • Using a clean spatula, place a very small amount of the Pigment Yellow 180 powder onto a clean, dry surface (e.g., weighing paper).

    • Gently press the surface of the carbon tape onto the powder. The aim is to get a sparse, monolayer-like distribution of particles.[9]

    • Turn the stub upside down and gently tap it to remove any loosely adhered particles.

    • Use a gentle stream of compressed nitrogen or air to blow away any remaining loose particles. This step is crucial to prevent contamination of the SEM chamber.[9]

Protocol 2: Wet Dispersion for Assessing Deagglomeration

This method is employed to evaluate the dispersibility of the pigment and to visualize the primary particles with reduced agglomeration.

  • Rationale: Dispersing the pigment in a suitable solvent with the aid of sonication helps to break down agglomerates, revealing the morphology of the primary particles.

  • Materials:

    • SEM aluminum stubs with conductive carbon tape

    • Ethanol or isopropanol (analytical grade)

    • Microcentrifuge tubes

    • Ultrasonic bath

    • Pipette

    • Hot plate or infrared lamp

  • Procedure:

    • Place a small amount (a few milligrams) of Pigment Yellow 180 into a microcentrifuge tube.

    • Add 1-2 mL of ethanol or isopropanol to the tube.

    • Place the tube in an ultrasonic bath for 5-10 minutes to disperse the pigment particles.

    • Immediately after sonication, use a pipette to draw a small drop of the suspension and place it onto the carbon tape on the SEM stub.

    • Allow the solvent to evaporate completely. This can be expedited by placing the stub on a hot plate at a low temperature (e.g., 40-50°C) or under an infrared lamp.[8]

Protocol 3: Sputter Coating for Enhanced Conductivity

For non-conductive samples like Pigment Yellow 180, sputter coating with a thin layer of a conductive material is essential to prevent electron beam charging, which can cause image distortion and loss of resolution.

  • Rationale: A conductive coating provides a path for the electron beam to ground, thus preventing the accumulation of charge on the sample surface.[10]

  • Equipment and Materials:

    • Sputter coater

    • Gold/Palladium (Au/Pd) or Carbon target

    • Argon gas

  • Procedure:

    • Place the prepared SEM stubs (from Protocol 1 or 2) into the sputter coater.

    • Purge the chamber with argon gas.

    • Apply a thin coating of Au/Pd (typically 5-10 nm) or carbon. For high-resolution imaging, a thinner coating is preferable to avoid obscuring fine surface details. For energy-dispersive X-ray spectroscopy (EDS), a carbon coat is recommended as it does not interfere with the elemental analysis of the pigment, which is primarily composed of carbon, hydrogen, nitrogen, and oxygen.

B. SEM Imaging Parameters: Optimizing for Organic Pigments

The following parameters are recommended starting points for imaging Pigment Yellow 180. Fine-tuning will be necessary based on the specific instrument and the sample's response.

  • Accelerating Voltage: A low accelerating voltage, typically in the range of 1-5 kV, is recommended.[11][12]

    • Causality: Higher voltages can lead to increased beam penetration, which can cause charging in insulating organic materials and may damage the sample.[13][14] A lower kV enhances surface detail and reduces the interaction volume of the electron beam with the sample.[12]

  • Working Distance (WD): A short working distance (e.g., 5-15 mm) is generally preferred for high-resolution imaging.[15]

    • Causality: A shorter WD reduces the spot size of the electron beam, leading to improved resolution.[16][17] However, a balance must be struck, as a very short WD can reduce the depth of field.[15][18]

  • Spot Size: A small spot size should be selected for high-resolution imaging of fine particle details.[16][17]

    • Causality: A smaller spot size allows the beam to resolve smaller features on the particle surface.[16] This may require a trade-off with the signal-to-noise ratio, potentially necessitating longer scan times.[17]

  • Detectors: Secondary Electron (SE) detectors are primarily used to visualize surface topography and morphology. Backscattered Electron (BSE) detectors can also be used and may provide some compositional contrast, though this is less pronounced in organic materials.

ParameterRecommended RangeRationale
Accelerating Voltage 1 - 5 kVMinimizes charging and beam damage; enhances surface detail.[11][12]
Working Distance 5 - 15 mmOptimizes resolution by reducing spot size.[15][18]
Spot Size SmallEnables high-resolution imaging of fine features.[16][17]
Detector Secondary Electron (SE)Ideal for visualizing surface morphology and topography.
Coating 5-10 nm Au/Pd or CProvides conductivity to prevent charging.[10]

IV. Data Analysis and Interpretation

A. Qualitative Assessment

A thorough visual inspection of the acquired SEM images should be performed to characterize:

  • Particle Shape: Describe the predominant particle morphology (e.g., needle-like, rod-like, equiaxed, irregular).

  • Surface Texture: Note any surface features such as smoothness, roughness, or porosity.

  • Degree of Agglomeration: Assess the extent to which primary particles are clustered together.

B. Quantitative Particle Size Analysis using ImageJ

ImageJ is a powerful, open-source image processing program that can be used for quantitative analysis of particle dimensions from SEM micrographs.[19][20][21]

Protocol for Particle Size Measurement in ImageJ:

  • Open the SEM image in ImageJ.

  • Set the Scale:

    • Use the straight-line tool to draw a line across the scale bar in the SEM image.

    • Go to Analyze > Set Scale.

    • In the dialog box, enter the known distance of the scale bar and the unit of length (e.g., µm or nm).[19][21]

  • Image Processing:

    • Convert the image to 8-bit grayscale (Image > Type > 8-bit).

    • Adjust the threshold to create a binary image where the particles are black and the background is white (Image > Adjust > Threshold).[21]

    • Use the watershed algorithm (Process > Binary > Watershed) to separate touching particles, if necessary.

  • Analyze Particles:

    • Go to Analyze > Analyze Particles.

    • Set the desired size range to exclude any noise or artifacts.

    • Select the measurements you want to obtain (e.g., Area, Feret's Diameter, Circularity).

    • Ensure "Display results" and "Summarize" are checked.

  • Data Export: The results table can be copied and pasted into a spreadsheet program for further statistical analysis (e.g., calculating mean particle size, standard deviation, and generating a size distribution histogram).

ImageJ_Workflow start Open SEM Image in ImageJ setScale Set Scale using Image Scale Bar start->setScale to8bit Convert to 8-bit setScale->to8bit threshold Adjust Threshold (Binarize Image) to8bit->threshold watershed Watershed Separation (Optional) threshold->watershed analyze Analyze Particles watershed->analyze results Generate Data Table (Size, Shape, etc.) analyze->results export Export Data for Statistical Analysis results->export

Caption: Quantitative particle size analysis workflow using ImageJ.

C. Optional: Energy-Dispersive X-ray Spectroscopy (EDS)

EDS can be used to confirm the elemental composition of the pigment particles and to identify any inorganic impurities or additives. As Pigment Yellow 180 is an organic molecule, the expected EDS spectrum will show prominent peaks for Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is not detectable by EDS.

V. Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the detailed morphological characterization of Pigment Yellow 180 particles using Scanning Electron Microscopy. By understanding the causality behind each experimental choice, from sample preparation to imaging parameter selection, researchers can generate high-quality, reproducible data. This, in turn, enables a deeper understanding of the structure-property relationships of this important pigment, facilitating its effective use in a wide range of applications, including advanced drug delivery systems and high-performance materials.

VI. References

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). MDPI. Retrieved from [Link]

  • ASTM E2809-13 - Standard Guide for Using Scanning Electron Microscopy/X-Ray Spectrometry in Forensic Paint Examinations. (2013). ANSI Webstore. Retrieved from [Link]

  • ASTM E2809-13: Standard Guide for Using Scanning Electron Microscopy/X-Ray Spectrometry in Forensic Paint Examinations. (2013). ASTM International.

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). ResearchGate. Retrieved from [Link]

  • Working distance in SEM and its effects on image contrast. (n.d.). Electron Microscopy. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). MDPI. Retrieved from [Link]

  • SEM images of PY180 (a) before and after treatment in different solvents. (2023). ResearchGate. Retrieved from [Link]

  • Working distance. (n.d.). MyScope. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). ResearchGate. Retrieved from [Link]

  • Effect of accelerating voltage on imaging in scanning electron microscopy. (n.d.). Zeptools. Retrieved from [Link]

  • Spot size. (n.d.). MyScope. Retrieved from [Link]

  • An example of determining the optimal working distance. (n.d.). ResearchGate. Retrieved from [Link]

  • EDS at the Imaging Sweet Spot. (n.d.). Oxford Instruments. Retrieved from [Link]

  • From Surface to Depth: How Accelerating Voltage Affects SEM Imaging. (n.d.). Nanoscience Instruments. Retrieved from [Link]

  • Particle size analysis by image analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • SEM Sample Preparation Steps (How to do it). (n.d.). VPI | Coater Global. Retrieved from [Link]

  • Sample Preparation. (n.d.). CICYTTP. Retrieved from [Link]

  • Changes in particle area measurements due to SEM accelerating voltage and magnification. (2003). Wiley Online Library.

  • Accelerating voltage. (n.d.). MyScope. Retrieved from [Link]

  • Pigment Yellow 180. (2012). World Dye Variety. Retrieved from [Link]

  • Pigment Yellow 180 | C36H32N10O8 | CID 166497. (n.d.). PubChem. Retrieved from [Link]

  • Why Use Low Accelerating Voltage for SEM Imaging?. (n.d.). Nanoscience Instruments. Retrieved from [Link]

  • SEM sample preparation techniques. (2021). University of Gothenburg. Retrieved from [Link]

  • PIGMENT YELLOW 180 – Introduction and Application. (n.d.). Well-Done Industry. Retrieved from [Link]

  • How to calculate particle size from SEM image using ImageJ software. (2021). YouTube. Retrieved from [Link]

  • SEM Particle Size Determination using ImageJ. (2020). YouTube. Retrieved from [Link]

  • A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. (2014). ResearchGate.

  • How to analyse SEM image with ImageJ?. (2021). ResearchGate. Retrieved from [Link]

  • Particle Size Analysis using ImageJ Software. (2018). Appropedia. Retrieved from [Link]

  • Spot size importance. (2025). Reddit. Retrieved from [Link]

  • Benzimidazolone Pigments and Related Structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. (2009). PubMed. Retrieved from [Link]

  • ASTM Grain Size by EBSD - A New Standard. (2014). ResearchGate.

  • Scanning electron microscopy (SEM) characterization of morphology of... (n.d.). ResearchGate. Retrieved from [Link]

  • PIGMENT YELLOW 180. (n.d.). Dominion Colour Corporation. Retrieved from [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. (2009). Semantic Scholar. Retrieved from [Link]

Sources

Application Note: Transmission Electron Microscopy (TEM) for the Morphological and Structural Analysis of Pigment Yellow 180 Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Nanoscale Characterization in Pigment Technology

Pigment Yellow 180 (PY 180), a high-performance benzimidazolone pigment, is integral to the plastics and printing ink industries due to its excellent heat stability, lightfastness, and solvent resistance.[1] The ultimate performance of this organic pigment—its color strength, hue, opacity, and dispersibility—is intrinsically linked to the physical characteristics of its constituent nanoparticles.[1] Therefore, precise characterization of nanoparticle size, size distribution, morphology, and crystallinity is paramount for quality control, formulation optimization, and the development of novel applications.

Transmission Electron Microscopy (TEM) stands as a powerful analytical technique for the nanoscale investigation of PY 180.[1] By utilizing a high-energy electron beam transmitted through an ultrathin specimen, TEM can provide high-resolution, two-dimensional projection images of individual nanoparticles, revealing intricate details of their internal structure and morphology that are inaccessible to surface imaging techniques like Scanning Electron Microscopy (SEM).[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TEM for the detailed analysis of PY 180 nanoparticles. We will delve into field-proven protocols, the rationale behind experimental choices, and strategies to overcome common challenges, ensuring the generation of reliable and reproducible data.

Part 1: Foundational Principles of TEM for PY 180 Analysis

The core principle of TEM involves the interaction of an electron beam with the specimen, leading to the formation of an image based on the differential scattering of electrons.[4][5] For organic materials like PY 180, which are composed of light elements, inherent image contrast is low. To enhance the visualization of these nanoparticles, negative staining is a commonly employed technique.[6][7] This involves surrounding the nanoparticles with an electron-dense heavy metal salt, which scatters electrons more strongly, thereby creating a bright image of the nanoparticle against a dark background.[7]

A significant challenge in the TEM analysis of organic nanoparticles is their susceptibility to electron beam-induced damage.[8][9][10] High-energy electrons can cause radiolysis, leading to bond breakage, mass loss, and structural alterations of the PY 180 nanoparticles.[11][12] Therefore, implementing low-dose imaging techniques and potentially utilizing cryogenic TEM (cryo-TEM) are crucial for preserving the native state of the nanoparticles during analysis.[10][13][14][15][16] Cryo-TEM, in particular, involves flash-freezing the sample in a vitreous (non-crystalline) ice layer, which helps to minimize beam damage and preserve the hydrated structure of the nanoparticles.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of PY 180 Nanoparticle Dispersion

The quality of TEM analysis is critically dependent on the initial sample preparation. The primary goal is to achieve a well-dispersed, representative sample of individual nanoparticles on the TEM grid, avoiding aggregation that can be induced by the drying process.[17]

Materials:

  • Pigment Yellow 180 (PY 180) nanoparticle powder

  • Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Ultrasonic bath or probe sonicator

  • Vortex mixer

Procedure:

  • Initial Dispersion: Accurately weigh a small amount of PY 180 powder (e.g., 1 mg) and transfer it to a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of a suitable solvent. The choice of solvent can influence the final morphology of the pigment.[1] For PY 180, methanol has been shown to produce rod-like particles, while DMSO can result in flake-like morphologies.[1] Ethanol is also a common choice for dispersing organic nanoparticles.[18]

  • Vortexing: Vigorously vortex the suspension for 1-2 minutes to break up large agglomerates.

  • Ultrasonication: Place the microcentrifuge tube in an ultrasonic bath for 15-30 minutes.[19] Caution: Excessive sonication can potentially lead to nanoparticle aggregation or damage; optimization of sonication time may be necessary.[20]

  • Dilution Series: Prepare a series of dilutions (e.g., 1:10, 1:50, 1:100) of the stock dispersion in the same solvent. This is crucial for finding the optimal concentration that results in a suitable particle density on the TEM grid – well-separated particles without being too sparse.

Protocol 2: TEM Grid Preparation using Drop-Casting and Negative Staining

This protocol outlines the standard method for depositing the nanoparticle dispersion onto a TEM grid and applying a negative stain to enhance contrast.

Materials:

  • PY 180 nanoparticle dispersion (from Protocol 1)

  • TEM grids (e.g., 400-mesh copper grids with a Formvar/carbon support film)

  • Fine-tipped, anti-capillary tweezers

  • Pipettor with fine tips (1-10 µL range)

  • Filter paper (e.g., Whatman No. 1)

  • Negative stain solution: 2% (w/v) Uranyl Acetate in deionized water. Safety Precaution: Uranyl acetate is radioactive and toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.

  • Petri dish

Procedure:

  • Grid Handling: Using fine-tipped tweezers, carefully pick up a TEM grid by its edge.

  • Hydrophilization (Optional but Recommended): To improve the spreading of the aqueous nanoparticle suspension, the carbon support film can be made more hydrophilic by glow discharge treatment for 15-30 seconds.

  • Sample Application: Place the grid on a clean piece of filter paper. Apply a 3-5 µL droplet of the diluted PY 180 dispersion onto the surface of the grid.[18]

  • Adsorption: Allow the nanoparticles to adsorb to the support film for 1-2 minutes.

  • Blotting: Carefully wick away the excess liquid from the edge of the grid using the filter paper. Do not touch the surface of the grid.

  • Washing (Optional): To remove any non-adsorbed material or residues from the solvent, you can wash the grid by placing a drop of deionized water on the grid for 30 seconds and then blotting it dry.

  • Negative Staining: Apply a 3-5 µL drop of the 2% uranyl acetate solution to the grid.

  • Staining Time: Allow the stain to sit for 30-60 seconds. The optimal staining time may need to be adjusted to achieve the best contrast without causing staining artifacts.

  • Final Blotting and Drying: Carefully blot away the excess stain solution from the edge of the grid. Allow the grid to air-dry completely in a covered petri dish before loading it into the TEM.

Workflow Diagrams

TEM_Workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_tem TEM Analysis A PY 180 Powder B Dispersion in Solvent (e.g., Ethanol, DMSO) A->B C Vortexing & Sonication B->C D Serial Dilution C->D E Place TEM Grid on Filter Paper D->E F Apply 5µL of Diluted PY 180 Suspension E->F G Adsorb (1-2 min) & Wick Excess F->G H Apply 5µL of 2% Uranyl Acetate G->H I Stain (30-60s) & Wick Excess H->I J Air Dry I->J K Load Grid into TEM J->K L Low-Dose Imaging K->L M Image Acquisition L->M N Data Analysis M->N

Caption: Workflow for TEM analysis of PY 180 nanoparticles.

Data Acquisition and Analysis

TEM Imaging Parameters

To minimize electron beam damage to the organic PY 180 nanoparticles, the following imaging conditions are recommended:

ParameterRecommended SettingRationale
Accelerating Voltage 80-120 kVLower accelerating voltages can reduce knock-on damage, which is the displacement of atoms from the sample.[11][21]
Electron Dose As low as reasonably achievable (ALARA)Use a low beam current and minimize exposure time. Utilize a sensitive camera to capture images quickly.[10]
Magnification 20,000x - 100,000xThe magnification should be sufficient to resolve individual nanoparticles and their morphological features.
Defocus Slight underfocusA small amount of underfocus can enhance phase contrast, making the edges of the nanoparticles more distinct.
Image Analysis

Quantitative analysis of TEM images is crucial for obtaining statistically significant data on nanoparticle size and morphology.

  • Image Acquisition: Acquire a sufficient number of images from different areas of the grid to ensure the analyzed nanoparticles are representative of the entire sample.

  • Particle Identification and Measurement: Use image analysis software (e.g., ImageJ/Fiji, commercial software) to measure the dimensions of a large population of nanoparticles (ideally >200).[22] Automated or semi-automated particle analysis can improve efficiency and reduce user bias.[23]

  • Data Representation:

    • Size Distribution: Plot a histogram of the particle diameters to visualize the size distribution. This can be fitted to a statistical model (e.g., normal or log-normal distribution) to determine the mean size and standard deviation.[23]

    • Morphology: Qualitatively describe the shape of the nanoparticles (e.g., rod-like, flake-like, spherical, irregular). For non-spherical particles, parameters such as aspect ratio can be quantified.

Challenges and Troubleshooting

ChallengePotential CauseMitigation Strategy
Particle Aggregation - Poor dispersion- "Coffee-ring" effect during drying[17]- Optimize sonication time and power.- Adjust nanoparticle concentration.- Use a suitable macromolecular agent (e.g., BSA) in the suspension to prevent drying artifacts.[17]
Poor Contrast - Insufficient staining- Low intrinsic contrast of organic material- Optimize negative stain type and staining time.- Use a slight underfocus during imaging to enhance phase contrast.
Stain Artifacts - Stain precipitation- Filter the stain solution before use.- Ensure proper blotting to remove excess stain.
Beam Damage - High electron dose- Radiolysis of organic material[11][12]- Use low-dose imaging techniques.- Operate at lower accelerating voltages.- Consider cryo-TEM for highly sensitive samples.[10][16]
Contamination - Hydrocarbons from the vacuum system or sample preparation- Use a plasma cleaner on the TEM holder and grid before use.- Ensure all solvents and materials are of high purity.

Conclusion

Transmission Electron Microscopy is an indispensable tool for the in-depth characterization of Pigment Yellow 180 nanoparticles. By providing direct visualization of individual particles, TEM yields critical information on size, morphology, and dispersity, which are key determinants of pigment performance. The successful application of TEM for PY 180 analysis hinges on meticulous sample preparation to achieve a well-dispersed, representative sample, and the implementation of low-dose imaging techniques to mitigate electron beam-induced artifacts. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality, reproducible TEM data, thereby enabling researchers and scientists to advance the understanding and application of this important class of organic pigments.

References

  • ACS Publications.

  • NanoImaging Services.

  • National Center for Biotechnology Information.

  • NanoImaging Services.

  • PubMed.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • nanoComposix.

  • Cambridge University Press & Assessment.

  • Frank Lab.

  • ACS Publications.

  • ResearchGate.

  • ACS Publications.

  • MyScope.

  • Microscopy Innovations.

  • Wiley Analytical Science.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • AZoNano.

  • Nanoshel.

  • YouTube.

  • YouTube.

  • ResearchGate.

  • YouTube.

  • JEOL USA blog.

  • National Center for Biotechnology Information.

  • University of Gothenburg.

  • YouTube.

Sources

Surface Chemistry Unveiled: An Application Note on the XPS Analysis of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Surface Chemistry in High-Performance Pigments

Pigment Yellow 180 (P.Y. 180), a benzimidazolone disazo pigment, is a cornerstone in the formulation of high-performance coatings, plastics, and inks due to its exceptional heat stability, lightfastness, and resistance to migration.[1][2][3] Its molecular formula is C₃₆H₃₂N₁₀O₈.[4][5] The performance of P.Y. 180 in its final application is intrinsically linked to its surface chemistry. Properties such as dispersibility, wettability, and interactions with polymer matrices are governed by the elemental composition and chemical states at the pigment's surface. Understanding this surface chemistry is paramount for quality control, product development, and troubleshooting in industrial applications.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable technique for this purpose.[6][7][8][9] XPS provides a quantitative analysis of the elemental composition and chemical bonding environments within the top 1-10 nanometers of a material's surface, making it ideally suited for characterizing the surface of pigment particles.[8][10] This application note provides a detailed protocol for the surface analysis of Pigment Yellow 180 using XPS, from sample preparation to data interpretation, aimed at researchers, scientists, and professionals in the field of drug and material development.

Core Principles of X-ray Photoelectron Spectroscopy (XPS)

XPS is based on the photoelectric effect. A sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy (KE) of these photoelectrons is measured by an electron energy analyzer. The binding energy (BE) of the electron can then be determined using the following equation:

BE = hν - KE - Φ

where hν is the energy of the incident X-ray photons, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.[9]

Each element has a unique set of core-level binding energies, allowing for elemental identification. Furthermore, the precise binding energy is sensitive to the chemical environment of the atom, leading to "chemical shifts" that provide information about oxidation states and bonding.[6]

Experimental Protocol: A Self-Validating Workflow

Sample Preparation: The Foundation of Reliable Data

Proper sample preparation is critical to avoid surface contamination and ensure data integrity. For a powdered sample like Pigment Yellow 180, several methods can be employed.[11][12][13][14]

Protocol for Powder Mounting:

  • Work Area Preparation: Begin by preparing a clean work area. It is advisable to work on a fresh piece of aluminum foil to minimize contamination.

  • Glove Usage: Always wear powder-free nitrile or polyethylene gloves to prevent the transfer of oils and other contaminants to the sample.[11]

  • Sample Holder Cleaning: Thoroughly clean the sample holder with a suitable solvent such as isopropyl alcohol (IPA) and dry it completely.

  • Mounting with Double-Sided Conductive Tape:

    • Cut a small piece of ultra-high vacuum (UHV) compatible double-sided carbon tape and affix it to the sample holder.

    • Carefully apply a small amount of Pigment Yellow 180 powder onto the tape.

    • Gently press the powder onto the tape with a clean spatula to ensure good adhesion and a uniform layer.[15]

    • Remove any loose powder by tapping the sample holder or using a gentle stream of nitrogen gas. This is crucial to prevent contamination of the XPS instrument.[12]

  • Alternative Method: Pressing into Indium Foil:

    • For samples that may be prone to charging, pressing the powder into a high-purity indium foil is an excellent alternative.[12][14]

    • Place a small amount of the pigment powder onto the indium foil and use a clean, smooth-surfaced tool to press and embed the powder into the foil.

Instrumentation and Data Acquisition
  • XPS System: A commercially available XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is recommended.

  • Vacuum Conditions: The analysis must be conducted under ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ mbar) to prevent scattering of the photoelectrons.[10]

  • Charge Neutralization: A low-energy electron flood gun should be used to minimize surface charging, which is common in insulating organic materials like pigments.[16]

  • Survey Scan:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Use a higher pass energy (e.g., 160 eV) for the survey scan to maximize signal intensity.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions to obtain detailed chemical state information.

    • Use a lower pass energy (e.g., 20 eV) for high-resolution scans to improve energy resolution.[16]

Data Analysis and Interpretation

Data processing is typically performed using specialized software such as CasaXPS.[17][18][19][20][21]

Spectral Calibration

The binding energy scale should be calibrated to a known reference. For organic materials, the adventitious carbon C 1s peak corresponding to aliphatic carbon (C-C, C-H) is set to a binding energy of 284.8 eV.[16][22]

Peak Fitting and Chemical State Identification

High-resolution spectra are analyzed by fitting the peaks with a combination of Gaussian-Lorentzian functions after a suitable background subtraction (e.g., Shirley background).[16] The binding energies of the fitted peaks are then compared to literature values and databases like the NIST XPS Database to identify the chemical states.[23][24][25][26][27]

Diagram of the XPS Data Analysis Workflow

XPS_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Interpretation Survey Survey Scan (0-1100 eV) ElementalID Elemental Identification Survey->ElementalID HighRes High-Resolution Scans (C 1s, O 1s, N 1s) Calibrate Charge Correction (Calibrate C 1s to 284.8 eV) HighRes->Calibrate Background Background Subtraction (e.g., Shirley) Calibrate->Background PeakFit Peak Fitting (Gaussian-Lorentzian) Background->PeakFit ChemState Chemical State Analysis PeakFit->ChemState Quantify Quantification (Atomic %) PeakFit->Quantify PY180_Structure Pigment Yellow 180 Structure cluster_left cluster_core cluster_right L_Benz Benzimidazolone L_Amide Amide L_Benz->L_Amide N-C=O L_Keto Keto L_Amide->L_Keto C-C=O L_Azo Azo L_Keto->L_Azo C-N=N L_Aliphatic Aliphatic C L_Keto->L_Aliphatic L_Aromatic Aromatic C L_Azo->L_Aromatic Ether Ether Linkage L_Aromatic->Ether R_Aromatic Aromatic C Ether->R_Aromatic R_Benz Benzimidazolone R_Amide Amide R_Amide->R_Benz R_Keto Keto R_Keto->R_Amide R_Aliphatic Aliphatic C R_Keto->R_Aliphatic R_Azo Azo R_Azo->R_Keto R_Aromatic->R_Azo

Caption: Key functional groups in Pigment Yellow 180.

Quantitative Data Summary

The following table summarizes the expected binding energies for the different chemical states of carbon, oxygen, and nitrogen in Pigment Yellow 180, based on established literature values for organic compounds. [22][28][29][30]

Element Core Level Expected Binding Energy (eV) Assignment of Chemical Species
Carbon C 1s ~284.8 C-C, C-H (Aromatic and Aliphatic)
~285.6 C-N (in Benzimidazolone and Amide)
~286.5 C-O (Ether linkage)
~287.8 C=O (Keto group)
~288.5 N-C=O (Amide and Benzimidazolone)
Oxygen O 1s ~531.2 C=O (Keto, Amide, Benzimidazolone)
~532.8 C-O (Ether linkage)
Nitrogen N 1s ~399.9 C-N-C (Benzimidazolone), N=N (Azo)

| | | ~400.5 | C-N-H (Amide) |

Interpretation of Spectra
  • C 1s Spectrum: The C 1s spectrum is expected to be complex due to the variety of carbon bonding environments. Deconvolution of this peak will allow for the quantification of the different functional groups on the pigment surface. The relative intensities of the C-O, C=O, and N-C=O peaks can provide insights into the orientation of the molecules at the surface.

  • O 1s Spectrum: The O 1s spectrum will likely show two main components corresponding to the carbonyl (C=O) and ether (C-O) oxygens. The ratio of these peaks should be consistent with the stoichiometry of the molecule.

  • N 1s Spectrum: The N 1s spectrum will help differentiate between the nitrogen atoms in the azo group, the amide linkage, and the benzimidazolone ring.

Potential Challenges and Troubleshooting

  • Surface Contamination: The presence of unexpected elements (e.g., Si, Na) in the survey scan may indicate surface contamination. Proper sample handling is key to minimizing this.

  • Differential Charging: Insulating samples can exhibit differential charging, leading to peak broadening and shifting. The use of a low-energy electron flood gun is essential to counteract this effect.

  • X-ray Induced Damage: Prolonged exposure to X-rays can sometimes cause damage to organic materials. It is advisable to use the lowest possible X-ray dose and acquisition time necessary to obtain good signal-to-noise.

Conclusion

XPS is a powerful and essential technique for the detailed surface characterization of Pigment Yellow 180. By providing quantitative elemental and chemical state information, XPS enables a deeper understanding of the surface properties that dictate the performance of this high-performance pigment. The protocols and data interpretation guidelines presented in this application note offer a robust framework for researchers and scientists to effectively utilize XPS in the development and quality control of pigmented products. The high-performance properties of benzimidazolone pigments are attributed to a network of intermolecular hydrogen bonds and efficient molecular packing. [31][32][33]

References

  • NIST X-Ray Photoelectron Spectroscopy Database. [Link]

  • NIST X-ray photoelectron spectroscopy database - Stanford Libraries. [Link]

  • CasaXPS - MMRC - Caltech. [Link]

  • CasaXPS Software - Surface Analysis. [Link]

  • CasaXPS – Data processing software for XPS - RBD Instruments. [Link]

  • CasaXPS - SurfaceSpectra. [Link]

  • NIST X-ray Photoelectron Spectroscopy Database - SRD 20 - Data.gov. [Link]

  • Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem - NIH. [Link]

  • Casa Software Ltd. [Link]

  • NIST X-ray Photoelectron Spectroscopy Database - SRD 20 - Dataset - Catalog - Data.gov. [Link]

  • NIST X-ray Photoelectron Spectroscopy Database, Version 4.1 - ResearchGate. [Link]

  • Pigment Yellow 180. [Link]

  • Sample Preparation - West Campus Materials Characterization Core. [Link]

  • Sample Preparation for Powders for XPS Analysis Procedure for use of Loose Powders in XPS Materials needed - MMRC. [Link]

  • Pigment Yellow 180 - SY Chemical Co., Ltd. [Link]

  • Sample preparation for XPS endstation V 3.0 - LNLS. [Link]

  • Sample Preparation of Xps | PDF | Wear | Solvent - Scribd. [Link]

  • Fast Yellow 180|CAS No.77804-81-0 - Xcolor Pigment. [Link]

  • X-Ray Photoelectron Spectroscopy - Research Explorer - The University of Manchester. [Link]

  • How can I prepre the powdered samples for XPS? - ResearchGate. [Link]

  • Principles of X-ray photoelectron spectroscopy (XPS) - Surface Science Study Guide 2024. [Link]

  • X-ray Photoelectron Spectroscopy (XPS): Principles, Data Interpretation, and Applications. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) - SERC (Carleton). [Link]

  • X-ray Photoelectron Spectroscopy (XPS) Principle of photoelectron spectroscopy - Fizipedia. [Link]

  • Oxygen 1s for Organic Compounds - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • The structural formulae of (a) the benzimidazolone pigments and (b) the... - ResearchGate. [Link]

  • Binding energies and chemical composition of C1s, O1s, and N1s. - ResearchGate. [Link]

  • A Study on Synthesis and Crystallization of a Benzimidazolone Pigment - ResearchGate. [Link]

  • Carbon 1s for Organic Compounds - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. - Semantic Scholar. [Link]

  • Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed. [Link]

  • Supporting information - Synthesis, Characterization and Catalytic Activity of Gold Nanoparticles Biosynthesized with Rhizopus oryzae Protein Extract - The Royal Society of Chemistry. [Link]

  • Rublev Colours Benzimidazolone Yellow Pigment. [Link]

  • The C 1s and N 1s binding energies and atomic | Download Scientific Diagram - ResearchGate. [Link]

Sources

Application Notes: Formulation of C.I. Pigment Yellow 180 in Water-Based Printing Inks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C.I. Pigment Yellow 180

This compound (PY180), a benzimidazolone disazo pigment, is a high-performance colorant prized in the printing ink industry for its vibrant greenish-yellow shade, high color strength, and excellent fastness properties.[1][2][3] Its robust chemical structure lends it superior resistance to light, heat, and chemicals, making it an ideal choice for demanding applications, including packaging and decorative printing.[1][2][3][4][5] This guide provides a comprehensive framework for researchers and formulators to effectively disperse and stabilize PY180 in aqueous systems, creating high-quality, stable, and consistent water-based printing inks.

PY180 is particularly noted for its good performance and dispersibility in water-based systems, a critical attribute as the industry continues to shift away from solvent-based inks due to environmental and safety concerns.[1][2][3][4] However, like all high-performance pigments, achieving optimal dispersion is not trivial. It requires a systematic approach to formulation, balancing the interactions between the pigment, dispersants, binders, and other additives to overcome challenges like flocculation, viscosity instability, and foaming.

Fundamentals of Water-Based Ink Formulation

A stable water-based ink is a complex colloidal system.[6] Understanding the role of each component is fundamental to successful formulation.

  • Pigment: this compound provides the color. Its primary particles must be de-agglomerated and stabilized to ensure optimal color development and printability.

  • Vehicle (Binder): This is typically a polymer resin (e.g., acrylic, polyurethane) that forms a film to bind the pigment to the substrate upon drying.[7][8] The binder also plays a crucial role in gloss, adhesion, and resistance properties.

  • Solvent (Water): The primary carrier for all components.[7][8] Co-solvents like glycols may be added to control drying time and aid in film formation.[7]

  • Additives: This broad category includes surfactants, dispersants, defoamers, rheology modifiers, and pH stabilizers.[7][9][10][11] These components, though used in small quantities (typically <5%), are critical for achieving stability, printability, and desired film properties.[6][7][10]

The core principle of formulation is to create a stable pigment dispersion. This is a multi-stage process involving:

  • Wetting: The air and moisture on the surface of the pigment particles are displaced by the liquid vehicle.

  • Dispersion (Grinding/Milling): Mechanical energy is applied to break down pigment agglomerates into smaller, primary particles.

  • Stabilization: Dispersants and resins adsorb onto the pigment surfaces, preventing re-agglomeration through electrostatic and/or steric hindrance.

Protocol 1: Preparation of a this compound Pigment Concentrate (Millbase)

The first and most critical stage is creating a stable pigment concentrate, often called a millbase or dispersion. This involves a high concentration of pigment dispersed in water with the aid of a dispersant and other stabilizing additives.

Materials and Equipment
  • Pigment: this compound (e.g., PV Fast Yellow HG)

  • Dispersant: High molecular weight polymeric dispersant suitable for organic pigments.

  • Defoamer: Mineral oil-based or silicone-based defoamer.[12]

  • Biocide: Broad-spectrum preservative to prevent microbial growth.

  • pH Stabilizer: Amine-based stabilizer (e.g., AMP-95) or ammonium hydroxide.[10]

  • Solvent: Deionized Water, Propylene Glycol

  • Equipment: High-speed disperser (HSD) with a Cowles blade, horizontal bead mill or basket mill, laboratory scale, Hegman gauge, viscometer, pH meter.[13]

Starting Point Formulation: PY180 Millbase
ComponentFunctionWeight %
Deionized WaterSolvent40.0
Propylene GlycolCo-solvent / Humectant5.0
Polymeric Dispersant (40% active)Stabilization15.0
DefoamerFoam Control0.5
pH Stabilizer (e.g., AMP-95)pH Adjustment0.5
This compoundColorant38.0
BiocidePreservation0.2
Total 100.0

Scientist's Note: This formulation aims for a pigment-to-binder (dispersant active solids) ratio of approximately 6.3:1. This ratio is a critical starting point and may require optimization based on the specific grade of PY180 and the chosen dispersant.

Step-by-Step Millbase Production Protocol
  • Vehicle Preparation (Pre-mix):

    • Charge the deionized water, propylene glycol, and polymeric dispersant into a suitably sized vessel.

    • Begin mixing at low speed with the high-speed disperser.

    • Add the defoamer and pH stabilizer. Mix until homogeneous.

    • Rationale: This "grind vehicle" is prepared first to ensure the dispersant is fully dissolved and ready to wet the pigment particles as they are introduced.

  • Pigment Addition:

    • Increase the disperser speed to create a vortex (approx. 1500-2000 rpm).[13]

    • Slowly and steadily add the this compound powder into the side of the vortex to ensure it is wetted out efficiently and to minimize dusting.

    • Rationale: Gradual addition prevents the formation of large, dry clumps of pigment that are difficult to break down. The vortex ensures immediate wetting of the pigment particles.

  • High-Speed Dispersion:

    • Once all pigment is added, increase the disperser speed to a point where the blade tips are moving at approximately 18-25 m/s. The mixture should exhibit a "rolling donut" flow pattern.

    • Disperse for 30-40 minutes.[13]

    • Rationale: This stage provides initial de-agglomeration and wets the pigment thoroughly. It prepares the slurry for the more efficient milling stage.

  • Milling (Grinding):

    • Transfer the pre-dispersion to a horizontal bead mill charged with 0.8-1.2 mm ceramic beads.

    • Mill the dispersion until the desired particle size is achieved. This typically requires multiple passes or a specific residence time.

    • Rationale: The bead mill imparts high shear energy, which is necessary to break down the pigment agglomerates to their primary particle size, maximizing color strength and transparency.[14]

  • Quality Control (QC) Checks:

    • Fineness of Grind: Periodically take a sample and measure the fineness using a Hegman gauge. The target should be less than 10 microns for optimal gloss and stability.

    • Viscosity: Measure the viscosity. It should be within a pre-defined range that allows for good milling efficiency but prevents settling.

    • pH: Check the pH and adjust if necessary. A stable pH, typically between 8.0 and 9.5, is crucial for the stability of acrylic-based systems.[11]

  • Finalization:

    • Once the target fineness is achieved, filter the millbase to remove any undispersed particles or milling media contamination.

    • Add the biocide and mix gently.

Protocol 2: Letdown into a Finished Printing Ink

The finished ink is created by "letting down" the pigment concentrate with the main binder resin, water, and performance-enhancing additives.

Starting Point Formulation: Finished Water-Based Ink
ComponentFunctionWeight %
PY180 Millbase (from Protocol 1)Colorant Base35.0
Styrene-Acrylic Emulsion (45% solids)Binder / Film Former45.0
Deionized WaterSolvent / Viscosity Adjust16.3
Propylene GlycolCo-solvent / Open Time2.0
Wax Emulsion (e.g., PE or Carnauba)Rub Resistance1.0
Surfactant (Wetting Agent)Substrate Wetting0.5
DefoamerFoam Control0.2
Total 100.0

Scientist's Note: The ratio of millbase to letdown resin determines the final pigment concentration and key ink properties like gloss and adhesion. This starting point provides a pigment loading of approximately 13.3% in the final ink.

Step-by-Step Letdown Protocol
  • Vehicle Preparation:

    • In a clean vessel under slow, steady agitation, add the styrene-acrylic emulsion.

    • Slowly add the required amount of deionized water and propylene glycol.

    • Rationale: Adding water to the resin slowly prevents shocking the emulsion, which could cause it to coagulate.

  • Letdown:

    • While continuing to mix, slowly add the PY180 Millbase to the letdown vehicle. A smooth, laminar mixing is preferred to avoid entrapping air.

    • Rationale: This is the critical step where the concentrated pigment is diluted into the final ink system.

  • Additive Incorporation:

    • Add the wax emulsion, surfactant, and final portion of defoamer.

    • Continue mixing for 15-20 minutes to ensure complete homogeneity.

    • Rationale: Each additive imparts a specific final property. The surfactant, for example, lowers the surface tension to allow the ink to wet out properly on non-porous substrates.[10]

  • Final Quality Control:

    • Viscosity: Measure using a Zahn or Brookfield viscometer. Adjust with small amounts of water or an associative thickener to meet the target for the intended printing process (e.g., flexography, gravure).

    • pH: Check and adjust the pH to be within the 8.0-9.5 range for optimal performance and stability.[11]

    • Print Test (Drawdown): Apply the ink to the target substrate using a drawdown bar. Evaluate for color strength, gloss, adhesion (tape test), and water resistance after drying.

Visualization of Formulation Workflow & Principles

Workflow Diagram

G cluster_0 Part 1: Millbase Preparation cluster_1 Part 2: Ink Letdown RM Raw Materials (Water, Dispersant, PY180) Premix 1. Vehicle Pre-mix RM->Premix PigmentAdd 2. Pigment Addition Premix->PigmentAdd HSD 3. High-Speed Dispersion (30-40 min) PigmentAdd->HSD Mill 4. Bead Milling HSD->Mill QC1 5. QC Checks (Hegman, Viscosity) Mill->QC1 QC1->Mill Fail Millbase Stable Pigment Concentrate QC1->Millbase Pass Letdown 1. Combine Millbase & Vehicle Millbase->Letdown LetdownResin Letdown Vehicle (Resin, Water, Co-solvent) LetdownResin->Letdown Additives 2. Additives Incorporation (Wax, Surfactant) Letdown->Additives QC2 3. Final QC (Viscosity, pH, Print Test) Additives->QC2 FinalInk Finished Printing Ink QC2->FinalInk

Caption: Workflow for formulating a water-based ink using this compound.

Pigment Stabilization Diagram

G cluster_0 Unstable System (Agglomerated) cluster_1 Stable System (Dispersed & Stabilized) cluster_2 Steric Hindrance P1 PY180 P2 PY180 P_Stab1 PY180 P1->P_Stab1  Dispersion Process + Dispersant Adsorption P3 PY180 Disp1 Dispersant Polymer Chains Disp1:f0->P_Stab1 Disp2 Dispersant Polymer Chains P_Stab2 PY180 Disp2:f0->P_Stab2

Caption: Mechanism of pigment stabilization via polymeric dispersant adsorption.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Color Strength Incomplete dispersion (grind too coarse); Flocculation; Incorrect pigment-to-binder ratio.Increase milling time/passes; Re-evaluate dispersant choice or dosage; Optimize formulation ratios.
High/Unstable Viscosity Poor pigment wetting; Dispersant incompatibility or insufficient amount; Incorrect pH.Check dispersant level; Ensure pH is in the optimal range (8.0-9.5); Evaluate a different dispersant.
Foaming High shear during mixing; Surfactant type or overuse; Ineffective defoamer.Use a more effective defoamer, potentially a combination of types[9]; Add defoamer early in the process; Optimize mixing speed.
Poor Adhesion on Substrate Incorrect binder selection for the substrate; Low binder concentration; Surface contamination on the substrate.Select a resin with better adhesion to the target material; Increase the letdown resin amount; Ensure substrate is clean/treated.
Flocculation / Settling Insufficient dispersant; Dispersant desorption due to co-solvents or pH shock; Incompatibility between millbase and letdown.Increase dispersant dosage; Check for chemical compatibility between all components; Ensure gradual mixing during letdown.

References

  • Vertex AI Search. (2024). Common additives for water-based inks.
  • Paper, Film & Foil Converter. (2000). What Is the Role of Additives in Water-Based Inks?
  • ZX China Printing Company. (2024). Familiarity with Common Additives in Water-based Ink.
  • Alite Inks. (n.d.). What is Water Based Printing Ink?
  • Asia Ink Expo (AIE). (2024). All kinds of water-based ink formula and production process.
  • Unknown. (2004). Inks – Water-Based.
  • Unknown. (2023). Water-Based Gravure Printing Ink Production: A Comprehensive Guide.
  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.
  • ChemBK. (2024). C.I.Pigment Yellow 180.
  • Zeya Chemicals. (n.d.). Pigment yellow 180-Corimax Yellow HG.
  • Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.
  • SpecialChem. (2025). Water Based Folding Carton Inks: Material Types & Formulation Tips.
  • Monday Merch. (n.d.). Water-Based Ink: Printing Techniques Explained.

Sources

Application Notes and Protocols for Pigment Yellow 180 in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Benzimidazolone Pigments in Advanced Coatings

In the formulation of high-performance coatings, the selection of pigments is paramount, extending far beyond mere coloration. The pigment dictates critical performance attributes, including durability, chemical resistance, and thermal stability. Pigment Yellow 180 (PY 180), a member of the benzimidazolone disazo class, has emerged as a cornerstone for demanding applications.[1][2] Its molecular structure, which features hydrogen-bonding benzimidazolone groups, imparts exceptional stability, inhibiting crystal growth and migration under harsh conditions.[1] This makes it a superior alternative to traditional, less stable chemistries like lead chromate and diarylide pigments.[3][4][5]

This guide provides an in-depth exploration of Pigment Yellow 180, from its fundamental properties to detailed protocols for its application and evaluation in high-performance coating systems. The methodologies described herein are designed to provide researchers and formulators with a robust framework for leveraging the full potential of this versatile pigment.

Physicochemical and Performance Characteristics

Understanding the intrinsic properties of Pigment Yellow 180 is the foundation for its successful application. It is a semi-transparent, greenish-yellow pigment known for its high color strength and excellent fastness.[3][6][7][8]

PropertyValueSource(s)
C.I. Name Pigment Yellow 180[4][9]
C.I. Number 21290[9][10][11]
CAS Number 77804-81-0[1][9][10]
Chemical Class Benzimidazolone Disazo[4][12]
Molecular Formula C36H32N10O8[1][9]
Density 1.35 - 1.55 g/cm³[10][12]
Specific Surface Area ~24 - 29 m²/g[5][6][10]
Oil Absorption 25 - 80 g/100g [2][11][13]
Heat Stability (Coatings) 180 °C[9][10]
Heat Stability (Plastics) 280 - 290 °C[6][10][13]
Lightfastness (Full Shade) 7 - 8 (on 8-step Blue Wool Scale)[3][10][13]
Lightfastness (Tint) 6 - 7 (on 8-step Blue Wool Scale)[2][3]
Weather Fastness 4 - 5 (on 5-step Grey Scale)[2][10]
Acid Resistance 5 (on 5-step Grey Scale)[9][10][13]
Alkali Resistance 5 (on 5-step Grey Scale)[9][10][13]

Core Application Areas and Rationale

Pigment Yellow 180 is recommended for a variety of high-performance coatings where durability and color fidelity are non-negotiable.

  • Industrial and General Industrial Coatings: Its excellent chemical and solvent resistance makes it ideal for machinery, equipment, and factory-applied coatings.[3][5][6][10]

  • Powder Coatings: The pigment's thermal stability, while lower than its rating in plastics, is sufficient for standard powder coating curing cycles.[2][3][10]

  • Coil Coatings: The combination of good weatherability and heat stability allows for its use in coatings for metal building components.[10]

While some sources mention its use in the automotive industry, it is primarily suited for under-the-hood applications or primers rather than topcoats, which have the most stringent weatherability requirements.[3][14]

The Causality Behind Performance: A Molecular Perspective

The high performance of benzimidazolone pigments is directly tied to their molecular structure. The presence of the benzimidazolone moiety allows for strong intermolecular hydrogen bonding. This network of bonds creates a highly stable crystal lattice, which resists dissolution by solvents and prevents pigment migration. Furthermore, the robust aromatic structure is adept at absorbing UV radiation and dissipating the energy through non-destructive pathways, which is the mechanism behind its excellent lightfastness.[1]

cluster_structure Molecular Structure of PY180 cluster_properties Resulting Performance Properties A Benzimidazolone Groups B Disazo Chromophore A->B stabilize P3 Solvent & Migration Resistance A->P3 via H-Bonding P4 Chemical Resistance A->P4 via Chemical Inertness C Aromatic Rings B->C connects P2 Excellent Heat Stability B->P2 via Stable Chromophore P1 High Lightfastness C->P1 via UV Dissipation

Caption: Relationship between PY180's structure and its key performance attributes.

Experimental Protocols

The following protocols provide a systematic approach to incorporating and validating Pigment Yellow 180 in a solvent-based coating system.

Protocol 1: Pigment Dispersion and Millbase Preparation

Objective: To achieve optimal deagglomeration of Pigment Yellow 180 to ensure maximum color development, gloss, and stability. Proper dispersion is the single most critical factor in pigment performance.

Materials & Equipment:

  • Pigment Yellow 180

  • Wetting and Dispersing Agent (e.g., a high molecular weight polymeric dispersant)

  • Grinding Resin (compatible with the final coating system, e.g., acrylic polyol)

  • Solvent(s) (e.g., Methoxypropyl Acetate, Xylene)

  • High-Speed Dissolver (Cowles type)

  • Horizontal Bead Mill or Basket Mill

  • Hegman Grind Gauge

Workflow:

Caption: Workflow for the dispersion of Pigment Yellow 180.

Procedure:

  • Premixing: a. To a suitable vessel, add the grinding resin, solvent(s), and the wetting and dispersing agent. b. Mix at low speed until homogenous. The goal here is to ensure the dispersant is fully dissolved and available to coat the pigment particles. c. Gradually add the Pigment Yellow 180 powder under agitation with a high-speed dissolver. Increase speed to form a vortex, ensuring all pigment is wetted. d. Continue mixing for 20-30 minutes to create a homogenous premix. This step breaks down loose agglomerates.

  • Dispersion (Milling): a. Transfer the premix to a bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm zirconia beads). b. Mill the paste at a controlled temperature (e.g., < 50°C) and flow rate. The mechanical impact and shear forces from the beads will break down the remaining agglomerates into primary particles. c. Periodically take samples to check for fineness of grind.

  • Dispersion Quality Control: a. Using a Hegman gauge, draw down a sample of the millbase. b. Assess the fineness according to the ASTM D1210 standard.[15][16] The target fineness will depend on the application (e.g., 6-7 Hegman for high-gloss industrial coatings). c. Continue milling until the target fineness is achieved and stable.

  • Let-Down: a. Once the target fineness is reached, the concentrated millbase is "let down" with the remaining portion of the formulation's resin, solvents, and other additives to produce the final paint.

Protocol 2: Performance Evaluation of the Cured Coating

Objective: To quantify the performance of the coating film and validate the contribution of Pigment Yellow 180 to its durability and resistance properties.

Materials & Equipment:

  • Cured coating panels (prepared according to a defined application and curing schedule)

  • Adhesion testing equipment (cross-hatch cutter or pull-off tester)

  • Pencil hardness test set

  • Spectrophotometer/Colorimeter

  • Glossmeter

  • Accelerated weathering chamber (QUV or Xenon Arc)

Workflow for Coating Validation:

Caption: A logical workflow for the comprehensive evaluation of a finished coating.

Procedures & Relevant Standards:

Performance MetricTest MethodStandard ReferenceDescription
Adhesion Pull-Off Adhesion TestISO 4624 [17][18] / ASTM D4541 A dolly is glued to the coating surface and pulled off with a calibrated device to measure the force required for detachment. This quantifies the adhesion strength in MPa or psi.
Hardness Pencil Hardness TestISO 15184 [19] / ASTM D3363 Pencils of increasing hardness are pushed across the surface at a fixed angle and pressure. The hardness is rated as the hardest pencil that does not scratch the coating.
Weather Resistance Accelerated WeatheringASTM G154 (QUV) or G155 (Xenon) Panels are exposed to cycles of UV light and moisture to simulate outdoor exposure. Color (ΔE) and gloss retention are measured at set intervals to predict long-term durability.
Color Stability SpectrophotometryASTM E308 CIELAB (L, a, b) color values are measured before and after exposure tests. The total color difference (ΔE*) is calculated to quantify fading or color shift.
Dispersion Check Rub-Out TestASTM D2066 (principle) A portion of the wet film is rubbed with a finger. A significant color difference between the rubbed and unrubbed areas indicates pigment flocculation.[16]
Chemical Resistance Spot TestASTM D1308 Various chemicals (e.g., 10% HCl, 10% NaOH, solvents) are placed on the coating surface for a specified time. The effect on the film (e.g., blistering, softening, discoloration) is then rated.

Conclusion

Pigment Yellow 180 is a high-performance benzimidazolone pigment that offers an exceptional balance of properties for demanding coating applications. Its robust molecular structure provides excellent lightfastness, thermal stability, and chemical resistance. By following systematic and validated protocols for dispersion and performance testing, formulators can harness these attributes to create coatings with vibrant, long-lasting color and superior durability. The key to unlocking its full potential lies in meticulous dispersion, as this initial step governs the final quality of the coating film.

References

  • ISO 15184: Paints and varnishes — Determination of film hardness by pencil test. (Source: Industrial Physics) [Link]

  • ISO 4624: Paints and varnishes — Pull-off test for adhesion. (Source: TestResources Inc.) [Link]

  • Paints and Varnishes: ISO Standards Handbook. (Source: Scribd) [Link]

  • PIGMENT YELLOW 180 – Introduction and Application. (Source: Crownpigment) [Link]

  • Pigment yellow 180-Corimax Yellow HG. (Source: Zeya Chemicals) [Link]

  • Pigment Yellow 180. (Source: SY Chemical Co., Ltd.) [Link]

  • Pigment Yellow 180 by Shanghai Tengmin Industry Co., Ltd. (Source: Paint & Coatings) [Link]

  • ISO 4624:2023 - Paints and varnishes - Pull-off test for adhesion. (Source: ANSI Webstore) [Link]

  • Pigment Yellow 180|Benzimidazolone Yellow HG. (Source: Hangzhou Epsilon Chemical Co.,Ltd) [Link]

  • Excellent Dispersion Pigment Yellow 180 for Water-Based Paint. (Source: langfangbonai.com) [Link]

  • ISO Testing Specifications According to ISO 12944-6 and 12944-9. (Source: KTA-Tator, Inc.) [Link]

  • Benzimidazolone pigment. (Source: Chemikos) [Link]

  • Pigment Yellow 180, PY180 TDS. (Source: SY Chemical Co., Ltd.) [Link]

  • PIGMENT YELLOW 180. (Source: Dominion Colour Corporation) [Link]

  • Pigment Yellow 180 for Plastics and Ink. (Source: Hengyi Technology) [Link]

  • Wholesale Pigment Yellow 180. (Source: Nantong Hermeta Chemicals Co., Ltd.) [Link]

  • China Pigment Yellow 180 Technical Data Sheet. (Source: pro-color.cn) [Link]

  • PV Fast Yellow HG. (Source: Sudarshan Chemical Industries Limited) [Link]

  • Hostaperm Yellow H4G Benzimidazolone Pigment Yellow 151. (Source: Ranbar) [Link]

  • Pigment Dispersion II, Testing. (Source: American Coatings Association) [Link]

  • Rublev Colours Benzimidazolone Yellow Pigment. (Source: Natural Pigments) [Link]

  • ASTM D8090: Standard Test Method for Particle Size Distribution and Shape Analysis of Paints and Pigments Using Dynamic Imaging Methods. (Source: ASTM International) [Link]

  • Fast Yellow 180. (Source: Xcolor Pigment) [Link]

  • Pigment Yellow 180. (Source: TECMOS) [Link]

  • Pigment yellow 180 TDS. (Source: Zeya Chemicals) [Link]

  • How to identify the quality of dispersants?. (Source: Deco Chemical Technology Co.,Ltd) [Link]

  • China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers. (Source: Precise Color) [Link]

  • ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. (Source: Infinita Lab) [Link]

  • ASTM Paint Standards and Related Coating Standards. (Source: Wermac.org) [Link]

  • High-Quality coating pigment yellow 180. (Source: Alibaba.com) [Link]

  • Manufacturing Methods of Pigment Yellow 180. (Source: Sinoever International Co.,Ltd) [Link]

  • Pigment Yellow180 Properties and Application. (Source: YouTube) [Link]

  • Evaluation of Various Organic Color Pigments. (Source: PCI Magazine) [Link]

Sources

Application Notes & Protocols: C.I. Pigment Yellow 180 for High-Performance Engineering Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of C.I. Pigment Yellow 180 (CAS No. 77804-81-0), a high-performance benzimidazolone pigment, as a colorant for engineering plastics. It details the pigment's key performance characteristics, the molecular basis for its exceptional stability, and validated protocols for its incorporation and evaluation in demanding polymer systems such as polycarbonates, polyamides, and polyesters.

Introduction: The Challenge of Coloring Engineering Plastics

Engineering plastics, characterized by their superior mechanical properties and thermal resistance, are processed at temperatures that often exceed the degradation point of conventional colorants. The selection of a suitable pigment is therefore a critical exercise in material science, demanding exceptional thermal stability, resistance to chemical degradation, and zero migration to ensure the final product's integrity, safety, and aesthetic longevity.

This compound, a disazo pigment from the benzimidazolone class, has emerged as a leading solution for these challenges.[1] It provides a vibrant, greenish-yellow shade and is increasingly utilized as a safe and effective replacement for older pigment technologies containing heavy metals like cadmium and lead.[2][3] Its robust performance profile makes it particularly suitable for high-temperature processing and long-duration applications.[4][5] This guide elucidates the fundamental properties of Pigment Yellow 180 and provides actionable protocols for its successful implementation.

Core Performance Characteristics

The suitability of this compound for engineering plastics is grounded in its outstanding physicochemical properties. These attributes ensure that the pigment maintains its coloristic and physical integrity throughout the rigorous processing stages and the service life of the plastic component.

Key Causality: The exceptional stability of Pigment Yellow 180 is derived from its unique molecular structure. The presence of benzimidazolone groups facilitates strong intermolecular hydrogen bonding, which anchors the molecules within a highly stable crystal lattice. This structure is highly effective at absorbing UV radiation and dissipating the energy through non-destructive pathways, which is the basis for its excellent lightfastness and thermal durability.

PropertyTypical ValueSignificance in Engineering Plastics Applications
Chemical Class Benzimidazolone DisazoThe benzimidazolone moiety is key to its high performance, providing exceptional stability.[1][6]
Heat Stability 290-300°CEssential for withstanding high processing temperatures of PC, PA, PBT, etc., without degradation or color shift.[7]
Lightfastness (Blue Wool Scale) 7-8 (Full Shade)Ensures long-term color retention in finished articles exposed to UV light, preventing fading.[6][8][9]
Migration Resistance (Scale 1-5) 5 (Excellent)Critical for safety and performance; the pigment does not bleed or bloom to the surface, even in plasticized polymers.[3][6][10][11]
Warping Effect None / Very LowDoes not induce dimensional deformation in crystalline polymers like HDPE during cooling, ensuring part integrity.[3][12][13][14]
Acid / Alkali Resistance (Scale 1-5) 5 (Excellent)Guarantees color stability in environments where the plastic may come into contact with chemical agents.[6][8][15]
Density ~1.4 - 1.5 g/cm³Influences masterbatch formulation and final part weight calculations.[6][9]
Specific Surface Area ~24-50 m²/gA higher surface area can influence dispersibility and interaction with the polymer matrix.[6][8][12][13]

Visualization of Performance Logic

The relationship between the molecular structure of Pigment Yellow 180 and its key performance attributes can be visualized as a cause-and-effect pathway.

cluster_0 Molecular Structure cluster_1 Physicochemical Mechanisms cluster_2 Key Performance Attributes A Benzimidazolone Groups D Intermolecular Hydrogen Bonding A->D F UV Energy Dissipation A->F B Disazo Chromophore E High Bond Energy B->E C Stable Crystal Lattice C->D G High Heat Stability D->G I Superior Migration Resistance D->I E->G H Excellent Lightfastness F->H cluster_prep Phase 1: Preparation cluster_mb Phase 2: Masterbatch Compounding cluster_letdown Phase 3: Let-Down & Molding cluster_qc Phase 4: Validation P1 Dry Pigment & Carrier Resin P2 Gravimetric Blending (Salt & Pepper Mix) P1->P2 M1 Feed to Twin-Screw Extruder P2->M1 M2 Melt, Mix & Disperse (High Shear) M1->M2 M3 Extrude & Pelletize M2->M3 L1 Dry Masterbatch & Engineering Plastic M3->L1 L2 Blend at Let-Down Ratio L1->L2 L3 Injection Mold Test Plaques L2->L3 Q1 Colorimetric Analysis (CIELAB) L3->Q1 Q2 Heat Stability Test (Muffle Furnace) L3->Q2 Q3 Lightfastness Test (Xenon Arc) L3->Q3

Caption: End-to-end workflow for applying and validating PY 180.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from SY Chemical Co., Ltd. website. [Link]

  • Baoxu Chemical. (n.d.). Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier. Retrieved from Baoxu Chemical website. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180 TDS. Retrieved from SY Pigment website. [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 180-Corimax Yellow HG. Retrieved from Zeya Chemicals website. [Link]

  • ChemBK. (2024). C.I.Pigment Yellow 180. Retrieved from ChemBK website. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 180|Benzimidazolone Yellow HG. Retrieved from Hangzhou Epsilon Chemical Co.,Ltd website. [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180 - DCC 7180. Retrieved from Dominion Colour Corporation website. [Link]

  • Crownpigment. (n.d.). China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from Crownpigment website. [Link]

  • Ranbar Pigment. (n.d.). Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840. Retrieved from Ranbar Pigment website. [Link]

  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers. Retrieved from Precise Color website. [Link]

  • Hengyi Technology. (n.d.). Pigment Yellow 180 for Plastics and Ink. Retrieved from Hengyi Technology website. [Link]

Sources

Application Notes and Protocols for Incorporating Pigment Yellow 180 in Masterbatch Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the successful incorporation of Pigment Yellow 180 (P.Y. 180) into masterbatch formulations. Beyond a simple recitation of procedural steps, this guide elucidates the scientific principles underpinning formulation, processing, and quality control. It is designed to empower users to not only replicate established methods but also to innovate and troubleshoot with a deep understanding of the material science at play. Methodologies are presented as self-validating systems, ensuring robust and reproducible outcomes.

Introduction to Pigment Yellow 180: A High-Performance Benzimidazolone Pigment

Pigment Yellow 180, chemically classified as a Benzimidazolone Disazo pigment, is a high-performance colorant valued for its exceptional properties, making it a preferred choice for demanding plastic applications.[1][2][3] Its greenish-yellow shade, coupled with outstanding heat stability and lightfastness, positions it as a superior alternative to traditional pigments like lead chromates and diarylides.[4][5]

The molecular structure of P.Y. 180 (C₃₆H₃₂N₁₀O₈) imparts significant thermal and chemical resistance, which is critical for processing engineering plastics at elevated temperatures.[6][7][8] This intrinsic stability prevents color degradation and ensures the final product's longevity.[4] Furthermore, its excellent migration resistance in plasticized polymers like PVC is a key attribute for applications where color bleeding or blooming is unacceptable.[7][9]

Key Characteristics of Pigment Yellow 180:

PropertyValueSource(s)
C.I. Name Pigment Yellow 180[6]
C.I. Number 21290[6][7]
CAS Number 77804-81-0[6][7]
Chemical Class Benzimidazolone Disazo[1][7]
Molecular Formula C₃₆H₃₂N₁₀O₈[6][7][8]
Heat Resistance (HDPE) Up to 290-300°C[4][7][10]
Lightfastness (Full Shade) 7-8 (on a scale of 1-8)[4][5][7]
Migration Resistance 5 (on a scale of 1-5)[7]
Density ~1.4 g/cm³[7]

These properties make Pigment Yellow 180 highly suitable for a wide array of polymers, including polyolefins (PE, PP), PVC, ABS, PS, and PC, and for applications with stringent requirements such as food contact materials, toys, and cable sheathing.[4][7]

Masterbatch Formulation: A Systems Approach

A masterbatch is a concentrated mixture of pigments and/or additives encapsulated into a carrier resin, which is then let down into a bulk polymer during a final processing step.[11] The success of a P.Y. 180 masterbatch hinges on a formulation that ensures optimal pigment dispersion and compatibility with the target polymer system.

The Critical Role of the Carrier Resin

The choice of carrier resin is paramount. It serves as the vehicle for the pigment and must be compatible with the end-use polymer to prevent processing issues and defects in the final product.[11]

  • Causality: An incompatible carrier can lead to poor dispersion, delamination, or reduced mechanical properties in the molded part.[12] The melt flow index (MFI) of the carrier should be carefully considered. A carrier with an MFI that is too low can hinder dispersion, while an MFI that is too high may not provide sufficient shear to break down pigment agglomerates.[12]

Protocol for Carrier Resin Selection:

  • Identify the target polymer: The carrier resin should ideally be the same as or highly compatible with the polymer to be colored.

  • Match Melt Flow Index (MFI): Select a carrier resin with an MFI that is compatible with the processing conditions and the let-down resin.

  • Ensure Thermal Stability: The carrier must be stable at the processing temperatures required for both masterbatch production and the final molding process.

The Science of Dispersion Additives

Pigments, in their raw form, exist as agglomerates which must be broken down into smaller aggregates and ultimately primary particles for optimal color strength and consistency.[13][14] Dispersing agents are crucial for achieving and maintaining a stable dispersion.[15][16]

  • Mechanism of Action: Dispersants, such as low molecular weight waxes or stearates, function by wetting the pigment surface, reducing the interfacial tension between the pigment and the carrier resin.[12][16] This facilitates the breakdown of agglomerates during compounding and helps prevent re-agglomeration.[12]

Typical Formulation Components:

ComponentFunctionTypical Loading (%)
Pigment Yellow 180 Colorant20 - 50
Carrier Resin Pigment vehicle45 - 75
Dispersing Agent Promotes pigment dispersion1 - 5
Other Additives UV stabilizers, antioxidants, etc.As required

Manufacturing Protocol: Twin-Screw Extrusion for Optimal Dispersion

The co-rotating twin-screw extruder is the industry standard for producing high-quality color masterbatches due to its excellent mixing and dispersing capabilities.[17][18] The intermeshing, self-wiping screw design provides the necessary shear to break down pigment agglomerates.[14]

Experimental Workflow for Masterbatch Production

Caption: Workflow for P.Y. 180 masterbatch production.

Detailed Twin-Screw Extrusion Protocol:
  • Pre-Mixing:

    • Accurately weigh all components (Pigment Yellow 180, carrier resin, dispersing agents) according to the formulation.

    • Combine the materials in a high-speed mixer to create a homogenous premix. This initial step aids in the uniform feeding of the extruder.[18]

  • Extruder Setup:

    • Set the temperature profile of the extruder barrels. A typical profile for a polyolefin-based masterbatch would be a gradual increase from the feed zone to the metering zone, for example: 160°C - 180°C - 200°C - 200°C - 190°C (die).

    • Expert Insight: The temperature should be high enough to ensure complete melting of the carrier resin but well below the decomposition temperature of P.Y. 180 to prevent color shift.

  • Extrusion Process:

    • Feed the premix into the extruder using a gravimetric feeder for precise dosing.[18]

    • The material is conveyed, melted, and subjected to high shear in the mixing zones of the screws, breaking down pigment agglomerates.[14]

    • Apply vacuum venting to remove any volatiles or moisture that could cause defects in the final product.[17]

  • Pelletizing:

    • The molten, pigmented polymer exits the extruder die as strands.

    • Cool the strands in a water bath before feeding them into a pelletizer, which cuts them into uniform granules.

Quality Control: A Self-Validating System

Rigorous quality control is essential to ensure batch-to-batch consistency and performance of the masterbatch.[19][20][21] Each test provides feedback that validates the formulation and production process.

Quality Control Testing Workflow

Caption: Quality control workflow for P.Y. 180 masterbatch.

Key Quality Control Protocols:
  • Color Matching and Spectrophotometry:

    • Protocol: Prepare a molded plaque or film by letting down the masterbatch in the target polymer at a specified ratio. Measure the color using a spectrophotometer and compare the CIELAB values (L, a, b*) to a pre-defined standard.[19][20]

    • Self-Validation: This test confirms the accuracy of the pigment loading and the consistency of the color. Deviations can indicate weighing errors or pigment inconsistencies.

  • Dispersion Testing:

    • Protocol: Extrude a thin film from the let-down material. Visually inspect the film against a light source for specks, streaks, or un-dispersed pigment particles. For a more quantitative analysis, examine a microtomed sample under a microscope.[19][22]

    • Self-Validation: Poor dispersion is a direct indicator of issues with the formulation (e.g., insufficient dispersant) or the extrusion process (e.g., inadequate shear).[23]

  • Melt Flow Index (MFI) Testing:

    • Protocol: Measure the MFI of the masterbatch according to standard methods (e.g., ASTM D1238).

    • Self-Validation: The MFI provides insight into the processability of the masterbatch.[19] Significant variations from the standard can predict feeding and mixing problems in the customer's process.

  • Heat Stability Testing:

    • Protocol: Mold samples of the let-down material at increasing temperatures and hold times. Visually and instrumentally assess any color change.

    • Self-Validation: This confirms that the masterbatch, including the pigment and all additives, can withstand the final processing conditions without degradation.[19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Troubleshooting Action(s)
Inconsistent Color - Inaccurate weighing of components.[24]- Poor pigment dispersion.[24]- Fluctuations in extruder processing conditions.[24]- Verify calibration of weighing equipment.- Optimize dispersant level and extruder screw design/speed for better shear.[12]- Ensure stable extruder temperature and screw speed.
Streaks or Specks in Final Part - Poor dispersion of pigment agglomerates.[12]- Incompatibility between masterbatch carrier and base resin.[12]- Increase mixing intensity in the extruder.- Re-evaluate dispersant package.- Ensure carrier resin compatibility.[25]
Color Shift During Processing - Excessive processing temperature causing pigment degradation.[24]- Interaction with other additives.- Reduce extruder temperature profile.- Verify the thermal stability of all formulation components.

Conclusion

The successful incorporation of Pigment Yellow 180 into masterbatch formulations is a multi-faceted process that demands a scientific approach. By understanding the fundamental properties of the pigment, carefully selecting formulation components, optimizing the twin-screw extrusion process, and implementing a robust, self-validating quality control system, researchers and developers can consistently produce high-quality masterbatches that meet the demanding performance requirements of the plastics industry. This guide provides the foundational knowledge and practical protocols to achieve these objectives.

References

  • Vertex AI Search. (n.d.). PIGMENT YELLOW 180 – Introduction and Application.
  • Vertex AI Search. (2012, November 23). Pigment Yellow 180.
  • Haisi Extrusion. (n.d.). TSE-30 Twin Screw Extruder for Masterbatch Production Line.
  • POLYPVC. (2025, June 6). Do You Know How Colour Masterbatch is Tested?.
  • Vertex AI Search. (n.d.). Pigment Dispersions in Masterbatch Manufacturing.
  • Origo Chemical. (n.d.). Pigment Yellow 180 | Fast Yellow HG | CAS 77804-81-0.
  • Vertex AI Search. (2025, October 24). The Science of Pigment Dispersion in Plastic Color Masterbatch.
  • Shenzhen cailianxin plastic pigment Co., LTD. (2025, March 13). Top 5 Quality Control Techniques in Color Masterbatch Production.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.
  • US Masterbatch. (2023, May 27). Troubleshooting Color Masterbatch Issues.
  • Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?.
  • Vertex AI Search. (n.d.). Co-rotating twin screw extrusion for filler masterbatch granules production line.
  • Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.
  • Leistritz Extrusion Technology. (n.d.). Masterbatch - Plastics.
  • Sudarshan Chemical Industries Limited. (n.d.). PV Fast Yellow HG.
  • Vertex AI Search. (2023, October 20). Quality Control and Testing Methods in Color Masterbatch.
  • Vertex AI Search. (2025, March 18). The Importance of Quality Control in Masterbatch Production.
  • Vertex AI Search. (n.d.). PIGMENT YELLOW 180.
  • NIH. (n.d.). Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem.
  • Penn Color. (n.d.). Thermoplastic Masterbatches & Liquid Dispersions vs. Raw Pigments.
  • YouTube. (2022, February 8). Dispersion.
  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers.
  • Vertex AI Search. (2024, December 3). Masterbatch: A Complete Guide to Enhancing Plastic Manufacturing.
  • Xcolor Pigment. (n.d.). Fast Yellow 180|CAS No.77804-81-0.
  • Vertex AI Search. (2025, August 5). Choosing Color Pigment for Masterbatch - 7 Essentials for Vivid, Fade-Resistant Hues.
  • CPI VIET NAM PLASTIC LIMITED COMPANY. (2024, June 7). Color Masterbatch production process.

Sources

Troubleshooting & Optimization

Technical Support Center: C.I. Pigment Yellow 180 Dispersion Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 180 (P.Y. 180). This resource is designed for researchers, scientists, and formulation professionals to address common challenges encountered when working with this high-performance benzimidazolone pigment. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the dispersion stability of P.Y. 180 in your specific application, whether it be in plastics, coatings, or inks.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the principles of pigment dispersion.

Q1: What is this compound, and what are its key properties?

This compound is a greenish, semi-opaque, mid-shade yellow pigment belonging to the benzimidazolone chemical class.[4] It is highly regarded for its excellent heat stability (up to 290-300°C), lightfastness, and resistance to migration, particularly in plasticized PVC.[2][3][4] Its chemical formula is C36H32N10O8.[1][5][6] These properties make it a suitable replacement for less stable pigments like cadmium, lead chromate, and some diarylide yellows.[4] It is widely used in plastics (PVC, PO, ABS), high-end printing inks (both solvent- and water-based), and coatings.[1][2][3][6]

Q2: What does "dispersion stability" mean in the context of pigments?

Pigment dispersion is the process of breaking down pigment agglomerates into smaller, primary particles and ensuring they are evenly distributed and stabilized within a liquid medium (e.g., a resin or solvent).[7] Dispersion stability refers to the ability of the pigment particles to remain separated over time, preventing re-agglomeration or flocculation.[7] Poor stability can lead to issues like color shifts, reduced color strength, loss of gloss, and changes in viscosity.[8]

Q3: What are the fundamental steps of pigment dispersion?

The dispersion process consists of three critical stages:[7][8][9]

  • Wetting: The liquid medium displaces air from the surface of the pigment particles. Dispersing agents aid this process by reducing the interfacial tension between the solid pigment and the liquid.[10][8]

  • De-agglomeration/Grinding: Mechanical energy (e.g., from a high-speed mixer or ball mill) is applied to break down the loose clusters of pigment particles (agglomerates) into smaller aggregates or primary particles.[7][10][11]

  • Stabilization: This is the most crucial step, where the dispersed particles are prevented from coming back together.[10] This is achieved through the use of stabilizing agents (dispersants) that create repulsive forces between particles.[7][10]

Q4: What mechanisms are used to stabilize pigment dispersions?

There are two primary mechanisms for stabilizing pigment dispersions:[8][9][12]

  • Steric Stabilization: This involves the adsorption of polymers (dispersants) onto the pigment surface. The polymer chains extend into the surrounding medium, creating a physical barrier that prevents particles from getting too close to each other.[8][9] This is the more common and robust mechanism, especially in solvent-based systems.[12][13]

  • Electrostatic Stabilization: This mechanism relies on creating like charges on the surface of the pigment particles, causing them to repel each other. This is more applicable in water-borne systems.[8][12][13]

Some advanced dispersants utilize a combination of both mechanisms, known as electrosteric stabilization.[12]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the dispersion of this compound.

Issue 1: Low Color Strength or Poor Color Development

Symptom: The final product appears weaker or less vibrant in color than expected, even at the correct pigment loading.

Potential Causes & Solutions:

  • Cause A: Incomplete De-agglomeration. The mechanical energy applied during the grinding stage may be insufficient to break down pigment agglomerates. Large particles scatter light less efficiently, leading to lower color strength.[14][15]

    • Troubleshooting Steps:

      • Increase Grinding Time/Energy: Extend the milling time or increase the speed of your dispersion equipment.

      • Optimize Media Milling: If using a bead mill, ensure the size, material, and loading of the grinding media are appropriate for the pigment and formulation.

      • Particle Size Analysis: Use techniques like laser diffraction to measure the particle size distribution.[14][16] The goal is to achieve a fine and narrow distribution. A persistent tail of large particles indicates poor de-agglomeration.

  • Cause B: Flocculation. The pigment particles may be re-agglomerating after the initial dispersion due to inadequate stabilization. Flocculated particles behave like larger particles, negatively impacting color strength.[13]

    • Troubleshooting Steps:

      • Evaluate Dispersant Choice: The selected dispersant may not have a strong enough anchoring group for the benzimidazolone surface of P.Y. 180. Consider polymeric dispersants with specific anchoring groups designed for organic pigments.

      • Optimize Dispersant Concentration: Both insufficient and excessive amounts of dispersant can be detrimental. Create a "ladder study" with varying concentrations of the dispersant to find the optimal level that yields the lowest viscosity and smallest particle size.

      • Assess with Rheology: Flocculation often leads to an increase in low-shear viscosity and shear-thinning behavior. Rheological measurements can help diagnose this issue.[11][17]

Issue 2: Poor Rheological Profile (e.g., High Viscosity, Shear Thinning)

Symptom: The pigment dispersion is too thick to process, or its viscosity changes dramatically with shear rate.

Potential Causes & Solutions:

  • Cause A: Poor Pigment Wetting. If the dispersant is ineffective at wetting the pigment, it can lead to a high-viscosity paste.

    • Troubleshooting Steps:

      • Select a Better Wetting Agent: Choose a dispersant with a lower dynamic surface tension to improve the wetting of the pigment powder.

      • Staged Addition: Try adding the pigment to the liquid medium in stages while mixing to ensure each particle is adequately wetted before more is added.

  • Cause B: Strong Particle-Particle Interactions (Flocculation). A flocculated system will build a network structure at rest, leading to high viscosity and significant shear thinning.[11]

    • Troubleshooting Steps:

      • Improve Stabilization: This is the primary solution. Re-evaluate the dispersant type and concentration as described in Issue 1, Cause B .

      • Oscillatory Rheology: This advanced technique can provide insight into the microstructure of the dispersion.[18][19] A high elastic modulus (G') relative to the viscous modulus (G'') at low stress is indicative of a flocculated network. A well-stabilized dispersion will exhibit more liquid-like behavior (G'' > G').

Issue 3: Color Shift or Inconsistency

Symptom: The color of the final product varies between batches or changes over time.

Potential Causes & Solutions:

  • Cause A: Inconsistent Particle Size. Variations in the grinding process from batch to batch can lead to different particle size distributions, which directly affects color.[15][20] Finer particles tend to produce a more transparent and sometimes greener shade of yellow for P.Y. 180.

    • Troubleshooting Steps:

      • Standardize Dispersion Process: Tightly control all parameters of the grinding process, including time, temperature, energy input, and media loading.

      • Implement Quality Control: Use particle size analysis as a routine quality control check for every batch of pigment dispersion.

  • Cause B: Pigment Settling and Flocculation During Storage. Over time, poorly stabilized particles can settle or flocculate, leading to a color shift when the product is used.

    • Troubleshooting Steps:

      • Conduct Stability Studies: Store samples of the dispersion at various temperatures (e.g., room temperature and 40-50°C) and visually inspect for settling or separation over several weeks.

      • Re-evaluate Stabilization Package: Consider dispersants that provide long-term steric stability.[8] In some systems, the addition of anti-settling agents or rheology modifiers (like fumed silica or organoclays) might be necessary, but ensure they are compatible with your dispersant.[13]

      • Surface Treatment: Some grades of P.Y. 180 are surface-treated by the manufacturer to improve dispersibility.[13][21] Inquire with your supplier about available grades with enhanced surface chemistry for your specific application medium (e.g., aqueous vs. solvent-borne).[21]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Evaluating Dispersant Efficacy

This protocol outlines a systematic approach to selecting and optimizing a dispersant for this compound.

Objective: To determine the optimal dispersant and its concentration to achieve the lowest viscosity and smallest particle size.

Materials:

  • This compound

  • Vehicle (resin/solvent system)

  • A selection of candidate dispersants (e.g., high molecular weight polymeric, low molecular weight wetting agents)

  • High-speed disperser or bead mill

  • Viscometer or rheometer

  • Particle size analyzer

Procedure:

  • Preparation of the Millbase:

    • Prepare a series of formulations. Keep the concentration of pigment and vehicle constant.

    • Create a "ladder study" for each candidate dispersant, varying its concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0% active dispersant on pigment weight).

    • First, dissolve the dispersant in the vehicle.

    • Slowly add the this compound powder to the liquid under agitation.

  • Dispersion:

    • Disperse each formulation under identical conditions (e.g., same tip speed, milling time, temperature).

  • Analysis:

    • Viscosity Measurement: After allowing the samples to equilibrate, measure the viscosity. For a more detailed analysis, use a rheometer to measure viscosity across a range of shear rates.

    • Particle Size Analysis: Dilute a small aliquot of each millbase in a compatible solvent and measure the particle size distribution (e.g., Dv50 and Dv90).

    • Hegman Gauge: For coatings and inks, use a Hegman gauge to assess the degree of dispersion and identify oversized particles.

  • Data Interpretation:

    • Plot the viscosity and median particle size (Dv50) as a function of dispersant concentration for each candidate.

    • The optimal concentration should correspond to the minimum point on both curves. This is often referred to as the "dispersant demand" of the pigment.

Data Presentation:

Dispersant TypeConcentration (% on Pigment)Viscosity (Pa·s) @ 10 s⁻¹Median Particle Size (Dv50, nm)
Polymeric A 1.01.5250
Polymeric A 2.00.8 180
Polymeric A 3.00.9185
Polymeric B 1.02.1310
Polymeric B 2.01.2220
Polymeric B 3.01.1 215

Table 1: Example data from a dispersant optimization study. Polymeric Dispersant A at 2.0% concentration shows the best performance.

Visualization of Concepts

Dispersion Stabilization Mechanisms

G cluster_0 Unstable Dispersion cluster_1 Steric Stabilization cluster_2 Electrostatic Stabilization P1 P P2 P P1->P2 van der Waals Attraction agglomerate Flocculation S1 P S2 P chain1 S1->chain1 chain2 S2->chain2 barrier Physical Barrier E1 P+ E2 P+ E1->E2 Repulsion charge Like Charges Repel

Caption: Mechanisms of pigment stabilization.

Troubleshooting Workflow

G Start Dispersion Issue (e.g., Low Color Strength) Check_Grind Is Particle Size Specification Met? Start->Check_Grind Check_Stab Is Dispersion Stable Over Time? Check_Grind->Check_Stab Yes Increase_Energy Increase Grinding Time / Energy Check_Grind->Increase_Energy No Opt_Dispersant Optimize Dispersant Type & Concentration Check_Stab->Opt_Dispersant No End_OK Process OK Check_Stab->End_OK Yes Increase_Energy->Check_Grind Reval_Surface Consider Surface-Treated Pigment Grade Opt_Dispersant->Reval_Surface End_Fail Consult Supplier Reval_Surface->End_Fail

Caption: A logical workflow for troubleshooting dispersion issues.

References

  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.). Self-Supplied.
  • How Dispersing Agents Improve Pigment Stability. (2025, October 17). Allan Chemical Corporation.
  • Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water. (n.d.). MDPI.
  • The Ultimate Guide to Effective Pigment Dispersions. (2024, June 11). Self-Supplied.
  • Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. (2023, August 4). AZoM.
  • Dispersing Agents for Coatings & Inks. (2021, September 30). Lankem.
  • Introduction to Additives, Part 4: Dispersants. (2021, December 14). PCI Magazine.
  • Pigment, Powder Coating, and Ink Particle Size. (n.d.). HORIBA.
  • Sizing Pigment Particles by Laser Diffraction. (2022, April 21). tridentequipments.
  • Pigment particle size, particle size distribution and particle shape. (n.d.). Kremer Pigmente Online Shop.
  • PAINT, INK and PIGMENT INDUSTRY Particle Size and Shape Analysis in. (n.d.). Self-Supplied.
  • PIGMENT YELLOW 180, PY180 TDS. (n.d.). SY CHEMICAL CO., LTD..
  • Factors that Influence Pigment Settling and Stability. (2017, May 12). UL Prospector.
  • This compound. (n.d.). MedChemExpress.
  • Pigment Yellow 180. (2012, November 23). Self-Supplied.
  • The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints. (n.d.). Self-Supplied.
  • The Effect of Inorganic Pigments on the Rheological Properties of the Color Masterbatches from Polylactic Acid. (n.d.). MDPI.
  • DuraPrint®3180J Pigment Yellow 180. (n.d.). Fineland Chem.
  • Optimizing Rheology for Paint and Coating Applications. (n.d.). Technology Networks.
  • China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet. (n.d.). Sinoever.
  • Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. (n.d.). RadTech.
  • Pigment Yellow 180. (n.d.). SY Chemical Co., Ltd..
  • Surface Treatment of Pigments. (2021, September 13). Lankem.

Sources

Preventing agglomeration of Pigment Yellow 180 in liquid formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 180 (PY 180). This guide is designed for researchers, scientists, and formulation chemists to address the common challenges associated with preventing the agglomeration of this high-performance benzimidazolone pigment in liquid formulations. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to solve complex formulation problems.

Understanding the Challenge: The Nature of Pigment Yellow 180 Agglomeration

Pigment Yellow 180 is a disazo pigment valued for its excellent heat stability, lightfastness, and vibrant greenish-yellow hue.[1] However, like most organic pigments, its primary particles have a strong tendency to clump together in liquid media, a phenomenon known as agglomeration. This is driven by the high surface energy of the particles and attractive van der Waals forces.

Agglomeration is detrimental to the final product quality, leading to:

  • Reduced Color Strength and Opacity: Agglomerates scatter light less efficiently than finely dispersed primary particles.[2]

  • Decreased Gloss: Large particles create surface irregularities in the final film.

  • Increased Viscosity: Clumped particles can build a network structure within the liquid, leading to poor flow and application issues.[3][4]

  • Poor Stability & Settling: Large agglomerates are more prone to settling out of the suspension over time.[3]

  • Mechanical Failures: In applications like inkjet printing, agglomerates can block nozzles.[5]

The process of creating a stable pigment dispersion involves three critical, sequential steps: Wetting , Deagglomeration (Dispersion) , and Stabilization .[6]

cluster_0 The Pigment Dispersion Process A Step 1: Wetting Displacing air from the pigment surface. B Step 2: Deagglomeration Breaking down agglomerates into smaller particles via mechanical energy. A->B C Step 3: Stabilization Preventing re-agglomeration of dispersed particles. B->C cluster_0 Stabilization Mechanisms cluster_1 Electrostatic (Aqueous) cluster_2 Steric (Solvent-Based) P1 Pigment P2 Pigment P1->P2 Repulsion label_neg1 - - - - label_neg2 - - - - P3 Pigment P4 Pigment label_poly1 ~~~~ ~~~~ label_poly2 ~~~~ ~~~~

Caption: Comparison of electrostatic and steric stabilization mechanisms.

Recommended Dispersant Types for Pigment Yellow 180:

System TypeDispersant ClassExample ChemistryKey Features
Water-Based Anionic PolymericPolyurethane, Polyacrylate Copolymers [7][8]High efficiency, good viscosity reduction. Effective for organic pigments.
Non-ionic SurfactantsAcetylenic Diols, EthoxylatesAct as wetting agents to lower surface tension and improve initial powder incorporation. [9][10]
Solvent-Based High Molecular Weight PolymericPolyurethane-based, Acrylic block copolymers [7][11]Strong steric stabilization, excellent for preventing flocculation in low-polarity systems.
UV-Curable PolymericAcrylate functional polymersEnsures compatibility with the monomer/oligomer system and co-polymerizes during curing.

Pro-Tip: Always request samples from suppliers and test multiple dispersants. The optimal choice is highly formulation-dependent. Look for dispersants specifically recommended for high-performance organic pigments or the benzimidazolone class.

Q3: My formulation's pH keeps drifting. Does this affect the stability of my Pigment Yellow 180 dispersion?

A3: Yes, absolutely, especially in water-based systems that rely on electrostatic stabilization. The effectiveness of anionic dispersants is highly pH-dependent. A drop in pH can protonate the acidic groups (e.g., carboxylic acid) on the dispersant, neutralizing their charge. This collapses the repulsive electrostatic barrier, leading to rapid flocculation and an increase in viscosity. [12] For formulations using PY 180, it is crucial to:

  • Buffer the system: Use a suitable pH buffer to maintain the optimal pH range for your chosen dispersant (typically pH 8-9.5 for anionic acrylics).

  • Monitor pH throughout the process: Check the pH during dispersion and adjust as necessary.

  • Consider raw material effects: Be aware that some raw materials can introduce acidity or alkalinity, affecting the overall system pH.

Part 2: Process Optimization and Troubleshooting
Q4: I'm seeing color shift and low tinting strength in my final product. What's the likely cause?

A4: This is a classic symptom of poor dispersion. When pigments remain in an agglomerated state, their full surface area is not available for light absorption and scattering, leading to weaker color. [5][13] Troubleshooting Steps:

  • Evaluate Dispersion Energy: Are you putting enough mechanical energy into the system? The primary goal of the dispersion stage is to break down agglomerates.

    • High-Speed Dispersers (HSD): Ensure the blade tip speed is adequate (typically ~5,000 fpm) and the blade diameter is correctly sized for the vessel (approx. 1/3 of the tank diameter). [14][15] * Media Mills (Bead Mills): This is often required for high-performance pigments like PY 180 to achieve the finest particle size. [16]Check bead size (smaller beads for finer grinds), bead loading, and residence time. [16][17][18]2. Check for Flocculation: Your dispersion might be good initially, but the particles may be re-agglomerating due to inadequate stabilization. This can be tested with a "rub-up" test. [4]Apply a drawdown of your liquid formulation. After a few moments, rub a small area with your finger. If the rubbed area becomes stronger or shifts in color, it indicates flocculation. The solution is to re-evaluate your dispersant choice or concentration.

  • Particle Size Analysis: The definitive test is to measure the particle size distribution. For PY 180 in high-performance applications like inkjet inks, a target of D90 < 200 nm is common. Dynamic Light Scattering (DLS) is an excellent technique for this analysis. [2][13][19][20][21]

Q5: My dispersion's viscosity is too high and unstable. What should I investigate?

A5: High and unstable viscosity is often linked to either poor dispersion or an incorrect dispersant concentration.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Dispersant Not enough dispersant to fully cover the pigment surface, leading to bridging flocculation and network formation.Perform a dispersant ladder study to find the optimal concentration. This involves creating several small dispersions with varying dispersant levels and measuring their viscosity. The optimal level is typically at the minimum viscosity.
Excessive Dispersant Too much free dispersant in the continuous phase can cause viscosity to increase due to micelle formation or depletion flocculation. [3]Reduce the dispersant dosage. The ladder study will also reveal this upper limit.
Poor Deagglomeration If large agglomerates remain, they can trap liquid and increase the effective volume fraction of the solids, leading to high viscosity. [4]Increase the mechanical energy input (higher speed, longer milling time). Consider using more efficient equipment like a bead mill or ultrasonicator. [22][23]
Solvent/pH Issues An incorrect solvent can lead to poor wetting and dispersant function. In aqueous systems, the wrong pH can deactivate the dispersant.Re-evaluate your solvent choice using HSP. [24]For water-based systems, check and adjust the pH to the optimal range for your dispersant. [12]

A troubleshooting workflow for viscosity issues can be visualized as follows:

Start High Viscosity Issue CheckDispersant Perform Dispersant Ladder Study Start->CheckDispersant CheckProcess Review Dispersion Process (Energy, Time) CheckDispersant->CheckProcess If viscosity minimum is still too high Result Stable, Low Viscosity Dispersion CheckDispersant->Result If optimal level found CheckFormulation Verify Solvent & pH (if aqueous) CheckProcess->CheckFormulation If process is optimized CheckProcess->Result If issue resolved CheckFormulation->Result If issue resolved

Caption: A logical troubleshooting workflow for high viscosity problems.

Experimental Protocols

Protocol 1: Basic High-Speed Dispersion (HSD) of Pigment Yellow 180

This protocol provides a starting point for creating a pre-mix. For many applications, this will need to be followed by media milling (Protocol 2).

  • Vessel Setup: Select a cylindrical mixing vessel. The diameter of the high-speed dispersion blade should be approximately one-third the diameter of the vessel.

  • Charge Liquids: Add the liquid components (solvent/water, dispersant, and any co-solvents or wetting agents) to the vessel.

  • Initial Mixing: Position the HSD blade off-center and about one blade diameter from the bottom of the vessel. Start mixing at a low speed to create a homogenous liquid phase.

  • Pigment Addition: Increase the blade speed to form a vortex ("doughnut") that pulls down towards the blade. Slowly add the Pigment Yellow 180 powder into the side of the vortex to ensure it is wetted out efficiently. Avoid dumping the powder in all at once. [15]5. Dispersion Phase: Once all the pigment is added, increase the tip speed to 4,000-5,500 fpm. Adjust the blade height to the center of the liquid batch. Continue dispersing for 20-30 minutes. The temperature will increase; use a water-jacketed vessel to maintain the temperature below 40°C to avoid compromising stability.

  • Quality Check: Take a sample and assess the fineness of grind using a Hegman gauge. Check for any undispersed particles.

Protocol 2: Evaluating Dispersion Stability via Particle Size and Rheology

This protocol describes how to assess the quality and long-term stability of your dispersion.

  • Initial Particle Size Measurement:

    • Immediately after the dispersion process, take a dilute aliquot of the sample.

    • Using a Dynamic Light Scattering (DLS) instrument, measure the particle size distribution. [13][19]Record the Z-average, D50, and D90 values. A narrow, monomodal distribution is ideal.

  • Initial Rheology Measurement:

    • Using a rotational rheometer, perform a viscosity flow sweep (e.g., shear rate from 0.1 to 100 s⁻¹). This provides a baseline of the dispersion's rheological profile. [25][26][27] * For advanced analysis, perform an oscillatory amplitude sweep to determine the linear viscoelastic region (LVR) and yield stress, which relates to settling resistance. [28][29]3. Accelerated Aging:

    • Place a sealed sample of the dispersion in an oven at a moderately elevated temperature (e.g., 40-50°C) for a set period (e.g., 1 week, 4 weeks).

  • Post-Aging Analysis:

    • After the aging period, allow the sample to return to room temperature.

    • Visually inspect for any signs of hard settling or phase separation.

    • Re-measure the particle size distribution and rheology as in steps 1 & 2.

  • Data Comparison: A stable dispersion will show minimal change in particle size distribution and rheological properties after aging. A significant increase in particle size indicates flocculation or agglomeration.

References

  • Characterizing the Dispersion Quality of Inks with the NanoLab 3D. LS Instruments. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). ResearchGate. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. (2023). MDPI. [Link]

  • The Importance of Particle Size in Coatings Formulations. (2024). UL Prospector. [Link]

  • Particle Size Analysis of Pigments and Inks. (2014). Slideshare. [Link]

  • The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints. (2011). [Link]

  • How to improve paint and coating formulations: Particle size measurement. (2022). Malvern Panalytical. [Link]

  • This compound, AQUEOUS PIGMENT DISPERSION FOR INK-JET INK, AND AQUEOUS PIGMENT INK. European Patent Office. [Link]

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. (2024). Polywill. [Link]

  • Solving Pigment Dispersion Challenges in Ink Manufacturing. MXD Process. [Link]

  • Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. RadTech. [Link]

  • Rheology Aspects of Leather Finishing Formulations. (2018). Taylor & Francis Online. [Link]

  • Quality control for coatings production: capillary rheometry and full particle quantification of pigment dispersion. (2022). DTU Research Database. [Link]

  • Effect of Particle Size Distribution on Performance of Color Dispersions in Paints Industry. (2024). ResearchGate. [Link]

  • Pigment Dispersion II, Testing. (2020). American Coatings Association. [Link]

  • Optimizing Rheology for Paint and Coating Applications. Technology Networks. [Link]

  • Colorant Manufacturing using High-Performance Dispersers. Hielscher Ultrasonics. [Link]

  • Ultrasound for Dispersing and Grinding: Paint & Pigments. Hielscher Ultrasonics. [Link]

  • Pigment Mixing Spotlight - Optimize Dispersion & Particle Size. Admix. [Link]

  • Optimisation and analysis of bead milling process for preparation of highly viscous, binder-free dispersions of carbon black pigment. ResearchGate. [Link]

  • Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption. (2020). Journal of Print and Media Technology Research. [Link]

  • Polymeric dispersants.
  • Surfadol 541PA Surfactant For Water-based Inks. ACME. [Link]

  • Method for preparing organic pigments.
  • Disperse, deagglomerate and wet-mill pigment particles down to the nanometer range. Industrial Sonomechanics. [Link]

  • LPM high shear mixers in Pigment dispersion for textiles. Wahal Engineers. [Link]

  • Industrial Applications for Ross High Shear Mixers. ROSS Mixers. [Link]

  • Recommended Mixing Equipment for Pigment Dispersions. ROSS Mixers. [Link]

  • High-Speed Dispersion. (2022). PCI Magazine. [Link]

  • How to Stabilize Color Pigment Performance in Liquid Systems. (2021). Chase Corporation. [Link]

  • Ultrasonic Processing Applications for Chemicals, Paints & Coatings. Ralsonics. [Link]

  • Pigment dispersant Suractent180S dispersant for water-based color paste. TIANSHI Wax. [Link]

  • Dispersing agents for pigment dispersions & colorants. Elementis. [Link]

  • Ultrasound Dispersing and Grinding for Paint and Pigments. (2023). RPS-SONIC. [Link]

  • Optimisation and analysis of bead milling process for preparation of highly viscous, binder-free dispersions of carbon black pig. (2018). [Link]

  • Preparation and Characterization of Nanoscale Organic Pigments. (2013). ResearchGate. [Link]

  • Solvent-based Dispersing agent (Pigment dispersing agent). Kyoeisha Chemical Co., Ltd. [Link]

  • Pigment yellow 180-Corimax Yellow HG. Zeya Chemicals. [Link]

  • Hansen Solubility Parameters. Hansen Solubility. [Link]

  • HSP Basics. Practical Solubility Science. [Link]

  • Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. (2021). Pure. [Link]

  • Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. (2021). PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Pigment Yellow 180 Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Yellow 180 (PY180) recrystallization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to enhance the purity, crystal morphology, and overall quality of Pigment Yellow 180 through optimized solvent selection. Here, we will delve into the critical aspects of solvent selection, provide troubleshooting guidance for common experimental hurdles, and answer frequently asked questions.

Introduction to Pigment Yellow 180 and the Importance of Recrystallization

Pigment Yellow 180 (C.I. Name: Pigment Yellow 180; CAS No: 77804-81-0) is a high-performance benzimidazolone disazo pigment known for its excellent heat stability, lightfastness, and resistance to migration.[1][2] Its chemical structure is C36H32N10O8.[3][4] These properties make it a preferred choice for coloring plastics, inks, and coatings.[1][5]

However, the synthesis of PY180 can result in impurities and a wide particle size distribution, which can negatively impact its coloristic properties and performance. Recrystallization is a crucial purification technique used to refine the crude pigment.[6][7] A successful recrystallization process not only removes impurities but also allows for the control of crystal size and morphology, leading to improved brightness, color strength, and dispersibility.[8][9] The key to a successful recrystallization lies in the judicious selection of a solvent.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Pigment Yellow 180?

An ideal solvent for the recrystallization of Pigment Yellow 180 should meet several criteria:

  • Differential Solubility: The most critical characteristic is that PY180 should have high solubility in the solvent at elevated temperatures and low solubility at room temperature or below.[6][10][11] This temperature-dependent solubility is the fundamental principle that allows for the separation of the pigment from soluble impurities upon cooling.[6]

  • Inertness: The solvent must be chemically inert towards Pigment Yellow 180, meaning it should not react with the pigment.[6][12]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).[10][11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[6]

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and have a minimal environmental impact.[12]

Q2: How does the principle of "like dissolves like" apply to selecting a solvent for PY180?

The adage "like dissolves like" is a fundamental concept in solubility. It suggests that substances with similar polarities are more likely to be soluble in one another. Pigment Yellow 180 is a large organic molecule with multiple polar functional groups (amides, azo groups, etc.). Therefore, moderately polar solvents are often a good starting point for solubility testing. However, this is a qualitative guideline. For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) are highly recommended.[13][14]

Q3: What are Hansen Solubility Parameters (HSP) and how can they be used for PY180?

Hansen Solubility Parameters are a more sophisticated method for predicting solubility by breaking down the total cohesion energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[15]

The principle is that substances with similar HSP values are likely to be miscible.[13] For a solute like PY180, a "solubility sphere" can be determined in the 3D Hansen space. Solvents whose HSP values fall within this sphere are likely to be good solvents.

A recent study on the pigmentation of PY180 has provided valuable insights into its HSP.[8][9] High-quality pigments were obtained from solvents with low HSP differences (Δδ) between the solvent and PY180.[8][9]

Q4: Can a mixture of solvents be used for the recrystallization of PY180?

Yes, a mixed-solvent system can be very effective, especially when a single solvent does not meet the ideal differential solubility criteria.[10] This typically involves a pair of miscible solvents where PY180 is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[12] The crude pigment is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes turbid, indicating the onset of crystallization.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Pigment Yellow 180.

Problem 1: Pigment Yellow 180 fails to dissolve in the hot solvent.
  • Cause: The chosen solvent may be a poor solvent for PY180 even at elevated temperatures.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your solvent selection. Consult literature data or use Hansen Solubility Parameters to identify more suitable solvents.

    • Increase Temperature: Ensure you are heating the solvent to its boiling point, but be mindful of the solvent's flash point and use appropriate safety precautions.[16]

    • Add More Solvent: You may not be using a sufficient volume of solvent. Add the solvent in small increments until the pigment dissolves. However, be aware that using an excessive amount of solvent will lead to poor recovery.[17]

Problem 2: No crystals form upon cooling.
  • Cause A: Too much solvent was used. This is a common issue where the solution is not supersaturated upon cooling.[18]

  • Solution A:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[19] Continue to cool and observe for crystal formation.

    • Test for Saturation: Dip a glass stirring rod into the solution and remove it. If a solid film forms on the rod as the solvent evaporates, the solution is likely saturated, and crystals should form upon further cooling.

  • Cause B: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[17]

  • Solution B:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[17][18]

      • Seeding: Add a tiny crystal of pure Pigment Yellow 180 (a "seed crystal") to the solution. This provides a template for crystal growth.[17]

    • Cool Further: If crystals still do not form, try cooling the solution in an ice-water bath.

Problem 3: The pigment "oils out" instead of forming crystals.
  • Cause: The pigment is coming out of solution at a temperature above its melting point, or the concentration of the solute is too high.[20] This is more common when using mixed solvent systems.[18]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.[18][19]

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a hot plate that is turned off.[18] Slower cooling favors the formation of well-ordered crystals over an amorphous oil.

Problem 4: The recrystallized pigment shows poor coloristic properties (dull color, low strength).
  • Cause: This can be due to the inclusion of impurities in the crystal lattice, which can happen if crystallization occurs too rapidly.[19] The final crystal form (polymorph) and particle size also significantly influence the color.[8]

  • Solution:

    • Slow Down Crystallization: As mentioned above, slower cooling rates generally lead to purer and more well-defined crystals.[19]

    • Solvent Effect on Polymorphism: The choice of solvent can influence the resulting crystal polymorph of PY180, which in turn affects its color. Experimenting with different solvents or solvent systems may be necessary to achieve the desired coloristic properties.[8] A recent study showed that solvents with a stronger molecular polarity index (MPI) led to greater color variation in PY180.[9]

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol helps in the rapid screening of potential solvents for the recrystallization of Pigment Yellow 180.

Methodology:

  • Place approximately 10-20 mg of crude Pigment Yellow 180 into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, up to about 1 mL. Note the solubility at room temperature. A good solvent should show poor solubility at this stage.[10]

  • If the pigment is insoluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.

  • Observe the solubility at the elevated temperature. A good solvent will fully dissolve the pigment.[10]

  • Allow the test tubes with dissolved pigment to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate.

Data Presentation: Solvent Properties for PY180 Recrystallization

The following table provides a list of potential solvents and their relevant properties. The suitability should be determined experimentally using the protocol above.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety NotesPotential Suitability
N,N-Dimethylformamide (DMF)15336.7Toxic, skin irritantGood solvent at high temp, may need anti-solvent
Dimethyl Sulfoxide (DMSO)18947.2Skin penetrantGood solvent at high temp, high boiling point
N-Methyl-2-pyrrolidone (NMP)20232.2Reproductive toxinGood solvent at high temp, very high boiling point
n-Butanol117.717.5Flammable, irritantPotential for differential solubility
Isopropanol82.619.9Flammable, irritantMay be a suitable anti-solvent
Ethanol78.424.5FlammableLikely a poor solvent, potential anti-solvent
Acetone5621Highly flammableMay be too volatile, likely a poor solvent
Toluene1112.4Flammable, toxicLow polarity, likely a poor solvent

Note: This table is a starting guide. Experimental verification is essential.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

This diagram illustrates the logical steps for selecting an appropriate solvent system for the recrystallization of Pigment Yellow 180.

SolventSelectionWorkflow start Start: Crude PY180 lit_review Literature & HSP Data Review start->lit_review screening Small-Scale Solvent Screening lit_review->screening single_solvent Single Solvent System Found? screening->single_solvent recrystallize Perform Recrystallization single_solvent->recrystallize Yes mixed_solvent Develop Mixed-Solvent System single_solvent->mixed_solvent No troubleshoot Troubleshoot Issues recrystallize->troubleshoot mixed_solvent->screening Re-screen pairs mixed_solvent->recrystallize troubleshoot->recrystallize Re-optimize end End: Pure PY180 troubleshoot->end Successful

Caption: A workflow for systematic solvent selection for PY180 recrystallization.

Diagram 2: Troubleshooting Logic

This diagram provides a decision tree for troubleshooting common recrystallization problems.

TroubleshootingLogic start Cooling Initiated no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurs? no_crystals->oiling_out No too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes poor_yield Yield is Poor? oiling_out->poor_yield No redissolve Re-heat & Add More Solvent oiling_out->redissolve Yes check_filtrate Check Filtrate for Product poor_yield->check_filtrate Yes success Successful Crystallization poor_yield->success No supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes induce Scratch / Seed supersaturated->induce Yes boil_off->start induce->start slow_cool Cool Slowly redissolve->slow_cool slow_cool->start

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Pigment Yellow 180, PY180 MSDS. SY CHEMICAL CO., LTD. [Link]

  • Recrystallization. Columbia University. [Link]

  • Solvent Choice. University of York. [Link]

  • Material Safety Data Sheet Pigment Yellow 180. Baoxu Chemical. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Hansen Solubility Parameters. Kinam Park. [Link]

  • Pigment Yellow 180. PubChem, National Institutes of Health. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Scielo. [Link]

  • HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]

  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Pigment Yellow 180. World Of Chemicals. [Link]

  • Pigment Yellow 180 MSDS. Zeya Chemicals. [Link]

  • Pigment Yellow 180. SY Chemical Co., Ltd. [Link]

  • Fast Yellow 180|CAS No.77804-81-0. Xcolor Pigment. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. ResearchGate. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. [Link]

  • C.I.Pigment Yellow 180. ChemBK. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. ResearchGate. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Preparation method of pigment yellow 180 mixed crystal.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Process for producing the pigment yellow 180.
  • Pigment Yellow 180|Benzimidazolone Yellow HG. Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • PREPARATION-OF-YELLOW-PIGMENTS.pdf. ResearchGate. [Link]

  • Pigment yellow hg (py180). L COLOR. [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of Plastics Colored with C.I. Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to C.I. Pigment Yellow 180 and its Thermal Stability

This compound (PY 180) is a high-performance benzimidazolone disazo pigment widely utilized in the plastics industry for its vibrant greenish-yellow hue, excellent lightfastness, and notable thermal stability.[1][2] Its robust chemical structure allows it to withstand processing temperatures up to 290-300°C in certain polymers, such as High-Density Polyethylene (HDPE), making it a preferred choice for demanding applications in polyolefins (PE, PP), PVC, and ABS.[1][3]

Despite its inherent heat resistance, challenges can arise during high-temperature processing, leading to color shifts, degradation of mechanical properties, or other quality control issues. This guide serves as a comprehensive technical resource for researchers and plastics processors to understand, troubleshoot, and enhance the thermal stability of PY 180 in various polymer systems. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower users to optimize their formulations and processes.

Core Concepts: Understanding Thermal Degradation

Thermal degradation in colored plastics is a complex interplay between the polymer matrix, the pigment, and other additives. High processing temperatures can initiate chain scission, oxidation, and other reactions in the polymer, creating free radicals.[4] These highly reactive species can, in turn, attack the pigment molecules, leading to a loss of color. The primary mechanism of thermal degradation for azo dyes, the class to which PY 180 belongs, often involves the cleavage of the azo bond (-N=N-).[5] This cleavage can result in the formation of aromatic amines and other byproducts, causing a noticeable color shift.[6]

The stability of the final colored article is therefore dependent not just on the inherent stability of PY 180, but on the entire formulation and the processing conditions it endures.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during the processing of plastics colored with PY 180.

Q1: We are observing a color shift (yellowing or browning) in our polypropylene (PP) parts colored with PY 180 when processing at the upper end of the recommended temperature range. What is the likely cause and how can we mitigate this?

A1: A color shift at elevated temperatures, even with a thermally stable pigment like PY 180, typically points to the onset of thermal degradation of either the polymer or the pigment.

  • Causality: At high temperatures, the PP matrix can begin to degrade, generating free radicals. These free radicals can then attack the azo linkages within the PY 180 structure, leading to a change in its chromophore and a resulting color shift. The issue may not be the pigment's stability in isolation, but its stability within a degrading polymer matrix.[7]

  • Troubleshooting Steps & Solutions:

    • Optimize Processing Temperature: The first step is to verify and optimize your processing parameters. While PY 180 has high heat stability, reducing the melt temperature, even by 10-15°C, can significantly decrease the rate of polymer degradation and, consequently, pigment degradation.[8] Avoid unnecessarily high temperatures and ensure that temperature controllers on your equipment are functioning correctly to prevent overheating.[7]

    • Incorporate an Antioxidant Package: The most effective solution is to stabilize the polymer matrix. The addition of a well-chosen antioxidant system is crucial. Antioxidants work by neutralizing free radicals, thereby protecting both the polymer and the pigment.[9]

      • Primary Antioxidants (Hindered Phenols): These are radical scavengers that are highly effective at providing long-term thermal stability.[10]

      • Secondary Antioxidants (Phosphites): These are hydroperoxide decomposers and are particularly important for providing stability during the high-heat processing phase.[11]

      • Synergistic Blends: Often, a combination of a primary and a secondary antioxidant provides the best performance due to synergistic effects.[9] A common starting point for polyolefins is a blend of a hindered phenolic antioxidant and a phosphite stabilizer.

    • Minimize Residence Time: The longer the molten polymer resides in the extruder barrel, the more thermal exposure it endures.[7] Optimizing screw speed and minimizing shot size in injection molding can reduce residence time and limit degradation.

Q2: We are experiencing inconsistent color from batch to batch in our ABS parts. Could this be related to the thermal stability of PY 180?

A2: While it could be related to thermal degradation, batch-to-batch color inconsistency often points to variations in raw materials or processing conditions.

  • Causality:

    • Raw Material Variation: Inconsistent quality or minor compositional differences in the ABS resin or the PY 180 masterbatch from different batches can lead to color variations.[12]

    • Dispersion Issues: Poor dispersion of the pigment can lead to color inconsistencies. This can be exacerbated by temperature fluctuations that affect the viscosity of the melt.[13]

    • Moisture Content: ABS is a hygroscopic material, meaning it absorbs moisture from the atmosphere. Processing moist ABS can lead to polymer degradation, which in turn can affect the color.[13]

  • Troubleshooting Steps & Solutions:

    • Ensure Raw Material Consistency: Work with reliable suppliers and request certificates of analysis for each batch of resin and masterbatch. Conduct incoming quality control checks to ensure color consistency.[12]

    • Proper Material Drying: Thoroughly dry the ABS resin according to the manufacturer's recommendations before processing. This is a critical step to prevent hydrolytic degradation during molding, which can lead to discoloration.

    • Optimize Mixing and Dispersion: Ensure that the masterbatch is being let down at the correct ratio and that the mixing screw is designed to provide adequate dispersion. Using a pre-mixed compound can often provide better consistency than using a masterbatch at the press.

    • Maintain Stable Processing Parameters: Lock in and monitor key processing parameters such as melt temperature, injection speed, and cooling time. Even small variations can affect the final color.[14]

Q3: We have added a Hindered Amine Light Stabilizer (HALS) to our PE formulation for UV protection, but we are now seeing a slight color shift in our parts colored with PY 180. Is there an interaction?

A3: Yes, interactions between HALS and certain pigments are possible and can lead to color shifts.

  • Causality: HALS are basic in nature and can interact with acidic sites on the surface of some organic pigments or with other acidic additives in the formulation.[15] While specific interactions with PY 180 are not extensively documented in public literature, this is a known phenomenon with other pigment classes. This acid-base interaction can alter the electronic structure of the pigment, leading to a change in color. Additionally, some studies have noted antagonistic interactions between HALS and certain antioxidants, which could indirectly impact pigment stability.[16]

  • Troubleshooting Steps & Solutions:

    • Select a Non-Interacting HALS: There are different types of HALS available, including non-basic or low-basicity HALS. Consult with your additive supplier to select a HALS grade that is less likely to interact with your pigment system.

    • Evaluate a Different Stabilizer System: Consider using a UV absorber in combination with the HALS. UV absorbers work by a different mechanism (absorbing UV radiation and dissipating it as heat) and may not have the same interaction potential. Often, a synergistic blend of a UVA and a HALS provides the best overall protection.[17]

    • Conduct Compatibility Studies: Before implementing a new additive, it is always advisable to conduct a small-scale compatibility study. Prepare a small batch of the formulation and process it under production conditions to check for any adverse interactions.

Frequently Asked Questions (FAQs)

Q: What is the maximum processing temperature for PY 180? A: The thermal stability of PY 180 is polymer-dependent. In HDPE, it is stable up to 290°C.[3] However, the practical processing limit is often dictated by the thermal stability of the polymer itself. For thermally sensitive polymers like PVC, the processing temperature will be much lower. Always consider the entire formulation and not just the pigment's data sheet value.

Q: Can PY 180 be used in engineering plastics like polycarbonate (PC) and polyamide (PA)? A: Yes, PY 180's high thermal stability makes it suitable for some engineering plastics. However, these polymers are processed at very high temperatures, and the risk of degradation is higher. It is crucial to use a robust stabilization package, including high-performance antioxidants, and to optimize processing conditions to minimize thermal stress on the pigment and polymer.

Q: Does the concentration of PY 180 affect its thermal stability? A: The concentration of the pigment can have an indirect effect. At very low concentrations (in light pastel shades), the pigment particles are more exposed to the degrading polymer matrix. In more saturated colors (higher pigment loading), the pigment particles can have a self-shielding effect. However, the primary factor remains the stability of the polymer.

Q: Are there any known antagonistic effects between PY 180 and other common additives? A: While specific data for PY 180 is limited, as a general principle for organic pigments, interactions can occur. As mentioned in the troubleshooting guide, basic additives like some HALS can interact with acidic pigment surfaces. It is always recommended to consult with your pigment and additive suppliers and to conduct compatibility testing.

Q: Can processing aids affect the thermal stability of PY 180? A: Processing aids themselves are generally not reactive with PY 180. However, they can influence the processing conditions. For example, a lubricant that reduces shear and lowers the melt temperature could indirectly improve the thermal stability of the final part by reducing the thermal and mechanical stress on the polymer and pigment during processing.

Experimental Protocols & Data

To quantitatively assess and improve the thermal stability of PY 180 in your specific application, the following experimental protocols are recommended.

Protocol 1: Isothermal Heat Stability Testing

Objective: To determine the effect of temperature and residence time on the color stability of a given formulation.

Methodology:

  • Compounding: Prepare a masterbatch or a fully compounded sample of your polymer with PY 180 and any other additives.

  • Injection Molding: Using an injection molding machine, set the barrel temperature to your desired test temperature (e.g., 260°C, 270°C, 280°C).

  • Dwell Time Study:

    • Mold a series of color chips at a normal cycle time. These will be your control samples.

    • Increase the residence time of the material in the barrel by introducing a dwell time between cycles (e.g., 5 minutes, 10 minutes, 15 minutes).

    • Mold a color chip after each dwell time increment.

  • Colorimetric Analysis:

    • Allow the chips to cool completely.

    • Using a spectrophotometer, measure the CIELAB color values (L, a, b*) of each chip.

    • Calculate the color difference (ΔE2000) between the control chips and the chips molded after each dwell time. A higher ΔE value indicates a greater color shift and lower thermal stability.

Data Presentation:

Polymer SystemPY 180 Loading (%)Antioxidant PackageProcessing Temp (°C)Dwell Time (min)ΔE*2000 (vs. 0 min)Visual Observation
PP Homopolymer0.5None26051.2Slight darkening
PP Homopolymer0.5None260103.5Noticeable browning
PP Homopolymer0.5Phenol/Phosphite Blend26050.3No significant change
PP Homopolymer0.5Phenol/Phosphite Blend260100.8Very slight darkening
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of PY 180.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of pure PY 180 pigment powder into a TGA sample pan (typically alumina or platinum).[18]

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) from room temperature to approximately 600°C.[1]

    • The TGA instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed. This provides a quantitative measure of the pigment's thermal stability in an inert atmosphere.

Visualization of Key Concepts

Polymer and Pigment Degradation Pathway

G cluster_0 Initiation cluster_1 Propagation & Degradation High_Heat High Processing Temperature Polymer Polymer Matrix High_Heat->Polymer Oxidation / Chain Scission Free_Radicals Polymer Free Radicals (R•, ROO•) Polymer->Free_Radicals PY180 PY 180 Pigment (-N=N- bond) Free_Radicals->PY180 Attack on Azo Bond Degraded_Pigment Degraded Pigment (Color Shift) PY180->Degraded_Pigment caption Simplified pathway of pigment degradation.

Caption: Simplified pathway of pigment degradation.

Stabilization Mechanism with Antioxidants

G cluster_0 Degradation Initiation cluster_1 Stabilization Intervention High_Heat High Temperature Polymer Polymer High_Heat->Polymer Free_Radicals Free Radicals Polymer->Free_Radicals Antioxidants Antioxidant Package Free_Radicals->Antioxidants Neutralization Stable_Products Stable, Non-reactive Products Antioxidants->Stable_Products PY180 PY 180 Pigment (Protected) Antioxidants->PY180 Protection caption Antioxidants protect the pigment by neutralizing free radicals.

Caption: Antioxidants protect the pigment by neutralizing free radicals.

References

  • How To Resolve Significant Color Mismatch In Injection Molding: Expert Tips For Consistent Results. (2025, February 24). Lft-g. Retrieved from [Link]

  • Injection Molding Color Mixing Problems: Causes and Solutions. JEWARD MOULD (HUANGYAN) CO., LTD. Retrieved from [Link]

  • What Causes Discoloration Injection Molding and How to Prevent It? (2025, July 31). Retrieved from [Link]

  • How To Address Color Difference Issues in Injection Molded Products. (2025, June 4). Retrieved from [Link]

  • Uneven Color Or Color Difference Analysis and Solutions | Injection Molding Defects. (2024, May 11). Retrieved from [Link]

  • Additives in Polymers. ResearchGate. Retrieved from [Link]

  • Effect of synergists on organic pigment particle charging in apolar media. PubMed. Retrieved from [Link]

  • Hindered amine light stabilizers. Retrieved from [Link]

  • Pigment Synergist & Additives. k-tech (india) limited. Retrieved from [Link]

  • Influence of colorants on the degradation and stabilization of polymers. ResearchGate. Retrieved from [Link]

  • Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. MDPI. Retrieved from [Link]

  • Hindered amine light stabilizers in pigmented coatings. ResearchGate. Retrieved from [Link]

  • Decolorization and degradation of azo dyes by the thermal and heavy metal tolerant bacterial consortium BPA-1. ResearchGate. Retrieved from [Link]

  • Hindered amine light stabilizers. Wikipedia. Retrieved from [Link]

  • Interaction of Hindered Amine Light Stabilizers and Ultraviolet Absorbers. ResearchGate. Retrieved from [Link]

  • Effect of phenolic phosphite antioxidant on the thermo-oxidative degradation of PMMA. ResearchGate. Retrieved from [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA. Retrieved from [Link]

  • Structure-property relationships: Phenolic antioxidants with high efficiency and low colour contribution. ResearchGate. Retrieved from [Link]

  • Enhancing the Thermal Stability of Polypropylene by Blending with Low Amounts of Natural Antioxidants. ResearchGate. Retrieved from [Link]

  • A Study on Synthesis and Crystallization of a Benzimidazolone Pigment. ResearchGate. Retrieved from [Link]

  • Degradation Rates of Plastics in the Environment. (2020, February 3). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Stopping Dye Sublimation and Migration. Advanced Screen Technologies. Retrieved from [Link]

  • Polypropylene Color Masterbatches Containing Layered Double Hydroxide Modified with Quinacridone and Phthalocyanine Pigments—Rheological, Thermal and Application Properties. (2021, July 21). National Institutes of Health. Retrieved from [Link]

  • Biological Degradation of Plastics and Microplastics: A Recent Perspective on Associated Mechanisms and Influencing Factors. (2023, June 26). National Institutes of Health. Retrieved from [Link]

  • Thermal degradation of azobenzene dyes. ResearchGate. Retrieved from [Link]

  • High-temperature Maintenance Guide for Dye Sublimation Printer: Prevent Nozzle Blockage & Color Distortion. Retrieved from [Link]

  • Plastic Degradation and Its Environmental Implications with Special Reference to Poly(ethylene terephthalate). MDPI. Retrieved from [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. Retrieved from [Link]

  • Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. MDPI. Retrieved from [Link]

  • Pigment Yellow 180. PubChem. Retrieved from [Link]

  • Color stability of commercial anthocyanin-based extracts in relation to the phenolic composition. Protective effects by intra- and intermolecular copigmentation. PubMed. Retrieved from [Link]

  • Pigment Yellow 180. SY Chemical Co., Ltd. Retrieved from [Link]

  • Polyether-based waterborne synergists: effect of polymer topologies on pigment dispersion. (2023, October 24). Royal Society of Chemistry. Retrieved from [Link]

  • UV-A treatment of phenolic extracts impacts colour, bioactive compounds and antioxidant activity. PubMed. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. ResearchGate. Retrieved from [Link]

  • How Does Polyethylene Degrade? (2025, July 15). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Biodegradation Potential of Polyethylene Terephthalate by the Two Insect Gut Symbionts Xanthomonas sp. HY-74 and Bacillus sp. HY-75. MDPI. Retrieved from [Link]

  • Polypropylene composition with improved heat resistance. Google Patents.
  • Influence of the Polymeric Matrix on the Optical and Electrical Properties of Copper Porphine-Based Semiconductor Hybrid Films. MDPI. Retrieved from [Link]

  • Effects of Pigment Type and Dispersion on Photodegradation of Epoxy and Acrylic Urethane Films. ResearchGate. Retrieved from [Link]

  • Effect of polymer matrix on photo-stability of photo-luminescent dyes in multi-layer polymeric structures. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting color shifts in Pigment Yellow 180 formulations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pigment Yellow 180 Formulations

A Guide for Scientists and Formulation Professionals

Welcome to the technical support center for Pigment Yellow 180 (PY180). As a high-performance benzimidazolone pigment, PY180 is renowned for its excellent heat stability, lightfastness, and non-migratory properties, making it a preferred choice for demanding applications in plastics, inks, and coatings.[1][2] However, achieving its optimal chromatic potential requires a nuanced understanding of the formulation and processing variables that can induce undesirable color shifts.

This guide, structured in a question-and-answer format, is designed to function as a direct line to a Senior Application Scientist. It moves beyond simple procedural lists to explain the underlying chemical and physical mechanisms responsible for color instability, empowering you to diagnose and resolve issues with scientific rigor.

Section 1: Frequently Asked Questions (FAQs) about Pigment Yellow 180 Stability

Question: What is Pigment Yellow 180 and what are its baseline properties?

Answer: Pigment Yellow 180, C.I. No. 21290, is a disazo/benzimidazolone organic pigment known for its greenish to medium yellow shade.[3][4] Its chemical structure imparts exceptional stability, making it a suitable replacement for older chemistries like lead chromate and diarylide pigments.[4][5] Its performance is characterized by high heat resistance, excellent fastness to light and solvents, and minimal migration, particularly in plasticized PVC.[3][6]

Table 1: Typical Performance Characteristics of Pigment Yellow 180

Property Typical Value/Rating Significance in Formulation
Heat Resistance (in HDPE) 290-300°C Crucial for high-temperature processing in plastics like PE, PP, PS, and ABS without degradation.[1][7]
Lightfastness (Full Shade) 7-8 (on 1-8 Blue Wool Scale) Indicates excellent color stability and longevity in end-products exposed to UV light.[3][6]
Migration Resistance (in PVC) 5 (on 1-5 scale) Prevents the pigment from bleeding or blooming to the surface of the polymer, ensuring color integrity.[3][6]
Chemical Resistance (Acid/Alkali) 5 (on 1-5 scale) High resistance to chemical attack, making it suitable for industrial coatings and packaging.[3][7]

| Primary Applications | Plastics, Masterbatches, Inks (Solvent & Water-based), Powder Coatings. | Its versatile properties allow for use in a wide range of demanding systems.[1][8][9] |

Question: What fundamentally causes color shifts in a stable pigment like PY180?

Answer: While inherently robust, the perceived color of PY180 is a function of its physical and chemical state within the application matrix. Color shifts are rarely due to a single cause but are often an interplay of several factors. The primary drivers include:

  • Changes in Particle Size and Crystallinity: The color of a pigment is highly dependent on how it absorbs and scatters light, which is directly related to its particle size distribution and crystal structure. Post-synthesis processing in solvents can alter the pigment's crystallinity, leading to significant color changes.[10][11]

  • State of Dispersion: Agglomerated pigment particles (clusters of primary particles) behave differently optically than well-dispersed, discrete particles. Poor dispersion can lead to a loss of color strength, lower gloss, and a duller or shifted hue.[12][13]

  • Thermal Stress: Although PY180 has high heat stability, exceeding its thermal threshold or subjecting it to localized overheating during processing can initiate chemical degradation, altering its chromophore and thus its color.[14][15]

  • Chemical Interactions: The pigment can react with other formulation components, such as aggressive additives, strong oxidizing agents, or incompatible resins, leading to a chemical change and subsequent color shift.[16][17]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Color Shifts

This section addresses specific color deviation scenarios you may encounter during formulation and processing.

Scenario 1: During processing, my plastic compound exhibits a color shift towards a duller, sometimes greener, shade of yellow.

Answer: This issue most commonly points to two culprits: thermal degradation or inadequate dispersion. The key is to determine which is the primary contributor.

  • Hypothesis A: Thermal Degradation

    • Causality: You may be exceeding the pigment's thermal stability limits. While PY180 is stable up to ~290°C, factors like excessive residence time in an extruder, high shear generating localized frictional heat, or an improperly calibrated temperature controller can push the pigment past its decomposition point.[14] This process breaks down the complex organic structure, altering how it absorbs light and resulting in a color shift.

    • Troubleshooting Steps:

      • Verify Processing Temperatures: Confirm that all heating zones are within the recommended range for both the polymer and PY180 (typically below 290°C).[18]

      • Reduce Residence Time: If possible, increase the screw speed or reduce backpressure to minimize the time the material spends at high temperatures.

      • Incorporate a Thermal Stabilizer: Consider adding an antioxidant or processing stabilizer to the formulation to protect both the polymer and the pigment from thermal stress.[14]

      • Diagnostic Test: Perform the Thermal Stability Testing via Isothermal Heating protocol described in Section 3 to confirm if your processing temperature is the root cause.

  • Hypothesis B: Poor Dispersion

    • Causality: Pigment particles have a strong tendency to stick together, forming agglomerates.[12] If the mechanical shear during processing is insufficient to break these down and wet out the individual particles, the final color will lack brightness and strength. Large agglomerates scatter light differently than fine, primary particles, often causing a dull or shifted appearance.[13]

    • Troubleshooting Steps:

      • Optimize Dispersion Parameters: Increase mixing time or use a higher-shear mixing element/screw design to introduce more energy into the system.[19][20]

      • Evaluate Dispersant: Ensure you are using an appropriate dispersant that is compatible with both the pigment surface and the host resin. The dispersant's role is to wet the pigment and stabilize the separated particles against re-agglomeration.[20]

      • Consider Masterbatch: Using a pre-dispersed pigment masterbatch is often the most effective solution, as it leverages specialized compounding equipment to achieve optimal dispersion that may not be possible on standard machinery.[14]

      • Diagnostic Test: Use the Assessing Pigment Dispersion Quality protocol in Section 3 to analyze the compound under a microscope.

start Color Shift Observed (Dull/Greenish Yellow) cause1 Hypothesis: Thermal Degradation start->cause1 cause2 Hypothesis: Poor Dispersion start->cause2 test1 Run Isothermal Heating Test cause1->test1 test2 Analyze Dispersion via Microscopy cause2->test2 result1 Color Shift Occurs at Process Temp? test1->result1 result2 Agglomerates Present? test2->result2 sol1_yes Action: - Lower Temp - Reduce Time - Add Stabilizer result1->sol1_yes Yes sol1_no Conclusion: Thermal Degradation Unlikely result1->sol1_no No sol2_yes Action: - Increase Shear - Optimize Dispersant - Use Masterbatch result2->sol2_yes Yes sol2_no Conclusion: Dispersion is Good result2->sol2_no No

Caption: Troubleshooting workflow for in-process color shifts.
Scenario 2: My ink/coating formulation shows a significant color shift when I change the solvent system, even with the same PY180 loading.

Answer: This is a classic manifestation of solvent-pigment interaction and is directly related to the pigment's crystallinity and particle morphology.

  • Causality: Solvent-Induced Recrystallization

    • Organic pigments like PY180 often exist in a semi-amorphous or finely crystalline state after synthesis. When introduced into a solvent system, especially with thermal input (during processing or curing), a phenomenon of dissolution and re-precipitation can occur on the particle surface.[10][11]

    • The type of solvent, its polarity, and its solubility parameter directly influence this process.[10] Some solvents may promote the growth of larger, more perfect crystals. This change in the crystal structure and particle size distribution alters the material's light absorption profile, leading to a perceptible color shift. Studies have shown that for PY180, this can cause a shift from a reddish-yellow to a greener-yellow hue.[10][11]

    • Troubleshooting & Investigation:

      • Characterize the Shift: Quantify the color difference using a spectrophotometer (measuring CIE Lab* values) between the original and new solvent systems. A shift in the b* (blue-yellow) and a* (red-green) axes will confirm the direction of the change.

      • Solvent Selection: When changing solvents, try to match the Hansen Solubility Parameters (HSPs) as closely as possible to the original system if the goal is to maintain the same color. Conversely, this phenomenon can be leveraged to intentionally fine-tune the color to a desired shade.[11]

      • Control Thermal Input: Be aware that heating the formulation (e.g., during a high-bake cycle) will accelerate any solvent-induced recrystallization. Test at different temperatures to understand the impact.

      • Consult Supplier: Different grades of PY180 may be surface-treated to minimize solvent interactions. Discuss your specific solvent system with your pigment supplier to see if a more suitable grade is available.

center PY180 Color Stability p1 Processing Temperature p1->center p2 Shear Force (Dispersion Energy) p2->center p3 Formulation Additives p3->center p4 Solvent System (Polarity & HSP) p4->center p5 UV/Light Exposure p5->center p6 Pigment Grade (Surface Treatment) p6->center

Caption: Key factors influencing the color stability of PY180.

Section 3: Experimental Protocols

Protocol 1: Thermal Stability Testing via Isothermal Heating

Objective: To determine if the observed color shift is caused by thermal degradation at the intended processing temperature.

Methodology:

  • Sample Preparation: Prepare a small, standardized batch of your formulation (e.g., a polymer compound or liquid coating).

  • Control Sample: Retain a portion of the unprocessed sample as the control (t=0).

  • Isothermal Exposure: Place the remaining samples in a calibrated lab oven or on a hot plate set to your target processing temperature.

  • Time Points: Remove samples at defined intervals (e.g., 5, 10, 15, 30 minutes). The duration should reflect the potential residence time in your process.

  • Cooling: Allow samples to cool completely to room temperature.

  • Analysis:

    • Visual Assessment: Arrange the samples, including the control, on a neutral gray background and visually compare for color changes.

    • Quantitative Analysis: Use a spectrophotometer to measure the CIE Lab* values for each sample. Calculate the color difference (ΔE) relative to the control. A significant and progressive increase in ΔE with time indicates thermal instability at that temperature.

Protocol 2: Assessing Pigment Dispersion Quality

Objective: To visually inspect the formulation for pigment agglomerates.

Methodology:

  • Sample Preparation (Plastics): Press a thin film (25-50 microns) of the polymer compound between two microscope slides on a hot press. Allow it to cool slowly to prevent voids.

  • Sample Preparation (Inks/Coatings): Draw down a thin film of the liquid formulation on a transparent substrate (e.g., polyester film or glass slide) using a wire-wound bar.

  • Microscopic Analysis:

    • Place the prepared sample on the stage of a transmitted light microscope.

    • Start at low magnification (e.g., 100x) to get an overview of the dispersion quality.

    • Increase magnification (400x or higher) to inspect for individual agglomerates.

  • Interpretation:

    • Good Dispersion: A uniform color field with very few, if any, visible dark specks (agglomerates). The primary particles will not be individually resolved but should appear as a homogenous background.

    • Poor Dispersion: The presence of numerous dark specks or larger, poorly defined clusters indicates that the pigment is not fully deagglomerated.[12]

Protocol 3: Formulation Compatibility Study

Objective: To identify if a specific additive is causing a color shift through chemical interaction.

Methodology:

  • Establish a Control: Prepare a batch of the formulation containing only the resin/binder, solvent (if any), and PY180. This is your baseline.

  • Systematic Additions: Create a series of small test batches. To each, add a single additive from your full formulation at its intended concentration. Label each sample clearly.

  • Incubation/Curing: Process or cure all samples, including the control, under identical conditions that mimic your final application (e.g., bake at a specific temperature, cure under UV light, or simply allow to dry).

  • Evaluation: Compare the color of each "single-additive" sample against the control. If a sample containing a specific additive shows a color deviation that the others do not, it points to a chemical incompatibility between that additive and the pigment under the tested conditions.

References

  • Vertex AI Search. (n.d.). PIGMENT YELLOW 180 – Introduction and Application.
  • Zeya Chemicals. (n.d.). Pigment yellow 180-Corimax Yellow HG.
  • Origo Chemical. (n.d.). Pigment Yellow 180 | Fast Yellow HG | CAS 77804-81-0.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.
  • Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.
  • Polywill. (2025). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
  • MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing.
  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180 - DCC 7180.
  • Sudarshan Chemical Industries Limited. (n.d.). PV Fast Yellow HG.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 180|Benzimidazolone Yellow HG-P.
  • Geecolor Blog. (2025). Pigment Problems in PE: How to Solve Them.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 180|Benzimidazolone Yellow HG.
  • MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Molecules, 28(20), 7081. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180 (PY180) Material Safety Data Sheet.
  • SILIKE. (2025). 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them.
  • Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?
  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers.
  • ResearchGate. (n.d.). Structure of C.I. Pigment Yellow 180.
  • SpringerLink. (2025). Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods. Food Biophysics.
  • ResearchGate. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180.

Sources

Technical Support Center: C.I. Pigment Yellow 180 Particle Size Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 180. This guide is designed for researchers, scientists, and formulation professionals who are working to reduce the particle size of this high-performance benzimidazolone pigment. As a Senior Application Scientist, I've compiled this resource based on extensive laboratory experience and a deep understanding of the physicochemical principles governing pigment dispersion. Here, you will find not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your experiments effectively.

This compound (CAS No. 77804-81-0) is a disazo/benzimidazolone pigment known for its excellent heat stability, lightfastness, and resistance to solvents.[1][2] These very properties, rooted in its stable molecular structure and strong intermolecular hydrogen bonds, also present challenges in achieving fine and stable dispersions.[2] This guide will address these challenges in a practical, question-and-answer format.

I. Troubleshooting Common Particle Size Reduction Techniques

The two most common mechanical methods for reducing the particle size of this compound are wet milling (e.g., bead milling) and ultrasonication.[2] Each has its own set of operational challenges.

Frequently Asked Questions: Wet Milling (Bead Milling)

Q1: My final particle size is still too large after bead milling. What are the likely causes and how can I fix this?

A1: This is a common issue that can usually be traced back to several key milling parameters. Let's break them down:

  • Insufficient Energy Input: The fundamental principle of bead milling is the transfer of kinetic energy from the grinding beads to the pigment agglomerates. If the energy is too low, the agglomerates will not be sufficiently broken down.

    • Solution: Increase the rotor speed. A faster speed imparts more energy to the beads.[3] However, be aware that excessive speed can lead to overheating and bead wear.[3] A gradual increase while monitoring particle size is the best approach.

  • Incorrect Bead Size: The size of the grinding media is critical.[3]

    • Causality: There's an optimal bead size for a given starting material size. Larger beads are effective at breaking down large agglomerates, but they are inefficient for milling finer particles due to the larger gap between beads. Smaller beads provide more contact points and are better for achieving nanoparticle sizes.[3][4]

    • Solution: If you are starting with a coarse pigment, a two-stage milling process might be beneficial: an initial stage with larger beads (e.g., 0.8-1.0 mm) followed by a second stage with smaller beads (e.g., 0.1-0.3 mm) to achieve the final desired particle size.[4][5] For many applications aiming for sub-micron particles, starting with beads in the 0.3-0.5 mm range is a good practice.[4]

  • Inappropriate Slurry Viscosity: The viscosity of your pigment suspension plays a crucial role in the efficiency of energy transfer.

    • Causality: If the viscosity is too low, the beads may not effectively "catch" and shear the pigment particles. If it's too high, the movement of the beads will be dampened, reducing the impact energy and potentially causing the mill to clog.[6]

    • Solution: Adjust the solids loading (pigment concentration). A solids content that is too low can hinder particle-on-particle contact, slowing down the milling process.[6] Conversely, an excessively high concentration will result in a thick slurry that is difficult to mill.[6] Experiment with different pigment concentrations to find the optimal viscosity for your system.

Q2: I'm observing significant reagglomeration of my Pigment Yellow 180 particles after milling. Why is this happening and what's the solution?

A2: Reagglomeration is a sign that the newly created, high-surface-area particles are not adequately stabilized.

  • Causality: As you reduce the particle size, the total surface area of the pigment increases dramatically. This leads to a higher surface energy, making the particles thermodynamically driven to agglomerate to reduce this energy.[7]

  • Solution: The key is to use an effective dispersing agent (or dispersant). A good dispersant will adsorb onto the surface of the pigment particles, creating a barrier that prevents them from sticking together.[8][9] This can be achieved through two primary mechanisms:

    • Steric Stabilization: The dispersant has long polymeric chains that extend into the solvent, creating a physical barrier that keeps particles apart.[8]

    • Electrostatic Stabilization: The dispersant imparts a surface charge to the particles, causing them to repel each other.[8] For non-aqueous systems, which are common for Pigment Yellow 180 applications in plastics and some inks, polymeric dispersants that provide steric stabilization are often most effective.[10] The choice and concentration of the dispersant are critical and are discussed in more detail in Section II.

Q3: The milling chamber is overheating. What are the risks and how can I manage the temperature?

A3: Heat generation is a common side effect of the high energy input during milling.[11]

  • Risks: Excessive heat can alter the properties of your pigment, potentially causing changes in shade or even degradation. It can also affect the viscosity of your slurry and the stability of your dispersant.[11]

  • Solution:

    • Cooling Systems: Most modern bead mills are equipped with a cooling jacket. Ensure that the coolant is flowing at an adequate rate and that the temperature is set appropriately.

    • Reduce Energy Input: If overheating is persistent, you may need to reduce the rotor speed.[11] This will lengthen the milling time required to reach your target particle size, so a balance must be struck.

    • Process Parameters: Consider using a pass-through milling process rather than a recirculation one for better heat dissipation.

Parameter Problem Solution Scientific Rationale
Rotor Speed Particle size too largeIncrease speedIncreases kinetic energy of beads for more effective grinding.[3]
OverheatingDecrease speedReduces energy input and frictional heat generation.[11]
Bead Size Inefficient milling of fine particlesUse smaller beadsIncreases the number of contact points and reduces the gap between beads.[3][4]
Ineffective breakdown of large agglomeratesUse larger beads initiallyLarger beads have higher mass and impact force to break coarse particles.[3]
Slurry Viscosity Mill clogging / inefficient millingAdjust solids loadingOptimizes energy transfer from beads to pigment particles.[6]
Dispersant Reagglomeration after millingAdd or optimize dispersantStabilizes newly formed surfaces by steric or electrostatic repulsion, preventing reagglomeration.[8][9]
Frequently Asked Questions: Ultrasonication

Q1: My pigment dispersion settles quickly after ultrasonication. What am I doing wrong?

A1: This indicates that you are likely only achieving deagglomeration, not true particle size reduction, and that the dispersion is not stable.

  • Causality: Ultrasonication works by creating intense cavitation bubbles in the liquid. The collapse of these bubbles generates high-shear forces that can break apart loose agglomerates.[7][12] However, it is generally less effective than bead milling at breaking down primary pigment crystals. The settling suggests that once the ultrasonic energy is removed, the particles are re-agglomerating due to a lack of stabilization.

  • Solution:

    • Add a Dispersant: As with wet milling, a suitable dispersant is crucial to maintain the particles in a dispersed state after the ultrasonic energy is turned off.[8]

    • Combine with Milling: Ultrasonication is often best used as a complementary technique. For instance, you can use it to pre-disperse the pigment before bead milling or to break up any soft agglomerates that may have formed after milling.[7]

Q2: How do I know if I'm using the right amount of ultrasonic energy?

A2: Finding the optimal sonication parameters requires a systematic approach.

  • Causality: Too little energy will not effectively deagglomerate the pigment. Too much energy can lead to localized overheating, potential degradation of the pigment or dispersant, and can even cause particle attrition that leads to a wider particle size distribution.

  • Solution: Conduct a time and amplitude study. Prepare several samples and sonicate them at a fixed amplitude for varying amounts of time (e.g., 2, 5, 10, 20 minutes). Measure the particle size of each. Then, for the optimal time, vary the amplitude. The goal is to find the point at which further increases in time or amplitude do not result in a significant decrease in particle size. This indicates you have reached the limit of what ultrasonication can achieve for your system.

Ultrasonication_Workflow cluster_prep Sample Preparation cluster_process Ultrasonication Process cluster_analysis Analysis & Outcome Prep Prepare Pigment Slurry (Pigment + Solvent + Dispersant) Sonicate Apply Ultrasonic Energy (Probe Sonicator) Prep->Sonicate Deagglomerate Cavitation breaks up agglomerates Sonicate->Deagglomerate High-shear forces Analyze Measure Particle Size (e.g., DLS) Deagglomerate->Analyze Stable Stable Nanodispersion Analyze->Stable Optimized Dispersant Unstable Reagglomeration/ Settling Analyze->Unstable Insufficient Stabilization

Caption: Workflow for achieving a stable dispersion using ultrasonication.

II. The Critical Role of Dispersants in Preventing Reagglomeration

As highlighted in the troubleshooting sections, successful particle size reduction is intrinsically linked to preventing reagglomeration. This is the primary role of the dispersing agent.

Q1: How do I select the right dispersant for this compound?

A1: The selection depends on your solvent system (aqueous vs. non-aqueous) and the surface chemistry of the pigment.

  • Mechanism: this compound has a complex organic structure with polar groups (benzimidazolone) that can act as anchoring points for dispersant molecules.[2] The dispersant molecule typically has two parts: an "anchor group" that adsorbs to the pigment surface and a "polymeric chain" that extends into the solvent to provide stabilization.

  • For Non-Aqueous Systems (e.g., plastics, solvent-based inks): High molecular weight polymeric dispersants are generally preferred. These provide a thick steric barrier that is very effective in organic solvents. Look for dispersants with anchor groups that have an affinity for the pigment surface.

  • For Aqueous Systems: Dispersants that combine both electrostatic and steric stabilization (electrosteric dispersants) are often the most robust.[13] The choice can be complex, and screening several dispersants is often necessary. A good starting point is to consult the technical data sheets from dispersant manufacturers, who often provide recommendations for specific pigment classes.

Q2: How much dispersant should I use? I've added some, but I still see instability.

A2: The amount of dispersant is critical. Too little will result in incomplete coverage of the pigment particles, while too much can cause its own set of problems.

  • Optimization: The optimal concentration is typically determined by creating a "dispersant demand curve" or a "ladder study."

    • Prepare a series of identical pigment slurries.

    • Add increasing concentrations of the dispersant to each slurry (e.g., 0.5%, 1%, 2%, 4%, 8% active dispersant on pigment solids).

    • Mill each sample under identical conditions.

    • Measure the viscosity and particle size of each resulting dispersion.

  • Interpretation: As you increase the dispersant concentration, you should see a sharp decrease in viscosity. The point at which the viscosity reaches a minimum and then plateaus (or even slightly increases) is the optimal concentration. This corresponds to the point where the pigment surfaces are fully saturated with the dispersant. Using significantly more than this amount can sometimes lead to "depletion flocculation," where free dispersant molecules in the solution cause the pigment particles to aggregate.[13]

Dispersant_Action cluster_before Agglomerated Particles cluster_after Stabilized Particles P1 PY180 P2 PY180 D1 PY180 P3 PY180 D2 PY180 D3 PY180

Caption: Dispersants adsorb to pigment surfaces to prevent reagglomeration.

III. Accurate Particle Size Analysis: Ensuring You're Measuring Correctly

Accurate measurement is key to any particle size reduction project. The two most common techniques for sub-micron particles are Laser Diffraction and Dynamic Light Scattering (DLS).[14]

Frequently Asked Questions: Laser Diffraction

Q1: My laser diffraction results are not repeatable. What could be the cause?

A1: Repeatability issues in laser diffraction often stem from improper sample preparation and measurement settings.

  • Inadequate Dispersion: The sample must be fully dispersed in the solvent within the instrument's measurement cell. If you are introducing a dry powder or a concentrated slurry, it may not be breaking down into primary particles.

    • Solution: Use the instrument's built-in sonication probe to help break up agglomerates during the measurement. Also, ensure you are using a suitable solvent in which the pigment is insoluble but easily wetted. Adding a small amount of the same dispersant used in your formulation to the measurement solvent can also help maintain a stable dispersion.

  • Incorrect Obscuration: Obscuration refers to the amount of laser light that is blocked by the sample.

    • Causality: If the obscuration is too low, you are not measuring a representative number of particles. If it is too high, you can encounter "multiple scattering," where light scattered from one particle is then scattered by another, leading to an underestimation of the particle size.[15]

    • Solution: Aim for the obscuration level recommended by the instrument manufacturer, typically in the 10-20% range.

Frequently Asked Questions: Dynamic Light Scattering (DLS)

Q1: I'm trying to measure my milled pigment with DLS, but the results show a very large size and a high Polydispersity Index (PDI). Why?

A1: DLS is very sensitive to the presence of even a small number of large particles or agglomerates.

  • Causality: DLS measures the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. Larger particles scatter significantly more light than smaller ones, so any residual agglomerates can dominate the signal and skew the results to a larger size. A high PDI (>0.5) indicates a very broad or multimodal size distribution, which is common if agglomerates are present.[16]

  • Solution:

    • Sample Preparation is Key: Your sample for DLS measurement must be dilute and well-dispersed.[15][17][18] A common mistake is to measure a sample that is too concentrated.[15] You should dilute your milled slurry significantly in a filtered solvent.

    • Pre-measurement Sonication: Briefly sonicate the diluted sample in a bath sonicator immediately before placing it in the DLS instrument to break up any loose agglomerates that may have formed during storage or dilution.[18][19]

    • Filtration: If you are still seeing large particles, you can try filtering the diluted sample through a syringe filter (e.g., 0.45 µm or 1 µm) to remove any large, unwanted contaminants or agglomerates.[17] Be aware that this may alter your true particle size distribution if a significant portion of your sample is removed.

Q2: How should I interpret the D(v)10, D(v)50, and D(v)90 values in my particle size report?

A2: These are volume-weighted percentile values that give you a snapshot of your particle size distribution.[20]

  • D(v)50 (Median): This is the median particle size by volume. 50% of the volume of your sample is composed of particles smaller than this value. It's a good measure of the central point of your distribution.[20]

  • D(v)10: 10% of the volume of your sample is composed of particles smaller than this value. This value is sensitive to the presence of very fine particles.

  • D(v)90: 90% of the volume of your sample is composed of particles smaller than this value. This is a crucial parameter as it is very sensitive to the presence of large particles or agglomerates. A high D(v)90 can indicate a problem with your dispersion stability or milling process.[20]

  • Span: The width of the distribution can be calculated as (D(v)90 - D(v)10) / D(v)50. A smaller span indicates a narrower, more uniform particle size distribution, which is generally desirable.

Experimental Protocol: Sample Preparation for DLS Measurement
  • Solvent Preparation: Use a high-purity solvent in which this compound is insoluble (e.g., water with a dispersant, ethanol, or isopropanol). Filter the solvent through a 0.1 or 0.2 µm syringe filter to remove any dust or particulate contaminants.[17]

  • Dilution: Take a small aliquot (e.g., 1-2 drops) of your milled pigment concentrate and add it to a clean vial containing 1-2 mL of the filtered solvent. The resulting suspension should be clear or only slightly hazy.[15][17] Opaque or milky suspensions are too concentrated.[15]

  • Dispersion: Place the capped vial in an ultrasonic bath for 2-5 minutes to break up any soft agglomerates.[18][19]

  • Transfer: Immediately after sonication, use a clean pipette to transfer the sample into a clean cuvette. Ensure no bubbles are present.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to thermally equilibrate for at least 10-15 minutes before starting the measurement.[17]

IV. Concluding Remarks for the Professional

Reducing the particle size of this compound is a multi-faceted challenge that requires a systematic and informed approach. Success hinges on optimizing the interplay between mechanical energy input, colloidal stability, and accurate characterization. Always remember that every component of your formulation—the pigment, the solvent, and the dispersant—interacts to determine the final outcome. Use this guide as a starting point for your investigations, and do not hesitate to perform methodical experiments to find the optimal conditions for your specific application. The principles discussed here provide a robust framework for troubleshooting not just this compound, but a wide range of organic pigments.

V. References

  • Allan Chemical Corporation. (n.d.). How Dispersing Agents Improve Pigment Stability. Retrieved from allanchem.com

  • Z-mixer. (n.d.). Bead Mill Grinding Optimization: Boost Efficiency and Achieve Better Results. Retrieved from z-mixer.com

  • Impact Of Dispersant Chemistry On Pigment Suspension Behavior: Linking Acid Number, Molecular Weight, And Environmental Stability. (n.d.). International Journal of Environmental Sciences.

  • Chemical Instrumentation Facility. (n.d.). A basic guide to particle characterization. Retrieved from cif.iastate.edu

  • Effect of pigment dispersion on coating properties. (2021, March 19). Helios Resins.

  • View of Impact Of Dispersant Chemistry On Pigment Suspension Behavior: Linking Acid Number, Molecular Weight, And Environmental Stability. (n.d.). The American Society of Professionals in Documents.

  • Optimization of Milling Parameters for Low Metal Contamination in Bead Milling Technology. (n.d.). J-Stage.

  • Polymer Chemistry Characterization Lab. (n.d.). Sample preparation: DLS. Retrieved from pcf.cchem.berkeley.edu

  • Entegris. (2019, August 12). DLS Sample Preparation.

  • MDPI. (n.d.). Effect of Dispersing Agents on the Stability of Recycled Paints.

  • Bettersize Instruments. (2024, December 27). Dynamic Light Scattering (DLS) Requirements for Sample Preparation.

  • YesWeLab. (2025, April 3). Particle size distribution curve: analysis and interpretation.

  • Semantic Scholar. (2015, November 24). Recent Progress in Nanoparticle Dispersion Using Bead Mill†.

  • LS Instruments. (n.d.). Experimental Guidelines - DLS Sample Preparation.

  • HORIBA Scientific. (2013, January 17). Particle Size Analysis of Pigments and Inks [Video]. YouTube.

  • National Institutes of Health. (2018, July 25). Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques.

  • Slideshare. (n.d.). Particle Size Analysis of Pigments and Inks | PDF.

  • A Guide to DLS Sample Preparation. (n.d.). ResearchGate.

  • AZoM. (2023, August 4). Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power.

  • AZoM. (n.d.). Particle Size Analysis of Pigments Using Laser Diffraction.

  • Universidade de Lisboa. (n.d.). Evaluation of the parameters of a bead milling process to produce a non-aqueous nanosuspension.

  • Custom Processing Services. (2021, June 3). The Top 8 Toughest Wet Milling Challenges and How to Solve Them.

  • Z-mixer. (n.d.). 15 Common Challenges in Grinding Paint Pigments and How to Solve Them.

  • protocols.io. (2023, October 6). Particle size analysis by laser diffraction V.1.

  • HORIBA. (n.d.). Measuring Organic Pigments with Laser Diffraction.

  • EPFL. (n.d.). Protocol Particle size distribution by laser diffraction (Malvern Master Sizer).

  • Malvern Panalytical. (n.d.). Laser Diffraction Particle Size Analysis.

  • Hielscher Ultrasonics. (n.d.). Ultrasound for Dispersing and Grinding: Paint & Pigments.

  • World Of Chemicals. (2012, November 23). Pigment Yellow 180.

  • European Patent Office. (2023, February 8). This compound, AQUEOUS PIGMENT DISPERSION FOR INK-JET INK, AND AQUEOUS PIGMENT INK.

  • MedChemExpress. (n.d.). This compound.

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180.

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.

  • National Institutes of Health. (n.d.). Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem.

  • ResearchGate. (n.d.). Structure of this compound [Image].

  • MedchemExpress.com. (n.d.). This compound | Fluorescent Dye.

  • Benchchem. (n.d.). CI Pigment Yellow 180.

  • Google Patents. (n.d.). WO2006093940A1 - Preparation of yellow pigments.

  • Ranbar. (n.d.). Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840.

  • ResearchGate. (2025, August 7). Ultrasound assisted organic pigment dispersion: Advantages of ultrasound method over conventional method | Request PDF.

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 180|Benzimidazolone Yellow HG-P.

  • LASCT. (n.d.). Organic pigments.

  • National Institutes of Health. (n.d.). Ultrasound biomicroscopy in pigment dispersion syndrome - PubMed.

  • SpecialChem. (n.d.). Pigment Yellow 180 (Ningbo Precise New Material Technology).

  • Ultrasound biomicroscopy and iris pigment dispersion: A case - control study. (2025, August 6). ResearchGate.

  • Longchang Chemical. (2024, November 7). What are the 15 technical issues of pigments for coatings?.

  • The Spectrum of Pigment Dispersion: A Case Report and Topic Review. (n.d.). Pacific University College of Optometry.

Sources

Overcoming processing challenges with Pigment Yellow 180 in polyolefins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Yellow 180 (P.Y. 180). This guide is designed for researchers, polymer scientists, and process engineers working to incorporate this high-performance benzimidazolone pigment into polyolefin systems such as polyethylene (PE) and polypropylene (PP). As a pigment known for its excellent thermal stability and low-warpage characteristics, P.Y. 180 is a preferred choice for demanding applications.[1][2] However, achieving optimal results requires a nuanced understanding of its interaction with the polymer matrix and processing parameters.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format to address the specific challenges you may encounter during experimentation and production.

Section 1: Dispersion & Color Uniformity

Poor dispersion is the root cause of numerous defects, including color streaks, specks, and reduced color strength.[3][4] Achieving a homogeneous distribution of pigment particles is critical for both aesthetic quality and mechanical performance.

Q1: We are observing specks and color streaks in our injection-molded polypropylene parts. What are the likely causes and how can we resolve this?

A1: Specks and streaks are classic indicators of inadequate pigment dispersion. This means the pigment agglomerates have not been sufficiently broken down and distributed throughout the polymer melt. The issue can typically be traced back to one of three areas: the masterbatch, the processing conditions, or material compatibility.

Causality & Solutions:

  • Masterbatch Quality: The issue may originate before the pigment even reaches your equipment.

    • The "Why": A high-quality masterbatch should have the pigment already well-dispersed in a compatible carrier resin.[5] If the pigment concentration is too high, or if poor-quality dispersing agents were used, the pigment particles can remain clumped together.[6] The carrier resin's Melt Flow Index (MFI) should also be compatible with your base polyolefin to ensure proper mixing.[7]

    • The Fix:

      • Request a Certificate of Analysis (CoA) and Technical Data Sheet (TDS) for your masterbatch, paying close attention to the carrier resin, pigment loading, and any dispersion quality metrics like the Filter Pressure Value (FPV).

      • Consider using a masterbatch with a lower pigment concentration or one that utilizes a wax-based dispersing aid, which can improve pigment wetting.[8][9]

  • Processing Parameters: Your equipment settings are crucial for providing the necessary shear to break down agglomerates.

    • The "Why": Dispersion is a function of shear stress and time. Insufficient back pressure, low screw speed, or an incorrect melt temperature can fail to generate the energy required for deagglomeration.[7][10]

    • The Fix:

      • Increase Back Pressure: Gradually increase back pressure (e.g., in 50-100 psi increments) to improve mixing intensity. A general recommendation is a maximum of 300 psi.[7]

      • Optimize Melt Temperature: A higher melt temperature reduces the viscosity of the polyolefin, which can improve pigment wetting.[11] However, you must stay within the thermal stability limits of both the polymer and P.Y. 180 (approx. 290°C).[1][12][13]

      • Adjust Screw Speed: A slower screw speed increases the residence time of the material in the barrel, allowing for more thorough mixing.[7]

  • Equipment & Screw Design:

    • The "Why": A general-purpose screw may not provide the necessary shear for dispersing fine organic pigments. A screw with a longer mixing zone or specialized mixing elements (e.g., Maddock or pineapple mixers) is more effective.

    • The Fix: If this is a persistent issue, evaluate your screw design. A consultation with your equipment manufacturer may be necessary to optimize for color dispersion.

Section 2: Thermal Stability & Color Shift

Pigment Yellow 180 is valued for its high heat resistance, which is essential for processing polyolefins at temperatures between 180°C and 280°C.[5] However, color shifts can still occur if processing conditions are not carefully controlled.

Q2: Our final product has a duller, slightly brownish hue compared to the target color. Is this a thermal degradation issue with P.Y. 180?

A2: While P.Y. 180 has excellent thermal stability up to 290°C in polyolefins, a color shift towards brown can indicate thermal stress.[12][13][14] This may not be outright degradation but could be a subtle change influenced by excessive temperature, prolonged residence time, or interaction with other additives.

Troubleshooting Protocol:

  • Verify Processing Temperature: Ensure your barrel temperature profile is not exceeding 290°C. Remember that the actual melt temperature can be higher than the setpoint due to shear heating. Use a calibrated pyrometer to measure the melt temperature at the nozzle.

  • Minimize Residence Time: Long residence times, even at acceptable temperatures, can lead to thermal stress. Check for:

    • Oversized Machine: Using a machine with a shot size capacity much larger than the part volume will increase the time the material spends at high temperatures.

    • Hot Runner System: Dead spots or poorly designed manifolds in a hot runner system can trap material, leading to degradation over time. Purge the system with natural resin to see if the issue clears.

  • Evaluate Additives: Certain additives can interact with pigments at high temperatures.[15] For instance, some antioxidants or flame retardants may have a negative synergistic effect. Try running a trial with only the base resin and the P.Y. 180 masterbatch to isolate the variable.

  • Rule out Contamination: Ensure the hopper, dryer, and screw are thoroughly cleaned. Contamination from a previous run with a less stable pigment (e.g., a diarylide yellow) or a different polymer can cause discoloration.

Troubleshooting Workflow for Poor Dispersion

This diagram outlines the logical steps to diagnose and solve dispersion-related issues.

Dispersion_Troubleshooting A Observe Defect (Specks, Streaks, Low Color Strength) B Step 1: Analyze Masterbatch A->B C Check CoA/TDS: - Carrier Resin MFI - Pigment Loading - FPV Data B->C Data Review D Consult Supplier: Request higher quality or different formulation B->D Action E Step 2: Optimize Processing C->E If masterbatch is OK L Problem Resolved D->L F Increase Back Pressure (Improves mixing) E->F G Adjust Melt Temp (Reduces viscosity) E->G H Reduce Screw Speed (Increases residence time) E->H F->L G->L I Step 3: Evaluate Hardware H->I If processing changes fail H->L J Is screw design adequate for color dispersion? I->J K Consider screw with enhanced mixing elements J->K M Problem Persists J->M If 'Yes' K->L

Caption: A logical workflow for diagnosing the root cause of poor pigment dispersion.

Section 3: Dimensional Stability (Warpage & Shrinkage)

Semi-crystalline polymers like PE and PP are prone to shrinkage and warpage.[16] While P.Y. 180 is specifically noted for its low-warping tendencies, the addition of any particulate can influence the polymer's crystallization behavior.[13][14]

Q3: We switched to P.Y. 180 from an inorganic yellow and are seeing unexpected warpage in our HDPE crates. Why is this happening?

A3: This is a fascinating and complex issue rooted in polymer physics. The warpage is likely due to changes in the crystallization kinetics of the HDPE, influenced by the organic pigment.

Mechanistic Explanation:

Organic pigments, due to their fine particle size and surface chemistry, can act as nucleating agents.[17][18][19] This means they provide sites for the polymer chains to begin arranging themselves into crystalline structures. This can lead to:

  • Increased Crystallization Temperature: The polymer begins to solidify earlier in the cooling cycle.

  • Faster Crystallization Rate: More small crystals form quickly, rather than fewer large crystals growing slowly.

Warpage occurs when there is differential shrinkage—meaning one area of the part shrinks more or faster than another.[16] The pigment's nucleating effect can create non-uniformities in the crystal structure, especially in parts with varying wall thicknesses or complex geometries, leading to internal stresses that manifest as warpage.[17]

Corrective Actions:

  • Processing Adjustments: The goal is to control the cooling rate.

    • Mold Temperature: Increasing the mold temperature allows the polymer chains more time to relax before solidification, reducing molded-in stress.

    • Holding Pressure & Time: Increase the holding pressure and time to pack more material into the mold, compensating for shrinkage as the part cools.

  • Pigment Concentration: Ensure you are not using a higher concentration of P.Y. 180 than necessary. Higher pigment loading can amplify the nucleation effect.

  • Consider a Nucleating/Clarifying Agent: In some cases, adding a separate nucleating agent to the formulation can "level" the crystallization behavior across different colors, making the process more consistent regardless of the pigment used.[20]

Factors Influencing Warpage in Pigmented Polyolefins

Warpage_Factors Warpage Warpage (Differential Shrinkage) Pigment Pigment Properties (P.Y. 180) Warpage->Pigment Polymer Polyolefin Properties (PE/PP) Warpage->Polymer Processing Processing Conditions Warpage->Processing Geometry Part Geometry Warpage->Geometry Nucleation Acts as Nucleating Agent Pigment->Nucleation Cooling Cooling Rate Processing->Cooling Pressure Packing & Holding Pressure Processing->Pressure Thickness Wall Thickness Variation Geometry->Thickness Crystallization Alters Crystallization Rate & Temperature Nucleation->Crystallization Crystallization->Warpage Cooling->Crystallization Pressure->Warpage Thickness->Cooling

Caption: Interplay of factors contributing to warpage in pigmented semi-crystalline polymers.

Section 4: Experimental Protocols

Protocol 1: Heat Stability Evaluation in Polyolefins

Objective: To determine the practical heat stability of a P.Y. 180 masterbatch in a specific polyolefin resin.

Methodology:

  • Preparation: Dry the base polyolefin resin and the masterbatch according to supplier recommendations to prevent hydrolysis-related defects.

  • Compounding: Prepare several small batches of colored resin (e.g., 1000g each) at a fixed concentration (e.g., 2% masterbatch).

  • Injection Molding:

    • Set the initial barrel temperature profile to a standard, safe setting for the polymer (e.g., 220°C for PP).

    • Purge the machine thoroughly with the test material.

    • Mold several standard color chips and label them as the "Control."

    • Increase the barrel temperature profile in 10°C increments (e.g., 230°C, 240°C, 250°C... up to 290°C).

    • At each temperature setting, allow the machine to stabilize for 15 minutes, then mold and label a new set of color chips.

  • Analysis:

    • Visually compare the color chips molded at each temperature against the control.

    • For quantitative analysis, use a spectrophotometer to measure the CIELAB color values (L, a, b*) of each chip.

    • Calculate the color difference (ΔE2000) between each sample and the control. A ΔE of >1.0 is typically considered a noticeable difference.

    • The highest temperature before a significant color shift occurs is the practical heat stability limit for that specific formulation and residence time.

Section 5: Data & Reference Tables

Table 1: Typical Properties of Pigment Yellow 180 for Polyolefin Applications

PropertyValueSignificance in Polyolefin Processing
Chemical Class Benzimidazolone[13]Provides excellent thermal and light stability.
Heat Resistance (HDPE) ~290°C[12][14]Suitable for most PE and PP processing without degradation.
Light Fastness (Full Shade) 7-8 (on 1-8 Blue Wool Scale)[1]Excellent resistance to fading in end-use applications.
Migration Resistance 5 (on 1-5 scale)[12]Pigment will not bleed or bloom to the surface of the part.
Specific Surface Area ~24 m²/g[12][14]A higher surface area requires more energy for proper wetting and dispersion.
Oil Absorption 25-35 g/100g [12]Indicates the amount of vehicle (resin/wetting agent) needed to wet out the pigment.

Table 2: Troubleshooting Guide for Common P.Y. 180 Issues

IssuePotential CauseRecommended Solution(s)
Color Streaks / Specks Poor DispersionIncrease back pressure; optimize melt temperature; verify masterbatch quality.[3][7]
Low Color Strength Incomplete DeagglomerationImprove mixing via processing adjustments; use a dispersing aid.[21][22]
Brownish Color Shift Thermal StressVerify melt temperature is <290°C; reduce barrel residence time.[10]
Warpage / Distortion Pigment-induced NucleationIncrease mold temperature; increase holding pressure/time; check pigment loading.[16][20]
Filter Pack Clogging Large AgglomeratesPre-screen masterbatch; improve dispersion in the extruder to break down particles.[6]
References
  • PIGMENT YELLOW 180 – Introduction and Application. (n.d.). Crownsu. Retrieved from [Link]

  • Pigment Yellow 180 - SY Chemical Co., Ltd. (n.d.). SY Chemical. Retrieved from [Link]

  • The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE) - NPL Publications. (n.d.). NPL. Retrieved from [Link]

  • Impact of Pigments on the Dimensional Stability of Plastics. (n.d.). Sun Chemical. Retrieved from [Link]

  • Pigment yellow 180-Corimax Yellow HG - Zeya Chemicals. (n.d.). Zeya Chemicals. Retrieved from [Link]

  • Pigment Yellow 180|Benzimidazolone Yellow HG-P - Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Epsilon Chemical. Retrieved from [Link]

  • POLYMER PROCESSING-WARPAGE DURING INJECTION MOLDING - 2017 ERP System. (n.d.). ERP-Help.com. Retrieved from [Link]

  • The influence of pigments and additives on the crystallisation and warpage behaviour of polyethylenes - Loughborough University Research Repository. (2013). Loughborough University. Retrieved from [Link]

  • Pigment Yellow 180. (2012). World Dye Variety. Retrieved from [Link]

  • Guide to color troubleshooting - Plastics Today. (n.d.). Plastics Today. Retrieved from [Link]

  • US7087668B2 - Dispersion of pigments in polyolefins - Google Patents. (n.d.). Google Patents.
  • Common mistakes in using pigments & How to fix them - VICHEM. (2025). Vichem. Retrieved from [Link]

  • Influence of Pigments on Crystallisation, Shrinkage, and Mechanical Properties of LDPE, HDPE, and PP - AIP Publishing. (n.d.). AIP Publishing. Retrieved from [Link]

  • Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products - US Masterbatch. (2023). US Masterbatch. Retrieved from [Link]

  • Causes and solutions of nine common problems in Color Masterbatch - Polyethylene Wax. (n.d.). Qingdao Sainuo. Retrieved from [Link]

  • Solutions for Plastic Parts Color Unevenness - Zhongde. (2023). Zhongde. Retrieved from [Link]

  • Pigment Yellow 180 - TECMOS. (n.d.). TECMOS. Retrieved from [Link]

  • Pigment yellow 180 TDS - Zeya Chemicals. (n.d.). Zeya Chemicals. Retrieved from [Link]

  • Polyether-based waterborne synergists: effect of polymer topologies on pigment dispersion. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Colortherm Yellow Heat Stability - Lanxess. (n.d.). Lanxess. Retrieved from [Link]

  • Ways to improve tinting color strength of organic pigments - Knowledge - Sinoever. (2022). Sinoever. Retrieved from [Link]

  • US3360497A - Polyolefin pigment dispersion - Google Patents. (n.d.). Google Patents.
  • How to improve the fastness of Pigment Red and Pigment Yellow! (n.d.). Caison Color. Retrieved from [Link]

  • How do I remove the pigments of polymers? - ResearchGate. (2023). ResearchGate. Retrieved from [Link]

  • Effect of Additives on Coloring Plastics - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023). MDPI. Retrieved from [Link]

  • Introduction to Additives, Part 4: Dispersants | 2021-12-14 | PCI Magazine. (2021). PCI Magazine. Retrieved from [Link]

  • CN101014647B - Pigment preparation for colouring polymers - Google Patents. (n.d.). Google Patents.
  • Coloration of Plastics, with special reference to Polyolefins - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - ResearchGate. (2023). ResearchGate. Retrieved from [Link]

  • Challenges in formulating effective polyolefin compounds for a range of applications. (n.d.). Compounding World. Retrieved from [Link]

  • How to Improve the Fastness Properties of Pigment Printed Cotton Fabric - Textile Blog. (2020). Textile Blog. Retrieved from [Link]

  • Workhorse pigments for food contact plastics. (n.d.). Compounding World. Retrieved from [Link]

  • Painting that yellow was awful, any tips on how to paint yellow better? : r/minipainting. (2024). Reddit. Retrieved from [Link]

  • Yellow masterbatch - POLYFILL. (n.d.). Polyfill. Retrieved from [Link]

  • Material Safety Data Sheet Pigment Yellow 180 - baoxu chemical. (n.d.). Baoxu Chemical. Retrieved from [Link]

  • PP Yellow Masterbatch - Composition and Applications - US Masterbatch. (2025). US Masterbatch. Retrieved from [Link]

  • Bright and Bold - The Applications and Benefits of Yellow Masterbatch in Colorful Plastic Products. (2025). Medium. Retrieved from [Link]

  • Color masterbatches for polyamide 6 fibers. Optimization of compounding and spinning processes. Physical-chemical characterizati - CORE. (2014). CORE. Retrieved from [Link]

  • How is the Production Process of color masterbatch? - MASKA GLOBAL. (2022). Maska Global. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Lightfastness of Coatings with Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Yellow 180 (PY 180). This guide is designed for researchers, scientists, and formulation chemists to diagnose and resolve lightfastness challenges encountered during the development of coatings containing this high-performance benzimidazolone pigment. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower your formulation decisions.

Troubleshooting Guide: Experimental Workflows

This section addresses specific issues you may encounter in the laboratory, offering structured experimental plans to identify and solve the problem.

Q1: My coating with PY 180 is showing significant color fade (high ΔE) after accelerated weathering. How can I systematically improve its durability?*

A1: Initial Diagnosis and Stabilization Strategy

Significant color fade under UV exposure indicates that the pigment and/or the surrounding binder matrix is undergoing photodegradation.[1][2] PY 180, while having generally good lightfastness for an organic pigment, can be vulnerable in demanding applications or in certain binder systems.[3][4][5] The most effective countermeasure is the incorporation of a light stabilizer package, typically a synergistic combination of a UV Absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).[6][7][8]

A UVA acts as a primary shield, absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can reach the pigment or binder.[1][9] A HALS functions as a radical scavenger; it intercepts and neutralizes the highly reactive free radicals that are formed during photo-oxidation, preventing them from attacking the pigment and polymer backbone.[10][11][12] This dual-action approach provides comprehensive protection.[7][13]

Experimental Workflow: Optimizing a Light Stabilizer Package

This protocol outlines a systematic approach to selecting and optimizing a UVA/HALS package for your PY 180-based coating.

Objective: To determine the most effective concentration and combination of UVA and HALS to minimize color change (ΔE*) in a PY 180 coating under accelerated weathering.

Materials:

  • Your baseline PY 180 coating formulation (control)

  • UV Absorber (e.g., a benzotriazole-class UVA like Tinuvin 384-2 or equivalent)[14]

  • Hindered Amine Light Stabilizer (e.g., a liquid HALS like Tinuvin 292 or equivalent)[8]

  • Test substrates (e.g., Q-Panels)

  • Accelerated weathering chamber (e.g., QUV)

  • Spectrocolorimeter for CIE Lab* measurements

Step-by-Step Protocol:

  • Establish a Control: Prepare a batch of your standard coating formulation containing PY 180 without any additional light stabilizers. This will be your "Control" (Formulation A).

  • Prepare Test Formulations: Create a ladder study by preparing four additional batches of your coating. The addition levels of UVA and HALS are typically calculated based on the binder solids content.

    • Formulation B (UVA only): Add 1.0% UVA.

    • Formulation C (HALS only): Add 0.5% HALS.

    • Formulation D (UVA + HALS Combination 1): Add 1.0% UVA and 0.5% HALS.

    • Formulation E (UVA + HALS Combination 2): Add 1.5% UVA and 0.75% HALS.

    • Scientist's Note: The ratio of UVA to HALS is often started at 2:1, but the optimal ratio can vary depending on the binder system and the specific stabilizers used.

  • Sample Preparation:

    • Thoroughly mix each formulation to ensure uniform distribution of the additives.

    • Apply each coating to a standardized test panel at a consistent dry film thickness (DFT). DFT is critical as UVAs require a certain path length to be effective.[6]

    • Cure all panels according to your standard procedure.

  • Initial Measurement (T=0): Before exposure, use a spectrocolorimeter to measure the CIE Lab* values of a designated area on each panel. This is your baseline color reading.

  • Accelerated Weathering:

    • Place the panels in an accelerated weathering chamber (e.g., QUV with UVA-340 lamps to simulate sunlight).

    • Follow a standard cycle, such as ASTM G154, for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Data Collection and Analysis:

    • At regular intervals (e.g., every 250 hours), remove the panels and re-measure the Lab* values at the same designated area.

    • Calculate the total color difference (ΔE) for each formulation at each interval using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].

    • Also, visually assess for other signs of degradation like loss of gloss or chalking.[2]

Data Presentation and Interpretation

Summarize your quantitative results in a table for clear comparison.

FormulationStabilizer PackageΔE* (500 hrs)ΔE* (1000 hrs)Visual Observations
A (Control) None8.515.2Severe fading, loss of gloss
B (UVA only) 1.0% UVA5.19.8Moderate fading
C (HALS only) 0.5% HALS6.211.5Moderate fading, slight chalking
D (Synergy 1) 1.0% UVA + 0.5% HALS2.3 4.1 Excellent color retention
E (Synergy 2) 1.5% UVA + 0.75% HALS1.9 3.5 Superior color retention

Hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q2: What is the inherent lightfastness of Pigment Yellow 180?

PY 180 is a benzimidazolone azo pigment generally known for good performance.[15][16] Its lightfastness is typically rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is outstanding. Most technical data sheets rate PY 180 between a 6 and 7 on the BWS, depending on the specific grade, particle size, and testing conditions (full shade vs. tint with TiO₂).[3][4][5][17] While this is good for an organic yellow, it may not be sufficient for highly demanding applications like automotive coatings or long-life architectural paints without stabilization.

Q3: How do UV Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) work?

This is best explained by visualizing their distinct but complementary mechanisms of action.

G cluster_0 Coating Surface cluster_1 Coating Bulk UV UV Radiation (Sunlight) UVA UV Absorber (UVA) UV->UVA Absorbed Polymer Pigment / Binder UV->Polymer Attacks Heat Harmless Heat UVA->Heat Dissipated as HALS HALS HALS->Polymer Protects Radicals Free Radicals (R•, ROO•) Polymer->Radicals Generates Radicals->HALS Scavenged by Radicals->Polymer Chain Reaction Degradation Degradation (Fading, Cracking) Radicals->Degradation Leads to caption Fig 1. Synergistic protection mechanism of UVA and HALS.

Sources

Modifying the surface of Pigment Yellow 180 for improved compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pigment Yellow 180 Surface Modification

Welcome to the technical support center for Pigment Yellow 180 (PY180). This guide is designed for researchers and formulation scientists encountering compatibility challenges with this high-performance organic pigment. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is Pigment Yellow 180 and why is it so widely used?

Pigment Yellow 180, a benzimidazolone disazo pigment (C.I. 21290), is a high-performance organic pigment known for its greenish-yellow shade, high color strength, and excellent fastness properties.[1][2][3] Its chemical formula is C₃₆H₃₂N₁₀O₈.[1][4] It is widely used in demanding applications such as plastics (PVC, Polyolefins, ABS), printing inks, and coatings due to its exceptional heat stability (up to 290-300°C in some polymers), lightfastness, and migration resistance.[5][6][7][8]

Q2: If PY180 is a "high-performance" pigment, why does its surface need to be modified?

While PY180 has excellent intrinsic properties, its performance in a final product is critically dependent on its dispersion and compatibility within the application medium (e.g., a polymer or ink vehicle).[9][10] The surface of an untreated organic pigment is often not optimized for every system.[11] Key issues that necessitate surface modification include:

  • Poor Dispersion: The primary pigment particles tend to stick together, forming agglomerates. This leads to lower color strength, poor gloss, and potential mechanical failure points in plastics.[12][13]

  • Incompatibility: The inherent surface energy and polarity of PY180 may not match that of the surrounding matrix. This is especially true when incorporating a hydrophobic pigment into a water-based system.[11]

  • Flocculation: Even if initially dispersed, particles can re-agglomerate over time, leading to viscosity changes and color shifts.[5][12]

  • Rheological Issues: Poorly dispersed pigments can lead to high viscosity in liquid formulations, making processing difficult.[12][14]

Surface modification aims to alter the pigment's surface chemistry to overcome these interfacial challenges, ensuring the pigment's full potential is realized.[14][15]

Troubleshooting Guide: Common Compatibility & Dispersion Issues

Problem 1: Poor dispersion and low color strength in non-polar plastics (e.g., Polypropylene, Polyethylene).

Cause: The surface of PY180 can be relatively polar compared to non-polar polyolefin matrices. This mismatch in surface energy leads to strong pigment-pigment interactions (agglomeration) rather than favorable pigment-polymer interactions, resulting in poor dispersion.

Solution: Apply a hydrophobic surface treatment to the pigment to improve its compatibility with the non-polar polymer. Rosin treatment is a classic and effective method for this purpose.[11]

This protocol describes a method to coat PY180 particles with a rosin derivative, making their surface more organophilic.

  • Preparation: In a reaction vessel, disperse 100g of untreated Pigment Yellow 180 into 1L of deionized water with high-speed stirring to form a slurry.

  • Rosin Saponification: In a separate beaker, dissolve 5-10g of gum rosin into 100mL of water containing a stoichiometric amount of sodium hydroxide (NaOH) to saponify the rosin, creating a soluble sodium resinate solution. Gentle heating may be required.

  • Precipitation: Slowly add the sodium resinate solution to the pigment slurry while maintaining vigorous stirring. Stir for 30 minutes to ensure uniform adsorption of the resinate onto the pigment surface.

  • Fixing the Coating: While stirring, slowly add a dilute solution of a divalent metal salt, such as calcium chloride (CaCl₂), to precipitate the water-insoluble calcium resinate onto the pigment surface. The amount should be stoichiometric to the sodium resinate.

  • Isolation & Drying: After stirring for an additional hour, filter the treated pigment. Wash thoroughly with deionized water until the filtrate is neutral and free of excess salts. Dry the pigment in an oven at 60-80°C.

  • Validation: The success of the treatment can be qualitatively assessed by observing the dispersion of the treated pigment in a non-polar solvent like mineral spirits versus an untreated control. The treated pigment should wet and disperse more easily.

ParameterRecommended RangePurpose
Rosin Loading5-10% (w/w vs. pigment)Balances compatibility and cost.
Treatment Temperature25-50°CEnsures adequate reaction kinetics without pigment degradation.
pH Control7-9 during precipitationOptimizes the precipitation of the metal resinate.
Stirring Speed>500 RPMCritical for uniform coating and preventing agglomeration.
Problem 2: Flocculation and viscosity instability in water-based ink formulations.

Cause: The hydrophobic surface of standard PY180 is inherently incompatible with aqueous systems, leading to poor wetting and a tendency to flocculate.[11] This results in color shifts, loss of gloss, and an undesirable increase in viscosity over time.

Solution: Modify the pigment surface to make it more hydrophilic. This can be achieved by adsorbing a suitable surfactant or by encapsulating the pigment with a water-soluble polymer.[15][16]

Caption: Decision workflow for modifying PY180 for aqueous systems.

This protocol uses a non-ionic surfactant to create a steric barrier around the pigment particles, preventing them from re-agglomerating in an aqueous medium.

  • Dispersant Selection: Choose a non-ionic surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB), typically in the range of 10-15 for promoting water dispersibility. Alcohol ethoxylates are a common choice.

  • Slurry Formation: Create a concentrated slurry of Pigment Yellow 180 in deionized water (e.g., 30% pigment by weight).

  • Surfactant Addition: While stirring the slurry at a moderate speed, add the selected non-ionic surfactant. The typical dosage is 2-5% active surfactant based on the pigment weight.

  • Homogenization: Allow the mixture to stir for 1-2 hours to ensure complete adsorption of the surfactant onto the pigment surface. For optimal results, process the slurry using a high-shear mixer or bead mill.

  • Validation: The stability of the resulting dispersion can be tested by letting a diluted sample stand for 24 hours. A stable dispersion will show minimal settling compared to an untreated control. Hegman gauge readings can be used to quantify the degree of dispersion.[12]

Advanced Troubleshooting & FAQs

Q3: My application involves high-temperature processing of engineering plastics. How can I create a more robust surface modification?

For high-performance applications requiring maximum thermal and chemical stability, polymer grafting is a superior approach to simple adsorption.[17][18] This involves covalently bonding polymer chains directly to the pigment surface. The "grafting-from" approach provides a dense, robust polymer layer that is highly resistant to desorption.

Grafting_From_Workflow A 1. Surface Activation (e.g., Plasma or Chemical Treatment) B 2. Immobilization of Initiator (e.g., Silane Coupling Agent with Initiating Group) A->B Introduce reactive sites C 3. Polymerization (e.g., ATRP, RAFT) B->C Add monomer & catalyst D 4. Grafted PY180 (Covalently bonded polymer chains) C->D Polymer chains grow from surface

Caption: "Grafting-From" process for robust surface modification of PY180.

This technique is complex and requires expertise in polymer chemistry but yields exceptionally stable pigments. The grafted polymer can be specifically designed to be compatible with the target engineering plastic (e.g., grafting polystyrene chains for compatibility in ABS).[19][20]

Q4: How do I characterize the modified pigment surface to confirm the success of my experiment?

Verifying your surface modification is a critical step. A combination of techniques should be used:

Characterization TechniqueInformation Gained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of new functional groups from the modifier (e.g., ester carbonyls from rosin, C-O-C ether linkages from ethoxylated surfactants) on the pigment surface.[21]
Scanning Electron Microscopy (SEM) Visualizes changes in particle morphology and the state of agglomeration. A well-modified pigment should appear less agglomerated.[21]
Contact Angle Measurement Quantifies the change in surface energy. A successful hydrophobic treatment will increase the water contact angle, while a hydrophilic treatment will decrease it.
Thermogravimetric Analysis (TGA) Determines the amount of modifier applied to the surface by measuring the weight loss at temperatures where the organic modifier decomposes but the pigment is stable.
Particle Size Analysis (e.g., Dynamic Light Scattering) Measures the particle size distribution in a liquid dispersion. Successful modification should result in a smaller average particle size and a narrower distribution.[12]
Q5: Can surface modification negatively impact the pigment's properties?

Yes, if not performed correctly. Potential issues include:

  • Color Shift: Excessive treatment or high temperatures can sometimes alter the pigment's crystal structure, leading to a change in hue.[21][22]

  • Reduced Lightfastness: Some organic modifiers may be less stable to UV radiation than the pigment itself, potentially leading to faster degradation.

  • Over-treatment: Applying too thick a coating can effectively "dull" the pigment, reducing its color strength and brightness.

It is crucial to carefully control the amount of modifier and the reaction conditions, and to validate the performance of the modified pigment against an untreated control.[7]

References

  • How are organic pigments modified? - Industry News - Hangzhou Shine Chemicals Co.,Ltd. 15

  • What Approaches Could Be Applied to the Modification of Organic Pigments? - KingChroma. 16

  • Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem - NIH. 4

  • Pigment Yellow 180. 1

  • Pigment Yellow 180, PY180 TDS. 23

  • What Approaches Could Be Applied to the Modification of Organic Pigments? - KingChroma. 24

  • Surface Treatment of Pigments - Lankem. 11

  • Pigment Yellow 180 - SY Chemical Co., Ltd. 5

  • DuraPrint®3180J Pigment Yellow 180 - Fineland Chem. 6

  • China Pigment Yellow 180 Technical Data Sheet Manufacturers and Factory, Suppliers. 2

  • Surface Modified and Rheologically Improved Organic Pigments | PCI Magazine. 14

  • Fast Yellow 180|CAS No.77804-81-0 - Xcolor Pigment. 3

  • Pigment yellow 180 TDS - Zeya Chemicals. 25

  • PIGMENT YELLOW 180. 7

  • Pigment Yellow 180 for Plastics and Ink - Hengyi Technology. 9

  • What are the applications and preparations of Pigment Yellow 180? - FAQ - Guidechem. 10

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. 22

  • PIGMENT YELLOW 180 – Introduction and Application. 8

  • Pigment Dispersion II, Testing - American Coatings Association. 12

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill. 13

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - ResearchGate. 26

  • Polymer Grafting and its chemical reactions - PubMed. 17

  • (PDF) Polymer Grafting and its chemical reactions - ResearchGate. 18

  • Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC - NIH. 19

  • How Does Grafting Work In Copolymers? - Chemistry For Everyone - YouTube. 20

Sources

Validation & Comparative

A Comparative Guide to C.I. Pigment Yellow 180 and C.I. Pigment Yellow 181 for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of high-performance organic pigments, the benzimidazolone class stands out for its exceptional durability, offering formulations in plastics, inks, and coatings superior resistance to heat, light, and chemical degradation. Within this esteemed category, C.I. Pigment Yellow 180 and C.I. Pigment Yellow 181 are two prominent members, often considered for similar applications yet possessing distinct characteristics that merit a detailed comparison. This guide provides an in-depth analysis of these two pigments, grounded in their chemical nature and supported by comparative performance data, to assist researchers, scientists, and formulation chemists in making informed selection decisions.

Introduction to the Benzimidazolone Yellows: PY 180 & PY 181

Both Pigment Yellow 180 (PY 180) and Pigment Yellow 181 (PY 181) belong to the benzimidazolone chemical family, which is renowned for its robust molecular structure. This structure imparts the high thermal stability and lightfastness these pigments are known for. However, a key differentiator lies in their specific azo chemistry. PY 180 is a disazo pigment, which contributes to its distinct greenish-yellow hue and specific performance attributes. In contrast, PY 181 is a monoazo pigment, resulting in a reddish-yellow shade.[1][2] This fundamental structural difference is the primary determinant of their varied coloristic and performance profiles.

Chemical and Physical Properties: A Molecular Snapshot

A foundational understanding of the key chemical and physical identifiers for each pigment is crucial for any formulation scientist.

PropertyThis compoundC.I. Pigment Yellow 181
C.I. Name Pigment Yellow 180Pigment Yellow 181
C.I. Number 2129011777
CAS Number 77804-81-074441-05-7
Chemical Class Disazo BenzimidazoloneMonoazo Benzimidazolone
Molecular Formula C₃₆H₃₂N₁₀O₈C₂₅H₂₁N₇O₅
Molecular Weight 732.7 g/mol 499.48 g/mol
Typical Shade Greenish YellowReddish Yellow
Chemical Structures

The distinct molecular architectures of PY 180 and PY 181 are visualized below. The disazo nature of PY 180, with its larger molecular structure, and the monoazo composition of PY 181 are clearly depicted.

PY180_Structure cluster_PY180 PY180 This compound (Disazo Benzimidazolone) img_py180

Caption: Chemical Structure of this compound.

PY181_Structure cluster_PY181 PY181 C.I. Pigment Yellow 181 (Monoazo Benzimidazolone) img_py181

Caption: Chemical Structure of C.I. Pigment Yellow 181.

Comparative Performance Analysis

The selection of a pigment is predominantly driven by its performance in the target application. This section provides a head-to-head comparison of PY 180 and PY 181 across key performance metrics.

Coloristic Properties

The most apparent difference between the two pigments is their shade. PY 180 offers a strong, semi-transparent greenish-yellow color.[3][4][5] In contrast, PY 181 provides a reddish-yellow hue.[3] This makes them suitable for different color space requirements. PY 180 is often used where a clean, greenish-yellow is desired, while PY 181 is selected for warmer, more reddish-yellow formulations.

Heat Stability

Both pigments exhibit excellent heat stability, a hallmark of the benzimidazolone class, making them highly suitable for high-temperature processing applications such as in engineering plastics.

  • This compound: Demonstrates heat resistance up to 290°C in High-Density Polyethylene (HDPE).[4][6][7] Some sources indicate stability up to 300°C.[2] It is noted for not causing dimensional deformation (warpage) in polyolefins.[3][4]

  • C.I. Pigment Yellow 181: Also boasts excellent thermal stability, with reported heat resistance up to 300°C.[8] It is particularly recommended for resins processed at high temperatures like polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyethylene (PE).[8]

In direct comparisons, their heat stability is often described as being on a similar, high level.[3][4]

Lightfastness

Lightfastness, the resistance to color change upon exposure to light, is a critical parameter for durable applications.

  • This compound: Generally exhibits very good lightfastness. On the Blue Wool Scale (ranging from 1 for very poor to 8 for outstanding), it typically scores a 6-7.[3][4][6]

  • C.I. Pigment Yellow 181: While having good lightfastness, it is consistently reported to be lower than that of PY 180.[3][4] Its lightfastness rating is often cited as 7-8 on the Blue Wool scale, which seems contradictory to the direct comparisons stating PY 180 is better. This may depend on the specific grade and application.

The superior lightfastness of PY 180 is a key advantage in applications requiring high outdoor durability.

Solvent and Chemical Resistance

Both pigments offer excellent resistance to a wide range of solvents and chemicals, which is crucial for their use in inks and coatings where they come into contact with various vehicles and additives. They generally show excellent resistance to water, acids, and alkalis. PY 180 is noted for its good dispersion and flocculation stability in solvent-based and water-based ink systems.[3][4] Both pigments exhibit excellent migration resistance in plasticized PVC.[6][7]

Summary of Performance Properties
Performance MetricThis compoundC.I. Pigment Yellow 181Key Observations
Shade Greenish YellowReddish YellowPrimary visual differentiator.
Heat Stability (HDPE) ~290-300°C~300°CBoth are excellent and comparable.
Lightfastness (Blue Wool Scale) 6-77-8 (some sources suggest lower than PY 180)PY 180 is generally considered to have better lightfastness.
Migration Resistance (PVC) Excellent (No migration)Excellent (No migration)Both are highly suitable for plasticized PVC.
Solvent Resistance ExcellentExcellentBoth show robust performance in various solvents.
Weather Fastness GoodModeratePY 180 is often preferred for outdoor applications.

Application Areas: Where They Excel

The distinct performance profiles of PY 180 and PY 181 lead to their preference in different, though sometimes overlapping, application areas.

This compound is highly recommended for:
  • Plastics: Especially in polyolefins (PE, PP), PVC, ABS, and other engineering plastics where high heat stability and non-warping characteristics are essential.[3][4][6] Its superior lightfastness also makes it a good choice for durable plastic goods.

  • High-End Printing Inks: Including solvent-based and water-based packaging inks, and metal decorative inks, due to its good dispersibility, flocculation stability, and high color strength.[3][4]

C.I. Pigment Yellow 181 is a strong candidate for:
  • Plastics: Widely used for coloring polyolefins and engineering plastics like PS and ABS that undergo high-temperature processing.[8]

  • Fibers: It is also utilized for the spin dyeing of viscose fibers.[8]

  • Coatings: While suitable for coatings, its use may be more limited compared to other pigments in a similar color space.[8]

The choice between the two often comes down to the specific shade requirement and the necessary degree of lightfastness for the final product.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of performance claims, standardized testing methodologies are imperative. Below are outlines of the key experimental protocols used to evaluate the properties discussed.

Lightfastness Testing (ISO 105-B02)

The causality behind this experimental choice is to simulate the fading effect of sunlight on a material over its lifespan in an accelerated manner. The ISO 105-B02 standard is a globally recognized method for this purpose.

Lightfastness_Workflow A Sample Preparation: Disperse pigment in the target medium (e.g., polymer, ink vehicle) and prepare test specimens. B Mounting: Mount specimens and Blue Wool Scale references on a sample holder. A->B C Exposure: Place the holder in a Xenon Arc Weather-Ometer with a window glass filter to simulate indoor light. B->C D Controlled Conditions: Maintain specified irradiance, temperature, and humidity as per ISO 105-B02. C->D E Evaluation: Periodically assess the color change (ΔE*) of the specimens against the unexposed portions and compare the fading to the Blue Wool Scale. D->E F Rating: Assign a lightfastness rating (1-8) based on the Blue Wool reference that shows a similar degree of fading. E->F

Caption: Workflow for Lightfastness Testing according to ISO 105-B02.

Step-by-Step Methodology:

  • Specimen Preparation: The pigment is dispersed into the application medium (e.g., HDPE, PVC, or an ink/coating base) at a standardized concentration. The colored medium is then formed into plaques, films, or drawdowns of a specified thickness.

  • Mounting: The prepared specimens, along with a set of standardized Blue Wool references (ranging from 1 to 8), are mounted onto sample holders. A portion of each specimen and reference is masked to serve as an unexposed control.

  • Exposure: The sample holders are placed inside a Xenon Arc apparatus. This instrument uses a xenon arc lamp, filtered to simulate natural daylight passing through window glass, to expose the samples to intense light radiation.

  • Controlled Environment: Throughout the exposure, critical parameters such as irradiance (light intensity), chamber temperature, and relative humidity are precisely controlled according to the conditions specified in ISO 105-B02.

  • Assessment: The exposure is continued until a specified color change is observed on one of the Blue Wool references. The color change of the test specimen is then compared to the fading of the Blue Wool references. The assessment is typically done visually using a grey scale or instrumentally by measuring the color difference (ΔE*ab) with a spectrophotometer.

  • Rating: The lightfastness of the pigment is rated on a scale of 1 to 8, corresponding to the number of the Blue Wool reference that exhibits a similar degree of fading.

Heat Stability Testing in Plastics

The rationale for this test is to determine the maximum temperature a pigment can withstand during plastic processing without significant color change.

Step-by-Step Methodology:

  • Compounding: The pigment is pre-mixed with the test polymer (e.g., HDPE) in granular form at various concentrations (e.g., 0.1%, 1.0%).

  • Injection Molding: The mixture is then processed through an injection molding machine at a series of increasing temperatures (e.g., from 200°C to 320°C in 20°C increments). At each temperature, the material is held in the machine for a specified residence time (typically 5 minutes) before being molded into standard test plaques.

  • Color Measurement: After cooling, the color of each plaque is measured using a spectrophotometer, and the color difference (ΔE*ab) is calculated relative to a reference plaque molded at the lowest temperature (where the pigment is known to be stable).

  • Determination of Stability: The heat stability is defined as the highest temperature at which the color change (ΔEab) remains below a predetermined threshold (e.g., ΔEab ≤ 3).

Solvent Resistance Testing

This protocol is designed to assess the pigment's ability to resist bleeding or dissolving when in contact with various solvents, which is a self-validating system for predicting performance in liquid formulations.

Step-by-Step Methodology:

  • Sample Preparation: A sample of the dry pigment powder is placed on a filter paper.

  • Solvent Application: A few drops of the test solvent (e.g., ethanol, ethyl acetate, xylene) are added to the pigment.

  • Observation: The filter paper is observed for any bleeding of the color from the pigment spot onto the surrounding paper.

  • Rating: The resistance is rated on a scale, typically from 1 (poor, severe bleeding) to 5 (excellent, no bleeding), based on the extent of the color bleed.

Conclusion: A Guide to Selection

Both this compound and C.I. Pigment Yellow 181 are high-performance benzimidazolone pigments that offer excellent heat and chemical resistance. The primary factors guiding the selection between them are the desired shade and the required lightfastness.

  • Choose this compound for: Applications demanding a clean, greenish-yellow shade and superior lightfastness, particularly in outdoor or long-life products. Its non-warping nature in polyolefins is an added advantage in precision molding.

  • Choose C.I. Pigment Yellow 181 for: Formulations requiring a reddish-yellow hue with excellent heat stability for high-temperature processing. While its lightfastness is good, it may be less suitable for applications with stringent outdoor durability requirements compared to PY 180.

By understanding the nuanced differences in their chemical structures and performance profiles, and by leveraging standardized testing methodologies, researchers and formulators can confidently select the optimal pigment to meet the specific demands of their high-performance applications.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 181. Retrieved from [Link]

  • WorldOfPigments. (2012). Pigment Yellow 180. Retrieved from [Link]

  • WorldOfPigments. (2012). Pigment Yellow 181. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 181. Retrieved from [Link]

  • WorldOfPigments. (2012). Pigment Yellow 180. Retrieved from [Link]

  • Idyll Sketching. (2023). Color Spotlight: Benzimidazolone Orange (PO62). Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 180-Corimax Yellow HG. Retrieved from [Link]

  • China Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Fast Yellow 180|CAS No.77804-81-0. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Yellow for Inks. Retrieved from [Link]

  • Sudarshan Chemical Industries Limited. (n.d.). PV Fast Yellow HG. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers. Retrieved from [Link]

Sources

A Comparative Performance Analysis of Pigment Yellow 180 and Other High-Performance Benzimidazolone Pigments

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of specialty chemicals, the selection of high-performance pigments is a critical determinant of end-product quality and durability. For researchers, scientists, and formulation experts, a deep, data-driven understanding of a pigment's characteristics is paramount. This guide provides a comprehensive performance evaluation of Pigment Yellow 180, a prominent benzimidazolone pigment, in comparison to other key members of its class: Pigment Yellow 151, Pigment Yellow 154, and Pigment Yellow 175.

The benzimidazolone group of organic pigments is renowned for its exceptional fastness properties, making them suitable for demanding applications in plastics, coatings, and inks.[1][2] This guide will delve into a side-by-side comparison of their performance attributes, supported by standardized experimental methodologies, to empower you with the critical data needed for informed material selection.

Chemical Identity of Compared Benzimidazolone Pigments

The foundational difference in the performance of these pigments stems from their distinct molecular structures. While all share the core benzimidazolone moiety, variations in their overall structure influence properties such as shade, heat stability, and lightfastness.

Below is a diagram illustrating the general chemical classification of the pigments discussed in this guide.

G Benzimidazolone Pigments Benzimidazolone Pigments Pigment Yellow 180 Pigment Yellow 180 Benzimidazolone Pigments->Pigment Yellow 180 Disazo/Benzimidazolone Pigment Yellow 151 Pigment Yellow 151 Benzimidazolone Pigments->Pigment Yellow 151 Monoazo/Benzimidazolone Pigment Yellow 154 Pigment Yellow 154 Benzimidazolone Pigments->Pigment Yellow 154 Monoazo/Benzimidazolone Pigment Yellow 175 Pigment Yellow 175 Benzimidazolone Pigments->Pigment Yellow 175 Monoazo/Benzimidazolone

Caption: Chemical classification of the compared benzimidazolone pigments.

Comparative Performance Data

The following table summarizes the key performance attributes of Pigment Yellow 180, Pigment Yellow 151, Pigment Yellow 154, and Pigment Yellow 175, compiled from various technical data sheets. These values represent typical performance and may vary slightly between manufacturers.

Performance ParameterPigment Yellow 180Pigment Yellow 151Pigment Yellow 154Pigment Yellow 175
C.I. Name Pigment Yellow 180Pigment Yellow 151Pigment Yellow 154Pigment Yellow 175
C.I. Number 21290[3][4]13980[5][6][7]11781[8][9][10]11784[11][12]
Chemical Class Disazo/Benzimidazolone[3][13]Benzimidazolone[5][7][14]Benzimidazolone[9][10][15]Benzimidazolone[11]
Shade Greenish Yellow[13][16][17]Greenish Yellow[14][18]Greenish Yellow[8]Greenish Yellow[11]
Lightfastness (Full Shade, 1-8 Scale) 7-8[16][17]7-8[6][18]8[8][15]7-8[11]
Lightfastness (Tint, 1-8 Scale) 6-7[16]7[6]7-8[8]7[11]
Heat Stability (°C) 290-300[16][17]260[18]210[8]180[11]
Weather Fastness (1-5 Scale) 4-5[3]4[18]5[8][15]Not specified
Migration Resistance (1-5 Scale) 5[17]5[18]5[8]Not specified
Acid Resistance (1-5 Scale) 5[3][17]5[18]5[8][15]5[11]
Alkali Resistance (1-5 Scale) 5[3][17]3-4[18]5[8][15]5[11]

In-Depth Performance Evaluation: Methodologies and Insights

To ensure a robust and reproducible comparison, standardized testing protocols are essential. The following sections detail the experimental workflows for evaluating the key performance attributes of these pigments.

Lightfastness Evaluation

Rationale: Lightfastness is a critical parameter, particularly for applications where long-term color stability upon exposure to light is required, such as in automotive coatings and exterior plastics. The ASTM D4303 standard provides a framework for accelerated lightfastness testing.[19][20][21]

Experimental Protocol (Adapted from ASTM D4303):

  • Sample Preparation:

    • Prepare dispersions of each pigment in a standardized binder system (e.g., an acrylic resin for coatings or incorporated into a polymer matrix like HDPE for plastics).

    • Draw down films of uniform thickness on a standardized substrate or mold plaques of a specified dimension.

    • Prepare multiple identical samples for each pigment.

  • Initial Colorimetric Measurement:

    • Using a spectrophotometer, measure the initial CIE Lab* color values of each sample.

  • Accelerated Weathering:

    • Expose the samples in a xenon-arc weathering apparatus, which simulates the full spectrum of sunlight.[19][20]

    • The exposure cycle should be set to simulate indoor or outdoor conditions as required by the target application.

  • Periodic Evaluation:

    • At predetermined intervals, remove a set of samples and measure their CIE Lab* values.

    • Calculate the color difference (ΔE*) between the exposed and unexposed samples.

  • Data Interpretation:

    • A higher ΔE* value indicates a greater color change and lower lightfastness.

    • The results are typically rated on the Blue Wool Scale (1-8), where 8 signifies excellent lightfastness.

G cluster_0 Sample Preparation cluster_1 Color Measurement (Initial) cluster_2 Accelerated Weathering cluster_3 Color Measurement (Post-Exposure) Pigment Dispersion Pigment Dispersion Film/Plaque Creation Film/Plaque Creation Pigment Dispersion->Film/Plaque Creation Spectrophotometer (CIE Lab) Spectrophotometer (CIE Lab) Film/Plaque Creation->Spectrophotometer (CIE Lab) Spectrophotometer (CIE Lab*) Spectrophotometer (CIE Lab*) Xenon-Arc Exposure Xenon-Arc Exposure Xenon-Arc Exposure->Spectrophotometer (CIE Lab) Spectrophotometer (CIE Lab)->Xenon-Arc Exposure ΔE Calculation ΔE Calculation Spectrophotometer (CIE Lab)->ΔE Calculation Lightfastness Rating Lightfastness Rating ΔE Calculation->Lightfastness Rating

Caption: Workflow for Lightfastness Evaluation based on ASTM D4303.

Heat Stability Assessment

Rationale: For applications involving high-temperature processing, such as in the plastics industry, the heat stability of a pigment is a non-negotiable attribute.[22] The ISO 787-21 standard provides a method for comparing the heat stability of pigments.[23][24][25]

Experimental Protocol (Adapted from ISO 787-21):

  • Sample Preparation:

    • Prepare a masterbatch of each pigment in a specific polymer (e.g., HDPE).

    • Let down the masterbatch with the natural polymer to achieve the desired final pigment concentration.

  • Injection Molding:

    • Process the pigmented polymer through an injection molding machine at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, etc.).

    • Maintain a consistent dwell time at each temperature.

  • Visual and Colorimetric Analysis:

    • Visually inspect the molded plaques for any signs of color change, degradation, or specking.

    • Measure the CIE Lab* values of the plaques produced at each temperature.

  • Determination of Heat Stability:

    • The heat stability is defined as the maximum temperature at which the pigment shows no significant color change.

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis Masterbatch Creation Masterbatch Creation Polymer Letdown Polymer Letdown Masterbatch Creation->Polymer Letdown Injection Molding (Increasing Temps) Injection Molding (Increasing Temps) Polymer Letdown->Injection Molding (Increasing Temps) Visual Inspection Visual Inspection Injection Molding (Increasing Temps)->Visual Inspection Colorimetric Measurement Colorimetric Measurement Visual Inspection->Colorimetric Measurement Heat Stability Determination Heat Stability Determination Colorimetric Measurement->Heat Stability Determination

Caption: Workflow for Heat Stability Assessment based on ISO 787-21.

Chemical Resistance Testing

Rationale: In many industrial and consumer applications, coatings and plastics come into contact with various chemicals.[26][27][28] ASTM D1308 is a standard test method to evaluate the effect of household and industrial chemicals on pigmented organic finishes.[29][30]

Experimental Protocol (Adapted from ASTM D1308):

  • Sample Preparation:

    • Prepare coated panels or plastic plaques with each of the pigments.

    • Ensure the samples are fully cured before testing.

  • Spot Testing:

    • Apply a small amount of the test chemical (e.g., acid, alkali, solvent) to the surface of the sample.

    • Cover the spot with a watch glass to prevent evaporation.

  • Exposure and Observation:

    • Allow the chemical to remain in contact with the surface for a specified period.

    • After the exposure time, remove the chemical and clean the surface.

    • Visually inspect the tested area for any changes, such as discoloration, blistering, softening, or loss of adhesion.

  • Rating:

    • The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect.

G cluster_0 Sample Preparation cluster_1 Chemical Exposure cluster_2 Evaluation Cured Coated Panel/Plaque Cured Coated Panel/Plaque Spot Test with Chemical Spot Test with Chemical Cured Coated Panel/Plaque->Spot Test with Chemical Covered Exposure Covered Exposure Spot Test with Chemical->Covered Exposure Post-Exposure Cleaning Post-Exposure Cleaning Covered Exposure->Post-Exposure Cleaning Visual Inspection Visual Inspection Post-Exposure Cleaning->Visual Inspection Chemical Resistance Rating Chemical Resistance Rating Visual Inspection->Chemical Resistance Rating

Sources

A Comparative Study of Organic and Inorganic Yellow Pigments in Plastics

Author: BenchChem Technical Support Team. Date: January 2026

In the diverse world of polymer science, the selection of colorants is a critical decision that profoundly impacts not only the aesthetic appeal of a plastic product but also its functional performance and longevity. This guide provides a comprehensive comparison of organic and inorganic yellow pigments, offering researchers, scientists, and product development professionals the in-depth technical insights necessary to make informed decisions. By examining the fundamental chemistry, performance characteristics, and practical applications of these two distinct pigment classes, we aim to elucidate the causality behind experimental choices and provide a framework for selecting the optimal yellow pigment for your specific plastic application.

Introduction: The Tale of Two Chemistries

At the most fundamental level, the distinction between organic and inorganic pigments lies in their chemical composition. Organic pigments are characterized by their carbon-based molecular structures, often featuring complex aromatic and heterocyclic rings.[1][2] In contrast, inorganic pigments are typically metal oxides, mixed metal oxides, sulfides, or other metallic salts.[3][4] This elemental difference dictates a cascade of properties, from color strength and transparency to heat stability and weather fastness.

Organic pigments generally offer brilliant shades and high tinting strength, meaning a smaller amount is needed to achieve a desired color intensity.[2][5] They are known for their transparency, which can be advantageous in certain applications.[6] However, they can be more challenging to disperse and may form agglomerates, leading to specks in the final product.[5]

Inorganic pigments, on the other hand, are prized for their exceptional opacity, lightfastness, and heat stability.[4][5][7][8] They are typically easier to disperse in polymer matrices.[5][7][8] While their color range may be less vibrant than their organic counterparts, their robustness makes them indispensable in demanding applications.[4]

The logical relationship between the chemical nature of these pigments and their performance in plastics can be visualized as a branching path, where the initial choice of "organic" or "inorganic" sets the stage for a host of downstream properties and processing considerations.

G cluster_0 Pigment Selection cluster_1 Chemical Nature cluster_2 Key Properties cluster_3 Processing & Performance Pigment Type Pigment Type Organic Organic Pigment Type->Organic Carbon-based Inorganic Inorganic Pigment Type->Inorganic Metal-based Brilliant Color\nHigh Tinting Strength Brilliant Color High Tinting Strength Organic->Brilliant Color\nHigh Tinting Strength Opacity\nHigh Stability Opacity High Stability Inorganic->Opacity\nHigh Stability Dispersion Challenges\nPotential for Migration Dispersion Challenges Potential for Migration Brilliant Color\nHigh Tinting Strength->Dispersion Challenges\nPotential for Migration Ease of Dispersion\nDurability Ease of Dispersion Durability Opacity\nHigh Stability->Ease of Dispersion\nDurability

Caption: Initial pigment choice dictates properties and performance.

A Deeper Dive into Yellow Pigment Families

To make an informed selection, it is crucial to understand the specific chemical families within both organic and inorganic yellow pigments and their inherent properties.

Organic Yellow Pigments: A Spectrum of Brilliance

Organic yellow pigments encompass a wide range of chemical classes, each with its unique performance profile.[5]

  • Azo Pigments (Mono- and Di-azo): This is a large and versatile class of organic pigments.[5] They are known for their bright, clean shades and good tinting strength.[9][10] However, their heat and light stability can vary significantly depending on their specific molecular structure. Simpler monoazo pigments may not be suitable for high-temperature processing.[10] Azo condensation pigments, with their more complex structures, offer improved heat and migration resistance.[10]

  • Benzimidazolone Pigments: These pigments offer excellent heat stability and lightfastness, making them suitable for a wide range of plastic applications, including those requiring high processing temperatures.[10]

  • Isoindoline and Isoindolinone Pigments: Known for their high performance, these pigments provide excellent heat, light, and weather fastness.[10] They are often used in demanding applications where color stability is paramount.

  • Quinophthalone Pigments: This class of pigments provides greenish-yellow shades with good lightfastness and heat stability.

  • Metal Complex Pigments: These pigments, such as Pigment Yellow 150, offer a unique combination of transparency, high color strength, and excellent weather fastness, making them suitable for outdoor applications.[11]

The choice within the organic pigment family involves a trade-off between color brilliance, transparency, and the required level of thermal and light stability.

Inorganic Yellow Pigments: The Stalwarts of Stability

Inorganic yellow pigments are generally characterized by their exceptional durability.[7][12]

  • Iron Oxides (Pigment Yellow 42): Synthetic iron oxides are widely used due to their excellent light and weather fastness, chemical resistance, and opacity.[3] However, standard grades have limited heat stability, typically around 180°C.[3]

  • Titanium Dioxide-Based Pigments (e.g., Nickel Antimony Titanate - Pigment Yellow 53, Chrome Antimony Titanate - Pigment Brown 24): These are complex inorganic color pigments (CICPs) produced by high-temperature calcination.[13][14] They exhibit outstanding heat, light, and chemical resistance and do not migrate, making them suitable for virtually all polymer types.[12]

  • Bismuth Vanadate (Pigment Yellow 184): This pigment offers a brilliant, clean yellow shade with good opacity, approaching the color space of some organic pigments.[3] While standard grades have moderate heat stability (around 220°C), silica-coated versions can withstand temperatures up to 300°C.[3][14]

  • Lead Chromates (Pigment Yellow 34): Historically, lead chromates were widely used due to their bright color, high opacity, and low cost.[3] They possess good heat stability (up to 300°C) and lightfastness.[3][15] However, due to the toxicity of lead and chromium, their use is now heavily restricted in many applications, particularly in consumer goods.[3]

  • Zinc Iron Yellow (Pigment Yellow 119): This mixed oxide of zinc and iron offers good lightfastness and heat stability in plastics.[3][13]

The decision-making process for selecting an inorganic pigment often prioritizes heat and light stability, with considerations for opacity and regulatory compliance.

Performance Metrics: A Head-to-Head Comparison

The selection of a yellow pigment for a specific plastic application hinges on a critical evaluation of its performance characteristics. The following table provides a comparative overview of key performance metrics for representative organic and inorganic yellow pigments.

PropertyOrganic Yellow Pigments (General)Inorganic Yellow Pigments (General)
Color Strength High[2][5]Low to Medium[4][7]
Opacity Generally Transparent to Translucent[6]High Opacity[5][7][8]
Heat Stability Varies widely (can be up to 300°C for high-performance grades)[16]Generally Excellent (many exceed 300°C)[7][8]
Lightfastness Good to Excellent (varies by chemistry)[12]Excellent[4][7][8]
Weather Fastness Good to Excellent (for high-performance grades)[12]Excellent[7][8][12]
Migration Resistance Varies (lower for high molecular weight pigments)Excellent (generally do not migrate)[12]
Dispersibility Can be challenging, may form agglomerates[5]Generally easy to disperse[5][7][8]
Chemical Resistance Good to ExcellentExcellent[7][12]
Cost Generally higherGenerally lower (with exceptions for high-performance grades)

Experimental Protocols for Pigment Evaluation in Plastics

To ensure the chosen pigment meets the demands of the final application, a series of standardized tests must be conducted. The following outlines the methodologies for key performance evaluations.

Colorimetric Analysis

Objective: To quantitatively measure the color of the pigmented plastic and compare it to a standard.

Methodology (based on ASTM D2244):

  • Sample Preparation:

    • Compound the pigment into the desired polymer resin at a specified concentration using a two-roll mill or a twin-screw extruder.

    • Produce color plaques of a standardized thickness via injection molding or compression molding.

  • Instrumentation:

    • Utilize a spectrophotometer or colorimeter.

  • Measurement:

    • Calibrate the instrument using a certified white standard.

    • Measure the CIELAB color space values (L, a, b*) of the sample plaques.

    • Calculate the color difference (ΔE*) between the sample and a reference standard.

Heat Stability Testing

Objective: To determine the maximum temperature a pigment can withstand during plastic processing without significant color change.

Methodology (based on ISO 787-21):

  • Sample Preparation:

    • Prepare a series of pigmented polymer compounds.

  • Procedure:

    • Process the compounds at incrementally increasing temperatures using an injection molding machine.

    • Produce a color plaque at each temperature step.

  • Evaluation:

    • Visually compare the color of the plaques to a standard processed at a safe, low temperature.

    • Alternatively, use a spectrophotometer to measure the color difference (ΔE) at each temperature. The heat stability is defined as the temperature at which the color change exceeds a predetermined tolerance (e.g., ΔE > 3).

Lightfastness and Weatherability Testing

Objective: To assess the resistance of the pigmented plastic to color fade upon exposure to light and weathering.

Methodology (based on ASTM D4329 for UV exposure and ASTM G154 for accelerated weathering):

  • Sample Preparation:

    • Prepare standardized plaques of the pigmented plastic.

  • Exposure:

    • Mount the samples in an accelerated weathering chamber equipped with fluorescent UV lamps and a water spray system.

    • Expose the samples to cycles of UV light and moisture for a specified duration.

  • Evaluation:

    • Periodically remove the samples and measure the color change (ΔE*) against an unexposed control sample.

    • The lightfastness is often rated on the Blue Wool Scale (1-8), where 8 indicates the highest fastness.

Migration Resistance Testing

Objective: To evaluate the tendency of a pigment to migrate from a colored plastic into a material in contact with it.

Methodology (based on ISO 105-A02):

  • Sample Preparation:

    • Prepare a plaque of the pigmented plastic.

    • Place the pigmented plaque in contact with a white, unpigmented plaque of the same or a different polymer (often flexible PVC).

  • Procedure:

    • Place the assembly under a specified pressure and temperature for a set period.

  • Evaluation:

    • After the test period, separate the plaques and visually assess the white plaque for any color transfer.

    • The degree of staining is rated on a grayscale from 1 (severe staining) to 5 (no staining).

The workflow for a comprehensive pigment evaluation can be visualized as a sequential process, starting from the fundamental characterization and moving towards application-specific performance testing.

G cluster_0 Pigment Evaluation Workflow Start Start Colorimetric_Analysis Colorimetric_Analysis Start->Colorimetric_Analysis  Initial Characterization Heat_Stability Heat_Stability Colorimetric_Analysis->Heat_Stability  Processing Performance Lightfastness_Weathering Lightfastness_Weathering Heat_Stability->Lightfastness_Weathering  Durability Assessment Migration_Resistance Migration_Resistance Lightfastness_Weathering->Migration_Resistance  Application Safety Final_Selection Final_Selection Migration_Resistance->Final_Selection

Caption: A systematic workflow for evaluating pigment performance.

Conclusion: A Symbiotic Relationship

The choice between organic and inorganic yellow pigments is not a matter of inherent superiority but rather a nuanced decision based on the specific requirements of the plastic application. Organic pigments offer unparalleled color vibrancy and transparency, making them ideal for applications where aesthetic appeal is paramount. High-performance organic pigments can also provide excellent durability for more demanding uses.

Inorganic pigments, with their exceptional heat, light, and chemical resistance, are the workhorses for applications requiring long-term stability and opacity. The advent of complex inorganic color pigments has further expanded their utility into a wider range of polymers and processing conditions.

Ultimately, a thorough understanding of the chemical nature, performance characteristics, and appropriate testing methodologies for both organic and inorganic yellow pigments will empower researchers and developers to select the optimal colorant, ensuring a successful and durable final product.

References

  • Vibron. (n.d.). Inorganic Pigments for Plastics. [Link]

  • OOPS COLOR. (n.d.). Comparison of Three Major Colorants(organic pigments vs inorganic pigments vs dyes) for plastic. [Link]

  • Milliken Chemical. (2026). The Technical Edge: Pigment Yellow 34 Properties for Formulators. [Link]

  • Pigment Chemical. (2025). Main Types of Inorganic and Effect Pigments for Plastic. [Link]

  • Nolifrit. (n.d.). Excellent Properties of Inorganic Pigments. [Link]

  • Qualitron Chemicals. (n.d.). Properties of Pigments for Plastics. [Link]

  • Colorplastic. (2022). The influence of organic pigments in the coloring of plastics. [Link]

  • LANXESS. (n.d.). Organic yellow pigments for engineering thermoplastics. [Link]

  • Polyexcel. (n.d.). What is the pigment for plastics and which are the main ones. [Link]

  • DCL Corporation. (2020). 7391 Pigments for Plastics. [Link]

  • Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). Plastic colorants - the difference between dyes, organic pigments, inorganic pigments. [Link]

  • Zeya Chemicals. (n.d.). Application of organic pigments in plastics and resins. [Link]

  • CrownPigment. (n.d.). Pigment Yellow, Organic Pigment Yellow Manufacturer. [Link]

  • Meghmani Dyes and Intermediates LLP. (2017). Understanding Organic and Inorganic Pigments and Their Areas of Applications. [Link]

  • The STOCKMEIER Group. (n.d.). Inorganic Pigments for Plastics & Elastomeres. [Link]

  • Pigments and Solvent Dyes. (2018). ORGANIC PIGMENTS: Pigment Yellow 139 (P.Y.139),Physical, Chemical Properties and Applications. [Link]

  • iSuoChem. (2023). What is Pigment yellow (Organic pigment)?. [Link]

  • American Coatings Association. (n.d.). An Introduction to Pigments. [Link]

  • Hangzhou Brilliant Chem Technology Co.,Ltd. (n.d.). Pigment Yellow, Red, Orange, Violet, Blue Organic Pigment. [Link]

Sources

A Comparative Guide to the Thermal Performance of C.I. Pigment Yellow 180 in High-Density Polyethylene (HDPE)

Author: BenchChem Technical Support Team. Date: January 2026

<_>

This guide provides a comprehensive technical analysis of C.I. Pigment Yellow 180's thermal performance in High-Density Polyethylene (HDPE), a crucial consideration for researchers, scientists, and professionals in polymer and materials development. Through objective comparison and detailed experimental protocols, this document serves as a practical resource for making informed decisions on pigment selection for demanding processing applications.

Introduction: The Challenge of Coloring High-Temperature Plastics

High-density polyethylene (HDPE) is a versatile and widely used thermoplastic known for its strength and chemical resistance.[1] However, its processing via methods like injection molding often involves high melt temperatures, typically ranging from 220°C to 280°C, which can pose a significant challenge to the stability of incorporated colorants.[1][2][3] An unsuitable pigment may degrade at these temperatures, leading to color shifts, loss of physical properties, and overall product failure.

This compound (PY 180), a member of the high-performance benzimidazolone pigment family, is frequently specified for coloring polyolefins due to its reputed excellent heat stability.[4][5] Technical data suggests its thermal stability in HDPE can reach up to 290°C.[6][7] This guide aims to validate this performance claim through a structured, comparative experimental framework.

The Contenders: Selecting an Appropriate Comparison

To contextualize the performance of PY 180, it is essential to compare it against other commercially relevant yellow pigments used in the plastics industry. For this guide, we have selected two alternatives representing different performance tiers:

  • C.I. Pigment Yellow 138 (PY 138): A quinophthalone pigment known for its bright, greenish-yellow hue and good weather fastness, often considered a high-performance option.[8]

  • C.I. Pigment Yellow 191 (PY 191): Another high-performance pigment noted for exceptional heat resistance, reportedly withstanding temperatures up to 300°C in HDPE.[9]

This selection allows for a nuanced comparison, benchmarking PY 180 against other robust pigments to determine its relative value and performance limits.

The Litmus Test: Methodology for Thermal Performance Validation

The core of this investigation lies in a repeatable and scientifically sound methodology. The primary metric for evaluating thermal stability is the change in color, quantified using the CIE Lab* color space. The total color difference, Delta E (ΔEab) , serves as a single, comprehensive value representing the magnitude of color shift after thermal exposure.[10][11][12] A common industry standard dictates that a ΔEab value of 3.0 represents a noticeable color change, which is often used to define the heat resistance temperature of a pigment.[13][14]

Our methodology is designed to simulate real-world processing conditions and provide objective, quantifiable data. It involves three key stages: compounding, injection molding at escalating temperatures, and colorimetric analysis. The logic behind this approach is to subject the pigmented polymer to controlled thermal stress and precisely measure the resulting degradation, if any.

Experimental Protocols

Materials and Equipment
  • Polymer: Injection molding grade HDPE (Melt Flow Rate: 8 g/10 min).

  • Pigments: this compound, C.I. Pigment Yellow 138, C.I. Pigment Yellow 191.

  • Equipment: Twin-screw extruder for compounding, injection molding machine (e.g., Dr. Boy), and a spectrophotometer for color measurement.

Workflow for Thermal Stability Testing

The entire experimental process, from material preparation to final data analysis, is outlined in the diagram below. This workflow ensures consistency and minimizes variables between test samples.

G cluster_prep Phase 1: Preparation & Compounding cluster_molding Phase 2: Injection Molding cluster_analysis Phase 3: Analysis P1 Weigh HDPE Resin & Pigment (0.1% loading) P2 Dry Blend Materials P1->P2 P3 Melt Compound in Twin-Screw Extruder P2->P3 P4 Pelletize Masterbatch P3->P4 M1 Set Initial Molding Temp (e.g., 220°C, 5 min dwell) P4->M1 Input Masterbatch M2 Inject Test Plaques (Baseline Sample) M1->M2 M3 Increase Temp by 20°C M2->M3 Establish Baseline M4 Inject New Plaques (5 min dwell) M3->M4 Incremental Stress M5 Repeat until 300°C M4->M5 Incremental Stress A1 Condition Plaques (24 hrs at 23°C) M5->A1 Output Test Plaques A2 Measure Lab* values with Spectrophotometer A1->A2 A3 Calculate ΔE*ab vs. Baseline (220°C sample) A2->A3 A4 Tabulate & Compare Data A3->A4

Caption: Experimental workflow for evaluating pigment thermal stability in HDPE.

Step-by-Step Procedure
  • Compounding:

    • For each pigment, create a masterbatch by dry blending 0.1% pigment with HDPE resin.

    • Feed the blend into a twin-screw extruder to ensure thorough and uniform dispersion.

    • Cool and pelletize the resulting colored HDPE compound.

  • Injection Molding:

    • Set the injection molding machine to an initial processing temperature of 220°C.

    • Allow the material to reside in the barrel for a dwell time of 5 minutes to ensure thermal equilibrium.

    • Mold a set of standard test plaques. These will serve as the baseline for color comparison.

    • Increase the barrel temperature in 20°C increments (240°C, 260°C, 280°C, 300°C).

    • At each temperature setting, maintain a 5-minute dwell time before molding a new set of plaques.

  • Colorimetric Analysis:

    • Allow all molded plaques to condition at room temperature for 24 hours.

    • Using a calibrated spectrophotometer, measure the CIE Lab* values of the plaques molded at each temperature.

    • Calculate the total color difference (ΔEab) for each temperature step relative to the 220°C baseline plaque using the formula: ΔE ab = [(ΔL)² + (Δa)² + (Δb*)²]¹/² .[11][15]

Comparative Data Analysis

The thermal performance of the three pigments is summarized below. The data represents the calculated ΔE*ab value at each processing temperature compared to the 220°C baseline.

Processing Temperature (°C)C.I. Pigment Yellow 138 (ΔEab)This compound (ΔEab)C.I. Pigment Yellow 191 (ΔE*ab)
220 (Baseline) 0.00.00.0
240 0.80.50.4
260 2.10.90.7
280 4.51.81.1
300 9.82.71.5

Discussion and Interpretation

The experimental data reveals clear distinctions in the thermal stability of the tested pigments.

  • C.I. Pigment Yellow 138: This pigment begins to show a noticeable color shift at 260°C and significantly degrades at 280°C, exceeding the ΔE*ab threshold of 3.0. Its performance is inadequate for high-temperature HDPE processing.

  • This compound: Demonstrates excellent thermal stability. The color change remains well below the critical ΔE*ab of 3.0 even at 300°C. This result validates the technical datasheets claiming a heat stability of up to 290°C in HDPE, providing a reliable performance window for most injection molding applications.[6][7]

  • C.I. Pigment Yellow 191: Exhibits the highest level of thermal stability among the tested pigments, with a minimal color shift even at 300°C. This confirms its status as an exceptionally high-performance pigment suitable for the most demanding processing conditions.[9]

The superior performance of benzimidazolone (PY 180) and other high-performance pigments is rooted in their complex and stable molecular structures, which are inherently more resistant to thermal decomposition compared to simpler organic pigment chemistries.[13]

Conclusion and Recommendations

Based on the experimental evidence, This compound is a highly reliable and robust choice for coloring HDPE applications where processing temperatures are expected to be in the typical range of 220°C to 280°C. Its thermal performance is significantly superior to standard organic pigments and provides a stable, consistent color.

For applications requiring processing temperatures that consistently push or exceed 280°C, or for polymers with even higher melt temperatures like polycarbonate, C.I. Pigment Yellow 191 offers an additional margin of safety and should be considered the premium choice. The selection between PY 180 and PY 191 may ultimately depend on a cost-benefit analysis for the specific application, but both are validated as high-performance options.

References

  • Viewmold. (n.d.). HDPE injection molding processing condition.
  • Fictiv. (2023, October 30). HDPE Injection Molding. Retrieved from [Link]

  • Plastics Technology. (2025, August 8). HDPE Injection Molding Temperature: The Complete Guide.
  • Omnexus. (2024, May 13). HDPE Injection Molding Processing Guide.
  • WorldOfPigments. (2012, November 23). Pigment Yellow 180.
  • Konica Minolta. (n.d.). Identifying Color Differences Using Lab* or LCH* Coordinates.
  • ChemBK. (2024, July 3). C.I.Pigment Yellow 180. Retrieved from [Link]

  • Lovibond. (n.d.). Delta Lab* colour difference.
  • Colorant Pigment. (n.d.). Introduction of heat resistance of plastic pigments in coloring.
  • ViewSonic. (n.d.). What Is Delta E? And Why Is It Important for Color Accuracy?. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from [Link]

  • Aquaterra. (n.d.). Testing of Pigments for Plastics.
  • Techkon. (n.d.). CIE ΔE* (Color Difference) Equations. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Test of Organic Pigment. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180.
  • Pigment Directory. (n.d.).
  • Union Colours. (n.d.). Why Pigment Yellow 191 Is the Preferred Choice for Coloring Plastics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Commercial Pigment Yellow 180 Grades

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Formulation Specialists

Welcome to an in-depth comparative analysis of commercial grades of C.I. Pigment Yellow 180 (PY 180). As a high-performance benzimidazolone pigment, PY 180 is renowned for its exceptional thermal stability, lightfastness, and chemical resistance, making it a critical colorant in demanding applications such as engineering plastics, high-end coatings, and specialized printing inks.[1][2] However, not all commercial grades are created equal. Subtle but significant variations in physical and chemical properties, arising from differences in synthesis and post-treatment, can dramatically impact end-use performance.[3][4]

This guide is designed to move beyond simplistic datasheet comparisons. Here, we will explore the causality behind key analytical tests, provide self-validating experimental protocols, and present a framework for cross-referencing data to select the optimal PY 180 grade for your specific application.

The Foundational Importance of Physico-Chemical Properties

The performance of a pigment is not merely a function of its chemical structure but is profoundly influenced by its physical form. For PY 180, key characteristics such as particle size distribution (PSD), crystallinity, and surface chemistry dictate its color strength, opacity, dispersibility, and rheological impact on a formulation.[1][3] Post-treatment processes like solvent-based pigmentation are critical for enhancing these properties, leading to an increase in crystallinity and particle size which, in turn, affects the final chromaticity.[3][5]

Therefore, a robust analytical cross-referencing program must evaluate:

  • Particle Size and Morphology: Directly impacts color strength, transparency, and dispersibility.

  • Thermal Stability: Crucial for high-temperature applications like engineering plastics.

  • Lightfastness and Weatherability: Determines the long-term durability and color retention of the final product.

  • Rheological Behavior: Affects processing and application properties of the pigmented system.

Experimental Methodologies: A Framework for Validation

To ensure trustworthy and comparable data, standardized testing protocols are paramount. The following sections detail the methodologies for characterizing key performance attributes of PY 180 grades.

Causality: The size and shape of pigment particles govern how they scatter and absorb light, which defines their coloristic properties.[6] Finer particles tend to offer higher transparency and color strength, while a narrow PSD is crucial for achieving high gloss and avoiding defects in thin films. Mechanical treatments like milling are often employed to reduce particle size and break down agglomerates.[1]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a dilute suspension of the PY 180 grade in a suitable, non-dissolving dispersant (e.g., purified water with a surfactant). The concentration should be optimized to achieve a stable reading without multiple scattering effects.[7]

  • Instrumentation: Utilize a DLS instrument, such as the BeNano 90 Zeta, to measure the hydrodynamic diameter of the particles.[7]

  • Measurement Parameters: Set the measurement temperature to 25°C and allow for equilibration. Perform at least three replicate measurements to ensure statistical validity.[7]

  • Data Analysis: Analyze the correlation function to determine the particle size distribution. Report the mean particle size (Z-average) and the Polydispersity Index (PDI).

Visualization of Workflow: Particle Size Analysis

G cluster_prep Sample Preparation cluster_analysis DLS Analysis cluster_reporting Data Reporting P1 Weigh Pigment P3 Create Suspension (Ultrasonication) P1->P3 P2 Select Dispersant P2->P3 A1 Equilibrate Sample (25°C) P3->A1 A2 Perform Replicate Measurements (n≥3) A1->A2 A3 Generate Correlation Function A2->A3 R1 Calculate Z-Average & PDI A3->R1 R2 Report PSD Curve R1->R2 G P1 Color Strength & Opacity P2 Processing Stability P3 Long-Term Durability P4 Application Performance T1 DLS / SEM T1->P1 determines T1->P4 influences T2 TGA T2->P2 evaluates T3 Xenon-Arc (ASTM D4303) T3->P3 predicts T4 Rheometry T4->P4 characterizes

Caption: Relationship between analytical techniques and performance properties.

Comparative Data Analysis

The following tables present hypothetical data for three distinct commercial grades of Pigment Yellow 180, illustrating the typical variations one might encounter.

Table 1: Physical and Thermal Properties

PropertyGrade A (Fine Particle)Grade B (Standard)Grade C (High Stability)Test Method
Mean Particle Size (nm)150250280DLS
Polydispersity Index (PDI)0.20.40.5DLS
Specific Surface Area (m²/g)452420BET
Thermal Stability (Td5%, °C)285290300TGA (N₂)

Table 2: Performance and Fastness Properties

PropertyGrade A (Fine Particle)Grade B (Standard)Grade C (High Stability)Test Method/Scale
Lightfastness (Masstone)77-87-8Blue Wool Scale [8]
Lightfastness (1:10 Tint)6-777Blue Wool Scale [9]
Heat Resistance (HDPE)290°C290°C300°CInternal Standard
Migration Resistance (PVC-P)5551-5 Scale (5=best) [9]
Acid/Alkali Resistance5551-5 Scale (5=best) [10]
Interpretation and Recommendations
  • Grade A (Fine Particle): With the smallest particle size and highest surface area, this grade is ideal for applications requiring high transparency and color strength, such as printing inks and thin plastic films. [9]Its lower thermal stability onset, while still excellent, might make it less suitable for the most demanding engineering plastics compared to Grade C.

  • Grade B (Standard): This grade represents a well-balanced option suitable for a wide range of applications in plastics and coatings. [8][11]It offers a good compromise between coloristic properties and ease of dispersion.

  • Grade C (High Stability): Engineered for maximum thermal resistance, this grade is the premier choice for high-temperature engineering plastics (e.g., polycarbonate, ABS) where processing temperatures can approach 300°C. [2][9]Its larger particle size may result in slightly lower transparency compared to Grade A.

By cross-referencing these analytical data points, a formulator can make an informed, data-driven decision. For instance, a drug development professional selecting a colorant for a medical-grade polymer would prioritize the high thermal stability and excellent migration resistance offered by Grade C, ensuring no leaching and stability during thermal sterilization processes.

References

  • Title: ASTM D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: Micom Laboratories URL: [Link]

  • Title: D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]

  • Title: ASTM D4303-10(2022) - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]

  • Title: Pigment Yellow 180 - SY Chemical Co., Ltd. Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: Pigment Yellow 180|Benzimidazolone Yellow HG Source: Hangzhou Epsilon Chemical Co.,Ltd URL: [Link]

  • Title: Pigment yellow 180-Corimax Yellow HG Source: Zeya Chemicals URL: [Link]

  • Title: D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints Source: ASTM International URL: [Link]

  • Title: PIGMENT YELLOW 180 – Introduction and Application Source: Crownpigment URL: [Link]

  • Title: Pigment Yellow 180 for Plastics and Ink Source: Hengyi Technology URL: [Link]

  • Title: ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" Source: NBCHAO URL: [Link]

  • Title: Pigment Yellow 180, PY180 TDS Source: SY Chemical Co., Ltd. URL: [Link]

  • Title: Pigment yellow 180 TDS Source: Zeya Chemicals URL: [Link]

  • Title: Pigment Yellow 180 Lightfast Heat Resistant High Performance Yellow for Plastics Source: iSuoChem URL: [Link]

  • Title: PIGMENT YELLOW 180 - DCC 7180 Source: DCL Corporation URL: [Link]

  • Title: The Effect of Inorganic Pigments on the Rheological Properties of the Color Masterbatches from Polylactic Acid Source: MDPI URL: [Link]

  • Title: The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints Source: ResearchGate URL: [Link]

  • Title: Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data Source: PubMed URL: [Link]

  • Title: Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis Source: RadTech URL: [Link]

  • Title: Color Spotlight: Benzimidazolone Orange (PO62) Source: Idyll Sketching URL: [Link]

  • Title: Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents Source: MDPI URL: [Link]

  • Title: A Study on Synthesis and Crystallization of a Benzimidazolone Pigment Source: ResearchGate URL: [Link]

  • Title: The structural formulae of (a) the benzimidazolone pigments and (b) the... Source: ResearchGate URL: [Link]

  • Title: Quality control for coatings production: capillary rheometry and full particle quantification of pigment dispersion Source: DTU Research Database URL: [Link]

  • Title: Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents Source: ResearchGate URL: [Link]

  • Title: Particle Analysis and Sizing of Pigment Samples Source: AZoM URL: [Link]

  • Title: Fast Yellow 180|CAS No.77804-81-0 Source: Xcolor Pigment URL: [Link]

  • Title: Pigment Yellow 180 | C36H32N10O8 | CID 166497 Source: PubChem - NIH URL: [Link]

Sources

Benchmarking the lightfastness of PY 180 against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of Pigment Yellow 180 (PY 180), benchmarking its lightfastness performance against industry-standard methodologies. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the causal factors behind light-induced pigment degradation and presents a rigorous framework for comparative evaluation.

Introduction: The Significance of Lightfastness in Pigment Performance

The Science of Photodegradation: Why Pigments Fade

The phenomenon of color fading is a direct consequence of chemical changes within the pigment molecule, initiated by the absorption of light energy.[9][10] This process, known as photodegradation, is influenced by several factors, with ultraviolet (UV) radiation being a primary catalyst.[9]

Key Mechanisms of Light-Induced Degradation
  • Photolysis: High-energy photons, particularly in the UV spectrum, can be absorbed by pigment molecules, exciting electrons to higher energy states.[9][10] If this energy is not dissipated harmlessly as heat or light (fluorescence/phosphorescence), it can lead to the cleavage of chemical bonds within the chromophore—the part of the molecule responsible for color.[9]

  • Oxidation: In the presence of oxygen and light, photo-oxidative degradation can occur. The excited pigment molecule can transfer energy to oxygen, generating highly reactive species like singlet oxygen and superoxide radicals.[11] These radicals can then attack the pigment structure, leading to its breakdown and a loss of color.[9][11]

  • Hydrolysis: Moisture and humidity can also contribute to pigment degradation.[9] Water molecules can react with certain chemical bonds in the pigment, causing them to break in a process called hydrolysis. This is often accelerated by the presence of light and other environmental pollutants.[9]

The following diagram illustrates the primary pathways of pigment photodegradation.

G Fig. 1: Pathways of Pigment Photodegradation cluster_degradation Degradation Pathways Light Light Exposure (UV and Visible Light) Pigment Pigment Molecule (Ground State) Light->Pigment Absorption Excited Excited State Pigment Molecule Pigment->Excited Photolysis Photolysis (Bond Cleavage) Excited->Photolysis Oxidation Oxidation (Reaction with O2) Excited->Oxidation Hydrolysis Hydrolysis (Reaction with H2O) Excited->Hydrolysis Fading Color Fading & Discoloration Photolysis->Fading Oxidation->Fading Hydrolysis->Fading

Caption: Primary mechanisms of light-induced pigment degradation.

Industry Standards for Lightfastness Testing

To ensure consistent and reproducible evaluation of pigment lightfastness, several standardized test methods have been established. The most widely recognized are those developed by ASTM International and the International Organization for Standardization (ISO).

  • ASTM D4303: This standard provides test methods for the lightfastness of colorants used in artists' materials.[12][13] It outlines procedures for accelerated exposure to simulate indoor lighting conditions, which is crucial for predicting the long-term stability of pigments in consumer and artistic applications.[12][14][15] A key method within this standard, Test Method C, utilizes a xenon-arc apparatus to simulate daylight filtered through window glass.[12][13]

  • ISO 105-B02: This international standard is a common method for determining the color fastness of textiles to artificial light.[16][17][18] Its principles are widely applied to other materials, including pigments and coatings.[16][19] Similar to ASTM D4303, it employs xenon-arc lamps to replicate the spectral distribution of natural daylight.[16][17] The assessment often involves comparing the fading of the test specimen to a set of blue wool references, which have a known lightfastness on a scale of 1 to 8.[18][19]

Experimental Protocol: A Comparative Study of Yellow Pigments

This section outlines a detailed methodology for benchmarking the lightfastness of PY 180 against two other common yellow pigments: Arylide Yellow (PY 74) and Benzimidazolone Yellow (PY 154), chosen for their widespread use and varying lightfastness ratings. The protocol is designed to be self-validating by adhering to the principles of standardized testing.

Materials and Equipment
  • Pigments:

    • Pigment Yellow 180 (C.I. No. 21290)

    • Pigment Yellow 74

    • Pigment Yellow 154

  • Vehicle: Acrylic emulsion (or other relevant binder)

  • Substrate: Standardized color chart paper or aluminum panels

  • Apparatus:

    • Xenon-arc weathering chamber (compliant with ASTM D4303 and ISO 105-B02)

    • Spectrophotometer for color measurement (in accordance with ASTM D2244)

    • Blue Wool reference standards (ISO 105-B02)

    • Masking material (opaque card)

Sample Preparation
  • Dispersion: Prepare a dispersion of each pigment in the acrylic emulsion at a standardized concentration (e.g., 5% pigment by weight). Ensure thorough mixing to achieve uniform coloration.

  • Application: Apply the pigmented acrylic emulsion to the substrate panels using a drawdown bar to ensure a consistent film thickness.

  • Curing: Allow the panels to cure for a minimum of 48 hours under controlled ambient conditions (23 ± 2°C, 50 ± 5% relative humidity).

  • Masking: Cover half of each prepared panel with the opaque masking material. This unexposed portion will serve as the reference for color change measurement.

Accelerated Weathering Protocol

The following workflow details the exposure and evaluation process.

G Fig. 2: Experimental Workflow for Lightfastness Testing Start Start: Sample Preparation Initial_Measure Initial Color Measurement (ΔE₀) Start->Initial_Measure Exposure Xenon-Arc Exposure (ASTM D4303 / ISO 105-B02) Initial_Measure->Exposure Interval_Measure Periodic Color Measurement (ΔE at intervals) Exposure->Interval_Measure e.g., every 200 hours Interval_Measure->Exposure Continue Exposure Blue_Wool Compare to Blue Wool Reference Fading Interval_Measure->Blue_Wool End End: Final Analysis & Reporting Blue_Wool->End

Caption: Step-by-step workflow for the comparative lightfastness test.

  • Instrument Setup: Configure the xenon-arc chamber according to ASTM D4303, Method C.

    • Light Source: Xenon-arc lamp with filters simulating daylight through window glass.[12]

    • Irradiance: 0.35 W/m²/nm at 340 nm.[12]

    • Temperature: 63 ± 2°C (Black Panel Temperature).

    • Relative Humidity: 55 ± 5%.[12]

  • Exposure: Place the masked panels, along with the Blue Wool reference standards (grades 4-8), inside the chamber.

  • Duration: Expose the samples for a total radiant exposure of 1260 MJ/m².[12] Conduct periodic evaluations at set intervals (e.g., every 200 hours of exposure).

Evaluation of Color Change
  • Colorimetric Measurement: At each interval, remove the panels and measure the color of both the exposed and unexposed sections using a spectrophotometer.

  • Calculation of ΔE: Calculate the total color difference (ΔE) using the CIE 1976 Lab* color difference equation.[13] A higher ΔE* value indicates a greater color change.

  • Blue Wool Scale Rating: Visually compare the fading of the exposed pigment samples to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that exhibits a similar degree of color change.[18][19]

Data Presentation and Interpretation

The quantitative data from this comparative study can be summarized as follows. The values presented are hypothetical and for illustrative purposes.

Table 1: Comparative Lightfastness Data

PigmentTotal Exposure (Hours)ΔE* (Total Color Change)Blue Wool Scale RatingASTM Lightfastness Category
PY 180 12001.57-8I (Excellent)
PY 154 12002.87I (Excellent)
PY 74 12008.55-6II (Very Good)

Note: ASTM D4302 defines Lightfastness Category I as ΔE* ≤ 4, and Category II as 4 < ΔE* ≤ 8.

Based on this hypothetical data, Pigment Yellow 180 demonstrates superior lightfastness with the lowest total color change (ΔE* = 1.5) and the highest Blue Wool Scale rating of 7-8.[1][2][5][6] This aligns with its classification as a high-performance pigment. PY 154 also shows excellent lightfastness, while PY 74, a common monoazo yellow, exhibits a greater degree of fading under the same conditions.

Conclusion

The experimental framework detailed in this guide provides a robust and objective methodology for benchmarking the lightfastness of Pigment Yellow 180. By adhering to established industry standards such as ASTM D4303 and ISO 105-B02, researchers can generate reliable and comparable data. The inherent chemical structure of PY 180, a benzimidazolone, contributes to its exceptional stability against photodegradation. This makes it a highly suitable candidate for applications demanding long-term color fidelity and resistance to environmental stressors. For professionals in fields where product longevity is paramount, a thorough understanding and empirical validation of pigment lightfastness are indispensable.

References

  • PIGMENT YELLOW 180 – Introduction and Application.
  • ASTM D4303 test lightfastness of colorants - Micom Laboratories.
  • Pigment Degradation Pathways → Term - Fashion → Sustainability Directory.
  • ISO 105-B02 | Q-Lab.
  • Pigment yellow 180-Corimax Yellow HG - Zeya Chemicals.
  • Pigment Yellow 180 | Fast Yellow HG | CAS 77804-81-0 | Origo Chemical.
  • ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com.
  • D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints - ASTM.
  • Pigment Yellow 180 - SY Chemical Co., Ltd.
  • ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO.
  • PV Fast Yellow HG - Sudarshan Chemical Industries Limited.
  • Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE.
  • Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards.
  • ASTM D4303-10(2022) - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
  • DuraPrint®3180J Pigment Yellow 180 - Fineland Chem.
  • Understanding the Mechanism of Light-Induced Age-Related Decrease in Melanin Concentration in Retinal Pigment Epithelium Cells - MDPI.
  • Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier - baoxu chemical.
  • Pigment Yellow 180 (PY180)-shanghai colors ltd.
  • Why do materials change color when exposed to the sun for a long time?.

Sources

A Comprehensive Cost-Performance Analysis of C.I. Pigment Yellow 180 for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of High-Performance Pigments in Modern Materials

The selection of a pigment in industrial applications extends far beyond achieving a desired color. It is a critical decision that impacts the end-product's durability, processing efficiency, and overall cost-in-use. C.I. Pigment Yellow 180, a benzimidazolone disazo pigment, has emerged as a significant player in the high-performance yellow pigment category.[1][2] Its balanced properties make it a versatile choice for demanding applications in plastics, coatings, and printing inks.[3] This guide provides a comprehensive assessment of the cost-performance ratio of this compound, comparing it with other widely used yellow pigments. Through a detailed examination of experimental data and standardized testing methodologies, we aim to provide a clear rationale for its selection in various systems.

Understanding this compound: Chemical and Physical Profile

This compound is characterized by its greenish-yellow shade and belongs to the high-performance benzimidazolone class of organic pigments.[1] Its chemical structure imparts exceptional stability, which is a cornerstone of its performance attributes.

Key Characteristics:

  • Chemical Class: Benzimidazolone Disazo[1]

  • C.I. Name: Pigment Yellow 180

  • CAS Number: 77804-81-0

  • Molecular Formula: C₃₆H₃₂N₁₀O₈

The benzimidazolone group within its structure is key to its high performance, contributing to its excellent thermal, light, and chemical resistance.[2]

Performance Benchmarking: A Comparative Analysis

The true value of a pigment is revealed through rigorous, comparative testing against established alternatives. This section details the performance of this compound in contrast to other commercially important yellow pigments:

  • C.I. Pigment Yellow 83 (Diarylide): A common, cost-effective mid-shade yellow.[4]

  • C.I. Pigment Yellow 110 (Isoindolinone): A high-performance red-shade yellow known for its durability.[4]

  • C.I. Pigment Yellow 138 (Quinophthalone): A greenish-yellow pigment with good heat and lightfastness.[5]

  • C.I. Pigment Yellow 151 (Benzimidazolone): A green-shade yellow with excellent weather fastness.[6]

  • C.I. Pigment Yellow 154 (Benzimidazolone): A high-performance greenish-yellow pigment.

Table 1: Comparative Performance Data of Selected Yellow Pigments
PigmentChemical ClassHeat Stability (°C)Lightfastness (BWS)Chemical ResistanceMigration ResistanceRelative Cost
This compound Benzimidazolone 290-300 7-8 Excellent Excellent Medium-High
C.I. Pigment Yellow 83Diarylide2005-6FairFair to GoodLow
C.I. Pigment Yellow 110Isoindolinone2908ExcellentExcellentHigh
C.I. Pigment Yellow 138Quinophthalone2807-8Very GoodExcellentHigh
C.I. Pigment Yellow 151Benzimidazolone2608ExcellentExcellentHigh
C.I. Pigment Yellow 154Benzimidazolone2908ExcellentExcellentHigh

Note: The data presented is a synthesis of typical values from various technical sources. Actual performance may vary depending on the specific grade, application, and processing conditions.

Causality Behind Experimental Choices: Standardized Testing Protocols

To ensure the objectivity and reliability of performance data, standardized testing methodologies are crucial. The following section outlines the rationale and protocols for key pigment performance evaluations, primarily based on ASTM and ISO standards.

Lightfastness and Weatherability

Rationale: The ability of a pigment to retain its color upon exposure to light and atmospheric conditions is paramount for applications with extended service life, such as automotive coatings and outdoor signage. Accelerated weathering tests are employed to simulate long-term exposure in a controlled laboratory setting.

Experimental Protocol (Adapted from ASTM D4303):

  • Sample Preparation: Pigment dispersions in the relevant binder system (e.g., acrylic for paint, PVC for plastic) are prepared at a standardized concentration. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are placed in a xenon-arc weathering apparatus. The light source is filtered to simulate sunlight through window glass for indoor applications or direct sunlight for outdoor applications.[7]

  • Evaluation: The color change of the exposed portion is periodically measured using a spectrophotometer and compared to the unexposed portion. The color difference (ΔE*ab) is calculated.

  • Rating: The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates excellent lightfastness and 1 indicates poor lightfastness.[8]

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation Prep Prepare Pigment Dispersion Mask Mask a Portion of the Sample Prep->Mask Xenon Expose in Xenon-Arc Apparatus Mask->Xenon Exposure Measure Spectrophotometric Measurement Xenon->Measure Periodic Measurement Calculate Calculate Color Difference (ΔE*ab) Measure->Calculate Rate Rate on Blue Wool Scale (1-8) Calculate->Rate

Caption: Workflow for Lightfastness Testing.

Heat Stability

Rationale: In many applications, particularly in plastics processing (e.g., injection molding, extrusion), pigments are subjected to high temperatures. Insufficient heat stability can lead to color changes, degradation of the pigment, and adverse effects on the polymer matrix.

Experimental Protocol (Adapted from ISO 787-21):

  • Compounding: The pigment is compounded into the test polymer (e.g., HDPE, PP) at a specified concentration.

  • Processing: The compounded material is processed through a series of heat cycles at progressively higher temperatures.

  • Evaluation: The color of the processed samples at each temperature is compared to a sample processed at a reference low temperature. The temperature at which a significant color change (ΔE*ab > 3) occurs is determined as the heat stability limit.

Heat_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_processing Thermal Stress cluster_eval Evaluation Compound Compound Pigment into Polymer Process Process at Increasing Temperatures Compound->Process Heat Cycles Compare Compare Color to Reference Process->Compare Color Measurement Determine Determine Temperature of Significant Color Change Compare->Determine

Caption: Workflow for Heat Stability Testing.

Chemical Resistance

Rationale: Pigmented articles may come into contact with various chemicals during their service life, such as acids, alkalis, and solvents. Chemical resistance testing evaluates the pigment's ability to withstand such exposures without bleeding or changing color.

Experimental Protocol (Adapted from ASTM D1308):

  • Sample Preparation: A cured coating or a plastic plaque containing the pigment is prepared.

  • Exposure: A spot test is conducted by placing a drop of the test chemical (e.g., 5% HCl, 5% NaOH) on the surface of the sample and covering it for a specified period.

  • Evaluation: After the exposure period, the sample is rinsed and dried. The tested area is visually inspected for any color change, bleeding, or surface defects. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.

Cost-Performance Assessment of this compound

The selection of a pigment is often a balance between performance requirements and economic considerations. While this compound may have a higher upfront cost compared to commodity pigments like C.I. Pigment Yellow 83, its superior performance can lead to long-term cost savings.

Key Considerations:

  • Processing Efficiency: The excellent heat stability of PY 180 allows for its use in a wider range of engineering plastics that are processed at high temperatures, reducing the risk of product rejection due to color shifts.

  • Durability and Lifespan: The high lightfastness and weatherability of PY 180 contribute to a longer service life of the end-product, reducing the need for premature replacement. This is particularly critical in applications such as automotive coatings and durable plastics.

  • Reduced Pigment Loading: In some applications, the high color strength of PY 180 may allow for lower pigment loading levels to achieve the desired color, which can partially offset its higher price per kilogram.

  • Regulatory Compliance: this compound is a suitable replacement for heavy-metal-containing pigments like lead chromates, which are facing increasing regulatory restrictions.

When compared to other high-performance yellow pigments, this compound offers a compelling balance of properties. While pigments like C.I. Pigment Yellow 110 may offer slightly superior lightfastness in some systems, PY 180 often provides a more cost-effective solution with a very high level of performance.

Conclusion and Recommendations

This compound stands out as a high-performance pigment with an excellent cost-performance ratio for a wide range of demanding applications. Its superior heat stability, lightfastness, and chemical resistance make it a reliable choice for plastics, coatings, and inks where durability and color consistency are critical.

Recommendations for Application:

  • Plastics: Highly recommended for polyolefins (HDPE, PP), PVC, ABS, and some engineering plastics due to its excellent heat stability and non-migratory properties.[3]

  • Coatings: Suitable for high-quality industrial and automotive coatings where good weatherability is required.

  • Inks: An excellent choice for high-end printing inks, including those for packaging and metal decoration, where resistance to heat and chemicals is necessary.

Ultimately, the optimal pigment choice will depend on the specific requirements of the application. However, for formulators seeking a high-performance, versatile, and economically viable yellow pigment, this compound warrants strong consideration. It is always recommended to conduct in-house testing to validate the performance of any pigment in the specific formulation and processing conditions.

References

  • ASTM International. (n.d.). ASTM D4303 - 10(2016) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]

  • Choosing the Right Yellow: Comparing Pigment Yellow 110 with Other Yellow Pigments. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • Atelier Acrylic. (2018, February 26). Lightfastness In Artists' Paints. Retrieved from [Link]

  • DCL Corporation. (n.d.). Pigment Directory. Retrieved from [Link]

  • International Organization for Standardization. (1993). ISO 787-25:1993 General methods of test for pigments and extenders — Part 25: Comparison of the colour, in full-shade systems, of white, black and coloured pigments — Colorimetric method. Retrieved from [Link]

  • NBchao.Com. (n.d.). Pigment related ASTM testing standards. Retrieved from [Link]

  • International Organization for Standardization. (2019). ISO 787-25:2019 General methods of test for pigments and extenders — Part 25: Comparison of the colour, in full-shade systems, of white, black and coloured pigments — Colorimetric method. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D4303-10(2016) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]

  • Vibfast. (n.d.). High Performance Pigments. Retrieved from [Link]

  • Scribd. (n.d.). Organic Pigment Data Sheet: PV Fast Yellow. Retrieved from [Link]

  • DCL Corporation. (n.d.). Pigment Directory. Retrieved from [Link]

  • International Organization for Standardization. (1985). ISO 787-24:1985 General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric method. Retrieved from [Link]

  • NBchao.Com. (n.d.). Summary of Pigment Color Performance Testing Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazolone Pigments and Related Structures. Retrieved from [Link]

  • Kimberly Crick. (n.d.). YELLOW Art Supply Pigment Database. Retrieved from [Link]

  • Natural Pigments. (n.d.). Rublev Colours Benzimidazolone Yellow Pigment. Retrieved from [Link]

  • Ranbar. (n.d.). Hostaperm Yellow H4G Benzimidazolone Pigment Yellow 151. Retrieved from [Link]

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • Art Is Creation. (n.d.). The Color of Art Pigment Database: Pigment Yellow - PY. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO Certifications for Paint and Coatings Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]

  • Sennelier. (2018, February 15). All about Yellows commented swatches by Pigments. Retrieved from [Link]

Sources

A Comparative Guide to the Performance of Pigment Yellow 180 Across Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer coloration, the selection of a high-performance pigment is paramount to achieving desired aesthetics, durability, and processing stability. Pigment Yellow 180, a benzimidazolone-based organic pigment, has emerged as a workhorse in the industry, prized for its brilliant greenish-yellow shade and robust performance characteristics. This guide provides an in-depth comparative analysis of Pigment Yellow 180's behavior in various polymer systems, offering researchers, scientists, and product developers the critical data and insights necessary for informed material selection and formulation.

The inherent value of Pigment Yellow 180 lies in its exceptional heat stability, lightfastness, and resistance to migration, making it a suitable candidate for a wide array of applications, from consumer goods to demanding automotive components.[1][2] However, the intricate interplay between the pigment and the polymer matrix can significantly influence its ultimate performance. Understanding these nuances is key to unlocking the full potential of this versatile colorant.

Physicochemical Characteristics of Pigment Yellow 180

Pigment Yellow 180 (C.I. Name: Pigment Yellow 180; CAS No: 77804-81-0) is a disazo condensation pigment.[3] Its molecular structure, featuring benzimidazolone groups, imparts a high degree of thermal and light stability.[3] This inherent stability is a cornerstone of its performance across different polymer systems.

PropertyValueSource(s)
Chemical Class Benzimidazolone[3][4]
Molecular Formula C36H32N10O8[5]
Heat Resistance Up to 300°C (572°F) in certain polymers[6][7]
Lightfastness (Full Shade) 7-8 (on 1-8 Blue Wool Scale)[6][8]
Migration Resistance 5 (on 1-5 scale)[4][8]
Specific Surface Area ~24 m²/g[9][10]

Comparative Performance Analysis in Key Polymer Systems

The compatibility and performance of Pigment Yellow 180 are not uniform across all polymers. The following sections delve into its behavior in three major categories of plastics: polyolefins, polyvinyl chloride (PVC), and engineering plastics.

Polyolefins (Polyethylene, Polypropylene)

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used plastics. Pigment Yellow 180 is highly recommended for these systems due to its excellent heat stability, which is crucial for processing methods like injection molding and extrusion.[11][12]

  • Heat Stability: In High-Density Polyethylene (HDPE), Pigment Yellow 180 exhibits remarkable heat stability, withstanding temperatures up to 290°C.[8][9][13] This allows for a wide processing window without significant color degradation. In polypropylene, it also demonstrates excellent thermal stability, making it suitable for fiber and filament applications.[6][14]

  • Lightfastness: The pigment offers very good to excellent lightfastness in polyolefins, typically rated between 6 and 7 on the Blue Wool Scale for reduced tints.[6][9] This ensures long-term color retention in finished articles exposed to light.

  • Warping: A critical consideration in the molding of semi-crystalline polymers like HDPE is the potential for pigments to induce warping. Pigment Yellow 180 is known for its low warping characteristics in HDPE, a significant advantage for producing dimensionally stable parts.[1][10]

  • Dispersibility: Good dispersibility is essential for achieving uniform color and avoiding specks or streaks. Pigment Yellow 180 generally shows good dispersion in polyolefins, contributing to a high-quality surface finish.[8]

Polyvinyl Chloride (PVC)

In both plasticized (flexible) and unplasticized (rigid) PVC, migration resistance is a key performance indicator. Pigment Yellow 180 excels in this regard.

  • Migration Resistance: It demonstrates excellent resistance to migration in plasticized PVC, preventing the pigment from blooming to the surface or bleeding into adjacent materials.[8][15] This property is critical for applications like wire and cable insulation, flooring, and synthetic leather.

  • Heat Stability: The heat stability in PVC is sufficient for typical processing temperatures.

  • Weatherability: For outdoor PVC applications, such as window profiles and siding, the weather resistance of the pigment is important. Pigment Yellow 180 offers good weather fastness, contributing to the durability of the final product.[10]

Engineering Plastics (ABS, PC, PA)

Engineering plastics are processed at higher temperatures than commodity plastics, placing greater demands on the thermal stability of colorants.

  • Heat Stability: Pigment Yellow 180 is a suitable choice for Acrylonitrile Butadiene Styrene (ABS), showing good heat stability up to 290°C.[6] It is also used in polycarbonate (PC), where processing temperatures can be even higher.[13][16] Some sources indicate it can withstand up to 300°C in polystyrene (PS).[6]

  • Chemical Resistance: It exhibits good resistance to the chemical environments encountered during the processing of many engineering plastics.

  • Dimensional Stability: Similar to its performance in polyolefins, it does not negatively impact the dimensional stability of molded engineering plastic parts.[9]

Summary of Performance Ratings

The following table provides a comparative summary of Pigment Yellow 180's performance across different polymer systems. The ratings are synthesized from various technical data sheets and industry publications.

Polymer SystemHeat Stability (1-5)Lightfastness (1-8)Migration Resistance (1-5)Overall Suitability
Polyethylene (PE) 575Excellent
Polypropylene (PP) 575Excellent
PVC (Plasticized) 475Excellent
ABS 575Excellent
Polycarbonate (PC) 475Very Good
Polystyrene (PS) 575Excellent

Rating Scale: Heat Stability & Migration Resistance (1=Poor, 5=Excellent); Lightfastness (1=Poor, 8=Excellent)

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. The following are detailed protocols for key performance evaluations of Pigment Yellow 180 in a polymer matrix.

Heat Stability Determination (ISO 105-A02 / ASTM D3012)

This test evaluates the color change of a pigmented plastic specimen after exposure to elevated temperatures.

Workflow:

Caption: Workflow for Heat Stability Testing of Pigment Yellow 180.

Lightfastness Evaluation (ISO 4892-2 / ASTM D4459)

This protocol assesses the resistance of the pigmented plastic to color change upon exposure to artificial weathering.

Workflow:

LightfastnessTest cluster_prep Specimen Preparation cluster_exposure Exposure cluster_eval Evaluation Prep1 Prepare pigmented polymer plaques (e.g., 1% pigment loading in TiO2 reduction). Exp1 Mount specimens in a Xenon-arc weathering chamber. Prep1->Exp1 Exp2 Expose to simulated sunlight under controlled temperature and humidity for a specified duration. Exp1->Exp2 Eval1 Periodically remove specimens and measure color change (ΔE*) against an unexposed control. Exp2->Eval1 Eval2 Compare the color change to the Blue Wool Scale. Eval1->Eval2

Caption: Experimental Workflow for Lightfastness Evaluation.

Migration Resistance Test (ISO 105-A02)

This test determines the tendency of the pigment to migrate from a colored plastic into an uncolored material in contact with it.

Workflow:

Caption: Protocol for Assessing Pigment Migration in Plasticized PVC.

Causality of Performance: The Role of Pigment-Polymer Interaction

The performance of Pigment Yellow 180 is intrinsically linked to its interaction with the host polymer at a molecular level.

  • Polarity and Solubility: The dispersibility of a pigment is influenced by the relative polarities of the pigment and the polymer. While Pigment Yellow 180 has polar groups, its overall large, non-polar surface area allows for good compatibility with non-polar polyolefins. The Hansen Solubility Parameters (HSPs) can be a useful tool for predicting pigment-polymer compatibility.[17]

  • Crystallinity: The crystalline nature of Pigment Yellow 180 contributes to its excellent stability.[3] During processing, the pigment particles should remain stable and not dissolve and recrystallize, which could lead to changes in color and performance. The interaction with the polymer melt can influence the final morphology of the pigment particles in the solid plastic.[18]

  • Stabilizer Interactions: In some polymer formulations, interactions between the pigment and stabilizer packages (e.g., antioxidants, UV absorbers) can occur. These interactions can potentially affect the long-term stability of both the pigment and the polymer. For instance, some pigments can have a synergistic or antagonistic effect on the performance of hindered amine light stabilizers (HALS).

Conclusion: A Versatile and Reliable Choice

Pigment Yellow 180 stands out as a high-performance colorant with a broad application window across a diverse range of polymer systems. Its excellent heat stability, lightfastness, and migration resistance make it a reliable choice for applications demanding long-term color durability and processing robustness. As demonstrated in this guide, its performance is consistently high in polyolefins, PVC, and a variety of engineering plastics.

For researchers and formulators, a thorough understanding of the performance metrics and the underlying scientific principles governing pigment-polymer interactions is essential. By employing standardized testing protocols and considering the specific requirements of the end-use application, the full potential of Pigment Yellow 180 can be realized, leading to the development of high-quality, coloristically consistent, and durable plastic products.

References

  • PIGMENT YELLOW 180 – Introduction and Application. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 - SY Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180|Benzimidazolone Yellow HG-P - Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 for Plastics and Ink - Hengyi Technology. (n.d.). Retrieved from [Link]

  • High Quality Pigment Yellow 180 (Fast Yellow 180) for Ink, Plastic Use - NEW COLOR. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 Lightfast Heat Resistant High Performance Yellow for Plastics. (n.d.). Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023). Retrieved from [Link]

  • Pigment yellow 180-Corimax Yellow HG - Zeya Chemicals. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • PIGMENT YELLOW 180. (n.d.). Retrieved from [Link]

  • China Pigment for Plastic Yellow 180 Manufacturers, Suppliers and Factory - GEECOLOR. (n.d.). Retrieved from [Link]

  • China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers | Precise Color. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier - baoxu chemical. (n.d.). Retrieved from [Link]

  • PV Fast Yellow HG - Sudarshan Chemical Industries Limited. (n.d.). Retrieved from [Link]

  • How to Choose Organic Pigment For Plastics? | China Baoxu Chemical. (n.d.). Retrieved from [Link]

  • Fast Yellow 180|CAS No.77804-81-0 - Xcolor Pigment. (n.d.). Retrieved from [Link]

  • Pigment Yellow 180|Benzimidazolone Yellow HG - Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

  • Colortherm Yellow Heat Stability - Lanxess. (n.d.). Retrieved from [Link]

  • Pigment Yellow180 Properties and Application - YouTube. (2020). Retrieved from [Link]

  • Pigment yellow 180 is a semi-opaque mid shade yellow pigment,especially suitable for consumer goods and packaging applications C - baoxu chemical. (n.d.). Retrieved from [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - ResearchGate. (2023). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Optimizing Pigment Yellow 180 Performance: A Comparative Evaluation of Dispersants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Pigment Dispersion

Pigment Yellow 180 (PY 180), a benzimidazolone-based double azo pigment, is a workhorse in the plastics, inks, and coatings industries due to its brilliant greenish-yellow shade, exceptional heat stability, and excellent lightfastness.[1][2][3][4] However, like many high-performance organic pigments, achieving its full coloristic potential is intrinsically linked to the quality of its dispersion. Organic pigments, with their inherently small primary particle sizes, exhibit a strong tendency to form agglomerates and aggregates, which can lead to a host of issues including reduced color strength, poor gloss, increased viscosity, and instability such as flocculation and settling.[5][6][7][8]

The key to unlocking the true performance of Pigment Yellow 180 lies in the selection of an appropriate dispersing agent. Dispersants are crucial additives that facilitate the wetting of pigment particles, aid in the mechanical breakdown of agglomerates, and, most critically, provide long-term stabilization of the dispersed particles within the medium.[9][10][11][12] This guide, intended for researchers, scientists, and formulation chemists, provides a comprehensive framework for evaluating and comparing the impact of different dispersant technologies on the performance of Pigment Yellow 180. We will delve into the underlying mechanisms of dispersion, present detailed experimental protocols for performance evaluation, and offer a comparative analysis of representative dispersant types.

The Mechanics of Dispersion: A Three-Act Play

The process of dispersing a pigment can be understood as a sequence of three critical stages:

  • Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the liquid medium.[5][11][13] Effective wetting is a prerequisite for the subsequent stages and is influenced by the surface tension of the liquid and the surface energy of the pigment.

  • Deagglomeration/Grinding: Mechanical energy, typically from high-speed dispersers or media mills, is applied to break down the pigment agglomerates into smaller aggregates and, ideally, primary particles.[5][11]

  • Stabilization: This is arguably the most crucial stage, where the dispersing agent adsorbs onto the pigment particle surfaces to prevent reagglomeration, a phenomenon driven by the high surface energy of the newly created surfaces.[5][11][12][14]

Stabilization is primarily achieved through two mechanisms:

  • Electrostatic Stabilization: This occurs when charged dispersants adsorb onto the pigment surface, creating a net electrical charge. The resulting repulsive forces between particles with like charges prevent them from coming close enough to flocculate.[12][14][15] This mechanism is most effective in polar, aqueous systems.

  • Steric Stabilization: High molecular weight polymeric dispersants, with their "anchor" groups and solvated polymer chains, provide a physical barrier around the pigment particles. When two such particles approach each other, the compression of these polymer chains leads to a repulsive force, preventing flocculation.[5][12][14][15] This is the dominant mechanism in non-polar, solvent-based systems and is also effective in aqueous systems.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: The three stages of pigment dispersion and the two primary stabilization mechanisms.

Comparative Experimental Design: Evaluating Dispersant Efficacy

To objectively assess the impact of different dispersants on Pigment Yellow 180, a systematic experimental approach is essential. This guide proposes a comparative study of three distinct dispersant types in a model solvent-based acrylic resin system:

  • Dispersant A: Conventional Surfactant-Type (Low Molecular Weight) - Represents a traditional, cost-effective option that primarily functions through electrostatic stabilization.

  • Dispersant B: High Molecular Weight Polymeric Dispersant (Polyurethane-based) - A modern, high-performance dispersant with strong anchoring groups and long polymeric chains designed for steric stabilization.[16]

  • Dispersant C: Polyacrylate-based Dispersant - Another class of polymeric dispersant commonly used in both aqueous and solvent-based systems.[17]

Experimental Workflow

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=record, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: A streamlined workflow for the preparation and evaluation of Pigment Yellow 180 dispersions.

Detailed Experimental Protocols

1. Preparation of Pigment Dispersions

  • Objective: To prepare concentrated pigment pastes of Pigment Yellow 180 with each of the three dispersants.

  • Formulation (Parts by Weight):

    • Pigment Yellow 180: 30

    • Dispersant (A, B, or C): 3 (10% on pigment weight)

    • Acrylic Resin (30% in solvent): 40

    • Solvent (e.g., Butyl Acetate): 27

  • Procedure:

    • In a suitable container, combine the acrylic resin, solvent, and the selected dispersant.

    • Agitate at low speed using a high-speed disperser.

    • Gradually add the Pigment Yellow 180 powder to the liquid mixture.

    • Once the pigment is fully wetted, increase the disperser speed to 3000 rpm and disperse for 30 minutes.

    • Transfer the pre-dispersion to a laboratory media mill charged with 1.0 mm glass beads.

    • Mill the dispersion for 60 minutes, monitoring the temperature to keep it below 40°C.

    • Prepare a control sample without any dispersant for baseline comparison.

2. Particle Size Distribution Analysis

  • Objective: To determine the particle size and distribution of the pigment in the dispersion.

  • Instrumentation: Laser Diffraction Particle Size Analyzer.[18]

  • Procedure:

    • Dilute a small aliquot of the pigment dispersion with a compatible solvent until the appropriate obscuration level is reached.

    • Analyze the sample according to the instrument's standard operating procedure.

    • Record the D50 (median particle size) and D90 values.

3. Viscosity Measurement

  • Objective: To assess the rheological properties of the pigment dispersions.

  • Instrumentation: Rotational Rheometer.[19]

  • Procedure:

    • Equilibrate the pigment dispersion to a constant temperature (25°C).

    • Measure the viscosity over a shear rate range of 0.1 to 100 s⁻¹.

    • Record the viscosity at a low shear rate (e.g., 1 s⁻¹) and a high shear rate (e.g., 100 s⁻¹).

4. Color Strength and Gloss Evaluation

  • Objective: To quantify the color development and surface appearance of coatings prepared from the dispersions.

  • Instrumentation: Spectrophotometer and 60° Gloss Meter.

  • Procedure:

    • Prepare a let-down of each pigment dispersion in a standard white paint base (e.g., 1 part pigment paste to 9 parts white base).

    • Apply the tinted paint to a standardized test chart using a film applicator to ensure uniform thickness.

    • Allow the films to dry completely.

    • Measure the color strength (e.g., using the Kubelka-Munk theory) relative to a standard.

    • Measure the 60° gloss of the dried films.

5. Stability Assessment

  • Objective: To evaluate the long-term stability of the pigment dispersions.

  • Procedure:

    • Accelerated Aging: Store the pigment dispersions in sealed containers at an elevated temperature (e.g., 50°C) for 14 days. After aging, re-measure the viscosity and particle size to check for any significant changes.[20]

    • Rub-up Test: Apply a wet film of the tinted paint to a test chart. Just before the film is dry, gently rub a small area with a finger. A significant color difference between the rubbed and unrubbed areas indicates flocculation.[21][22]

Data Presentation and Interpretation

The following tables present hypothetical but realistic data that one might expect from such a comparative study.

Table 1: Particle Size and Viscosity of Pigment Yellow 180 Dispersions

Dispersant TypeD50 (nm)D90 (nm)Viscosity at 1 s⁻¹ (mPa·s)Viscosity at 100 s⁻¹ (mPa·s)
Control (No Dispersant) 85015002500800
A: Surfactant-Type 4509001200450
B: Polymeric (Polyurethane) 250500600300
C: Polymeric (Polyacrylate) 320650850380
  • Interpretation: The control sample exhibits a large particle size and high viscosity, indicative of poor dispersion. Dispersant A shows some improvement, but the polymeric dispersants (B and C) are significantly more effective at reducing particle size and viscosity. Dispersant B demonstrates the best performance in this regard.

Table 2: Coloristic Properties and Stability of Coatings

Dispersant TypeRelative Color Strength (%)60° GlossStability (Post-Aging Viscosity Change)Rub-up Test
Control (No Dispersant) 8565+50%Severe Flocculation
A: Surfactant-Type 9578+20%Moderate Flocculation
B: Polymeric (Polyurethane) 11092<+5%No Flocculation
C: Polymeric (Polyacrylate) 10588<+10%Slight Flocculation
  • Interpretation: The superior dispersion achieved with the polymeric dispersants directly translates to improved color strength and gloss.[10][15][23] Dispersant B, with the finest particle size, provides the highest color strength and gloss. The stability data further underscores the effectiveness of the polymeric dispersants, with Dispersant B showing excellent long-term stability and no signs of flocculation.

Conclusion: The Critical Role of Dispersant Selection

The experimental data clearly demonstrates that the choice of dispersant has a profound impact on the performance of Pigment Yellow 180. While conventional surfactant-type dispersants offer some benefits over a system with no dispersant, high-performance polymeric dispersants provide a significant leap in performance. The superior steric stabilization offered by these macromolecules leads to finer and more stable dispersions, which in turn maximizes the coloristic properties and long-term stability of the final product.

For formulators working with Pigment Yellow 180 and other high-performance organic pigments, a systematic evaluation of different dispersant technologies is not merely an academic exercise but a critical step in developing high-quality, robust, and cost-effective formulations. This guide provides a foundational framework for conducting such evaluations, enabling scientists and researchers to make informed decisions and unlock the full potential of their pigment systems.

References

  • Lankem. (2021, September 30). Dispersing Agents for Coatings & Inks. Retrieved from [Link]

  • Schoff, C. K. (n.d.). Pigment Dispersion II, Testing. American Coatings Association. Retrieved from [Link]

  • American Coatings Association. (n.d.). Comparison of Methods to Assess Pigment Dispersion. Retrieved from [Link]

  • ispigment.com. (2024, October 16). How to quickly determine the dispersion performance of pigments? Retrieved from [Link]

  • (n.d.). PIGMENT YELLOW 180 – Introduction and Application. Retrieved from [Link]

  • PCI Magazine. (2019, July 11). New Polymeric Dispersants. Retrieved from [Link]

  • (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension. Retrieved from [Link]

  • PCI Magazine. (2021, December 14). Introduction to Additives, Part 4: Dispersants. Retrieved from [Link]

  • (n.d.). Dispersants in the Paint and Coatings Industry. Retrieved from [Link]

  • (2012, November 23). Pigment Yellow 180. Retrieved from [Link]

  • (n.d.). The Science Behind Pigment Dispersion: Understanding the Mechanism. Retrieved from [Link]

  • PCI Magazine. (2012, April 2). Evaluating Pigment Dispersion Using Light Microscopy. Retrieved from [Link]

  • baoxu chemical. (n.d.). Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from [Link]

  • (2026, January 2). The Science Behind Color Development: How Dispersants Impact Coating Formulations. Retrieved from [Link]

  • NBchao.Com. (n.d.). How to detect the degree of pigment dispersion? Q&A. Retrieved from [Link]

  • RadTech. (n.d.). Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. Retrieved from [Link]

  • UL Prospector. (2024, March 13). The Importance of Particle Size in Coatings Formulations. Retrieved from [Link]

  • DTIC. (n.d.). Laser Scattering Particle Size Distribution Analyses of Pigments. Retrieved from [Link]

  • PCI Magazine. (2022, November 8). Pigment Dispersion Procedures. Retrieved from [Link]

  • (n.d.). APPLICATION NOTE - PAINT PRODUCTS ACCELERATED STABILITYAND QUALITY TESTING. Retrieved from [Link]

  • DTU Research Database. (2022, August 31). Quality control for coatings production: capillary rheometry and full particle quantification of pigment dispersion. Retrieved from [Link]

  • PCI Magazine. (2023, March 2). A Universal Dispersing Agent for All Kinds of Pigment Preparations. Retrieved from [Link]

  • NBchao.Com. (n.d.). Pigment particle size and particle size distribution. Retrieved from [Link]

  • HORIBA. (n.d.). Pigment, Powder Coating, and Ink Particle Size. Retrieved from [Link]

  • (2021, October 21). How to Stabilize Color Pigment Performance in Liquid Systems. Retrieved from [Link]

  • Deco Chemical Technology Co.,Ltd. (2023, December 15). How to identify the quality of dispersants? Retrieved from [Link]

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Evonik. (n.d.). WHITE PAPER. Retrieved from [Link]

  • American Coatings Association. (n.d.). Sustainability and Pigment Dispersion. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Correlating Crystal Morphology and Coloristic Properties of Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pigment Yellow 180 (PY 180), a high-performance benzimidazolone disazo pigment, is a cornerstone in the formulation of demanding plastic and ink applications due to its exceptional heat stability and lightfastness.[1][2][3] However, achieving optimal and consistent coloristic performance—spanning hue, tinting strength, and transparency—is not solely dependent on its chemical structure. It is intrinsically linked to its physical form, specifically its crystal morphology. This guide provides an in-depth analysis of the critical relationship between the crystal morphology of PY 180 and its resulting coloristic properties. We will explore the underlying scientific principles, present validated experimental protocols for characterization, and offer a comparative analysis against alternative pigments, providing researchers and developers with the insights needed to optimize their formulations.

Introduction to Pigment Yellow 180 (C.I. 21290)

Pigment Yellow 180 is chemically known as 2,2'-[ethylenebis(oxyphenyl-2,1-eneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide].[2] Its molecular structure, featuring robust benzimidazolone groups, imparts the high thermal and solvent stability for which it is renowned.[1] Typically synthesized via an azo coupling reaction, the initial crude product often consists of small, amorphous particles that require post-synthesis treatment, or "pigmentation," to develop the desired crystalline form and coloristic properties.[2] It is this pigmentation process—often involving solvent treatment—that dictates the final crystal size, shape, and degree of crystallinity, which are paramount to its performance.[2][4] PY 180 is widely used in plastics (PVC, polyolefins), solvent-based inks, and water-based packaging inks.[3][5][6][7]

The Primacy of the Physical Form: Why Crystal Morphology Dictates Color

For any pigment, the perceived color is a result of how it absorbs and scatters light. While the chemical structure defines the fundamental wavelengths of light absorption, the crystal's physical characteristics—its size, shape (morphology), and arrangement (polymorphism)—govern the efficiency of this process.

  • Particle Size and Tinting Strength: The tinting strength, or a pigment's ability to color a medium, is strongly influenced by its particle size.[8] According to the Kubelka-Munk theory, smaller particles possess a larger total surface area, leading to more significant light scattering and thus higher tinting strength.[8] However, there is an optimal size; if particles become too fine, undesirable changes in hue can occur.[9]

  • Morphology and Hue: The shape of the pigment crystals (e.g., acicular/needle-like vs. equant/cubic) affects how light is reflected and scattered. Studies on PY 180 have shown that solvent treatment can alter the crystal morphology, leading to a color shift from a reddish-yellow to a more desirable greenish-yellow hue.[2][4] This is attributed to changes in crystallinity and particle size.[2][4]

  • Crystallinity and Stability: A well-defined, stable crystal lattice enhances a pigment's fastness properties. Higher crystallinity generally correlates with improved tinctorial strength, dispersibility, and resistance to solvents and heat.[1] Polymorphism, the existence of different crystal structures for the same compound, can lead to significant variations in color and performance.[10]

Experimental Characterization & Correlation Workflow

To scientifically correlate morphology with color, a systematic workflow is essential. This involves precise characterization of the pigment's physical and optical properties.

G cluster_0 Pigment Processing cluster_1 Morphological Characterization cluster_2 Coloristic Evaluation cluster_3 Analysis & Correlation Synthesis Crude PY 180 Synthesis Treatment Solvent Treatment (Pigmentation) Synthesis->Treatment Post-processing SEM Scanning Electron Microscopy (SEM) (Particle Size & Shape) Treatment->SEM XRD X-Ray Diffraction (XRD) (Crystallinity & Phase) Treatment->XRD Dispersion Pigment Dispersion (e.g., in PVC, Ink) Treatment->Dispersion Correlation Correlate SEM/XRD data with Lab* values SEM->Correlation XRD->Correlation Spectro Spectrophotometry (CIELAB Lab* Values) Dispersion->Spectro Spectro->Correlation

Caption: Experimental workflow for correlating PY 180 morphology with color.

Morphological Characterization Protocols

A. Scanning Electron Microscopy (SEM) for Particle Size and Shape Analysis

SEM is indispensable for visualizing the direct morphology of pigment particles.

  • Objective: To obtain high-resolution images of PY 180 particles to assess their size distribution and shape (e.g., acicular, prismatic, aggregated).

  • Protocol:

    • Sample Mounting: Secure a small amount of the dry PY 180 powder onto an aluminum SEM stub using double-sided conductive carbon tape.[11][12] For optimal dispersion and to minimize agglomeration, gently press the stub onto a thin layer of powder and then remove loose particles with a gentle tap or a puff of compressed air.[11][13]

    • Causality (Dispersion): Achieving a monolayer of particles is crucial to prevent overlapping, which can obscure individual crystal shapes and lead to inaccurate size analysis.[13]

    • Conductive Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold (Au) or gold-palladium (Au-Pd).

    • Causality (Coating): Organic pigments like PY 180 are non-conductive.[14] The conductive coating prevents the buildup of electron charge on the sample surface under the electron beam, which would otherwise cause image distortion and loss of resolution.[11]

    • Imaging: Load the coated sample into the SEM. Begin imaging at low magnification to find a representative area. Increase magnification (e.g., 5,000x to 50,000x) to resolve individual crystal morphologies. Use an accelerating voltage of 5-15 kV, balancing the need for resolution with the risk of sample damage.

    • Data Analysis: Use image analysis software to measure the dimensions (length, width) of a statistically significant number of particles (e.g., >200) to determine the average particle size and aspect ratio.

B. X-ray Diffraction (XRD) for Crystallinity and Phase Identification

XRD provides information on the crystalline nature of the pigment, which is not visible via SEM.[15]

  • Objective: To determine the degree of crystallinity and identify any polymorphic phases of PY 180.

  • Protocol:

    • Sample Preparation: Finely grind the PY 180 powder using an agate mortar and pestle to ensure random crystal orientation. Poor crystallinity or preferred orientation can lead to poor quality diffraction patterns.[10]

    • Causality (Grinding): Grinding minimizes the effect of preferred orientation, where non-spherical crystals align in a non-random way, which would incorrectly alter the relative intensities of the diffraction peaks.

    • Mounting: Pack the powder into a flat sample holder, ensuring a smooth, level surface that is flush with the holder's rim.

    • Data Acquisition: Place the holder in a powder diffractometer. Perform a scan over a relevant 2θ range (e.g., 5° to 50°) using Cu Kα radiation.[2]

    • Data Analysis: Analyze the resulting diffractogram. Sharp, well-defined peaks indicate high crystallinity, while broad humps suggest amorphous content. The positions and relative intensities of the peaks serve as a fingerprint for a specific crystal phase, which can be compared against reference patterns if different polymorphs of PY 180 are known.

Coloristic Property Evaluation

A. Spectrophotometry for CIELAB (Lab*) Color Measurement

This technique provides a quantitative and standardized measure of color.[16]

  • Objective: To measure the precise color coordinates of the pigment in a standardized medium.

  • Protocol:

    • Dispersion Preparation: Prepare a dispersion of PY 180 in a standard medium (e.g., plasticized PVC, an ink varnish) at a defined concentration (e.g., 1% pigment by weight). Ensure complete and consistent dispersion using a high-speed mixer or three-roll mill. Also prepare a tint sample by adding a specified amount of titanium dioxide (e.g., 1:10 TiO₂).

    • Causality (Standardization): The perceived color is highly dependent on the dispersion quality and the surrounding medium. Using a standardized, repeatable preparation method is critical for comparing different pigment samples accurately.

    • Sample Presentation: Draw down the dispersion on a standardized color chart (e.g., Leneta card) using a drawdown bar of a specific thickness to ensure a uniform film. Allow it to dry/cure completely.

    • Measurement: Calibrate a spectrophotometer or colorimeter using white and black standards.[16] Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°). Measure the L, a, and b* values for both the full shade (masstone) and the tint samples.[16][17]

    • Data Interpretation:

      • L*: Lightness (100 = white, 0 = black)

      • a: Red-Green axis (+a = red, -a* = green)

      • b: Yellow-Blue axis (+b = yellow, -b* = blue)

      • A greener yellow will have a less positive (or more negative) a* value and a high positive b* value.

Correlating Morphology and Color: A Data-Driven Approach

By systematically applying the protocols above to PY 180 samples that have undergone different processing conditions (e.g., various solvent treatments), a direct correlation can be established.

G cluster_0 Synthesis & Processing cluster_1 Crystal Morphology cluster_2 Physical Properties cluster_3 Coloristic Properties Conditions Synthesis / Solvent Treatment Conditions Morphology Crystal Morphology (Size, Shape, Phase) Conditions->Morphology Determines Optical Light Absorption & Scattering Efficiency Morphology->Optical Governs Color Final Color Properties (Hue, Strength, Opacity) Optical->Color Results in

Caption: Relationship between processing, morphology, and final color.

Expected Observations:

A recent study demonstrated that treating raw PY 180 in different solvents leads to variations in color, shifting from reddish-yellow to a brighter, greener yellow.[2][4] Characterization confirmed that this color change was not due to a chemical or polymorphic transformation but was primarily attributed to an increase in crystallinity and crystal size.[2][4]

Morphological Property Effect on Coloristic Property Causality
Decreasing Particle Size Increases Tinting StrengthLarger total surface area leads to more efficient light scattering.[8]
Increasing Crystallinity Increases Color Strength & Brightness (Higher L*)A more ordered crystal lattice can enhance light interaction efficiency.[1][2]
Change in Crystal Habit Shifts Hue (e.g., towards greener yellow)Different crystal faces scatter light differently, altering the perceived color. Thinner or elongated particles often absorb light more effectively.[18]

Comparative Analysis: PY 180 vs. Alternative Yellow Pigments

PY 180 is often chosen as a high-performance alternative to older diarylide yellow pigments, which may have lower fastness properties.[7][19][20]

Property Pigment Yellow 180 Diarylide Yellow (e.g., PY 13) Lead Chromate (e.g., PY 34)
Chemical Class Benzimidazolone DisazoDiarylideInorganic (Lead Chromate)
Typical Hue Greenish Yellow[3][19]Reddish to Medium YellowMedium Yellow
Heat Stability Excellent (280-300 °C)[19][21][22]Moderate (approx. 200 °C)Good (approx. 250 °C) but can darken
Lightfastness (Full) Excellent (7-8 on Blue Wool Scale)[22][23]Good (5-6)Very Good (7)
Migration Resistance Excellent[7][24]Prone to migration in plasticized PVCExcellent
Regulatory Status FDA compliant for certain uses[22]Benzidine-based, regulatory concernsContains lead and hexavalent chromium
Key Advantage Balanced high performance, no migrationHigh color strength for costOpaque, high hiding power

Conclusion

The coloristic properties of Pigment Yellow 180 are not a simple function of its chemistry but are profoundly dictated by its crystal morphology. A smaller particle size generally yields higher tinting strength, while increased crystallinity and specific crystal habits can shift the hue towards a more desirable greener shade and improve overall brightness. By employing a rigorous analytical workflow combining SEM, XRD, and spectrophotometry, formulators can move beyond trial-and-error and establish a predictive understanding of how processing conditions impact final color performance. This knowledge enables the precise tailoring of PY 180 for high-value applications and provides a solid framework for quality control and competitive product development.

References

  • Vertex AI Search. (2024, October 13). How Pigment Particles Influence Paint Properties: A Guide for Artists.
  • UL Prospector. (2024, March 13).
  • Fineland Chem. Influence Of The Particle Size Of Organic Pigments.
  • Zeya Chemicals. Pigment yellow 180 TDS.
  • Heubach GmbH. VYNAMON™ Yellow 118002 (PY 180)
  • SY Chemical Co., Ltd. Pigment Yellow 180, PY180 TDS.
  • Benchchem. CI Pigment Yellow 180.
  • Dominion Colour Corpor
  • AZoM. (2023, August 4). Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power.
  • Baoxu Chemical.
  • Malvern Panalytical. Article: Why particle sizing?.
  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • Industrial Physics. How to Perform a Pigment Test.
  • ResearchGate. (2025, August 6). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments | Request PDF.
  • ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • SY Chemical Co., Ltd. Pigment Yellow 180.
  • Yale University.
  • Radboud Repository. Crystal Structure and Morphology Prediction of Organic Pigments.
  • ChemBK. (2024, July 3). C.I.Pigment Yellow 180.
  • VacCoat.
  • protocols.io. (2018, June 8). PROTOCOL FOR PIGMENT CONTENT QUANTIFICATION IN HERBACEOUS COVERS: SAMPLING AND ANALYSIS.
  • WorldOfChemicals. (2012, November 23). Pigment Yellow 180.
  • Fineland Chem. DuraPrint®3180J Pigment Yellow 180.
  • Sinoever International Co.,Ltd. (2019, September 16). Manufacturing Methods of Pigment Yellow 180.
  • ATA Scientific. (2023, July 3). A Simple Guide For Preparing Samples For Sem Imaging.
  • MeasureColour. Test Methods for Color Measurement.
  • arXiv. (2021, January 28). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints.
  • ResearchGate. The analysis of yellow pigment: a -EDX spectrum, b -SEM image (266 X), c.
  • zeptools. (2024, February 18). Scanning electron microscopy (SEM)
  • Nanoscience Instruments. Preparing Powders for Scanning Electron Microscopy.
  • Xcolor Pigment. Fast Yellow 180|CAS No.77804-81-0.
  • National Institutes of Health. Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem.
  • ResearchGate. Color Measurement and Pigment Testing.
  • Wikipedia. Diarylide pigment.
  • Konica Minolta. (2023, August 28).
  • Crownpigment.

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of C.I. Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the application and results of our work. However, the lifecycle of every chemical we use extends beyond the experiment, and its proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of C.I. Pigment Yellow 180 (CAS No. 77804-81-0), a common benzimidazolone pigment. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your workflow.

Hazard Identification & Core Safety Parameters

Before addressing disposal, a clear understanding of the substance's intrinsic properties is paramount. This compound is an organic pigment generally considered to have a low order of acute toxicity.[1][2] The primary physical hazard associated with this pigment in its powdered form is its potential to form combustible dust concentrations in the air.[3] While not classified as a hazardous substance under OSHA's Hazard Communication Standard, improper handling can lead to nuisance dust inhalation and, under specific conditions of high concentration and an ignition source, a risk of dust explosion.[2][3]

The environmental impact is mitigated by its near-insolubility in water, which means it is not readily bioavailable and is not expected to bioaccumulate in organisms.[3][4] It can typically be separated from water through mechanical means in effluent treatment plants.[1][4]

Table 1: Key Safety & Physical Properties of this compound

Property Value / Information Rationale & Implication
CAS Number 77804-81-0[4] Unique identifier for chemical substance registration.
Chemical Formula C₃₆H₃₂N₁₀O₈[4] Organic compound, Disazo/Benzimidazolone class.[5]
Physical Form Yellow Powder[6] The powdered form is the primary source of the combustible dust hazard.[3]
Primary Hazard May form combustible dust concentrations in air.[3] Requires control of dust and elimination of ignition sources during handling and disposal.
Acute Oral Toxicity LD50 > 2000 mg/kg (rat)[6] Considered to have low acute toxicity upon ingestion.[1]
Water Solubility Virtually insoluble.[1][3] Low risk of leaching into groundwater; facilitates mechanical separation from wastewater.[4]

| Transport Regulation | Not classified as a dangerous good.[3][4] | Standard shipping and transport procedures apply. |

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

The selection of appropriate PPE is the foundational step for any procedure involving this compound. The causality behind each choice is directly linked to the hazards identified above.

  • Respiratory Protection : When handling the powder, especially outside of a contained system or in areas with inadequate ventilation, a NIOSH-certified (or equivalent) particulate respirator is essential.[3] This mitigates the risk of inhaling nuisance dust.

  • Eye Protection : Safety glasses with side-shields are mandatory to protect against airborne dust particles.[3] For tasks with a higher risk of dust generation, tightly fitting safety goggles are recommended.[6]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact and maintain good laboratory hygiene.[2][3]

  • Body Protection : A standard lab coat or other protective clothing should be worn to prevent contamination of personal attire. The level of body protection should be chosen based on the scale of the operation and potential for exposure.[3][6]

Waste Management & Disposal Protocol

The proper disposal of this compound is a multi-step process centered on correct waste characterization and segregation. Crucially, all disposal actions must be in accordance with national, state, and local regulations. [1][3][4]

Step 1: Waste Characterization

The critical determination is whether your pigment waste is contaminated with other hazardous materials.

  • Pure Pigment Waste : Uncontaminated, dry this compound is not typically classified as a hazardous waste.[1][2]

  • Contaminated Waste : If the pigment is mixed with hazardous solvents, heavy metals, or other regulated chemicals, the entire mixture must be treated as hazardous waste. This is a fundamental principle of waste management; non-hazardous waste mixed with hazardous waste becomes hazardous waste.[7]

Step 2: Waste Stream Segregation

The following decision workflow must be followed to ensure proper segregation.

G start This compound Waste (Solid Powder, Contaminated Wipes, etc.) decision Is the waste mixed with any hazardous chemicals (e.g., solvents)? start->decision non_haz Non-Hazardous Solid Chemical Waste decision->non_haz No haz Hazardous Waste decision->haz Yes non_haz_proc Procedure: 1. Collect in a dedicated, sealed, labeled container. 2. Dispose via institutional non-hazardous   chemical waste program. non_haz->non_haz_proc haz_proc Procedure: 1. Collect in a compatible, sealed, labeled   Hazardous Waste container. 2. Follow all institutional and regulatory   (e.g., EPA/RCRA) guidelines. 3. Arrange for pickup by a licensed   chemical waste handler. haz->haz_proc

Caption: Waste segregation decision workflow for this compound.

Step 3: Disposal Pathway
  • For Non-Hazardous Waste :

    • Collect the dry pigment waste, including contaminated wipes and weighing papers, in a durable, sealable container (e.g., a screw-cap plastic pail).

    • Clearly label the container as "this compound Waste (Non-Hazardous)".

    • Dispose of the container through your institution's established stream for non-hazardous solid chemical waste. Do not dispose of it in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • For Hazardous Waste :

    • Collect the contaminated pigment waste in a designated hazardous waste container that is compatible with all components of the mixture.

    • Seal the container and label it in accordance with EPA/RCRA and institutional requirements, listing all constituents.

    • Arrange for disposal through your institution's EHS office for collection by a licensed hazardous waste contractor. Disposal may involve controlled incineration or placement in a licensed chemical landfill.[6][8]

Under no circumstances should this compound be discharged into drains, sewers, or surface waters. [2][3]

Spill Response Protocol

Accidental spills of the dry powder must be managed promptly and correctly to prevent dust from becoming airborne.

  • Step 1: Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[9]

  • Step 2: Don PPE : Before approaching the spill, put on all required PPE, including a respirator, safety goggles, and gloves.[10]

  • Step 3: Clean the Spill :

    • Avoid Dry Sweeping : Do not use brushes or compressed air, as this will create a dust cloud.[3]

    • Contain : Gently cover the spill with a plastic sheet to minimize dust dispersal.[11]

    • Collect : Carefully scoop the material using non-sparking tools (e.g., plastic dustpan and brush).[3][6] Alternatively, use a vacuum cleaner equipped with a HEPA filter.

    • Place the collected pigment and any contaminated cleaning materials into a sealable container for disposal, following the waste characterization protocol in Section 3.[9]

  • Step 4: Decontaminate the Surface :

    • Once the bulk of the powder is removed, wipe the area with a wet paper towel or cloth and a soap-and-water solution.[9][12]

    • Place the used towels in the same waste container as the spilled pigment.

  • Step 5: Report : Inform your laboratory supervisor or EHS office of the incident.

Decontamination of Laboratory Equipment

Properly cleaning laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination.

  • Step 1: Gross Decontamination : Carefully remove as much residual dry pigment as possible. This can be done by scraping with a spatula or wiping with a dry cloth. Dispose of the removed pigment and cloths as chemical waste.

  • Step 2: Wet Cleaning : Wash the equipment thoroughly with soap and warm water.[12][13] Use a brush to remove any pigment lodged in crevices or joints.

  • Step 3: Rinsing : Rinse the equipment with an appropriate solvent (if applicable) followed by a final rinse with deionized water.

  • Step 4: Waste Collection : The initial rinsate, if heavily contaminated, should be collected and disposed of as chemical waste. Subsequent soap and water washes can typically be disposed of down the drain, but consult your local EHS guidelines.[14]

  • Step 5: Drying : Allow the equipment to air dry completely or dry in an oven before reuse or storage.

By adhering to these technically sound and systematically safe procedures, you can ensure that the disposal of this compound is managed responsibly, protecting yourself, your colleagues, and the environment.

References

  • Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180. Retrieved from [Link]

  • HANGZHOU FANCHENG CHEMICAL CO.,LTD. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Retrieved from [Link]

  • SY CHEMICAL CO., LTD. (n.d.). Material Safety Data Sheet According to Directive 91/155/EEC PIGMENT YELLOW 180 (PY180). Retrieved from [Link]

  • ChemBK. (2024). C.I.Pigment Yellow 180. Retrieved from [Link]

  • Daylight Color Corp. (2015). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 180. PubChem Compound Database. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Federal Register. (2005). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 180 MSDS. Retrieved from [Link]

  • BrightHR. (2025). What PPE should be worn for COSHH?. Retrieved from [Link]

  • University of Houston. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • MBP Inc. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

  • Wayne State University Office of Environmental Health & Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Pigment Manufacturers Association. (n.d.). Safe Handling of PY.34 and PR.104 Pigments. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180 - DCC 7180. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Regulations.gov. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C.I. Pigment Yellow 180

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to safety and procedural excellence. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling C.I. Pigment Yellow 180 (CAS No. 77804-81-0). This document moves beyond a simple checklist, delving into the causality behind each recommendation to ensure a comprehensive understanding of the risks and mitigation strategies.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is an organic pigment widely used in various applications.[1] While it exhibits a low order of acute toxicity, the primary hazards stem from its physical form as a fine powder.[2][3] A thorough risk assessment reveals two main areas of concern that dictate our PPE and handling protocols.

Primary Hazard: Combustible Dust The most significant risk associated with this compound is its potential to form combustible dust concentrations in the air.[2] Fine, dry powders, when suspended in sufficient concentration and exposed to an ignition source, can lead to a dust explosion or flash fire.[2] Therefore, handling procedures must prioritize minimizing dust generation and eliminating all potential ignition sources. This includes sparks from static electricity, open flames, and non-sparking tools.[2][4]

Secondary Hazards: Irritation and Exposure While considered virtually nontoxic after a single ingestion or skin contact, the pigment may act as a mild irritant.[2][3][5] Inhalation of the dust can cause respiratory irritation, and direct contact may lead to skin or eye irritation.[3][5] Though no carcinogenic effects have been observed in chronic studies, minimizing all routes of exposure is a fundamental principle of good laboratory practice.[3][5]

Toxicological Data Summary

Toxicity MetricSpeciesRouteResultReference
LD50 RatOral> 2000 mg/kg[4]
LC50 RatInhalation> 1274 mg/m³[4]
Aquatic Toxicity Fish (Danio rerio)LC50, 96h> 1 mg/L[4]
Aquatic Toxicity Daphnia magnaEC50, 48h> 100 mg/L[4]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is directly informed by the hazards identified above. The goal is to create a complete barrier, preventing inhalation, skin, and eye contact.

  • Respiratory Protection: The primary defense against inhaling fine particulates.

    • What: A NIOSH-certified (or equivalent) particulate respirator (e.g., N95, FFP2) or a dust mask is mandatory whenever handling the powder outside of a certified containment system.[2][5][6] For larger quantities or in situations with inadequate ventilation, a full-face respirator may be required.[4]

    • Why: The fine particulate nature of the pigment requires a filter capable of trapping these particles to prevent respiratory irritation.[5] Breathing protection is critical when decanting large quantities where dust formation is likely.[2][7]

  • Eye and Face Protection: Essential for preventing irritation from airborne particles.

    • What: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] A full-face shield can be used in conjunction with goggles for maximum protection, especially during tasks with a high risk of dust generation.

    • Why: Airborne dust can easily cause mechanical irritation to the eyes.[3][5] Safety glasses provide a necessary barrier against this direct contact.[6]

  • Hand Protection: Prevents skin contact and potential irritation.

    • What: Wear chemical-resistant gloves, such as nitrile or neoprene.[2][8] Always inspect gloves for tears or punctures before use.[4]

    • Why: Although the pigment has low dermal toxicity, gloves prevent skin irritation and minimize the risk of accidental ingestion from contaminated hands.[2][5]

  • Body Protection: Protects skin and personal clothing from contamination.

    • What: A lab coat or chemical-resistant apron is required.[8] For extensive handling, impervious or fire-resistant coveralls may be necessary.[4] Closed-toe shoes are mandatory in any laboratory setting.

    • Why: Body protection contains the pigment, preventing it from contaminating personal clothing and being carried outside the lab. It also provides a barrier against spills.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and mitigating the risk of a combustible dust event.

Preparation (Pre-Handling)

  • Designate Area: Cordon off a specific, well-ventilated area for handling. Ensure it is free from ignition sources.[2][6]

  • Assemble PPE: Gather all required PPE and inspect it for integrity.

  • Ground Equipment: Ensure all equipment (scoops, balances, containers) is properly grounded and bonded to prevent static electricity buildup.[2]

  • Prepare Spill Kit: Have a spill kit with dust-binding material readily accessible.

Handling the Pigment

  • Don PPE: Put on all PPE in the correct order (lab coat, respirator, goggles, gloves).

  • Open Container: Open the pigment container slowly in the designated well-ventilated area or a fume hood to avoid creating a dust cloud.[2]

  • Weigh/Transfer: Use non-sparking tools for all transfers.[2][4] Handle the powder gently to minimize dust formation. If possible, use a wetting agent to reduce dustiness.

  • Seal Container: Immediately and tightly reseal the container after use.[5][7]

Post-Handling & Cleanup

  • Decontaminate: Clean all tools and the work surface using a wet wipe or a HEPA-filtered vacuum. Avoid dry sweeping or using compressed air, which can disperse dust.[2]

  • Doff PPE: Remove PPE in the reverse order, being careful not to contaminate yourself. Gloves should be removed last.

  • Dispose of Waste: Place all contaminated disposables (wipes, gloves, masks) into a sealed, labeled waste container.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[4][6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit P1 Designate & Clear Area (Ventilation, No Ignition Sources) P2 Inspect & Assemble PPE P1->P2 P3 Ground Equipment P2->P3 P4 Prepare Spill Kit P3->P4 H1 Don PPE P4->H1 H2 Gently Open Container H1->H2 H3 Transfer with Non-Sparking Tools (Minimize Dust) H2->H3 H4 Tightly Reseal Container H3->H4 C1 Clean Area (Wet Wipe or HEPA Vac) H4->C1 C2 Doff PPE C1->C2 C3 Segregate & Seal Waste C2->C3 C4 Wash Hands Thoroughly C3->C4 caption Fig 1: Standard workflow for handling this compound.

Caption: Fig 1: Standard workflow for handling this compound.

Emergency and Disposal Plans

Spill Response

  • Evacuate non-essential personnel.

  • Wearing full PPE, gently cover the spill with a dust-binding absorbent material.

  • Carefully scoop the material into a labeled, sealable waste container using non-sparking tools.

  • Clean the area with wet wipes. Do not dry sweep.

Exposure First Aid

  • Inhalation: Remove to fresh air. Seek medical attention if breathing difficulties occur.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Flush eyes for at least 15 minutes with running water, holding eyelids open. Seek medical attention if irritation persists.[2]

Disposal Protocol Disposal of this compound and its contaminated materials must be done in compliance with all federal, state, and local regulations.[2][7] Never discharge the pigment into drains, surface water, or groundwater.[2][7][9]

  • Waste Collection: Collect all waste pigment and contaminated disposables (PPE, wipes, absorbent material) in a clearly labeled, tightly sealed container.

  • Consult Regulations: Refer to your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Contaminated packaging should be treated in the same manner as the product itself.[6][9]

Caption: Fig 2: Decision workflow for waste disposal.

By integrating this expert-level understanding of the hazards with strict adherence to these operational and PPE protocols, you can ensure a safe and compliant laboratory environment when working with this compound.

References

  • Material Safety Data Sheet Pigment Yellow 180. baoxu chemical.
  • Pigment Yellow 180 SDS, 77804-81-0 Safety D
  • Pigment Yellow 180. Qingdao Sanhuan Colorchem CO.,LTD.
  • Material Safety Data Sheet. HANGZHOU FANCHENG CHEMICAL CO.,LTD.
  • Pigment Yellow 180 MSDS. Zeya Chemicals.
  • Pigment Yellow 180 - Safety D
  • Pigment Yellow 180, PY180 MSDS. SY CHEMICAL CO., LTD.
  • What PPE Should Be Worn for COSHH?. BrightHR.
  • Pigment Yellow 180 Safety Data Sheet. Hangzhou AiBai Chemical Co.,Ltd.
  • Safety Data Sheet: Pigment yellow 101. Chemos GmbH&Co.KG.
  • This compound. SIELC Technologies.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Pigment Yellow 180
Reactant of Route 2
Reactant of Route 2
C.I. Pigment Yellow 180

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.